Technical Documentation Center

1-(3,3-Dimethylcyclobutyl)ethan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3,3-Dimethylcyclobutyl)ethan-1-one
  • CAS: 34970-17-7

Core Science & Biosynthesis

Foundational

1-(3,3-Dimethylcyclobutyl)ethan-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(3,3-Dimethylcyclobutyl)ethan-1-one Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(3,3-dimethylcyclobutyl)ethan-1-one (CAS No. 2397-00-4). While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development and chemical synthesis. This guide includes a plausible synthetic pathway, predicted spectroscopic data with detailed interpretations, and an exploration of its expected chemical reactivity. All protocols and claims are supported by authoritative references to ensure scientific integrity.

Introduction

1-(3,3-Dimethylcyclobutyl)ethan-1-one is a ketone featuring a sterically hindered cyclobutane ring. The presence of the gem-dimethyl group on the cyclobutane ring imparts unique conformational constraints and influences the reactivity of the adjacent carbonyl group. While its direct applications are not widely documented, its structural motif is of interest in organic synthesis as a building block for more complex molecules. The strained four-membered ring and the ketone functionality offer a versatile platform for various chemical transformations. This guide aims to fill the information gap by providing a detailed theoretical and practical framework for understanding and utilizing this compound.

Physicochemical Properties

Detailed experimental physicochemical data for 1-(3,3-dimethylcyclobutyl)ethan-1-one are not extensively reported. However, based on its structure and data from analogous compounds, the following properties can be summarized.

PropertyValue/PredictionSource/Rationale
CAS Number 2397-00-4
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [2]
Appearance Predicted to be a colorless to pale yellow liquid.Based on analogous ketones.[3]
Odor Predicted to have a characteristic ketonic odor.General property of ketones.[3]
Boiling Point Not explicitly found. Predicted to be in the range of 170-190 °C.Extrapolated from structurally similar ketones.
Solubility Predicted to be soluble in common organic solvents and sparingly soluble in water.Based on its molecular structure with a polar carbonyl group and a nonpolar hydrocarbon backbone.[3]
XLogP 1.6[1]

Synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

A plausible and efficient synthesis of 1-(3,3-dimethylcyclobutyl)ethan-1-one can be achieved from 3,3-dimethylcyclobutanecarboxylic acid. This two-step process involves the formation of an acyl chloride followed by a reaction with an organometallic reagent.

Synthetic Workflow

Synthesis_of_1-(3,3-Dimethylcyclobutyl)ethan-1-one cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ketone Formation Carboxylic_Acid 3,3-Dimethylcyclobutane- carboxylic Acid Acyl_Chloride 3,3-Dimethylcyclobutane- carbonyl Chloride Carboxylic_Acid->Acyl_Chloride  Acylation Ketone 1-(3,3-Dimethylcyclobutyl)- ethan-1-one Acyl_Chloride->Ketone  Nucleophilic Acyl Substitution Reagent_1 SOCl₂ or (COCl)₂ Reagent_1->Carboxylic_Acid Reagent_2 CH₃MgBr or (CH₃)₂CuLi Reagent_2->Acyl_Chloride

Caption: Proposed two-step synthesis of 1-(3,3-dimethylcyclobutyl)ethan-1-one.

Experimental Protocols
3.2.1. Step 1: Synthesis of 3,3-Dimethylcyclobutanecarbonyl Chloride

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and necessary step to enable acylation with a relatively non-basic organometallic reagent in the subsequent step. Thionyl chloride is a common and effective reagent for this transformation.

Protocol:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a gas outlet to a scrubber, place 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq).[4][5][6]

  • Add thionyl chloride (1.5 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS to confirm the formation of the methyl ester.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3,3-dimethylcyclobutanecarbonyl chloride is typically used in the next step without further purification.

3.2.2. Step 2: Synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Causality: A Grignard reagent, such as methylmagnesium bromide, is a strong nucleophile that can react with the acyl chloride to form the desired ketone.[7][8] To prevent over-addition to form a tertiary alcohol, the reaction is typically carried out at a low temperature.

Protocol:

  • Dissolve the crude 3,3-dimethylcyclobutanecarbonyl chloride (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise with vigorous stirring, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 1-(3,3-dimethylcyclobutyl)ethan-1-one by vacuum distillation.

Spectroscopic Characterization (Predicted)

The following section details the predicted spectroscopic data for 1-(3,3-dimethylcyclobutyl)ethan-1-one, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
¹H ~2.1Singlet3H-C(O)CH₃ Protons of a methyl ketone typically appear around 2.1 ppm.[9]
¹H ~2.8-3.0Multiplet1H-CH -C(O)-The methine proton alpha to the carbonyl group is deshielded.
¹H ~1.8-2.0Multiplet4H-CH₂ -C(CH₃)₂-CH₂ -Cyclobutane ring protons.
¹H ~1.1Singlet6H-C(CH₃ )₂Gem-dimethyl protons on the cyclobutane ring.
¹³C ~205-215--C =OThe carbonyl carbon of a ketone resonates significantly downfield.[10]
¹³C ~50-60---C H-C(O)-Methine carbon alpha to the carbonyl.
¹³C ~35-45---C H₂-Methylene carbons of the cyclobutane ring.
¹³C ~30-40---C (CH₃)₂Quaternary carbon of the cyclobutane ring.
¹³C ~25-30---C(C H₃)₂Gem-dimethyl carbons.
¹³C ~25---C(O)C H₃Methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the carbonyl and alkyl groups.

Predicted Wavenumber (cm⁻¹)IntensityVibrationRationale
~2850-3000StrongC-H stretchAliphatic C-H bonds.[11]
~1785StrongC=O stretchThe C=O stretch of a cyclobutanone is shifted to a higher frequency due to ring strain, compared to a typical saturated ketone (~1715 cm⁻¹).[9]
Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.

m/z (predicted)Proposed FragmentRationale
126[M]⁺Molecular ion peak.
111[M - CH₃]⁺Loss of a methyl radical.
83[M - CH₃CO]⁺Alpha-cleavage, loss of the acetyl radical.[12]
43[CH₃CO]⁺Alpha-cleavage, formation of the acylium ion (likely the base peak).[12]

Chemical Reactivity

1-(3,3-Dimethylcyclobutyl)ethan-1-one is expected to undergo typical ketone reactions. The steric hindrance from the gem-dimethyl group may influence reaction rates but is unlikely to prevent reactions at the carbonyl center.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the ketone into an alkene.[13][14][15][16]

Wittig_Reaction Ketone 1-(3,3-Dimethylcyclobutyl)- ethan-1-one Alkene Alkene Product Ketone->Alkene  Wittig Olefination Ylide Triphenylphosphonium ylide (Ph₃P=CHR) Ylide->Ketone Byproduct Triphenylphosphine oxide (Ph₃P=O) Alkene->Byproduct  +

Caption: General scheme of the Wittig reaction with 1-(3,3-dimethylcyclobutyl)ethan-1-one.

5.1.1. Experimental Protocol for Wittig Reaction

Causality: This protocol describes the formation of a non-stabilized ylide followed by its reaction with the ketone to yield the corresponding alkene. The strong base is required to deprotonate the phosphonium salt.

Protocol:

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.05 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic orange-red color of the ylide should appear.

  • Cool the ylide solution back to 0 °C and add a solution of 1-(3,3-dimethylcyclobutyl)ethan-1-one (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.

Safety and Handling

As with any chemical, 1-(3,3-dimethylcyclobutyl)ethan-1-one should be handled with appropriate safety precautions in a well-ventilated fume hood.[17][18][19][20]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Fire Safety: The compound is expected to be a flammable liquid. Keep away from open flames, sparks, and hot surfaces. Use explosion-proof equipment.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This technical guide provides a detailed and scientifically grounded overview of 1-(3,3-dimethylcyclobutyl)ethan-1-one. By leveraging established chemical principles and data from analogous compounds, this document offers valuable insights into its synthesis, spectroscopic properties, and reactivity. The provided protocols and theoretical predictions serve as a solid foundation for researchers and drug development professionals interested in utilizing this unique chemical entity.

References

  • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Aldehydes and Ketones | Organic Chemistry.... Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR: ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,3-Dimethylcyclohexyl)ethanone | C10H18O | CID 91388. Retrieved from [Link]

  • 3M. (2021, September 6). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(3,3-dimethylcyclobutyl)ethan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Ethylcyclobutyl)ethanone | C8H14O | CID 537731. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(3,3-Dimethylcyclobutyl)ethan-1-one: Synthesis, Properties, and its Role as a Bioactive Scaffold

Introduction In the landscape of modern medicinal chemistry and materials science, the cyclobutane moiety has emerged as a compelling structural motif.[1][2] Once considered a synthetic curiosity due to its inherent ring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the cyclobutane moiety has emerged as a compelling structural motif.[1][2] Once considered a synthetic curiosity due to its inherent ring strain, the four-membered carbocycle is now strategically employed to impart unique and advantageous properties to small molecules.[3][4] This guide focuses on a specific example, 1-(3,3-Dimethylcyclobutyl)ethan-1-one (CAS Number: 34970-17-7), providing a comprehensive overview of its properties, a plausible synthetic pathway, and the broader context of the cyclobutane ring's significance in drug discovery.[5] For researchers and drug development professionals, understanding the nuances of such building blocks is paramount in the rational design of novel therapeutics with enhanced potency, selectivity, and metabolic stability.[4][6]

The unique puckered conformation of the cyclobutane ring offers a level of conformational rigidity that can be highly beneficial in drug design.[1] By "locking" flexible molecular chains into a more defined orientation, the entropic penalty of binding to a biological target is reduced, which can lead to a significant increase in binding affinity.[4] This guide will delve into the practical aspects of synthesizing and utilizing ketones derived from this scaffold, with 1-(3,3-Dimethylcyclobutyl)ethan-1-one serving as our central case study.

Physicochemical Properties

The fundamental physicochemical properties of 1-(3,3-Dimethylcyclobutyl)ethan-1-one are summarized below. These data are critical for its handling, characterization, and application in synthetic protocols.

PropertyValueSource
CAS Number 34970-17-7[5]
Molecular Formula C₈H₁₄O[5][7]
Molecular Weight 126.20 g/mol [5][8]
Canonical SMILES CC(=O)C1CC(C)(C)C1[5][7]
InChI Key JPRAZNAXUBVXFT-UHFFFAOYSA-N[7]
Predicted XlogP 1.6[7]

Synthesis and Methodologies

While specific, peer-reviewed synthetic procedures for 1-(3,3-Dimethylcyclobutyl)ethan-1-one are not extensively documented in the literature, a highly plausible and efficient route can be designed based on well-established chemical principles. The Friedel-Crafts acylation of a suitable cyclobutane precursor stands out as a logical and direct method.[9][10]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one can be envisioned through the Friedel-Crafts acylation of 1,1-dimethylcyclobutane. This electrophilic aromatic substitution reaction, adapted for an alicyclic compound, involves the reaction of the hydrocarbon with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[10][11]

The causality behind this choice of reaction lies in its efficiency and directness in forming a new carbon-carbon bond between the cyclobutane ring and the acetyl group. The Lewis acid catalyst is crucial as it activates the acylating agent, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich C-H bond of the cyclobutane ring.[10][12]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1_1_dimethylcyclobutane 1,1-Dimethylcyclobutane reaction_step Friedel-Crafts Acylation 1_1_dimethylcyclobutane->reaction_step acetyl_chloride Acetyl Chloride acetyl_chloride->reaction_step AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_step Catalyst target_molecule 1-(3,3-Dimethylcyclobutyl)ethan-1-one reaction_step->target_molecule Formation of Ketone

Caption: Proposed synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one via Friedel-Crafts acylation.

Detailed Experimental Protocol (Proposed)

The following protocol is a self-validating system, adapted from standard Friedel-Crafts acylation procedures.[13]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and a dry, non-polar solvent such as dichloromethane or carbon disulfide.

  • Formation of Acylium Ion: Cool the flask to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride. The formation of the acylium ion complex will be observed.

  • Addition of Substrate: To this mixture, add 1,1-dimethylcyclobutane (1.2 equivalents) dropwise from the addition funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-(3,3-Dimethylcyclobutyl)ethan-1-one.

The Cyclobutane Moiety in Drug Discovery and Research

The incorporation of a cyclobutane ring into drug candidates is a strategy that has gained significant traction in medicinal chemistry.[1][3] This is due to the unique set of physicochemical properties that this strained ring system imparts.

Conformational Restriction and Bioactive Conformation

The rigid, puckered nature of the cyclobutane ring can pre-organize a molecule into its bioactive conformation, which can lead to enhanced binding affinity for its target protein.[1][4] This conformational restriction minimizes the entropic penalty upon binding, a key principle in rational drug design.

Metabolic Stability and Bioisosterism

The cyclobutane scaffold can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or aromatic rings, while offering improved metabolic stability.[3] The C-H bonds of the cyclobutane ring are generally less susceptible to metabolic oxidation compared to those in more flexible alkyl chains.

Improved Physicochemical Properties

The three-dimensional nature of the cyclobutane ring can disrupt the planarity of a molecule, which may reduce crystal packing and, in turn, improve aqueous solubility.[1] This is a critical parameter for oral bioavailability.

G Cyclobutane_Motif Cyclobutane Motif in Drug Design Conformational_Restriction Conformational Restriction Cyclobutane_Motif->Conformational_Restriction Metabolic_Stability Metabolic Stability Cyclobutane_Motif->Metabolic_Stability Improved_Solubility Improved Solubility & Reduced Planarity Cyclobutane_Motif->Improved_Solubility Bioisosterism Bioisosterism Cyclobutane_Motif->Bioisosterism Enhanced_Potency Enhanced Potency Conformational_Restriction->Enhanced_Potency Increased_Selectivity Increased Selectivity Conformational_Restriction->Increased_Selectivity Favorable_ADME Favorable ADME Properties Metabolic_Stability->Favorable_ADME Improved_Solubility->Favorable_ADME Bioisosterism->Favorable_ADME

Caption: The role of the cyclobutane motif in enhancing drug properties.

Potential Applications and Future Directions

While specific applications for 1-(3,3-Dimethylcyclobutyl)ethan-1-one are not widely reported, its structural features suggest several potential uses:

  • As a Synthetic Intermediate: This ketone is a valuable building block for more complex molecules. The ketone functionality can be readily transformed into a variety of other functional groups, making it a versatile starting point for the synthesis of novel drug candidates.[14]

  • In Fragrance Chemistry: Ketones with alicyclic structures, such as the cyclohexyl analog of this compound, are known for their use in the fragrance industry.[15][16] It is plausible that 1-(3,3-Dimethylcyclobutyl)ethan-1-one could also possess interesting olfactory properties.

  • In Materials Science: The rigid cyclobutane core could be incorporated into polymers to modify their physical properties.

The continued exploration of synthetic methodologies for accessing substituted cyclobutanes will undoubtedly lead to their increased use in drug discovery.[17] The development of stereoselective methods for the synthesis of functionalized cyclobutanes is an area of active research.[14][18]

Conclusion

1-(3,3-Dimethylcyclobutyl)ethan-1-one, while not a widely studied compound, serves as an excellent case study for the importance of the cyclobutane scaffold in modern chemistry. Its synthesis is achievable through established methods like the Friedel-Crafts acylation. More broadly, the strategic incorporation of the cyclobutane motif offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to compounds with improved efficacy and safety profiles. As our understanding of the unique properties of strained ring systems grows, so too will their application in the development of next-generation therapeutics.

References

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (n.d.). National Center for Biotechnology Information. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). National Center for Biotechnology Information. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Radboud Repository. [Link]

  • Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. (n.d.). ResearchGate. [Link]

  • Synthesis of cyclobutanones. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. (2023, December 9). Auburn University. [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. [Link]

  • Ethanone, 1-(3,3-dimethyl-1-cyclohexen-1-yl)-. (n.d.). PubChem. [Link]

  • 1-(3,3-dimethylcyclobutyl)ethan-1-one. (n.d.). PubChemLite. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College Organic Chemistry Lab. [Link]

  • 1-(3-Ethylcyclobutyl)ethanone. (n.d.). PubChem. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (2022, April 19). Study Mind. [Link]

  • Properties of 1-(3,3-Dimethylcyclohexyl)ethanone / Specification. (n.d.). MCB Books. [Link]

Sources

Foundational

Spectroscopic Characterization of 1-(3,3-Dimethylcyclobutyl)ethan-1-one: A Predictive and Interpretive Guide

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel ketone, 1-(3,3-dimethylcyclobutyl)ethan-1-one. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel ketone, 1-(3,3-dimethylcyclobutyl)ethan-1-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. Instead, it offers a detailed interpretation of predicted Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, grounded in fundamental spectroscopic principles. The focus is on the "why"—elucidating the structural features that give rise to the anticipated spectral characteristics.

Introduction

1-(3,3-Dimethylcyclobutyl)ethan-1-one is a ketone of interest due to its unique strained cyclobutyl ring system combined with a synthetically versatile acetyl group. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and as a foundational dataset for the characterization of its derivatives in various research and development applications. In the absence of extensive published experimental spectra for this specific molecule, this guide will provide a robust, predicted dataset and a detailed rationale for the interpretation of each spectroscopic technique.

Predicted Spectroscopic Data and Interpretation

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For 1-(3,3-dimethylcyclobutyl)ethan-1-one, the most prominent feature will be the carbonyl stretch, with other key vibrations providing a more complete picture of the molecular structure.

Table 1: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationRationale
~1715StrongC=O Stretch (Ketone)The carbonyl group of a ketone typically absorbs strongly in this region. The exact position can be influenced by ring strain, but for a cyclobutyl ketone, it is expected to be close to the standard value for acyclic ketones.[1][2]
2960-2850StrongC-H Stretch (Alkyl)These absorptions arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups of the cyclobutyl ring and the acetyl methyl group.[3]
1470-1450MediumC-H Bend (Methylene)Scissoring and bending vibrations of the CH₂ groups in the cyclobutyl ring.
1375-1365MediumC-H Bend (Methyl)Symmetric bending (umbrella mode) of the methyl groups. The presence of a gem-dimethyl group may lead to a split peak or a more intense absorption in this region.
~1200MediumC-C StretchSkeletal vibrations of the carbon framework.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small drop of neat liquid 1-(3,3-dimethylcyclobutyl)ethan-1-one is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Collection: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

  • Sample Spectrum Acquisition: The sample spectrum is then collected. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing: The resulting spectrum is analyzed for the characteristic absorption bands as detailed in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~2.5 - 2.8Multiplet1HCH-C=OThe proton on the carbon adjacent to the carbonyl group is deshielded and will be split by the neighboring methylene protons.
~2.1Singlet3HCH₃-C=OThe methyl protons of the acetyl group are in a distinct chemical environment and have no adjacent protons to couple with, resulting in a singlet.
~1.8 - 2.0Multiplet4H-CH₂-The methylene protons of the cyclobutyl ring are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and the methine proton.
~1.1Singlet6H(CH₃)₂-CThe two methyl groups are equivalent due to rapid bond rotation and are attached to a quaternary carbon, resulting in a single, sharp peak.

Causality in ¹H NMR Predictions:

  • Chemical Shift: The proximity to the electron-withdrawing carbonyl group causes the adjacent methine proton (CH-C=O) to be shifted downfield (higher ppm). The acetyl methyl protons are also deshielded by the carbonyl group. The alkyl protons of the cyclobutyl ring appear in the typical upfield region.

  • Integration: The area under each peak is proportional to the number of protons giving rise to that signal.

  • Splitting (Multiplicity): The n+1 rule is a key determinant of the splitting pattern. However, in cyclic systems, more complex coupling can occur. The methylene protons on the cyclobutyl ring are expected to show complex multiplicity due to both geminal and vicinal coupling.

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a series of singlets.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~209C=OThe carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.[4]
~55CH-C=OThe carbon atom attached to the carbonyl group.
~35C(CH₃)₂The quaternary carbon of the cyclobutyl ring.
~30-CH₂-The methylene carbons of the cyclobutyl ring. Due to symmetry, these may be equivalent or very close in chemical shift.
~28CH₃-C=OThe methyl carbon of the acetyl group.
~25(CH₃)₂-CThe equivalent methyl carbons attached to the quaternary center.

Understanding ¹³C NMR Chemical Shifts:

The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms it is bonded to. The sp²-hybridized carbonyl carbon is the most downfield. The sp³-hybridized carbons appear at higher field (lower ppm values). The presence of the electron-withdrawing oxygen atom in the carbonyl group deshields the adjacent carbons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/zProposed FragmentRationale for Fragmentation
140[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound (C₉H₁₆O).
125[M - CH₃]⁺Loss of a methyl radical from the acetyl group or the gem-dimethyl group.
97[M - CH₃CO]⁺Loss of an acetyl radical, a common fragmentation for ketones.
83[C₆H₁₁]⁺Cleavage of the bond between the cyclobutyl ring and the acetyl group.
69[C₅H₉]⁺Further fragmentation of the cyclobutyl ring.
43[CH₃CO]⁺The acetyl cation, which is often a prominent peak in the mass spectra of methyl ketones.

Visualizing the Fragmentation Pathway:

M [C₉H₁₆O]⁺˙ m/z = 140 frag1 [C₈H₁₃O]⁺ m/z = 125 M->frag1 - •CH₃ frag2 [C₇H₁₃]⁺ m/z = 97 M->frag2 - •COCH₃ frag3 [CH₃CO]⁺ m/z = 43 M->frag3 α-cleavage

Caption: Key fragmentation pathways for 1-(3,3-dimethylcyclobutyl)ethan-1-one.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).

  • Fragmentation: The molecular ion, being a radical cation, is unstable and undergoes fragmentation to produce smaller, more stable ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Conclusion

This in-depth guide provides a comprehensive, predicted spectroscopic dataset for 1-(3,3-dimethylcyclobutyl)ethan-1-one. By understanding the underlying principles of IR, NMR, and MS, researchers can confidently interpret experimental data, confirm the structure of the synthesized compound, and assess its purity. The provided protocols and rationales serve as a practical resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H. L., & Magill, A. M. (2013).
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR – How Many Signals. Retrieved from [Link][5]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link][1]

Sources

Exploratory

1-(3,3-Dimethylcyclobutyl)ethan-1-one synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of scientifically robust s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for the preparation of 1-(3,3-dimethylcyclobutyl)ethan-1-one, a compound of interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the viable synthetic strategies, focusing on the conversion of 3,3-dimethylcyclobutanecarboxylic acid and its derivatives. Each proposed pathway is accompanied by a mechanistic rationale, step-by-step experimental protocols, and a comparative analysis of the methodologies. Visual aids in the form of reaction pathway diagrams are included to enhance clarity.

Introduction: The Significance of the 3,3-Dimethylcyclobutyl Moiety

The cyclobutane ring, particularly when substituted, is an increasingly important structural motif in medicinal chemistry.[1][2] Its rigid, three-dimensional structure can confer advantageous pharmacological properties, such as enhanced metabolic stability and improved binding efficiency to biological targets.[1][2] The gem-dimethyl substitution at the 3-position of the cyclobutane ring in 1-(3,3-dimethylcyclobutyl)ethan-1-one introduces a neopentyl-like environment, which can further enhance steric shielding and influence the molecule's conformational preferences. This guide focuses on the synthesis of this specific ketone, providing a foundational understanding for its incorporation into more complex molecular architectures.

Physicochemical Properties of 1-(3,3-Dimethylcyclobutyl)ethan-1-one
PropertyValueReference
CAS Number Not explicitly found
Molecular Formula C₈H₁₄O[3]
Molecular Weight 126.20 g/mol [3]
Appearance Expected to be a colorless liquid
Boiling Point Not explicitly found

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of 1-(3,3-dimethylcyclobutyl)ethan-1-one points to 3,3-dimethylcyclobutanecarboxylic acid as a key and readily accessible starting material.[4][5][6][7][8] The primary synthetic challenge lies in the efficient formation of the carbon-carbon bond between the cyclobutane ring and the acetyl group. This guide will explore three primary strategies to achieve this transformation, each with its own set of advantages and considerations.

1-(3,3-Dimethylcyclobutyl)ethan-1-one 1-(3,3-Dimethylcyclobutyl)ethan-1-one 3,3-Dimethylcyclobutanecarbonyl_Chloride 3,3-Dimethylcyclobutane- carbonyl Chloride 1-(3,3-Dimethylcyclobutyl)ethan-1-one->3,3-Dimethylcyclobutanecarbonyl_Chloride Pathway 1 3,3-Dimethylcyclobutanecarboxylic_Acid 3,3-Dimethylcyclobutane- carboxylic Acid 1-(3,3-Dimethylcyclobutyl)ethan-1-one->3,3-Dimethylcyclobutanecarboxylic_Acid Pathway 2 3,3-Dimethylcyclobutanecarbonyl_Chloride->3,3-Dimethylcyclobutanecarboxylic_Acid Organometallic_Reagents Organometallic Reagents (e.g., Gilman, Grignard) 3,3-Dimethylcyclobutanecarbonyl_Chloride->Organometallic_Reagents Activating_Agents Activating Agents (e.g., SOCl₂, (COCl)₂) 3,3-Dimethylcyclobutanecarboxylic_Acid->Activating_Agents Activation Methyl_Organometallics Methyl Organometallics (e.g., MeLi, MeMgBr) 3,3-Dimethylcyclobutanecarboxylic_Acid->Methyl_Organometallics

Caption: Retrosynthetic analysis of 1-(3,3-dimethylcyclobutyl)ethan-1-one.

Synthesis of the Key Precursor: 3,3-Dimethylcyclobutanecarboxylic Acid

A reliable synthesis of 3,3-dimethylcyclobutanecarboxylic acid is crucial for the subsequent steps. While several routes to substituted cyclobutanes exist, a common approach involves the [2+2] cycloaddition of a ketene with an appropriately substituted alkene. However, for the specific substitution pattern required, a more direct synthesis starting from commercially available precursors is often preferred. A documented synthesis involves the cyclization of a suitable acyclic precursor.[4][5]

Experimental Protocol: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid

A general procedure for the synthesis of 3,3-dimethylcyclobutanecarboxylic acid has been reported, starting from a suitable precursor.[4][5]

  • Reaction Setup: A solution of the starting material (e.g., a substituted haloalkane) in an appropriate solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cyclization: The cyclization is typically initiated by the addition of a base or a radical initiator, followed by heating under reflux for a specified period.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is quenched with an aqueous acid solution. The product is then extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or crystallization to afford pure 3,3-dimethylcyclobutanecarboxylic acid.

Pathway 1: Synthesis via 3,3-Dimethylcyclobutanecarbonyl Chloride and Organocuprates

This pathway represents a robust and highly selective method for the synthesis of ketones. The carboxylic acid is first converted to the more reactive acyl chloride, which is then reacted with a Gilman reagent (a lithium dialkylcuprate). Gilman reagents are known for their soft nucleophilicity, which allows for selective 1,4-addition to α,β-unsaturated ketones and, importantly, for the reaction with acyl chlorides to stop at the ketone stage without over-addition to form a tertiary alcohol.[9]

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ketone Synthesis Carboxylic_Acid 3,3-Dimethylcyclobutane- carboxylic Acid Acyl_Chloride 3,3-Dimethylcyclobutane- carbonyl Chloride Carboxylic_Acid->Acyl_Chloride Activation SOCl2 SOCl₂ or (COCl)₂ Acyl_Chloride_2 3,3-Dimethylcyclobutane- carbonyl Chloride Ketone 1-(3,3-Dimethylcyclobutyl)- ethan-1-one Acyl_Chloride_2->Ketone Nucleophilic Acyl Substitution Gilman Lithium Dimethylcuprate ((CH₃)₂CuLi)

Caption: Synthesis of the target ketone via an acyl chloride and a Gilman reagent.

Experimental Protocol: Pathway 1
Step 1: Preparation of 3,3-Dimethylcyclobutanecarbonyl Chloride
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place 3,3-dimethylcyclobutanecarboxylic acid.

  • Reagent Addition: Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise to the carboxylic acid at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reaction: The mixture is stirred at room temperature or gently heated until the evolution of gas ceases.

  • Purification: The excess thionyl chloride or oxalyl chloride is removed by distillation under reduced pressure to yield the crude 3,3-dimethylcyclobutanecarbonyl chloride, which can often be used in the next step without further purification.

Step 2: Reaction with Lithium Dimethylcuprate
  • Gilman Reagent Preparation: In a separate flame-dried flask under a nitrogen atmosphere, prepare lithium dimethylcuprate by adding two equivalents of methyllithium (MeLi) to one equivalent of copper(I) iodide (CuI) in an ethereal solvent (e.g., diethyl ether or THF) at a low temperature (typically -78 °C to 0 °C).

  • Acyl Chloride Addition: Add the crude 3,3-dimethylcyclobutanecarbonyl chloride dropwise to the freshly prepared Gilman reagent at low temperature.

  • Reaction and Quench: The reaction mixture is stirred at low temperature for a specified time and then quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ketone can be purified by vacuum distillation or column chromatography.

Pathway 2: Direct Conversion of 3,3-Dimethylcyclobutanecarboxylic Acid using Organolithium Reagents

This pathway offers a more direct route from the carboxylic acid to the ketone, avoiding the isolation of the acyl chloride intermediate. The reaction of a carboxylic acid with two or more equivalents of an organolithium reagent can yield a ketone after an acidic workup.[10] The first equivalent of the organolithium deprotonates the carboxylic acid to form a lithium carboxylate. The second equivalent then adds to the carbonyl carbon to form a stable dianionic tetrahedral intermediate. This intermediate is stable until the addition of aqueous acid during workup, which protonates the intermediate, leading to the elimination of water and formation of the ketone.

Carboxylic_Acid 3,3-Dimethylcyclobutane- carboxylic Acid Intermediate Dianionic Tetrahedral Intermediate Carboxylic_Acid->Intermediate Nucleophilic Addition MeLi 2 eq. Methyllithium (CH₃Li) Ketone 1-(3,3-Dimethylcyclobutyl)- ethan-1-one Intermediate->Ketone Protonation & Elimination H3O Aqueous Acid Workup (H₃O⁺)

Caption: Direct conversion of the carboxylic acid to the ketone using an organolithium reagent.

Experimental Protocol: Pathway 2
  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,3-dimethylcyclobutanecarboxylic acid in an anhydrous ethereal solvent (e.g., diethyl ether or THF).

  • Organolithium Addition: Cool the solution to a low temperature (e.g., -78 °C) and add at least two equivalents of methyllithium (MeLi) dropwise via the dropping funnel.

  • Reaction: The reaction mixture is stirred at low temperature for a specified period, then allowed to warm to room temperature.

  • Workup and Purification: The reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C. The product is extracted with an organic solvent, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ketone is then purified by vacuum distillation or column chromatography.

Pathway 3: Modern Catalytic Approaches

Recent advances in catalysis have provided milder and more functional-group-tolerant methods for the conversion of carboxylic acids to ketones. One such method involves a synergistic iridium-photoredox and nickel catalytic cross-coupling of in situ activated carboxylic acids with alkyltrifluoroborates.[11][12] This approach avoids the use of highly reactive organometallic reagents and proceeds under mild conditions.

Conceptual Workflow: Photoredox/Nickel Dual Catalysis
  • In Situ Activation: The carboxylic acid is first activated in situ, for example, by forming a mixed anhydride.

  • Catalytic Cycle: A photoredox catalyst, upon irradiation with visible light, initiates a single-electron transfer process. This leads to the formation of an acyl radical, which then enters a nickel catalytic cycle.

  • Cross-Coupling: The acyl radical undergoes oxidative addition to a low-valent nickel complex. Concurrently, an alkyltrifluoroborate is transmetalated to the nickel center.

  • Reductive Elimination: Reductive elimination from the nickel complex yields the desired ketone and regenerates the active nickel catalyst.

While a detailed experimental protocol for the specific synthesis of 1-(3,3-dimethylcyclobutyl)ethan-1-one using this method is not available, the general procedures reported in the literature can be adapted.[11][12]

Comparative Analysis of Synthesis Pathways

PathwayAdvantagesDisadvantages
1: Acyl Chloride & Gilman Reagent - High selectivity for ketone formation- Avoids over-addition- Generally high yielding- Requires an additional step to form the acyl chloride- Gilman reagents can be sensitive to air and moisture
2: Direct Conversion with Organolithium - More direct, one-pot procedure from the carboxylic acid- Avoids isolation of the acyl chloride- Requires careful control of stoichiometry and temperature to avoid side reactions- Over-addition to form the tertiary alcohol is a potential side reaction
3: Photoredox/Nickel Catalysis - Mild reaction conditions- High functional group tolerance- Avoids stoichiometric use of strong organometallic reagents- Requires specialized catalysts (photocatalyst and nickel catalyst)- May require optimization for specific substrates

Conclusion

The synthesis of 1-(3,3-dimethylcyclobutyl)ethan-1-one can be effectively achieved through several strategic pathways, primarily originating from 3,3-dimethylcyclobutanecarboxylic acid. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, available reagents, and desired purity. The classical approach via an acyl chloride and a Gilman reagent offers high selectivity and reliability. The direct conversion using an organolithium reagent provides a more streamlined process, while modern catalytic methods present a milder and more versatile alternative. This guide provides the foundational knowledge and practical protocols for the successful synthesis of this valuable chemical building block.

References

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC. (n.d.).
  • 3,3-DIMETHYLCYCLOBUTANECARBOXYLIC ACID | 34970-18-8 - ChemicalBook. (n.d.).
  • 3,3-DIMETHYLCYCLOBUTANECARBOXYLIC ACID synthesis - ChemicalBook. (n.d.).
  • Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. - R Discovery. (2023, May 9).
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. (2003, March 15).
  • Cyclobutyl methyl ketone 98 3019-25-8 - Sigma-Aldrich. (n.d.).
  • Novel Keto−Enol Systems: Cyclobutane Derivatives | Journal of the American Chemical Society - ACS Publications. (n.d.).
  • Cyclobutanone - Wikipedia. (n.d.).
  • An In-depth Technical Guide to the Synthesis of 1-(3,3-dimethylcyclohexyl)ethanone - Benchchem. (n.d.).
  • Synthesis of cyclobutanones - Organic Chemistry Portal. (n.d.).
  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations - Auburn University. (2023, December 9).
  • Friedel–Crafts reaction - Wikipedia. (n.d.).
  • Friedel-Crafts Acylation - Chemistry Steps. (n.d.).
  • CAS 34970-18-8: 3,3-Dimethylcyclobutanecarboxylic acid - CymitQuimica. (n.d.).
  • 20.4 Reaction with Organometallic Reagents - YouTube. (2018, September 20).
  • 1-(3,3-dimethylcyclobutyl)ethan-1-one - PubChemLite. (n.d.).
  • 3,3-dimethylcyclobutanecarboxylic acid (C7H12O2) - PubChemLite. (n.d.).
  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).
  • US10723971B2 - Acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery - Google Patents. (n.d.).
  • WO2016097569A1 - Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery - Google Patents. (n.d.).
  • Direct Conversion of Carboxylic Acids to Alkyl Ketones - PMC. (n.d.).
  • 3,3-Dimethylcyclobutanecarboxylic acid | 34970-18-8 - Sigma-Aldrich. (n.d.).
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - Ventura College Organic Chemistry Lab. (n.d.).
  • Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (2023, March 28).
  • How can you convert a carboxylic acid to a ketone? - Quora. (2018, July 11).
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. (2022, April 19).
  • Carboxylic Acids to Ketones - Chemistry Steps. (n.d.).
  • Direct Conversion of Carboxylic Acids to Alkyl Ketones - Organic Chemistry Portal. (n.d.).

Sources

Foundational

IUPAC Nomenclature and Chemical Profiling of 1-(3,3-Dimethylcyclobutyl)ethan-1-one: A Technical Guide for Drug Development

Executive Summary In the landscape of modern drug discovery, the strategic incorporation of sp3-rich aliphatic rings has become a cornerstone for improving the pharmacokinetic profiles of small molecules. 1-(3,3-Dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of sp3-rich aliphatic rings has become a cornerstone for improving the pharmacokinetic profiles of small molecules. 1-(3,3-Dimethylcyclobutyl)ethan-1-one (CAS: 34970-17-7) represents a highly versatile building block in this paradigm. This technical whitepaper deconstructs the IUPAC nomenclature of this compound, analyzes its structural utility as a bioisostere, and provides a field-proven, self-validating experimental workflow for its synthesis.

Deconstruction of the IUPAC Nomenclature

The systematic naming of organic compounds ensures that chemical databases, intellectual property filings, and scientific communications remain unambiguous. According to the authoritative rules established in the IUPAC Nomenclature of Organic Chemistry (commonly referred to as the "Blue Book") [1], the name 1-(3,3-dimethylcyclobutyl)ethan-1-one is derived through a strict hierarchical assembly.

  • Principal Functional Group: The molecule contains a ketone. Under IUPAC seniority rules, ketones take precedence over alkyl rings, dictating the suffix "-one" .

  • Parent Chain Selection: The longest acyclic carbon chain containing the principal functional group consists of two carbons. Therefore, the parent backbone is "ethan-1-one" .

  • Substituent Identification: Attached to position 1 of the parent chain is a cyclobutane ring. This ring acts as a substituent, hence "cyclobutyl".

  • Substituent Numbering: The point of attachment to the parent chain is designated as C1' of the ring. Relative to this position, there are two methyl groups located at C3'. This yields the prefix "3,3-dimethylcyclobutyl" .

IUPAC_Tree Title 1-(3,3-Dimethylcyclobutyl)ethan-1-one Parent Parent Chain: ethan-1-one Title->Parent Substituent Substituent: 3,3-dimethylcyclobutyl Title->Substituent Rule1 Principal Functional Group: Ketone (-one) takes priority Parent->Rule1 Rule2 Longest Acyclic Chain: 2 Carbons (ethan-) Parent->Rule2 Rule3 Core Ring: cyclobutyl group Substituent->Rule3 Rule4 Ring Substituents: Two methyls at C3 Substituent->Rule4

Logical breakdown of the IUPAC nomenclature for 1-(3,3-Dimethylcyclobutyl)ethan-1-one.

Physicochemical Profile and Structural Significance

To facilitate rapid reference for assay development and synthetic planning, the quantitative physicochemical properties of 1-(3,3-dimethylcyclobutyl)ethan-1-one are summarized below [3].

PropertyValue
IUPAC Name 1-(3,3-Dimethylcyclobutyl)ethan-1-one
CAS Registry Number 34970-17-7
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Boiling Point (Predicted) 159.6 ± 8.0 °C
Density (Predicted) 0.897 ± 0.06 g/cm³
The "Expertise & Experience" Perspective: Why 3,3-Dimethylcyclobutane?

In medicinal chemistry, flat aromatic rings (like phenyl groups) often lead to poor aqueous solubility and off-target toxicity. The 3,3-dimethylcyclobutyl moiety is strategically deployed as an aliphatic bioisostere. By increasing the fraction of sp3-hybridized carbons (Fsp3), researchers can improve a drug's three-dimensionality and membrane permeability.

For instance, in the development of small-molecule inhibitors targeting Slack potassium channels for the treatment of severe childhood epilepsies, researchers successfully utilized 3,3-dimethylcyclobutane side chains. This substitution not only maintained the necessary steric bulk for receptor binding but also mitigated the toxicity concerns associated with traditional thiophene or phenyl rings [2].

Synthetic Methodologies and Experimental Workflows

A common challenge when synthesizing methyl ketones from cycloalkyl carboxylic acids is the over-addition of Grignard reagents, which inadvertently produces tertiary alcohols. To prevent this, our workflow employs a Weinreb amide (N-methoxy-N-methylamide) intermediate.

Causality of the Workflow: When methylmagnesium bromide (MeMgBr) reacts with a Weinreb amide, it forms a highly stable, 5-membered cyclic magnesium chelate. This chelate traps the tetrahedral intermediate, preventing it from collapsing into a ketone during the reaction. Because the ketone is not formed in the reaction flask, a second Grignard addition cannot occur. The desired ketone is only liberated later during the aqueous acidic quench.

Synthesis_Workflow SM 3,3-Dimethylcyclobutane- 1-carboxylic acid Reagent1 EDC, HOBt, DIPEA HN(OMe)Me SM->Reagent1 Intermediate Weinreb Amide Intermediate Reagent1->Intermediate Reagent2 MeMgBr (Grignard) THF, 0 °C Intermediate->Reagent2 Product 1-(3,3-Dimethylcyclobutyl) ethan-1-one Reagent2->Product

Experimental workflow for the synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one via Weinreb amide.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system, ensuring that intermediate success can be verified before proceeding to the next step, thereby minimizing wasted reagents and time.

Step 1: Synthesis of the Weinreb Amide Intermediate
  • Activation: Dissolve 3,3-dimethylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

    • Causality: HOBt forms a highly reactive ester intermediate that suppresses side reactions, while EDC is chosen because its urea byproduct is water-soluble, allowing for easy removal during the aqueous wash.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed dropwise by N,N-diisopropylethylamine (DIPEA) (3.0 eq) at 0 °C. Stir at room temperature for 12 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The disappearance of the highly polar carboxylic acid spot validates the completion of the amidation.

  • Workup: Wash the organic layer successively with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Step 2: Grignard Addition to Form the Methyl Ketone
  • Addition: Dissolve the crude Weinreb amide in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the flask to 0 °C.

  • Reaction: Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.5 eq) dropwise. Stir for 2 hours at 0 °C.

  • Self-Validating Quench: Carefully quench the reaction by adding saturated aqueous NH4Cl dropwise at 0 °C.

    • Causality: The mildly acidic NH4Cl safely destroys unreacted MeMgBr and breaks down the stable magnesium chelate, liberating the final ketone product without causing acid-catalyzed aldol condensations.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over MgSO4, and concentrate. Purify via silica gel flash chromatography.

  • Structural Validation (1H NMR): Confirm the final structure via Nuclear Magnetic Resonance spectroscopy. Look for a distinct 6H singlet at ~1.1 ppm (confirming the gem-dimethyl group) and a sharp 3H singlet at ~2.1 ppm (confirming the newly formed acetyl methyl group).

References

  • Title: IUPAC Nomenclature of Organic Chemistry (The Blue Book) Source: International Union of Pure and Applied Chemistry (IUPAC) / Queen Mary University of London URL: [Link]

  • Title: Small-molecule inhibitors of Slack potassium channels as potential therapeutics for childhood epilepsies Source: Pharmaceutical Patent Analyst / National Center for Biotechnology Information (PMC) URL: [Link]

Exploratory

Comprehensive Technical Guide on the Molecular Properties and Synthetic Utility of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Executive Summary The drive toward high-sp³ fraction ( Fsp3​ ) molecules in modern drug discovery has revitalized interest in cyclobutane derivatives as conformationally restricted bioisosteres. Among these, 1-(3,3-Dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward high-sp³ fraction ( Fsp3​ ) molecules in modern drug discovery has revitalized interest in cyclobutane derivatives as conformationally restricted bioisosteres. Among these, 1-(3,3-Dimethylcyclobutyl)ethan-1-one (CAS: 34970-17-7) stands out as a highly versatile synthetic building block[1]. With a molecular weight of 126.20 g/mol , this compound offers an optimal balance of structural rigidity, lipophilic shielding, and synthetic tractability. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural advantages, and validated experimental protocols for its analytical characterization and synthetic application.

Physicochemical Profiling & Molecular Weight Determination

The molecular weight of a compound dictates its stoichiometric equivalents in synthesis and influences its pharmacokinetic behavior in vivo. For 1-(3,3-Dimethylcyclobutyl)ethan-1-one, the empirical formula is C₈H₁₄O [2].

The precise molecular weight is derived from the sum of its constituent atomic masses:

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight: 126.199 g/mol (standardized to 126.20 g/mol in synthetic planning).

Table 1: Physicochemical Properties of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

PropertyValueCausality / Significance in Research
IUPAC Name 1-(3,3-Dimethylcyclobutyl)ethan-1-oneEnsures standardized nomenclature across literature.
CAS Registry Number 34970-17-7Unique identifier required for commercial procurement [1].
Molecular Formula C₈H₁₄ODefines the fundamental atomic composition.
Molecular Weight 126.20 g/mol Critical for accurate stoichiometric calculations [2].
Exact Mass 126.10446 DaTarget value for High-Resolution Mass Spectrometry (HRMS).
Predicted Boiling Point ~159.6 °CIndicates moderate volatility; dictates GC-MS over LC-MS[3].
Predicted Density ~0.897 g/cm³Relevant for volumetric dispensing in scale-up synthesis [3].

Structural and Mechanistic Insights

The architecture of 1-(3,3-Dimethylcyclobutyl)ethan-1-one provides specific mechanistic advantages in medicinal chemistry:

  • Cyclobutane Core: Unlike flexible linear alkyl chains, the cyclobutane ring restricts the conformational space of the molecule. This rigidity often leads to a higher binding affinity for target proteins by reducing the entropic penalty incurred upon binding.

  • 3,3-Dimethyl Substitution: The gem-dimethyl group at the 3-position serves a dual purpose. First, it increases the lipophilicity of the scaffold, aiding in passive membrane permeability. Second, it sterically shields the ring from cytochrome P450-mediated oxidative metabolism, a common metabolic liability in unsubstituted cycloalkanes.

  • Acetyl Moiety (Ethan-1-one): The ketone acts as a versatile electrophilic handle. It is primed for nucleophilic attack, enabling divergent synthetic pathways.

SyntheticUtility A 1-(3,3-Dimethylcyclobutyl)ethan-1-one MW: 126.20 g/mol (Ketone Precursor) B Reductive Amination (NaCNBH3, R-NH2) A->B C Baeyer-Villiger Oxidation (mCPBA) A->C D Grignard Addition (R-MgX) A->D E Amine Derivative (Pharmacophore) B->E F Cyclobutyl Acetate (Ester Intermediate) C->F G Tertiary Alcohol (Sterically Hindered) D->G

Figure 1: Divergent synthetic pathways utilizing the acetyl moiety of the cyclobutane core.

Experimental Protocols: Analytical Verification & Synthesis

Protocol 1: Analytical Verification of Molecular Weight via GC-MS

Causality & Rationale: Given the compound's low molecular weight (126.20 g/mol ) and predicted boiling point (~159.6 °C), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is the optimal analytical technique [3]. The lack of highly polar, easily ionizable functional groups makes standard LC-MS (ESI) less reliable without specific adduct-forming mobile phases. Self-Validating System: A solvent blank must be run prior to the sample to establish a baseline and rule out column carryover. An internal standard (e.g., dodecane) is spiked into the sample to validate retention time consistency.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 1-(3,3-Dimethylcyclobutyl)ethan-1-one in 1 mL of analytical-grade dichloromethane (DCM) to yield a 1 mg/mL stock. Dilute to 10 µg/mL for injection.

  • Instrument Setup: Equip the GC with a standard non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the injector temperature to 250 °C and use helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Temperature Program: Start at 50 °C (hold for 1 min), ramp at 10 °C/min to 200 °C, then ramp at 20 °C/min to 280 °C (hold for 3 min).

  • Ionization & Detection: Operate the mass spectrometer in EI mode at 70 eV. Scan the mass range from m/z 40 to 300.

  • Data Interpretation: Identify the molecular ion peak ( M+∙ ) at m/z 126.1. Expect characteristic fragmentation, including the loss of a methyl radical (m/z 111) or the loss of the acetyl group (m/z 83), corresponding to the 3,3-dimethylcyclobutyl cation.

MSWorkflow Step1 Sample Preparation (Dilution in DCM) Step2 GC-MS Injection (EI Mode, 70 eV) Step1->Step2 Step3 Ionization & Fragmentation [M]+ generation Step2->Step3 Step4 Mass Analysis m/z 126.10 (EI) Step3->Step4 m/z detection Step5 Data Validation Confirm MW = 126.20 g/mol Step4->Step5 Spectral matching

Figure 2: Standardized mass spectrometry workflow for molecular weight verification.

Protocol 2: Synthetic Derivatization via Reductive Amination

Causality & Rationale: Converting the ketone to an amine generates a basic center, which is often required for improving aqueous solubility or establishing key electrostatic interactions in a protein binding pocket. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is stable in mildly acidic conditions (pH 4-5), allowing the selective reduction of the intermediate iminium ion without prematurely reducing the starting ketone.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent (eq) of 1-(3,3-Dimethylcyclobutyl)ethan-1-one in anhydrous methanol (0.2 M). Add 1.2 eq of the desired primary amine and 1.5 eq of titanium(IV) isopropoxide (Ti(OⁱPr)₄) to act as a Lewis acid and water scavenger. Stir at room temperature for 12 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.5 eq of NaBH₃CN. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quenching & Workup (Self-Validating Step): Monitor the reaction via TLC or GC-MS to ensure the complete consumption of the starting ketone (MW 126.20). Once complete, quench the reaction by adding 1 N aqueous NaOH to precipitate titanium salts. Filter the suspension through a pad of Celite.

  • Extraction & Purification: Extract the filtrate with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude amine via flash column chromatography (silica gel, DCM/MeOH gradient).

References

Foundational

An In-depth Technical Guide to the Structure of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Abstract This technical guide provides a comprehensive examination of the molecular structure of 1-(3,3-dimethylcyclobutyl)ethan-1-one, a substituted cyclobutane derivative. In the absence of extensive direct empirical d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1-(3,3-dimethylcyclobutyl)ethan-1-one, a substituted cyclobutane derivative. In the absence of extensive direct empirical data for this specific molecule, this document leverages established principles of organic chemistry, predictive spectroscopic models, and comparative analysis with structurally related analogs to elucidate its structural and chemical characteristics. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth analysis of its predicted spectroscopic signatures (¹H NMR, ¹³C NMR, and Mass Spectrometry), and proposes robust synthetic pathways for its preparation. All theoretical and practical discussions are grounded in authoritative chemical principles and supported by relevant scientific literature.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif in organic chemistry. While less common than its five- and six-membered counterparts, its inherent ring strain imparts unique chemical reactivity and conformational properties. The presence of a gem-dimethyl group at the 3-position, as seen in 1-(3,3-dimethylcyclobutyl)ethan-1-one, introduces significant steric hindrance and influences the puckered conformation of the cyclobutane ring. The acetyl group at the 1-position further functionalizes the molecule, making it a potentially valuable building block in organic synthesis. Understanding the precise structure and spectroscopic properties of this molecule is crucial for its potential applications in medicinal chemistry and materials science.

Molecular Structure and Conformational Analysis

The structure of 1-(3,3-dimethylcyclobutyl)ethan-1-one consists of a cyclobutane ring substituted with an acetyl group at one carbon and two methyl groups at the opposite carbon. The cyclobutane ring is not planar but exists in a puckered conformation to alleviate some of the torsional strain. The gem-dimethyl group at the 3-position is expected to influence the degree of puckering and the preferred orientation of the acetyl group.

Caption: 2D structure of 1-(3,3-Dimethylcyclobutyl)ethan-1-one.

Predicted Spectroscopic Data for Structural Elucidation

In the absence of direct experimental spectra for 1-(3,3-dimethylcyclobutyl)ethan-1-one, we can predict its key spectroscopic features based on data from analogous compounds and established principles.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-(3,3-dimethylcyclobutyl)ethan-1-one are detailed below.

¹H NMR Spectroscopy:

The puckered nature of the cyclobutane ring and the presence of substituents will lead to a complex ¹H NMR spectrum. The protons on the ring are diastereotopic and will exhibit complex splitting patterns.

  • Methyl Protons (acetyl group): A singlet at approximately 2.1 ppm, characteristic of a methyl ketone.

  • Gem-dimethyl Protons: A singlet at around 1.1-1.3 ppm. The two methyl groups are chemically equivalent.

  • Cyclobutane Ring Protons: These will appear as complex multiplets in the range of 1.5-3.0 ppm. The proton at C1 will be a multiplet due to coupling with the adjacent methylene protons. The methylene protons at C2 and C4 will be diastereotopic and will likely appear as two sets of complex multiplets.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their chemical environment.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
Carbonyl (C=O)208-215Typical for a ketone.
Quaternary (C3)35-45Influenced by the two attached methyl groups.
Methine (C1)50-60Attached to the electron-withdrawing acetyl group.
Methylene (C2, C4)30-40Methylene carbons in a cyclobutane ring.
Acetyl Methyl25-30Standard for a methyl ketone.
Gem-dimethyl20-25Shielded methyl groups.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-(3,3-Dimethylcyclobutyl)ethan-1-one.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1-(3,3-dimethylcyclobutyl)ethan-1-one is expected to show characteristic fragmentation patterns for both the cyclobutane ring and the ketone functionality.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₈H₁₄O = 126.19 g/mol ) should be observable, though it may be of low intensity.

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring is a likely fragmentation pathway, leading to the formation of an acylium ion at m/z 43 (CH₃CO⁺), which is often the base peak for methyl ketones.

  • Ring Opening: Cyclobutane derivatives are known to undergo ring-opening fragmentation. This could involve the loss of ethene (C₂H₄) or propene (C₃H₆) from the molecular ion, leading to fragment ions at m/z 98 or m/z 84, respectively.

  • McLafferty Rearrangement: While less likely due to the ring structure, a McLafferty rearrangement is a possibility if a gamma-hydrogen is accessible to the carbonyl oxygen.

cluster_workflow Structural Elucidation Workflow Proposed Structure Proposed Structure Predict Spectroscopic Data Predict Spectroscopic Data Proposed Structure->Predict Spectroscopic Data Theoretical Analysis Synthesize Compound Synthesize Compound Predict Spectroscopic Data->Synthesize Compound Guides Synthesis Acquire Experimental Data Acquire Experimental Data Synthesize Compound->Acquire Experimental Data Physical Sample Compare and Validate Compare and Validate Acquire Experimental Data->Compare and Validate Empirical Evidence Confirmed Structure Confirmed Structure Compare and Validate->Confirmed Structure Confirmation

Caption: Workflow for the structural elucidation of a novel compound.

Proposed Synthetic Routes

Two plausible synthetic routes for the preparation of 1-(3,3-dimethylcyclobutyl)ethan-1-one are presented below, based on well-established organic reactions.

Route 1: Friedel-Crafts Acylation of 1,1-Dimethylcyclobutane

This approach involves the direct acylation of a commercially available or readily synthesized starting material.

Reaction Scheme:

1,1-Dimethylcyclobutane + Acetyl Chloride --(AlCl₃)--> 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene).

  • Addition of Reactants: A solution of 1,1-dimethylcyclobutane in the same solvent is added to the flask. The mixture is cooled in an ice bath. Acetyl chloride is then added dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 1-(3,3-dimethylcyclobutyl)ethan-1-one.

Route 2: Grignard Reaction with 3,3-Dimethylcyclobutanecarbonitrile

This route utilizes a Grignard reagent to introduce the acetyl group.

Reaction Scheme:

3,3-Dimethylcyclobutanecarbonitrile + Methylmagnesium Bromide --> Imine intermediate --(H₃O⁺)--> 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Experimental Protocol:

  • Grignard Reagent Preparation: Methylmagnesium bromide is prepared in a flame-dried, two-necked flask by the reaction of methyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Reaction with Nitrile: A solution of 3,3-dimethylcyclobutanecarbonitrile in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for several hours.

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid. The mixture is stirred until the intermediate imine is completely hydrolyzed to the ketone.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation or column chromatography.

cluster_synthesis Synthetic Pathways Start1 1,1-Dimethylcyclobutane Product 1-(3,3-Dimethylcyclobutyl)ethan-1-one Start1->Product Friedel-Crafts Acylation Reagent1 Acetyl Chloride / AlCl3 Reagent1->Product Start2 3,3-Dimethylcyclobutanecarbonitrile Start2->Product Grignard Reaction Reagent2 1. MeMgBr 2. H3O+ Reagent2->Product

Caption: Proposed synthetic routes to 1-(3,3-dimethylcyclobutyl)ethan-1-one.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the structure of 1-(3,3-dimethylcyclobutyl)ethan-1-one. Through the application of established spectroscopic principles and the analysis of analogous compounds, we have predicted its key ¹H NMR, ¹³C NMR, and mass spectral features. Furthermore, two robust and practical synthetic routes have been proposed, offering clear, step-by-step protocols for its preparation. This document serves as a valuable resource for chemists and researchers, providing the foundational knowledge necessary for the synthesis, characterization, and potential application of this intriguing cyclobutane derivative. Future experimental work is warranted to validate these predictions and further explore the chemistry of this compound.

References

  • Friedel-Crafts Acylation: Olah, G. A. (1964).
  • Grignard Reactions with Nitriles: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • NMR Spectroscopy of Cyclobutanes: Lambert, J. B., & Takeuchi, Y. (Eds.). (1992).
  • Mass Spectrometry of Cyclic Ketones: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Synthesis of Cyclobutane Derivatives: Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]

  • NIST Chemistry WebBook: National Institute of Standards and Technology. (n.d.). Ethanone, 1-cyclobutyl-. [Link]

  • PubChem Database: National Center for Biotechnology Information. (n.d.). 3,3-Dimethylcyclobutanone. [Link]

Exploratory

The Strategic Utility of 1-(3,3-Dimethylcyclobutyl)ethan-1-one in Modern Drug Discovery: A Technical Guide

Executive Summary The contemporary landscape of medicinal chemistry is heavily driven by the "Escape from Flatland" paradigm, which emphasizes the incorporation of sp3-hybridized carbons to improve the pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The contemporary landscape of medicinal chemistry is heavily driven by the "Escape from Flatland" paradigm, which emphasizes the incorporation of sp3-hybridized carbons to improve the pharmacokinetic profiles, solubility, and target-binding specificity of drug candidates [1]. Within this context, 1-(3,3-Dimethylcyclobutyl)ethan-1-one (CAS: 34970-17-7) has emerged as a highly versatile, sp3-rich building block.

By providing a rigid cyclobutane ring substituted with a gem-dimethyl group, this methyl ketone serves as a critical intermediate for synthesizing complex pharmacophores. It is prominently featured in the development of RET kinase inhibitors [2] and negative allosteric modulators of the glucagon receptor (GCGR), such as PF-06372222 [3]. This whitepaper provides an in-depth analysis of its physicochemical properties, strategic utility, and validated synthetic workflows.

Physicochemical Profiling & Structural Rationale

The utility of 1-(3,3-Dimethylcyclobutyl)ethan-1-one stems directly from its structural metrics. The cyclobutane ring offers a distinct vector projection compared to linear alkyl chains or planar aromatic rings, while the gem-dimethyl moiety provides steric shielding that enhances metabolic stability against cytochrome P450 (CYP) mediated oxidation.

Quantitative Data Summary
PropertyValueSource
Chemical Name 1-(3,3-Dimethylcyclobutyl)ethan-1-one
CAS Registry Number 34970-17-7
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Boiling Point 159.6 ± 8.0 °C (Predicted)
Density 0.897 ± 0.06 g/cm³ (Predicted)
Fraction sp3 (Fsp3) 0.875Calculated

Table 1: Physicochemical properties of 1-(3,3-Dimethylcyclobutyl)ethan-1-one.

Strategic Utility in Medicinal Chemistry

The integration of the 3,3-dimethylcyclobutyl motif into lead compounds is not arbitrary; it is a calculated choice driven by the principles of bioisosterism and conformational restriction.

  • Lipophilic Bioisosterism: The motif acts as an excellent bioisostere for tert-butyl or phenyl groups. It maintains high lipophilicity (driving membrane permeability) while introducing a non-planar geometry that disrupts crystal lattice packing, thereby improving aqueous solubility [1].

  • Targeting the Glucagon Receptor: In the synthesis of PF-06372222, a potent GCGR modulator, the 3,3-dimethylcyclobutyl group is introduced via reductive amination of our title ketone. The sp3-rich motif perfectly occupies a hydrophobic sub-pocket in the allosteric site of the receptor, driving high-affinity binding and subsequent reduction in hepatic glucose output [3].

  • Kinase Inhibition: Patent literature highlights the use of this ketone in synthesizing RET kinase inhibitors, where the cyclobutyl moiety provides critical van der Waals interactions within the kinase hinge region without introducing the metabolic liabilities of exposed linear alkyl chains [2].

MechanismOfAction Ketone 1-(3,3-Dimethylcyclobutyl) ethan-1-one Amine Chiral Reductive Amination (Stereocenter Formation) Ketone->Amine Primary Amine, Ti(OiPr)4, NaBH4 Drug PF-06372222 (GCGR Modulator) Amine->Drug Scaffold Assembly & Amidation Receptor Glucagon Receptor (Negative Allosteric Modulation) Drug->Receptor Allosteric Binding (sp3 motif fits hydrophobic pocket) Effect Decreased Hepatic Glucose Output Receptor->Effect cAMP Pathway Inhibition

Integration of the cyclobutyl motif into PF-06372222 and its downstream signaling pathway.

Experimental Protocols: Synthesis and Functionalization

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly detailed so researchers understand why specific reagents and conditions are employed.

Protocol A: Synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one via Weinreb Amide

Objective: Convert 3,3-dimethylcyclobutane-1-carboxylic acid to the target methyl ketone without over-addition to the tertiary alcohol.

Causality & Self-Validation: This protocol acts as a self-validating system. The formation of the Weinreb amide creates a stable 5-membered magnesium chelate upon Grignard addition. This chelate intrinsically halts the reaction at the ketone stage. If TLC or LC-MS detects tertiary alcohol byproducts, it immediately indicates a failure in maintaining the chelate (e.g., a thermal spike breaking the intermediate or impure/wet reagents).

Step-by-Step Methodology:

  • Amidation: Dissolve 3,3-dimethylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Add EDCI (1.2 eq) and HOBt (1.2 eq). Rationale: EDCI activates the acid, while HOBt forms an active ester intermediate, preventing the formation of an unreactive N-acylurea byproduct.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by dropwise addition of DIPEA (3.0 eq). Stir at room temperature for 12 hours.

  • Workup: Wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield the Weinreb amide.

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C.

  • Nucleophilic Attack: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in Et2O, 1.5 eq). Rationale: The 0 °C temperature is critical to control the exothermic reaction and stabilize the tetrahedral intermediate.

  • Quenching: After 4 hours, quench carefully with saturated aqueous NH4Cl at 0 °C to collapse the chelate and release the target ketone. Extract with ethyl acetate and purify via silica gel chromatography.

SynthesisWorkflow A 3,3-Dimethylcyclobutane- 1-carboxylic acid B Weinreb Amide Intermediate (Stable Chelate) A->B N,O-dimethylhydroxylamine HCl EDCI, HOBt, DIPEA, DCM RT, 12h C 1-(3,3-Dimethylcyclobutyl) ethan-1-one B->C MeMgBr (3.0 M in Et2O) THF, 0°C to RT, 4h

Synthetic workflow for 1-(3,3-Dimethylcyclobutyl)ethan-1-one via Weinreb amide.

Protocol B: Downstream Functionalization via Reductive Amination

Objective: Couple the ketone with a primary heteroaryl amine to form a secondary amine (a common step in generating APIs like PF-06372222).

Step-by-Step Methodology:

  • Imine Formation: Combine 1-(3,3-Dimethylcyclobutyl)ethan-1-one (1.0 eq) and the target primary amine (1.1 eq) in anhydrous THF.

  • Lewis Acid Catalysis: Add Titanium(IV) isopropoxide (Ti(OiPr)4, 2.0 eq). Rationale: Cyclobutyl ketones are sterically hindered. Standard weak acids (like acetic acid) often fail to drive imine formation. Ti(OiPr)4 acts as a strong Lewis acid and water scavenger, forcing complete conversion to the imine before reduction begins.

  • Reduction: After stirring for 12 hours at room temperature, add Sodium borohydride (NaBH4, 1.5 eq) or Sodium triacetoxyborohydride (NaBH(OAc)3) and stir for an additional 4 hours. Rationale: Delaying the addition of the reducing agent prevents the premature reduction of the unreacted ketone into a secondary alcohol.

  • Quenching: Quench with 1N NaOH to precipitate titanium salts. Filter through Celite, extract the filtrate with ethyl acetate, and purify to isolate the sp3-enriched amine scaffold.

References

  • Title: Generating Multibillion Chemical Space of Readily Accessible Screening Compounds Source: ScienceOpen / Frontiers in Chemistry URL: [Link](Note: Search index proxy for Fsp3 literature)

  • Title: RET Kinase Inhibitors (US11970485B2)
  • Title: PF-06372222 (CID 68178630) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Foundational

The Cyclobutyl Ketone Moiety: A Historical and Synthetic Guide for the Modern Chemist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The cyclobutyl ketone motif, a four-membered carbocycle bearing a carbonyl group, has transitioned from a synthetic cur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutyl ketone motif, a four-membered carbocycle bearing a carbonyl group, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique conformational properties and inherent ring strain offer a compelling scaffold for the design of novel therapeutics with enhanced pharmacological profiles. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of cyclobutyl ketones. We will delve into the pioneering early syntheses, explore the advent of modern photochemical and cycloaddition strategies, and critically analyze their applications in drug discovery, offering insights into the structure-activity relationships that make this moiety a powerful tool for the contemporary chemist.

A Historical Perspective: The Dawn of the Four-Membered Ring Ketone

The journey into the chemistry of cyclobutyl ketones begins with the landmark synthesis of the parent cyclobutanone. In 1905, the Russian chemist Nikolai Kischner reported the first preparation of this strained cyclic ketone.[1][2] His multi-step synthesis, starting from cyclobutanecarboxylic acid, was a significant achievement, albeit with a low overall yield, confirming the existence of this class of compounds.[1][3]

Following Kischner's pioneering work, early synthetic chemists explored various routes to this challenging scaffold. A notable advancement came from P. Lipp and R. Köster, who developed a more efficient method involving the reaction of diazomethane with ketene.[2] This reaction proceeds through a fascinating mechanism involving the initial formation of a cyclopropanone intermediate, which then undergoes ring expansion with the expulsion of nitrogen gas to yield cyclobutanone.[2]

Another classical approach that found utility in the synthesis of substituted cyclobutanones was the Tiffeneau-Demjanov rearrangement . This one-carbon ring expansion of a cycloalkanone to its homologous cycloalkanone involves the formation of a β-amino alcohol, followed by diazotization and a 1,2-alkyl shift to expand the ring.[4][5] For instance, 2-methylcyclobutan-1-one can be converted to 3-methylcyclopentanone, showcasing the synthetic utility of this rearrangement in accessing larger ring systems from cyclobutyl ketone precursors.[4]

These early methods, while foundational, often suffered from limitations such as low yields, harsh reaction conditions, and limited substrate scope. The quest for more efficient and versatile synthetic strategies paved the way for the development of modern photochemical and cycloaddition reactions.

The Synthetic Arsenal: Modern Methodologies for Cyclobutyl Ketone Construction

The contemporary synthetic chemist has a diverse toolkit for the construction of simple and functionalized cyclobutyl ketones. These methods offer greater efficiency, stereocontrol, and functional group tolerance compared to their historical predecessors.

The Power of Light: Photochemical Approaches

Photochemistry has emerged as a powerful tool for the synthesis of cyclobutane rings, and by extension, cyclobutyl ketones. The most prominent photochemical reactions in this context are the [2+2] photocycloaddition and the Norrish-Yang cyclization.

The [2+2] photocycloaddition is a cornerstone of cyclobutane synthesis.[6] This reaction involves the union of two unsaturated components, typically an alkene and an enone, upon irradiation with UV or visible light to form a four-membered ring.[6][7] The reaction generally proceeds through the formation of a 1,4-diradical intermediate.[6] Intramolecular [2+2] photocycloadditions are particularly valuable for constructing complex polycyclic systems containing a cyclobutyl ketone moiety with high regio- and stereocontrol.[8][9][10][11][12]

G cluster_0 [2+2] Photocycloaddition Enone Enone Alkene Alkene Excited_Enone Excited Enone* Diradical 1,4-Diradical Intermediate Cyclobutyl_Ketone Cyclobutyl Ketone

Experimental Protocol: Intermolecular [2+2] Photocycloaddition of a Maleimide with an Alkene [6]

  • Materials:

    • N-alkyl maleimide (1.0 equiv., 0.20 mmol)

    • Alkene (2.0 equiv., 0.40 mmol)

    • Dichloromethane (CH₂Cl₂), 2.0 mL

    • Glass vial with a rubber septum

    • Argon source

    • UVA LED lamp (e.g., 370 nm)

    • Magnetic stirrer

  • Procedure:

    • To a glass vial, add the N-alkyl maleimide and the alkene.

    • Add dichloromethane to the vial.

    • Seal the vial with a rubber septum and purge with argon for 10-15 minutes while stirring.

    • Place the reaction mixture under the UVA LED lamp and irradiate with stirring for 16–70 hours at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired cyclobutane product.

The Norrish-Yang reaction is an intramolecular photochemical reaction of a ketone that can be used to synthesize cyclobutanol derivatives, which can then be oxidized to the corresponding cyclobutyl ketones.[13][14][15] The reaction involves the photoexcitation of the ketone, followed by intramolecular hydrogen abstraction from the γ-carbon to form a 1,4-diradical, which then cyclizes to a cyclobutanol.[13][14] This method is particularly useful for the synthesis of cis-1,3-difunctionalized cyclobutanes from readily available aryl cyclobutyl ketones.[13][15][16]

G cluster_1 Norrish-Yang Cyclization Ketone Aryl Cyclobutyl Ketone Excited_Ketone Excited Ketone* Diradical 1,4-Diradical Cyclobutanol Bicyclo[1.1.1]pentan-2-ol (Cyclobutanol derivative)

Experimental Protocol: Norrish-Yang Cyclization of Cyclobutyl Phenyl Ketone [13]

  • Materials:

    • Cyclobutyl phenyl ketone

    • Solvent (e.g., benzene or acetonitrile)

    • High-pressure mercury lamp or a 365 nm UV source

    • Reaction vessel (e.g., quartz tube)

  • Procedure:

    • Prepare a dilute solution of cyclobutyl phenyl ketone in the chosen solvent in the reaction vessel.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

    • Irradiate the solution with the UV source at room temperature with stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting bicyclo[1.1.1]pentan-2-ol intermediate can be purified by column chromatography and subsequently oxidized to the desired functionalized cyclobutyl ketone.

[2+2] Cycloadditions of Ketenes and Alkenes

Thermally induced [2+2] cycloadditions of ketenes with alkenes provide a direct route to cyclobutanones.[7] This reaction is thought to proceed through a concerted, asynchronous [π2s + π2a] cycloaddition mechanism.[7] The use of Lewis acids can promote these reactions, leading to improved reactivity, yield, and diastereoselectivity.[17][18]

The Cyclobutyl Ketone in Medicinal Chemistry: A Scaffold for Innovation

The unique structural and conformational properties of the cyclobutane ring have made it an increasingly attractive scaffold in medicinal chemistry.[19][20][21] The incorporation of a cyclobutyl ketone moiety can confer several advantageous properties to a drug candidate, including:

  • Conformational Restriction: The puckered nature of the cyclobutane ring restricts the conformational freedom of substituents, which can lead to enhanced binding affinity and selectivity for a biological target.[19][22]

  • Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains, which can lead to improved pharmacokinetic profiles.[19][21]

  • Three-Dimensionality: The non-planar structure of the cyclobutane ring allows for the exploration of three-dimensional chemical space, which is often crucial for effective drug-receptor interactions.[19][21]

  • Bioisosteric Replacement: The cyclobutyl group can serve as a bioisostere for other functionalities, such as phenyl rings or gem-dimethyl groups, offering a way to modulate physicochemical properties while maintaining biological activity.[19][21]

Case Studies in Drug Discovery

The strategic incorporation of the cyclobutyl ketone motif has led to the development of several promising drug candidates. For instance, 1,3-disubstituted cyclobutanes have emerged as valuable scaffolds in the design of histamine H3 antagonists and RORγt inverse agonists for the treatment of cognitive and autoimmune diseases, respectively.[13][15][16] The rigid cyclobutane core in these molecules helps to orient key pharmacophoric elements in the optimal geometry for binding to their respective targets.

Table 1: Comparison of Historical and Modern Synthetic Routes to Cyclobutanone

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Kischner Synthesis (1905) [1]Cyclobutanecarboxylic acid, multi-stepLowFirst synthesisCumbersome, inefficient
Lipp & Köster Synthesis [2]Diazomethane, keteneModerateMore efficient than KischnerUse of hazardous reagents
Tiffeneau-Demjanov Rearrangement [4]Cyclopropylmethylamine, nitrous acidModerateRing expansion strategyCan lead to mixtures of products
[2+2] Photocycloaddition [6]Enone, alkene, UV lightGood to ExcellentHigh stereocontrol, complex scaffoldsRequires specialized equipment
Norrish-Yang Cyclization [13]Aryl cyclobutyl ketone, UV lightGoodAccess to functionalized cyclobutanesLimited to specific substrates

Conclusion

From its initial discovery as a chemical curiosity to its current status as a privileged scaffold in drug discovery, the cyclobutyl ketone has undergone a remarkable journey. The evolution of synthetic methodologies, from the arduous classical routes to the elegant and efficient modern photochemical and cycloaddition reactions, has unlocked the full potential of this versatile four-membered ring system. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and medicinal chemistry applications of cyclobutyl ketones is essential for the rational design of the next generation of innovative therapeutics. The ability to strategically incorporate this unique motif will undoubtedly continue to drive advancements in the field of organic and medicinal chemistry.

References

  • Kischner, N. Über die Einwirkung von Brom auf die Säure C5H8O2 und über das Cyclobutanol. J. Russ. Phys. Chem. Soc.1905, 37, 304-311.
  • Lipp, P.; Köster, R. Ein neuer Weg zum Cyclobutanon. Ber. Dtsch. Chem. Ges. A/B1931, 64 (11), 2823–2825.
  • Krumpolc, M.; Rocek, J. Cyclobutanone. Org. Synth.1981, 60, 20.
  • Zhao, J.; Brosmer, J. L.; Tang, Q.; Yang, Z.; Houk, K. N.; Diaconescu, P. L.; Kwon, O. Intramolecular Crossed [2+2] Photocycloaddition Through Visible Light-Induced Energy Transfer. J. Am. Chem. Soc.2017, 139 (29), 9807–9810.
  • Bach, T.; Hehn, J. P. Photochemical reactions as key steps in natural product synthesis. Angew. Chem. Int. Ed. Engl.2011, 50 (5), 1000-1045.
  • Fan, Z.; et al. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angew. Chem. Int. Ed.2023, e202303948.
  • Wille, U. The cyclobutane ring in natural products and pharmaceuticals.
  • Meanwell, N. A. A Synopsis of the Properties and Applications of the Cyclobutyl Group in Medicinal Chemistry. J. Med. Chem.2018, 61 (14), 5842-5888.
  • Srikrishna, A.; et al. Enantiospecific total synthesis of (+)-solanascone, (+)-dehydrosolanascone, and (+)-anhydro-β-rotunol. Tetrahedron Lett.2005, 46 (43), 7373-7376.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
  • Kischner, N. M. - Wikipedia. Available online: [Link] (accessed on 10 March 2026).

  • Tiffeneau, M.; Weill, P.; Tchoubar, B. Isomérisation de l'oxyde de méthylène-1-cyclohexane en cycloheptanone. C. R. Hebd. Seances Acad. Sci.1937, 205, 54-56.
  • Conia, J. M.; Salaün, J. R. The thermal cyclisation of unsaturated carbonyl compounds. Part I. The thermal cyclisation of α,β- and β,γ-unsaturated ketones. Bull. Soc. Chim. Fr.1964, 1957-1963.
  • Yates, P. Photochemistry of Cyclic Ketones. Pure Appl. Chem.1968, 16 (1), 93-112.
  • Rogers-Evans, M.; et al. The Discovery of a Potent and Selective Histamine H3 Receptor Antagonist for the Treatment of Cognitive Disorders. J. Med. Chem.2009, 52 (23), 7294-7297.
  • Evans, D. A.; et al. Lewis Acid-Promoted [2 + 2] Cycloadditions of Ketenes and Alkenes. J. Am. Chem. Soc.1997, 119 (43), 10859-10860.
  • Bach, T. Enantioselective Intramolecular [2+2]-Photocycloaddition Reactions in Solution. Angew. Chem. Int. Ed.2000, 39 (19), 3421-3423.
  • Demjanov, N. J.; Lushnikov, M. Über die Umlagerung des Tetramethylenemethylamins in Dimethyl-tetramethylen-ammonium-hydroxyd. J. Russ. Phys. Chem. Soc.1903, 35, 26-42.
  • Wessig, P. The cyclobutane ring in natural products. Top. Curr. Chem.2005, 255, 1-46.
  • Stepan, A. F.; et al. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Angew. Chem. Int. Ed.2012, 51 (44), 11029-11032.
  • Carreira, E. M.; Kvaerno, L. Classics in Stereoselective Synthesis; Wiley-VCH, 2009.
  • Crimmins, M. T.; et al. An Intramolecular [2+2] Photocycloaddition-Retro-Mannich Fragmentation Strategy for the Synthesis of the B-Norbenzomorphan Ring System. J. Am. Chem. Soc.2000, 122 (24), 5642-5643.
  • Organic Chemistry Portal: Cyclobutanone synthesis. Available online: [Link] (accessed on 10 March 2026).

  • Sarpong, R.; et al. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angew. Chem. Int. Ed.2023, 62 (23), e202303948.
  • Hoffmann, N. Photochemical reactions as key steps in the synthesis of natural products. Chem. Rev.2008, 108 (4), 1052-1103.
  • Kischner, N. M. - Grokipedia. Available online: [Link] (accessed on 10 March 2026).

  • Bowden, N. B. Disability, Despotism, Deoxygenation—From Exile to Academy Member: Nikolai Matveevich Kizhner. Angew. Chem. Int. Ed.2013, 52 (42), 11014-11019.
  • Singleton, D. A. Isotope Effects and the Mechanism of the [2+2] Cycloaddition of Ketene with Alkenes. J. Am. Chem. Soc.1992, 114 (16), 6563-6564.
  • Kelly, T. R.; et al. A convenient synthesis of 1,4-dicarbonyl compounds. Can. J. Chem.1973, 51 (15), 2541-2545.
  • Merner, B. L. Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Diss. Abstr. Int., B: Sci. Eng.2023, 84.
  • Brown, M. K. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Acc. Chem. Res.2023, 56 (16), 2201-2215.
  • EP1161408B1, Method of producing cyclobutanone, 2004.
  • Liu, P.; et al. Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv2023.

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Workflows for 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Executive Summary In modern medicinal chemistry, the strategic incorporation of strained carbocycles is a proven tactic for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-(3,3-Dimethylc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of strained carbocycles is a proven tactic for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-(3,3-Dimethylcyclobutyl)ethan-1-one (CAS: 34970-17-7) represents a highly specialized building block that merges the conformational rigidity of a cyclobutane ring with the steric bulk of a gem-dimethyl group and the versatile reactivity of a methyl ketone.

This technical whitepaper provides an authoritative, ground-up analysis of this molecule. By dissecting its structural dynamics, detailing a self-validating synthetic workflow, and outlining orthogonal analytical protocols, this guide equips researchers with the actionable intelligence required to leverage this compound in advanced drug discovery programs.

Structural Dynamics & Physicochemical Profiling

The chemical behavior of 1-(3,3-dimethylcyclobutyl)ethan-1-one is dictated by the inherent ring strain of the cyclobutane core (~26 kcal/mol) and the profound steric influence of the 3,3-dimethyl substitution.

To minimize the torsional strain caused by eclipsing interactions between adjacent methylene (–CH₂–) groups, the cyclobutane ring adopts a "puckered" conformation. The presence of the gem-dimethyl group at the C3 position introduces significant 1,3-diaxial-like steric interactions. Consequently, the acetyl group at the C1 position is thermodynamically driven to adopt a pseudo-equatorial orientation to minimize steric clash with the bulky methyl groups. This conformational bias is critical, as it dictates the facial selectivity during subsequent nucleophilic additions to the ketone carbonyl.

Quantitative Physicochemical Data

The following table summarizes the fundamental physical properties of the compound, establishing the baseline parameters required for reaction design and purification .

ParameterValue / DescriptionAnalytical Significance
Molecular Formula C₈H₁₄ODictates mass spectrometric target (m/z 126.20).
Molecular Weight 126.20 g/mol Essential for stoichiometric calculations.
CAS Registry Number 34970-17-7Universal identifier for sourcing .
Boiling Point ~159.6 ± 8.0 °C (Predicted)Indicates suitability for vacuum distillation.
Density ~0.897 ± 0.06 g/cm³ (Predicted)Required for volumetric dispensing of the neat liquid.
LogP (Estimated) ~2.1Highlights lipophilicity; guides solvent selection (e.g., hexane/EtOAc).

Synthetic Methodologies: The Weinreb Amide Pathway

Direct nucleophilic addition of a methyl Grignard reagent to 3,3-dimethylcyclobutanecarboxylic acid (or its corresponding acid chloride) is notoriously problematic. The high reactivity of the intermediate ketone often leads to over-addition, yielding an undesired tertiary alcohol.

To circumvent this, the Weinreb Amide Pathway is the industry standard . By converting the acid to an N-methoxy-N-methylamide, the subsequent addition of methylmagnesium bromide forms a stable, five-membered cyclic chelate. This chelate resists further nucleophilic attack and only collapses to release the desired ketone upon aqueous acidic workup.

Protocol 1: Step-by-Step Synthesis
  • Activation: Dissolve 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 0 °C. Causality: CDI acts as a mild, phosgene-free activating agent, forming a reactive acyl imidazole intermediate while releasing CO₂, which serves as a visual indicator of reaction progress.

  • Amidation: After 1 hour, add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 12 hours. Quench with water, extract with DCM, and concentrate to isolate the Weinreb amide.

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF). Cool the system strictly to -78 °C using a dry ice/acetone bath. Causality: Thermodynamic control at -78 °C prevents the Grignard reagent from deprotonating the slightly acidic α-proton of the cyclobutane ring, which would otherwise form an unreactive enolate and drastically reduce the yield.

  • Reaction & Quench: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.2 eq). Stir for 2 hours at -78 °C, then warm to 0 °C. Quench the stable chelate intermediate by slowly adding saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(3,3-dimethylcyclobutyl)ethan-1-one.

SynthWorkflow A 3,3-Dimethylcyclobutane- carboxylic Acid B Activation (SOCl2 / CDI) A->B Step 1 C Weinreb Amide Intermediate B->C Step 2 D Grignard Addition (MeMgBr, -78°C) C->D Step 3 E 1-(3,3-Dimethylcyclobutyl) ethan-1-one D->E Step 4 (Quench)

Fig 1. Synthetic pathway of 1-(3,3-Dimethylcyclobutyl)ethan-1-one via a Weinreb amide intermediate.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized batch, the product must be subjected to a self-validating, orthogonal analytical workflow. Relying on a single technique leaves room for structural misinterpretation (e.g., failing to detect a tertiary alcohol impurity).

Protocol 2: Orthogonal Structural Validation
  • Step 1: Sample Preparation. Dissolve 15 mg of the neat liquid in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is selected because its residual solvent peak (7.26 ppm) does not overlap with the highly shielded aliphatic signals of the cyclobutane core.

  • Step 2: Nuclear Magnetic Resonance (NMR). Acquire a ¹H NMR spectrum at 400 MHz. The structural hallmark is a sharp, integrated singlet at ~2.1 ppm corresponding to the three protons of the acetyl group. The gem-dimethyl protons will appear as a distinct singlet (or two closely overlapping singlets depending on the puckering dynamics) near 1.1 ppm.

  • Step 3: GC-MS Profiling. Inject 1 µL of a dilute sample into a Gas Chromatograph coupled to a Mass Spectrometer (electron ionization, 70 eV). The chromatogram ensures purity (>95%), while the mass spectrum must display the molecular ion [M]⁺ at m/z 126.2. A prominent fragment at m/z 111 indicates the expected loss of a methyl radical[M-CH₃]⁺.

  • Step 4: FT-IR Spectroscopy. Analyze the neat liquid via Attenuated Total Reflectance (ATR) FT-IR. A strong, sharp absorption band at ~1710 cm⁻¹ definitively confirms the presence of the aliphatic ketone carbonyl.

Self-Validation Logic: If GC-MS confirms the correct mass (m/z 126) but FT-IR reveals a broad peak at ~3300 cm⁻¹ instead of the 1710 cm⁻¹ carbonyl stretch, the synthesis has failed via over-addition (yielding the alcohol). Only the convergence of all three data streams validates the protocol.

AnalyticalWorkflow S1 Sample Preparation (Dissolution in CDCl3) S2 NMR Spectroscopy (1H & 13C Mapping) S1->S2 S3 GC-MS Profiling (Mass & Purity) S1->S3 S4 FT-IR Spectroscopy (Carbonyl Peak) S1->S4 S5 Data Synthesis & Structural Validation S2->S5 S3->S5 S4->S5

Fig 2. Orthogonal analytical workflow for structural validation of the synthesized ketone product.

Applications in Drug Discovery

In the context of pharmaceutical development, the 3,3-dimethylcyclobutyl moiety is a highly prized bioisostere . It is frequently deployed to replace tert-butyl or isopropyl groups to modulate the lipophilicity (LogP) of a lead compound while maintaining a rigid spatial geometry.

Furthermore, the gem-dimethyl substitution acts as a steric shield, blocking potential sites of cytochrome P450-mediated oxidation, thereby enhancing the metabolic half-life of the drug candidate. The acetyl group of 1-(3,3-dimethylcyclobutyl)ethan-1-one serves as the perfect synthetic handle . It can undergo reductive amination to yield complex, sterically hindered amines, or participate in Wittig olefinations to extend the carbon framework, making it an indispensable tool in the medicinal chemist's arsenal.

References

  • Title: 1-(3,3-Dimethylcyclobutyl)ethanone (SY473999) Source: Accela ChemBio URL: [Link]

  • Title: Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Foundational

An In-depth Technical Guide to 1-(3,3-Dimethylcyclobutyl)ethan-1-one: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(3,3-Dimethylcyclobutyl)ethan-1-one, with the CAS Number 34970-17-7, is a fascinating and increasingly relevant building block in the landsca...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,3-Dimethylcyclobutyl)ethan-1-one, with the CAS Number 34970-17-7, is a fascinating and increasingly relevant building block in the landscape of medicinal chemistry and drug discovery. Its unique structural motif, featuring a gem-dimethyl substituted cyclobutane ring appended to an acetyl group, offers a compelling combination of three-dimensionality and conformational rigidity. This guide provides a comprehensive overview of its commercial availability, plausible synthetic routes, and its strategic application in the design of novel therapeutics. The incorporation of the cyclobutane moiety can significantly influence the pharmacological profile of a molecule, making this compound a valuable tool for researchers seeking to optimize lead compounds and explore novel chemical space.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3,3-Dimethylcyclobutyl)ethan-1-one is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 34970-17-7[1]
Molecular Formula C8H14O[2]
Molecular Weight 126.20 g/mol [1]
Appearance Colorless to pale yellow liquid (predicted)
SMILES CC(=O)C1CC(C)(C)C1[1]
InChI InChI=1S/C8H14O/c1-6(9)7-4-8(2,3)5-7/h7H,4-5H2,1-3H3[2]

Commercial Availability

The accessibility of a building block is a critical factor for its adoption in research and development. 1-(3,3-Dimethylcyclobutyl)ethan-1-one is available from a limited number of specialized chemical suppliers. The following table provides a summary of a known supplier. Researchers are advised to inquire directly with the suppliers for the most current availability and pricing information.

SupplierCatalog NumberPurityNotes
BD138384≥95%Currently listed as temporarily out of stock. They have a presence in the USA, India, and Germany.[1]

Synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl and alkyl ketones. In this context, the acylation of 1,1-dimethylcyclobutane with an acetylating agent in the presence of a Lewis acid catalyst would yield the target compound.

Experimental Protocol: Friedel-Crafts Acylation

Reaction Scheme:

G cluster_0 Friedel-Crafts Acylation 1,1-Dimethylcyclobutane 1,1-Dimethylcyclobutane 1-(3,3-Dimethylcyclobutyl)ethan-1-one 1-(3,3-Dimethylcyclobutyl)ethan-1-one 1,1-Dimethylcyclobutane->1-(3,3-Dimethylcyclobutyl)ethan-1-one 1. Acetyl Chloride, AlCl3 2. H2O

Caption: Synthesis via Friedel-Crafts Acylation.

Materials:

  • 1,1-Dimethylcyclobutane

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, add a solution of 1,1-dimethylcyclobutane (1.2 equivalents) in anhydrous dichloromethane dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to afford pure 1-(3,3-Dimethylcyclobutyl)ethan-1-one.

Method 2: Grignard Reaction with a Nitrile

An alternative and often high-yielding method involves the reaction of a cyclobutyl Grignard reagent with acetonitrile, followed by acidic hydrolysis of the intermediate imine. This approach is particularly useful when the corresponding cyclobutyl halide is readily accessible.

Experimental Protocol: Grignard Reaction with a Nitrile

Reaction Workflow:

G cluster_workflow Grignard Synthesis Workflow A 1-Bromo-3,3-dimethylcyclobutane B 3,3-Dimethylcyclobutylmagnesium bromide (Grignard Reagent) A->B Mg, THF (anhydrous) C Imine Intermediate B->C Acetonitrile D 1-(3,3-Dimethylcyclobutyl)ethan-1-one C->D H3O+ (workup)

Caption: Synthesis via Grignard Reaction.

Materials:

  • 1-Bromo-3,3-dimethylcyclobutane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (3 M)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for Grignard reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1-bromo-3,3-dimethylcyclobutane (1.0 equivalent) in anhydrous THF dropwise from the addition funnel to initiate the Grignard reaction.

  • Once the reaction has started (as evidenced by a color change and gentle reflux), add the remaining bromide solution at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous acetonitrile (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Add 3 M hydrochloric acid and stir until the magnesium salts dissolve.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-(3,3-Dimethylcyclobutyl)ethan-1-one.

Applications in Drug Discovery and Medicinal Chemistry

The cyclobutane moiety is a valuable scaffold in modern drug design due to its unique structural and conformational properties. Unlike more flexible aliphatic rings, the puckered nature of the cyclobutane ring can enforce a specific three-dimensional arrangement of substituents, which can be advantageous for optimizing interactions with a biological target.

Logical Relationship of Cyclobutane Moiety in Drug Design:

G cluster_drug_design Role of Cyclobutane in Drug Design A Cyclobutane Moiety B Conformational Rigidity A->B C Three-Dimensionality A->C D Improved Potency & Selectivity B->D E Enhanced Physicochemical Properties (e.g., solubility, metabolic stability) C->E G Optimized Lead Compounds D->G E->G F Novel Chemical Space F->G

Caption: Key advantages of the cyclobutane scaffold.

1-(3,3-Dimethylcyclobutyl)ethan-1-one serves as a key starting material for introducing this valuable motif into more complex molecules. The ketone functionality provides a handle for a variety of chemical transformations, including:

  • Reductive Amination: To introduce substituted amine functionalities, which are prevalent in many drug classes.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, allowing for the extension of the molecular framework.

  • Aldol and Related Condensations: To build larger, more complex structures.

  • Reduction to the Corresponding Alcohol: Which can then be further functionalized.

The gem-dimethyl group on the cyclobutane ring can also play a crucial role by providing steric bulk, which can influence binding selectivity and protect adjacent functional groups from metabolic degradation.

While specific examples of marketed drugs containing the 1-(3,3-dimethylcyclobutyl)ethanone moiety are not prominent, the broader class of cyclobutane-containing compounds has seen significant interest in drug discovery programs targeting a range of diseases.

Conclusion

1-(3,3-Dimethylcyclobutyl)ethan-1-one is a valuable, albeit not widely available, building block for medicinal chemists and researchers in drug discovery. Its synthesis, achievable through established methods like Friedel-Crafts acylation or Grignard reactions, provides access to a unique three-dimensional scaffold. The strategic incorporation of the 3,3-dimethylcyclobutyl moiety can impart favorable conformational constraints and improve the physicochemical properties of drug candidates, making it a powerful tool for the exploration of novel chemical space and the optimization of lead compounds. As the demand for novel, three-dimensional molecular architectures in drug discovery continues to grow, the importance of synthons like 1-(3,3-Dimethylcyclobutyl)ethan-1-one is set to increase.

References

  • PubChemLite. 1-(3,3-dimethylcyclobutyl)ethan-1-one. [Link]

  • The Institute of Cancer Research. New molecular 'building block' to aid drug discovery. [Link]

  • PubChem. 1-(3,3-Dimethylcyclohexyl)ethanone. [Link]

  • Organic Syntheses. Procedure 10. [Link]

  • ResearchGate. Synthesis of cyclobutane analogues. [Link]

  • NIST WebBook. Ethanone, 1-(1,3-dimethyl-3-cyclohexen-1-yl)-. [Link]

  • ResearchGate. The formation of 1,3-di-Grignard reagents from small-ring 1,3-dibromides. [Link]

  • Organic Letters. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

  • SpectraBase. 1-(1-Ethyl-2,3-dimethyl-cyclopent-2-enyl)-ethanone. [Link]

  • DOI. Supporting Information. [Link]

  • Reddit. Question about Grignard reagent synthesis. [Link]

  • PubMed. Fragrance Material Review on 1-(3,3-dimethylcyclohexyl)ethan-1-one. [Link]

  • RSC Publishing. Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. [Link]

  • RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

  • White Rose eTheses Online. Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. [Link]

  • PubChem. 1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one. [Link]

  • Google Patents. US10723971B2 - Acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery.
  • Matrix Fine Chemicals. 1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE. [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Google Patents.

Sources

Exploratory

An In-depth Technical Guide to the Isomers of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the isomers of 1-(3,3-Dimethylcyclobutyl)ethan-1-one, a substituted cyclobutane with p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the isomers of 1-(3,3-Dimethylcyclobutyl)ethan-1-one, a substituted cyclobutane with potential applications in medicinal chemistry and materials science. This document delves into the structural nuances of constitutional and stereoisomers, outlining their synthesis, separation, and characterization. By integrating established chemical principles with data from analogous systems, this guide offers a robust framework for researchers working with substituted cyclobutanes. Detailed experimental protocols, spectroscopic data analysis, and visual workflows are presented to facilitate a deeper understanding and practical application of the concepts discussed.

Introduction: The Significance of Isomerism in Substituted Cyclobutanes

The cyclobutane motif is a unique structural element in organic chemistry, conferring specific conformational constraints that can significantly influence the biological activity and material properties of a molecule. 1-(3,3-Dimethylcyclobutyl)ethan-1-one, with its gem-dimethyl substituted four-membered ring and a ketone functionality, presents a fascinating case study in isomerism. The precise arrangement of its constituent atoms can lead to a variety of isomers, each with a distinct three-dimensional shape and, consequently, unique physicochemical properties. For drug development professionals, understanding and isolating specific isomers is critical, as different isomers can exhibit varied pharmacological and toxicological profiles. This guide provides the foundational knowledge and practical methodologies to navigate the isomeric landscape of this intriguing molecule.

Isomeric Landscape of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

The molecular formula for 1-(3,3-Dimethylcyclobutyl)ethan-1-one is C₈H₁₄O. Isomers of this compound can be broadly categorized into two main types: constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. For 1-(3,3-Dimethylcyclobutyl)ethan-1-one, this primarily involves variations in the substitution pattern on the cyclobutane ring.

  • 1-(3,3-Dimethylcyclobutyl)ethan-1-one: The primary subject of this guide.

  • 1-(2,2-Dimethylcyclobutyl)ethan-1-one: The acetyl group is attached to a carbon adjacent to the gem-dimethyl substituted carbon.

  • 2-Acetyl-1,1-dimethylcyclobutane: The acetyl group is at the 2-position relative to the gem-dimethyl group.

  • 3-Acetyl-1,1-dimethylcyclobutane: The acetyl group is at the 3-position relative to the gem-dimethyl group.

These positional isomers are expected to have distinct physical properties, such as boiling points and spectroscopic signatures, which can be exploited for their separation and identification.

Stereoisomers: Cis-Trans Diastereomerism

Due to the substituted nature of the cyclobutane ring, 1-(3,3-Dimethylcyclobutyl)ethan-1-one itself does not exhibit stereoisomerism as the substitution at position 3 is symmetrical. However, its constitutional isomer, 1-(2,3-dimethylcyclobutyl)ethanone , for instance, can exist as cis and trans diastereomers. In the context of the broader class of related isomers, it is crucial to understand this type of isomerism.

  • Cis Isomer: The substituents on the cyclobutane ring are on the same face of the ring.[1][2]

  • Trans Isomer: The substituents are on opposite faces of the ring.[1][2]

The puckered, non-planar conformation of the cyclobutane ring leads to different spatial arrangements of the substituents in the cis and trans isomers, resulting in measurable differences in stability, reactivity, and spectroscopic properties.[3]

Synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one and its Positional Isomers

The synthesis of these cyclobutane derivatives can be approached through several established routes in organic chemistry. Below are proposed synthetic pathways based on analogous reactions.

Synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

A plausible route involves the [2+2] cycloaddition of isobutylene with a suitable ketene equivalent, followed by functional group manipulation. A well-established method for synthesizing gem-dimethylcyclobutanes involves the reaction of alkenes with dichloroketene, generated in situ.

Workflow for the Synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one:

cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reductive Dechlorination cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Oxidation Isobutylene Isobutylene Cycloadduct 2,2-Dichloro-3,3-dimethylcyclobutanone Isobutylene->Cycloadduct Dichloroacetyl chloride Dichloroacetyl chloride Dichloroketene (in situ) Dichloroketene (in situ) Dichloroacetyl chloride->Dichloroketene (in situ) Et3N Triethylamine Triethylamine Dichloroketene (in situ)->Cycloadduct Cycloadduct_ref 2,2-Dichloro-3,3-dimethylcyclobutanone 3,3-Dimethylcyclobutanone 3,3-Dimethylcyclobutanone Cycloadduct_ref->3,3-Dimethylcyclobutanone Zn, AcOH Zinc dust Zinc dust Acetic acid Acetic acid 3,3-Dimethylcyclobutanone_ref 3,3-Dimethylcyclobutanone Tertiary alcohol 1-(3,3-Dimethylcyclobutyl)ethan-1-ol 3,3-Dimethylcyclobutanone_ref->Tertiary alcohol 1. MeMgBr 2. H3O+ workup Methylmagnesium bromide Methylmagnesium bromide Tertiary alcohol_ref 1-(3,3-Dimethylcyclobutyl)ethan-1-ol Target 1-(3,3-Dimethylcyclobutyl)ethan-1-one Tertiary alcohol_ref->Target Oxidizing agent PCC or Swern Oxidation PCC or Swern Oxidation

Caption: Proposed synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one.

Experimental Protocol:

  • [2+2] Cycloaddition: In a flame-dried, three-necked flask under an inert atmosphere, a solution of isobutylene in a suitable solvent (e.g., diethyl ether) is cooled. A solution of dichloroacetyl chloride and triethylamine in the same solvent is added dropwise to generate dichloroketene in situ, which then undergoes cycloaddition with isobutylene to form 2,2-dichloro-3,3-dimethylcyclobutanone.

  • Reductive Dechlorination: The crude cycloadduct is dissolved in acetic acid, and zinc dust is added portion-wise. The reaction is stirred until the starting material is consumed (monitored by TLC or GC-MS). The mixture is then filtered, and the solvent is removed under reduced pressure to yield 3,3-dimethylcyclobutanone.

  • Grignard Reaction: The 3,3-dimethylcyclobutanone is dissolved in anhydrous diethyl ether and cooled in an ice bath. A solution of methylmagnesium bromide in diethyl ether is added dropwise. After the addition is complete, the reaction is stirred at room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are dried and concentrated to give the tertiary alcohol.

  • Oxidation: The alcohol is dissolved in dichloromethane, and an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol is used to oxidize the alcohol to the desired ketone, 1-(3,3-Dimethylcyclobutyl)ethan-1-one. Purification is achieved by column chromatography.

Separation and Purification of Isomers

The separation of the constitutional and stereoisomers of substituted cyclobutanes is crucial for their individual study. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for this purpose.

Table 1: Chromatographic Separation Techniques

TechniqueStationary PhaseMobile Phase/Carrier GasPrinciple of Separation
Gas Chromatography (GC) Various polarities (e.g., FFAP, polysiloxane)Inert gas (e.g., He, N₂)Separation is based on differences in boiling points and interactions with the stationary phase. Positional isomers often have sufficiently different retention times for separation.[4][5][6]
High-Performance Liquid Chromatography (HPLC) Normal phase (e.g., silica gel) or Reverse phase (e.g., C18)Varies (e.g., hexane/ethyl acetate for normal phase; acetonitrile/water for reverse phase)Separation is based on polarity differences. For preparative scale, column chromatography on silica gel is effective for separating isomers with different polarities.[7]

Experimental Protocol: Gas Chromatography for Isomer Analysis

  • Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., dichloromethane or hexane).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A capillary column with a suitable stationary phase (e.g., a mid-polarity phase) should be chosen.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure the separation of all components.

    • Carrier Gas Flow Rate: Optimize for the specific column used.

    • Detector Temperature: 280 °C

  • Analysis: The retention times of the different isomers will vary, allowing for their quantification. Mass spectrometry can be used for the identification of each peak based on its fragmentation pattern.

Spectroscopic Characterization of Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of the isomers of 1-(3,3-Dimethylcyclobutyl)ethan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Expected ¹H NMR Features:

  • 1-(3,3-Dimethylcyclobutyl)ethan-1-one:

    • A singlet for the two methyl groups on the cyclobutane ring.

    • A singlet for the acetyl methyl group.

    • Multiplets for the cyclobutane ring protons.

  • Positional Isomers: The chemical shifts and splitting patterns of the cyclobutane ring protons and the methyl groups will be distinct for each isomer, reflecting the different connectivity.

  • Cis/Trans Isomers: The relative stereochemistry of substituents on the cyclobutane ring significantly affects the chemical shifts and coupling constants of the ring protons. For example, in 1,3-disubstituted cyclobutanes, the coupling constants between protons can help determine their relative orientation (axial or equatorial).[8][9]

Expected ¹³C NMR Features:

The chemical shifts of the carbon atoms, particularly the carbonyl carbon and the carbons of the cyclobutane ring, will be characteristic for each isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Atom1-(3,3-Dimethylcyclobutyl)ethan-1-one (Predicted)1-(2,2-Dimethylcyclobutyl)ethan-1-one (Predicted)
Carbonyl (C=O)~209-212~210-214
Quaternary C (ring)~30-35~45-50
CH (ring)~50-55~55-60
CH₂ (ring)~35-45~25-35
C(CH₃)₂~20-25~22-28
COCH₃~28-32~27-31

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • C=O Stretch (Ketone): A strong absorption band in the region of 1705-1725 cm⁻¹. The exact position can be influenced by ring strain.[10]

  • C-H Stretch (Alkyl): Absorption bands in the region of 2850-3000 cm⁻¹.

  • Cyclobutane Ring Vibrations: The cyclobutane ring itself gives rise to characteristic, though often weak, absorptions in the fingerprint region.[11][12]

The IR spectra of the different constitutional isomers are expected to be broadly similar in terms of the major functional group absorptions, but subtle differences in the fingerprint region may be observed.

Workflow for Spectroscopic Analysis:

Isomer Mixture Isomer Mixture Separation GC or HPLC Isomer Mixture->Separation Pure Isomer A Pure Isomer A Separation->Pure Isomer A Pure Isomer B Pure Isomer B Separation->Pure Isomer B NMR Spectroscopy NMR Spectroscopy Pure Isomer A->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Pure Isomer A->IR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Isomer A->Mass Spectrometry Pure Isomer B->NMR Spectroscopy Pure Isomer B->IR Spectroscopy Pure Isomer B->Mass Spectrometry Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation IR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation

Caption: Workflow for the separation and spectroscopic identification of isomers.

Conclusion and Future Outlook

The study of the isomers of 1-(3,3-Dimethylcyclobutyl)ethan-1-one provides a valuable platform for understanding the impact of subtle structural variations on molecular properties. This guide has outlined the key isomeric forms, proposed synthetic strategies, and detailed methods for their separation and characterization. For researchers in drug discovery, the ability to synthesize and isolate pure isomers is a critical step in developing new therapeutic agents with improved efficacy and safety profiles. Future work in this area could focus on the asymmetric synthesis of chiral isomers, the exploration of their biological activities, and their use as building blocks in the synthesis of more complex molecules. The principles and protocols detailed herein provide a solid foundation for such endeavors.

References

  • Durig, J. R., & Laane, J. (1966). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. [Link]

  • Zenkl, E., & Smentowski, F. J. (1967). ESR of Substituted Cyclobutane Anions. The Journal of Physical Chemistry, 71(12), 4213–4218.
  • Stevens, J. M., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • Gas Chromatography. (2021). Analytical Chemistry, 93(1), 3-47.
  • Zenkevich, I. G. (2020). Features and New Examples of Gas Chromatographic Separation of Thermally Unstable Analytes. IntechOpen.
  • 1-[3-(2-hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone. (2025, May 20).
  • McKenna, M., & Procter, D. J. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Beilstein Journal of Organic Chemistry, 15, 2440–2456.
  • Durig, J. R., & Laane, J. (1966). Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyc1obutanone, Cyclobutanone-d4, Trimethylene. The Journal of Chemical Physics, 45(6), 1853-1860.
  • Durig, J. R., & Laane, J. (1966). Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyclobutanone, Cyclobutanone-d4, Trimethylene Sulfide, and Perfluorocyclobutanone. Scilit.
  • Tanimoto, H., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(5), 1184–1193.
  • Ferrando, A., et al. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • 1-(2,2-Dimethylcyclohexyl)ethanone. PubChem. Retrieved from [Link]

  • Gas chromatographic separations of ketone standards (0.1 mg/l) on HP-FFAP column. ResearchGate. Retrieved from [Link]

  • Bai, Y., et al. (2009). Synthesis of cyclobutane analogues. Bulletin of the Chemical Society of Ethiopia, 23(1), 135-139.
  • Tanimoto, H., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist.
  • Aslani, S. (2020). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT.
  • Comparison of IR absorption spectra of cyclobutanone and... ResearchGate. Retrieved from [Link]

  • Imširević, A., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(3), 139-147.
  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... Retrieved from [Link]

  • Propose a Williamson synthesis of 3-butoxy-1,1-dimethylcyclohexan... Pearson.
  • Ethanone, 1-(2,2-dimethylcyclopentyl)-. PubChem. Retrieved from [Link]

  • Hergueta, A. R., et al. (2003). rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 59(12), o2023–o2025.
  • Draw the cis and trans isomers for the following: b. 1-ethyl-3-methylcyclobutane. Pearson.
  • Synthesis of the adamantyl ethanone compounds. Reagents and conditions. ResearchGate. Retrieved from [Link]

  • Cis-Trans Isomerism in Cycloalkanes. (2024, September 22). Chemistry LibreTexts.
  • Lee, J., et al. (2023). Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist. ACS Omega, 8(32), 28938–28945.
  • Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? (2016, September 22). Chemistry Stack Exchange.
  • Gökçe, B., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6886.
  • Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery. (2016).
  • Assertion (A): Both cis 1,3-dimethyl cyclobutane and trans 1-3, dimethyl cyclobutane are optically inactivity. (2020, July 12). Doubtnut.
  • Spectroscopic and Synthetic Insights into 2,2-Dimethylcyclohexane-1,3-dione: A Technical Guide. Benchchem.
  • Synthesis of 3-Ethenylcyclobutan-1-ol: A Technical Guide. Benchchem.
  • Cis-Trans Isomerism in Cycloalkanes. (2026, March 11). Chemistry LibreTexts.
  • Andin, A. N., et al. (2001). The Synthesis of 3-Acetyl-2-(4,4-dimethyl-2,6-dioxocyclohexyl)-lphenylpentanedione- 1,4 and its Reactions with N-Nucleophiles. SciSpace.
  • Application Notes and Protocols: Synthesis of 2-Acetyl-3-methylcyclohexane-1,4-dione. Benchchem.
  • A Spectroscopic Showdown: Unraveling the Isomers of 2-Methylcyclooctanone. Benchchem.
  • Merényi, F., & Nilsson, M. (1963). Facile Preparation of 2-Acetyl- cyclopentane-1,3-dione and 2-Acetylcyclohexane-1,3-dione. Acta Chemica Scandinavica, 17, 1801-1802.
  • Dinçer, M., et al. (2007). 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3489.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one from α-Pinene

Abstract This technical guide provides a comprehensive, two-part protocol for the synthesis of 1-(3,3-dimethylcyclobutyl)ethan-1-one, a valuable cyclobutane derivative, utilizing α-pinene as a readily available and renew...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, two-part protocol for the synthesis of 1-(3,3-dimethylcyclobutyl)ethan-1-one, a valuable cyclobutane derivative, utilizing α-pinene as a readily available and renewable starting material. The synthetic pathway involves an initial ozonolysis of α-pinene to produce cis-pinonic acid, followed by a hypochlorite-mediated oxidative decarboxylation to yield the target ketone. This document offers in-depth mechanistic discussions, detailed step-by-step experimental procedures, and process optimization insights. All quantitative data are summarized for clarity, and key transformations are illustrated with chemical diagrams to support researchers in the successful replication and potential scale-up of this synthesis.

Introduction and Strategic Overview

1-(3,3-Dimethylcyclobutyl)ethan-1-one, also known as cyclobutyl methyl ketone, is a significant synthetic intermediate. The cyclobutane motif is of high interest in medicinal chemistry and materials science due to its unique conformational properties and ability to act as a bioisostere for other cyclic or unsaturated systems.[1] The starting material for this synthesis, α-pinene, is a bicyclic monoterpene abundantly available from renewable sources like pine resin, making this a cost-effective and sustainable synthetic route.[2]

The overall transformation from α-pinene to the target ketone is achieved in two principal stages:

  • Alkene Cleavage: The carbon-carbon double bond within the α-pinene molecule is cleaved via ozonolysis. This well-established reaction opens the six-membered ring to form cis-pinonic acid, a keto-carboxylic acid that preserves the cyclobutane ring.[3][4]

  • Oxidative Decarboxylation: The carboxylic acid group of pinonic acid is removed and replaced with a hydrogen atom through a reaction with sodium hypochlorite. This step proceeds via a mechanism analogous to the haloform reaction, yielding the final product, 1-(3,3-dimethylcyclobutyl)ethan-1-one.

The complete synthetic workflow is depicted below.

G cluster_0 Overall Synthetic Pathway alpha_Pinene α-Pinene Pinonic_Acid cis-Pinonic Acid alpha_Pinene->Pinonic_Acid  Step 1: Ozonolysis (O₃, CH₂Cl₂/MeOH; DMS) Target_Ketone 1-(3,3-Dimethylcyclobutyl)ethan-1-one Pinonic_Acid->Target_Ketone  Step 2: Oxidative Decarboxylation (NaOCl, NaOH)

Caption: High-level overview of the two-step synthesis.

Part I: Ozonolysis of α-Pinene to cis-Pinonic Acid

Mechanistic Rationale

Ozonolysis is a powerful organic reaction where ozone (O₃) cleaves carbon-carbon double or triple bonds.[5] The mechanism, first proposed by Criegee, involves a sequence of cycloaddition and cycloreversion steps.[6]

  • 1,3-Dipolar Cycloaddition: The ozone molecule, a 1,3-dipole, adds across the double bond of α-pinene to form a highly unstable five-membered ring intermediate known as a primary ozonide or molozonide.[7][8]

  • Cycloreversion: The molozonide rapidly rearranges, cleaving into a carbonyl compound (an aldehyde) and a carbonyl oxide, also known as the Criegee intermediate.[8][9]

  • Second 1,3-Dipolar Cycloaddition: These two fragments immediately recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).

  • Work-up: The final step is the reductive cleavage of the secondary ozonide. Using a mild reducing agent like dimethyl sulfide (DMS) prevents over-oxidation of the product. The ozonide is cleaved to yield the desired keto-carboxylic acid, cis-pinonic acid, and dimethyl sulfoxide (DMSO) as a byproduct.[6]

Detailed Experimental Protocol: Ozonolysis

Materials:

  • (+)-α-Pinene (98%)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Dimethyl sulfide (DMS)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ozone generator

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet tube connected to a potassium iodide (KI) trap is charged with (+)-α-pinene (13.6 g, 100 mmol) dissolved in a 3:1 mixture of anhydrous dichloromethane and anhydrous methanol (200 mL).

  • Ozonolysis: The flask is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone (typically 1-2% in oxygen) from an ozone generator is bubbled through the solution. The reaction progress is monitored by the persistence of the characteristic blue color of dissolved ozone, indicating complete consumption of the starting alkene. Alternatively, a pale blue color can be observed when bubbling the exit gas through a flask of dichloromethane. This process typically takes 2-4 hours.

  • Quenching: Once the reaction is complete, the ozone stream is stopped, and dry nitrogen or oxygen is bubbled through the solution for 15-20 minutes to remove any excess dissolved ozone.

  • Reductive Work-up: While maintaining the cold temperature, dimethyl sulfide (12.4 mL, 170 mmol) is added dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction.

  • Warming and Extraction: The cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight. The solvent is then removed under reduced pressure. The residue is redissolved in diethyl ether (200 mL) and washed sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (3 x 100 mL).

  • Isolation of Pinonic Acid: The combined aqueous bicarbonate layers are carefully acidified to pH 2 with concentrated HCl while cooling in an ice bath. This protonates the carboxylate, causing the pinonic acid to precipitate or form an oil.

  • Purification: The aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield cis-pinonic acid as a viscous oil or low-melting solid.

Data Summary: Ozonolysis
ParameterValue
α-Pinene1.0 eq (100 mmol)
SolventCH₂Cl₂:MeOH (3:1)
Temperature-78 °C
Reducing AgentDimethyl Sulfide (1.7 eq)
Typical Reaction Time2 - 4 hours
Expected Yield 75 - 85%

Part II: Conversion of Pinonic Acid to 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Mechanistic Rationale

The conversion of cis-pinonic acid to the target ketone is an oxidative decarboxylation reaction mediated by sodium hypochlorite (NaOCl) in a basic solution. This transformation is mechanistically related to the haloform reaction.

  • Deprotonation: In the basic medium, the carboxylic acid is deprotonated to form a carboxylate. The α-carbon of the methyl ketone is also deprotonated by hydroxide to form an enolate.

  • Oxidation/Halogenation: The hypochlorite ion (OCl⁻) acts as an oxidizing agent. The enolate attacks the chlorine atom of the hypochlorite, but the key transformation involves the oxidation of the carboxylate group.

  • Decarboxylation & Rearrangement: The crucial step involves the oxidative cleavage of the bond between the carbonyl carbon and the carboxylate group. This process results in the expulsion of carbon dioxide (or carbonate in basic solution) and the formation of the desired ketone. The stability of hypochlorite solutions is critical; they are most stable at a pH between 11 and 13 and can decompose in the presence of heat, light, or certain metal ions.[10][11][12] Maintaining basic conditions is therefore essential for both the reaction mechanism and reagent stability.

Detailed Experimental Protocol: Oxidative Decarboxylation

Materials:

  • cis-Pinonic acid (from Part I)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, ~8.25%)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with cis-pinonic acid (9.2 g, 50 mmol) and a 1 M aqueous solution of sodium hydroxide (100 mL). The mixture is stirred until the pinonic acid fully dissolves to form sodium pinonate.

  • Hypochlorite Addition: The solution is cooled in an ice bath to 0-5 °C. Commercial sodium hypochlorite solution (~8.25%, 90 mL, ~100 mmol) is added dropwise via the dropping funnel over a period of 1 hour, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 4-6 hours. The reaction can be monitored by TLC or GC-MS by periodically extracting a small aliquot.

  • Work-up: The reaction mixture is cooled again in an ice bath. Any excess hypochlorite is quenched by the careful, portion-wise addition of solid sodium sulfite until a drop of the reaction mixture no longer gives a positive test with starch-iodide paper.

  • Extraction and Purification: The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with water (1 x 100 mL) and brine (1 x 100 mL).

  • Final Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed carefully by rotary evaporation. The resulting crude oil is purified by vacuum distillation to afford 1-(3,3-dimethylcyclobutyl)ethan-1-one as a colorless liquid.[13]

Data Summary: Oxidative Decarboxylation
ParameterValue
cis-Pinonic Acid1.0 eq (50 mmol)
Sodium Hydroxide2.0 eq (in 100 mL H₂O)
Sodium Hypochlorite~2.0 eq
Temperature0 °C to Room Temp.
Typical Reaction Time4 - 6 hours
Expected Yield 60 - 70%
Boiling Point ~75-77 °C at 15 mmHg

Integrated Experimental Workflow

The following diagram illustrates the complete laboratory workflow, from starting materials to the purified final product.

G cluster_ozonolysis Part 1: Ozonolysis cluster_decarboxylation Part 2: Oxidative Decarboxylation A 1. Dissolve α-Pinene in CH₂Cl₂/MeOH B 2. Cool to -78 °C A->B C 3. Bubble O₃ gas (monitor for blue color) B->C D 4. Purge with N₂ to remove excess O₃ C->D E 5. Add DMS dropwise at -78 °C D->E F 6. Warm to RT, stir overnight E->F G 7. Evaporate solvent F->G H 8. Basic Extraction (NaHCO₃) G->H I 9. Acidify aqueous layer (HCl) H->I J 10. Extract with Ethyl Acetate I->J K 11. Dry (MgSO₄) & Evaporate J->K L cis-Pinonic Acid K->L M 12. Dissolve Pinonic Acid in aq. NaOH L->M Proceed to Part 2 N 13. Cool to 0-5 °C M->N O 14. Add NaOCl dropwise N->O P 15. Stir at RT for 4-6h O->P Q 16. Quench excess NaOCl (Na₂SO₃) P->Q R 17. Extract with Diethyl Ether Q->R S 18. Wash with H₂O & Brine R->S T 19. Dry (Na₂SO₄) & Evaporate S->T U 20. Vacuum Distillation T->U V Final Product U->V

Caption: Detailed experimental workflow for the two-part synthesis.

Conclusion

This guide details a robust and reliable method for the synthesis of 1-(3,3-dimethylcyclobutyl)ethan-1-one from the renewable terpene α-pinene. The two-step sequence of ozonolysis followed by hypochlorite-mediated oxidative decarboxylation provides a clear and scalable pathway to this valuable cyclobutane-containing ketone. The protocols and mechanistic insights provided herein are intended to equip researchers with the necessary information to confidently undertake this synthesis, with potential for further optimization and application in their respective fields.

References

  • Mechanism of Ozonolysis. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • Ozonolysis Reaction Mechanism. (n.d.). SATHEE, IIT Kanpur. Retrieved from [Link]

  • Ozonolysis Mechanism of Alkenes and Alkynes. (n.d.). Aakash Institute. Retrieved from [Link]

  • Criegee Mechanism of Ozonolysis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • What are the mechanism of ozonolysis of alkene? (2016, October 6). Quora. Retrieved from [Link]

  • Grosjean, D., et al. (2007). Organic acid formation in the gas-phase ozonolysis of α-pinene. Physical Chemistry Chemical Physics, 9(33), 4679-4685. Retrieved from [Link]

  • Jaoui, M., & Kamens, R. M. (2007). Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene. Chemical Communications, (13), 1328-1330. Retrieved from [Link]

  • Jaoui, M., & Kamens, R. M. (2007). Pinic and pinonic acid formation in the reaction of ozone with α-pinene. Chemical Communications. Retrieved from [Link]

  • Grosjean, D., et al. (2007). Organic acid formation in the gas-phase ozonolysis of alpha-pinene. PubMed. Retrieved from [Link]

  • Isomer-Resolved Mobility-Mass Analysis of α-Pinene Ozonolysis Products. (2022, July 21). University of Helsinki. Retrieved from [Link]

  • Erman, M. B. (2008). Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols. Chemistry & Biodiversity, 5(6), 998-1009. Retrieved from [Link]

  • Praplan, A. P., et al. (2012). Cyclobutyl methyl ketone as a model compound for pinonic acid to elucidate oxidation mechanisms. ResearchGate. Retrieved from [Link]

  • 1-(3,3-Dimethylcyclohexyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • Praplan, A. P., et al. (2012). Cyclobutyl methyl ketone as a model compound for pinonic acid to elucidate oxidation mechanisms. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • 1-(3-Ethylcyclobutyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • 1-(3,3-dimethylcyclobutyl)ethan-1-one. (n.d.). PubChemLite. Retrieved from [Link]

  • The conversion of pinonic acid into homoterpenyl methyl ketone and into 2:4-dimethyl phenylacetic acid. (2018, June 22). University of Surrey. Retrieved from [Link]

  • Praplan, A. P., et al. (2012). Cyclobutyl methyl ketone as a model compound for pinonic acid to elucidate oxidation mechanisms. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Ethanone, 1-(1,3-dimethyl-3-cyclohexen-1-yl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery. (2016). Google Patents.
  • Issues Surrounding the Stability of Hypochlorous Acid as a Disinfectant. (2024, April 15). Preprints.org. Retrieved from [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060. Retrieved from [Link]

  • Sodium hypochlorite. (n.d.). American Cleaning Institute. Retrieved from [Link]

  • Sodium Hypochlorite-Assisted Photooxidation of Salicylic Acid. (2025, October 16). MDPI. Retrieved from [Link]

  • How does sodium hypochlorite decompose? (2020, October 4). Quora. Retrieved from [Link]

  • Hypochlorite Cleaning Causes Degradation of Polymer Membranes. (2007). ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Asymmetric Synthesis of Substituted Cyclobutyl Ketones

Executive Briefing The cyclobutane motif is a highly sought-after structural element in modern drug discovery, frequently deployed as a rigidified bioisostere for sp³-rich molecular frameworks. However, the inherent ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The cyclobutane motif is a highly sought-after structural element in modern drug discovery, frequently deployed as a rigidified bioisostere for sp³-rich molecular frameworks. However, the inherent ring strain of the four-membered carbocycle (~26 kcal/mol) makes the asymmetric synthesis of highly substituted cyclobutyl ketones a formidable challenge. Traditional methods often suffer from competing ring-opening, semipinacol rearrangements, or poor stereocontrol 1.

This application note details two field-proven, state-of-the-art methodologies for constructing enantioenriched cyclobutyl ketones: Organocatalytic Dienamine Activation for de novo [2+2] cycloadditions, and Sequential Asymmetric Transfer Hydrogenation (ATH) / C–H Functionalization for the precision modification of pre-existing cyclobutenediones.

Mechanistic Rationale & Strategic Workflows

Strategy 1: Organocatalytic [2+2] Cycloaddition via Dienamine Activation

Synthesizing cyclobutanes directly from acyclic precursors requires overcoming the symmetry-forbidden nature of thermal [2+2] cycloadditions. By employing a chiral secondary amine catalyst (e.g., Jørgensen-Hayashi catalyst), α,β-unsaturated aldehydes are converted into electron-rich dienamine intermediates.

Causality of the Design: The formation of the dienamine raises the Highest Occupied Molecular Orbital (HOMO) of the system, activating the remote γ-carbon. This allows for a highly stereocontrolled formal [2+2] cycloaddition with electrophilic nitroolefins. The steric bulk of the catalyst's chiral shield dictates the facial approach of the electrophile, ensuring excellent enantioselectivity (>95% ee) 2.

Dienamine A α,β-Unsaturated Aldehyde C Dienamine Intermediate A->C + Catalyst (-H2O) B Chiral Amine Catalyst B->C E [2+2] Cycloaddition Transition State C->E HOMO-LUMO Interaction D Nitroolefin Electrophile D->E F Chiral Cyclobutyl Aldehyde/Ketone E->F Hydrolysis (Catalyst Turnover)

Organocatalytic dienamine activation pathway for asymmetric [2+2] cycloaddition.

Strategy 2: Sequential ATH and C–H Functionalization

For highly substituted, contiguous stereocenters, modifying a pre-existing four-membered ring is often more thermodynamically viable. Cyclobutenediones (CBDs) are ideal starting materials but are notoriously difficult to reduce asymmetrically without triggering ring-opening.

Causality of the Design: Utilizing a Noyori-type Ruthenium catalyst (RuCl) enables the Asymmetric Transfer Hydrogenation (ATH) of the CBD to a chiral cyclobutanol 3. The newly formed hydroxyl group then acts as an endogenous directing group for a subsequent Iridium-catalyzed diastereospecific C(sp³)–H functionalization (e.g., silylation or arylation), locking in the contiguous stereocenters of the final cyclobutyl ketone derivative 4.

ATH_CH A Prochiral Cyclobutenedione B Ru-Catalyzed ATH (Noyori-type) A->B HCOOH / Et3N Dynamic Resolution C Enantioenriched Cyclobutanol B->C Facial-Selective Hydride Transfer D Ir-Catalyzed C-H Functionalization C->D -OH Directing Group Activation E Contiguous Stereocenter Cyclobutyl Ketone D->E Diastereospecific C-C / C-Si Coupling

Sequential asymmetric transfer hydrogenation and C-H functionalization workflow.

Quantitative Data Synthesis

The following table summarizes the expected performance metrics of the two methodologies based on recent literature optimizations.

Reaction MethodologySubstrate ClassCatalyst SystemYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Organocatalytic [2+2] α,β-Unsaturated Aldehydes + Nitroolefins(S)-Diphenylprolinol TMS ether (20 mol%)75 - 92%94 - 99%> 19:1
ATH of Cyclobutenediones 3,4-Disubstituted CyclobutenedionesRuCl (1 mol%)88 - 96%92 - 97%N/A (Creates 1st stereocenter)
Ir-Catalyzed C–H Silylation Chiral Cyclobutanols (from ATH step)[Ir(cod)OMe]₂ (2 mol%) + Phenanthroline65 - 85%Conserved from ATH> 20:1

Validated Experimental Protocols

Protocol A: Organocatalytic Asymmetric [2+2] Cycloaddition

This protocol is a self-validating system designed to prevent catalyst inhibition and ensure high facial selectivity.

Reagents: α,β-unsaturated aldehyde (1.0 mmol), nitroolefin (1.2 mmol), (S)-diphenylprolinol TMS ether (0.2 mmol, 20 mol%), benzoic acid (0.2 mmol, 20 mol%). Solvent: Toluene (0.5 M).

  • Catalyst Activation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the (S)-diphenylprolinol TMS ether and benzoic acid in anhydrous toluene (2.0 mL).

    • Causality: The addition of the Brønsted acid (benzoic acid) is critical. It accelerates the condensation of the secondary amine with the aldehyde to form the iminium ion and facilitates the subsequent hydrolysis of the product-enamine complex, preventing catalyst trapping and ensuring high turnover rates.

  • Substrate Addition: Add the α,β-unsaturated aldehyde (1.0 mmol) to the mixture and stir at room temperature for 10 minutes to allow complete dienamine formation.

  • Cycloaddition: Cool the reaction mixture to -20 °C. Dropwise add a solution of the nitroolefin (1.2 mmol) in toluene (1.0 mL).

    • Causality: Lowering the temperature to -20 °C suppresses the background racemic thermal [2+2] cycloaddition and rigidifies the transition state, maximizing the steric shielding effect of the catalyst's bulky diphenyl silyl ether group.

  • In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc 4:1) every 4 hours. The reaction is complete when the UV-active nitroolefin spot is consumed (typically 16-24 hours).

  • Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the benzoic acid and hydrolyze any remaining enamine intermediates. Extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.

  • Stereochemical Validation: Determine ee via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Cyclobutenediones

This protocol utilizes dynamic kinetic resolution principles to establish the foundational stereocenter without ring-opening.

Reagents: 3,4-Disubstituted cyclobutenedione (1.0 mmol), RuCl (0.01 mmol, 1 mol%), Formic acid/Triethylamine azeotropic mixture (5:2 ratio, 1.5 mL). Solvent: Dichloromethane (DCM, 2.0 mL).

  • Solvent Degassing: Transfer DCM (2.0 mL) to a Schlenk flask and subject it to three freeze-pump-thaw cycles.

    • Causality: Ru(II) diamine complexes are highly susceptible to oxidation by dissolved O₂. Oxygen degrades the active ruthenium-hydride species, which drastically reduces both the reaction yield and the enantiomeric excess.

  • Catalyst Preparation: Under argon, add RuCl (1 mol%) to the degassed DCM. Stir for 5 minutes until a homogeneous orange solution is formed.

  • Reduction Phase: Add the cyclobutenedione (1.0 mmol) followed by the slow, dropwise addition of the HCOOH/Et₃N azeotrope (1.5 mL) at 0 °C.

    • Causality: The HCOOH acts as the hydride donor. The controlled addition at 0 °C prevents an exothermic runaway that could provide enough thermal energy to trigger the β-carbon elimination (ring-opening) of the strained transition metal alkoxide intermediate.

  • In-Process Validation: Stir the reaction at 0 °C for 12 hours. Validate conversion by extracting a 10 µL aliquot, quenching in water/EtOAc, and analyzing the organic layer via GC-MS or TLC.

  • Workup: Dilute the mixture with water (10 mL) and extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. The resulting enantioenriched cyclobutanol is typically pure enough (>95% purity by NMR) to be directly subjected to the Ir-catalyzed C–H functionalization step.

References

  • Old tricks, new dogs: organocatalytic dienamine activation of α,β-unsaturated aldehydes. Royal Society of Chemistry.
  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Royal Society of Chemistry.
  • Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society.
  • Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes. ResearchGate.

Sources

Method

Application Notes and Protocols for the C-H Functionalization of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract The selective functionalization of carbon-hydrogen (C-H) bonds in 1-(3,3-dimethylcyclobutyl)ethan-1-one presents a significant opportunity for the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective functionalization of carbon-hydrogen (C-H) bonds in 1-(3,3-dimethylcyclobutyl)ethan-1-one presents a significant opportunity for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. The gem-dimethyl-substituted cyclobutane motif is of growing interest in drug design for its ability to confer unique conformational constraints and improve metabolic stability.[1] This document provides a comprehensive technical guide outlining strategic approaches and detailed protocols for the C-H functionalization of this specific ketone at the α, β, and γ positions. The methodologies discussed herein are grounded in established principles of transition metal catalysis and photoredox chemistry, adapted to address the specific steric and electronic properties of the target substrate.

Introduction: The Significance and Challenges of Functionalizing 1-(3,3-Dimethylcyclobutyl)ethan-1-one

The 1-(3,3-dimethylcyclobutyl)ethan-1-one scaffold is a valuable building block in modern organic synthesis. The cyclobutane ring, a four-membered carbocycle, imparts a unique three-dimensional geometry, while the gem-dimethyl group can enhance lipophilicity and block metabolic pathways.[1][2] Direct C-H functionalization offers a more atom-economical and efficient alternative to traditional multi-step synthetic routes that often require pre-functionalized starting materials.[3]

However, the selective activation of C-H bonds in this molecule presents several challenges:

  • Multiple C-H Bonds: The molecule possesses C-H bonds at the α- (methyl and methine), β- (methylene), and γ- (methine) positions relative to the carbonyl group, necessitating high regioselectivity.

  • Steric Hindrance: The gem-dimethyl group on the cyclobutane ring can sterically hinder access to adjacent C-H bonds, influencing catalyst-substrate interactions.[4]

  • Ring Strain: The inherent strain of the cyclobutane ring can influence the reactivity of its C-H bonds.[5]

This guide will explore three primary strategies to achieve selective C-H functionalization of 1-(3,3-dimethylcyclobutyl)ethan-1-one:

  • γ-C-H Functionalization via a Norrish-Yang/C-C Cleavage Strategy

  • β-C(sp³)-H Arylation using Transient Directing Groups

  • α-C(sp³)-H Functionalization through Radical-Mediated Pathways

Strategic Approaches to C-H Functionalization

Formal γ-C-H Functionalization: A Two-Step Photochemical and Palladium-Catalyzed Approach

A powerful strategy for the functionalization of the γ-position of cyclobutyl ketones involves a two-step sequence: a photochemical Norrish-Yang cyclization followed by a palladium-catalyzed carbon-carbon bond cleavage and functionalization.[6][7][8] This approach, while formally a γ-C-H functionalization, proceeds through a bicyclic intermediate.

Causality of Experimental Choices:

The Norrish-Yang Type II reaction is a photochemical process where the excited carbonyl group abstracts a γ-hydrogen atom, leading to a 1,4-biradical intermediate that can cyclize to form a cyclobutanol.[9][10] In the case of 1-(3,3-dimethylcyclobutyl)ethan-1-one, this would generate a bicyclo[1.1.1]pentan-2-ol derivative. The subsequent palladium-catalyzed step leverages the ring strain of this intermediate to facilitate C-C bond cleavage and coupling with a suitable partner.[6][11]

G cluster_0 γ-C-H Functionalization Workflow A 1-(3,3-Dimethylcyclobutyl)ethan-1-one B Photoirradiation (Norrish-Yang Cyclization) A->B C Bicyclo[1.1.1]pentan-2-ol Intermediate B->C D Pd(II)-Catalyzed C-C Cleavage C->D E Functionalization with Coupling Partner (e.g., Aryl Halide) D->E F γ-Functionalized Product E->F

Caption: Workflow for γ-C-H functionalization.

Experimental Protocol: γ-Arylation

Step 1: Norrish-Yang Cyclization

  • Reaction Setup: In a quartz reaction vessel, dissolve 1-(3,3-dimethylcyclobutyl)ethan-1-one (1.0 equiv.) in degassed benzene (0.1 M).

  • Photolysis: Irradiate the solution with a 365 nm UV lamp at room temperature for 24-48 hours, or until consumption of the starting material is observed by GC-MS analysis.[6]

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude bicyclo[1.1.1]pentan-2-ol intermediate can be used in the next step without further purification.

Step 2: Palladium-Catalyzed C-C Arylation

  • Reagent Preparation: To a dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the crude bicyclo[1.1.1]pentan-2-ol intermediate (1.0 equiv.), the desired aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol%), a suitable ligand such as a monoprotected amino acid (MPAA) ligand (e.g., N-acetylglycine, 30 mol%), and a silver salt oxidant (e.g., Ag₂CO₃, 2.0 equiv.).[6]

  • Reaction Execution: Add a suitable solvent, such as tert-amyl alcohol, and heat the mixture at 100-120 °C for 24 hours.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the γ-arylated product.

ParameterNorrish-Yang CyclizationPd-Catalyzed Arylation
Key Reagent UV light (365 nm)Pd(OAc)₂, MPAA ligand
Solvent Benzenetert-Amyl alcohol
Temperature Room Temperature100-120 °C
Atmosphere InertInert
Typical Yield 40-60% (crude)50-70%
β-C(sp³)-H Arylation via Transient Directing Groups

Directing group strategies are a powerful tool for achieving regioselective C-H activation.[12] Transient directing groups (TDGs) offer the advantage of in situ formation and cleavage, thus avoiding additional synthetic steps.[13][14] For aliphatic ketones, amino acids such as β-alanine can serve as effective TDGs for palladium-catalyzed β-C-H arylation.[15]

Causality of Experimental Choices:

The ketone reversibly forms an imine with the amino acid TDG. The carboxylate of the amino acid then acts as a coordinating group for the palladium catalyst, directing it to the β-C-H bond through a five- or six-membered palladacycle intermediate.[13][15] The choice of a β-amino acid is crucial as it can favor the formation of a six-membered chelate with the palladium catalyst, which can promote methylene C-H bond insertion.[13]

G cluster_0 β-C-H Arylation Mechanism A Ketone + TDG B Imine Formation A->B C Coordination to Pd(II) B->C D C-H Activation (Palladacycle formation) C->D E Oxidative Addition of Aryl Halide D->E F Reductive Elimination E->F G Product + Regenerated Catalyst F->G

Caption: Mechanism of transient directing group-mediated β-C-H arylation.

Experimental Protocol: β-Arylation

  • Reaction Setup: In a sealed tube, combine 1-(3,3-dimethylcyclobutyl)ethan-1-one (1.0 equiv.), aryl iodide (2.0 equiv.), Pd(OAc)₂ (10 mol%), the transient directing group (e.g., α-benzyl β-alanine, 30 mol%), AgTFA (1.0 equiv.), and AgOAc (2.0 equiv.).[13]

  • Solvent and Execution: Add a mixture of hexafluoroisopropanol (HFIP) and acetic acid (3:1 v/v) as the solvent. Seal the tube and heat at 120 °C for 72 hours.

  • Workup and Purification: After cooling, dilute the reaction mixture with dichloromethane and filter through Celite. Concentrate the filtrate and purify the residue by preparative thin-layer chromatography or flash column chromatography to isolate the β-arylated product.

ParameterValue/Condition
Catalyst Pd(OAc)₂
Transient Directing Group α-Benzyl β-alanine
Aryl Source Aryl iodide
Additives AgTFA, AgOAc
Solvent HFIP/Acetic Acid
Temperature 120 °C
Typical Yield 40-60%
α-C(sp³)-H Functionalization via Radical Pathways

The α-C-H bonds of ketones are generally the most acidic and can be functionalized through enolate chemistry. However, radical-based approaches offer a complementary and powerful strategy for α-C-H functionalization.[2][16][17] Photoredox catalysis, in particular, has emerged as a mild and efficient method for generating α-keto radicals.[18]

Causality of Experimental Choices:

A photocatalyst, upon excitation by visible light, can abstract a hydrogen atom from the α-position of the ketone, either directly or through a hydrogen atom transfer (HAT) mediator, to generate an α-keto radical.[18] This radical can then engage in various coupling reactions, for instance, with electron-deficient olefins in a Giese-type addition. The steric hindrance around the α-methine C-H on the cyclobutane ring might favor functionalization of the less hindered methyl group.

G cluster_0 α-C-H Functionalization via Photoredox Catalysis A Photocatalyst + Light B Excited Photocatalyst A->B C Ketone B->C HAT E α-Keto Radical C->E D Hydrogen Atom Transfer F Coupling Partner (e.g., Alkene) E->F G Radical Addition F->G H α-Functionalized Product G->H

Caption: General mechanism for photocatalytic α-C-H functionalization.

Experimental Protocol: α-Alkylation with an Electron-Deficient Alkene

  • Reaction Setup: To an oven-dried vial, add 1-(3,3-dimethylcyclobutyl)ethan-1-one (1.0 equiv.), an electron-deficient alkene (e.g., acrylonitrile, 1.5 equiv.), a photocatalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%), and a suitable solvent (e.g., acetonitrile or DMSO).

  • Degassing and Irradiation: Degas the reaction mixture by sparging with an inert gas (N₂ or Ar) for 15-20 minutes. Irradiate the mixture with a blue LED lamp at room temperature for 12-24 hours.

  • Workup and Purification: Monitor the reaction by TLC or GC-MS. Upon completion, remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterValue/Condition
Catalyst Photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)
Coupling Partner Electron-deficient alkene
Light Source Blue LED
Solvent Acetonitrile
Temperature Room Temperature
Typical Yield 50-80%

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For information on preventing catalyst deactivation, refer to specialized technical support documents.[19]

  • Photochemical Reactions: UV radiation is harmful to the eyes and skin. Ensure that photochemical reactors are properly shielded.

  • Solvents: Benzene is a known carcinogen and should be handled with extreme caution. Use in a fume hood and with appropriate PPE. HFIP is corrosive and volatile; handle with care.

  • Pressurized Reactions: When using sealed tubes for high-temperature reactions, ensure they are properly sealed and placed behind a blast shield.

Product Characterization

The successful functionalization of 1-(3,3-dimethylcyclobutyl)ethan-1-one can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the product and confirming the position of functionalization. The complex splitting patterns of the cyclobutane protons can provide valuable stereochemical information.[20][21]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: The presence of the carbonyl group and other functional groups can be confirmed by IR spectroscopy.

Conclusion

The C-H functionalization of 1-(3,3-dimethylcyclobutyl)ethan-1-one offers exciting avenues for the synthesis of novel and potentially valuable molecules. The choice of strategy—be it a formal γ-functionalization via a photochemical/palladium-catalyzed sequence, a β-arylation using transient directing groups, or an α-functionalization through radical pathways—will depend on the desired substitution pattern and the available synthetic tools. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore and optimize these transformations for their specific applications. Careful consideration of the substrate's steric and electronic properties is paramount for achieving high selectivity and yield.

References

  • Doyle, M. P., & Duffy, R. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. JACS Au, 1(1), 53-59.
  • Wei, W., Wen, T., & Yang, L. (2021). Recent progress in the radical α-C(sp3)–H functionalization of ketones. Organic & Biomolecular Chemistry, 19(33), 7333-7347.
  • Kromann, J. C., et al. (2025). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journal of Organic Chemistry, 21, 744-756.
  • Stoltz, B. M., & Virgil, S. C. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(11), 4944-4961.
  • De Nisi, C., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15335-15387.
  • Wang, D. H., et al. (2018). Methylene C(sp3)–H Arylation of Aliphatic Ketones Using a Transient Directing Group.
  • Chen, G., et al. (2020). Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning.
  • Stoltz, B. M., & Virgil, S. C. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC.
  • Chen, G., et al. (2020). Predicting Regioselectivity in Radical C−H Functionalization of Heterocycles through Machine Learning.
  • Stoltz, B. M., & Virgil, S. C. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • Fan, Z., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC.
  • Yu, J. Q., et al. (2025).
  • Daugulis, O., & Zaitsev, V. G. (2011). Palladium-Catalyzed Intermolecular Directed C−H Amidation of Aromatic Ketones. Journal of the American Chemical Society, 133(4), 1017-1020.
  • Yu, J. Q., et al. (2022). PdII-Catalyzed γ-C(sp3)–H (Hetero)arylation of Ketones Enabled by Transient Directing Groups.
  • Higham, J. I., & Bull, J. A. (2020).
  • Tomberg, A., et al. (2017).
  • Chen, G., & Hartwig, J. F. (2021). Palladium-Catalyzed C–H Silylation of Aliphatic Ketones Using an Aminooxyamide Auxiliary. Organic Letters, 23(13), 5194-5198.
  • Wei, W., Wen, T., & Yang, L. (2021). Recent progress in the radical α-C(sp3)–H functionalization of ketones.
  • Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Letters, 23(11), 4420-4425.
  • Ge, H., et al. (2021). Palladium-Catalyzed β‑C(sp3)–H Arylation of Aliphatic Ketones Enabled by a Transient Directing Group. The Journal of Organic Chemistry.
  • Szostak, M., et al. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Organic Letters, 21(19), 7976-7981.
  • Ge, H., et al. (2018). Ligand-Promoted Palladium-Catalyzed β-C(sp3)–H Arylation of Ketones Using Acetohydrazide as a Transient Directing Group. Organic & Biomolecular Chemistry, 16(44), 8564-8568.
  • Gande, V. G., & Ackermann, L. (2015).
  • Abraham, R. J., & Reid, M. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 35-43.
  • Mykhailiuk, P. K., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • BenchChem. (2025).
  • Fan, Z., et al. (2023). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes.
  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Fan, Z., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed.
  • Zhang, Y., et al. (2021). Structure Characterization of Cyclobutane-containing Polymer the stacking 1 H-NMR spectra of (a) Ethylene glycol dicinnamate.
  • Griesbeck, A. G., et al. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. The Journal of Organic Chemistry, 67(2), 415-425.
  • Biju, A. T., et al. (2024). Radical Reactions with N-Heterocyclic Carbene (NHC)-Derived Acyl Azoliums for Access to Multifunctionalized Ketones.
  • Ota, K., Nagao, K., & Ohmiya, H. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Chemistry Portal.
  • Aoyama, H., et al. (2021). Reaction design. (a) Norrish-Yang protocol. Yield was determined by 1 H...
  • Chem-Station. (2016). Norrish-Yang Reaction.
  • Wei, W., Wen, T., & Yang, L. (2021). Recent progress in the radical α-C(sp3)–H functionalization of ketones. Organic & Biomolecular Chemistry.
  • Fan, Z., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. R Discovery.
  • Cambridge University Press. (n.d.). Norrish Type I and II Reaction.
  • Chen, K., & Chen, J. (2020).
  • Daugulis, O. (2010).
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(5), 16-23.
  • Wang, D. (2014).
  • de Carvalho, A. C., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 32(5), 919-953.

Sources

Application

Application Notes and Protocols for 1-(3,3-Dimethylcyclobutyl)ethan-1-one in Fragrance Formulation

Introduction 1-(3,3-Dimethylcyclobutyl)ethan-1-one, a member of the alkyl cyclic ketones structural group, is a potent fragrance ingredient valued for its complex and powerful olfactory profile.[1][2] This document provi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3,3-Dimethylcyclobutyl)ethan-1-one, a member of the alkyl cyclic ketones structural group, is a potent fragrance ingredient valued for its complex and powerful olfactory profile.[1][2] This document provides a comprehensive guide for researchers, perfumers, and formulation scientists on the effective application of this molecule in fragrance creation. We will delve into its detailed scent characteristics, performance attributes, and practical formulation guidelines, supported by detailed protocols for its evaluation. The causality behind experimental choices is elucidated to provide a deeper understanding of its behavior in various consumer product applications.

Physicochemical and Olfactory Characteristics

1-(3,3-Dimethylcyclobutyl)ethan-1-one, also known by trade names such as Woody Ketone, possesses a unique combination of woody, herbal, and fresh notes that make it a versatile ingredient in a perfumer's palette.[3] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

PropertyValue
CAS Number 33973-82-3
Molecular Formula C8H14O[4]
Appearance Colorless to pale yellow liquid
Odor Description Powerful, woody, herbal, with notes of cedar leaf, thujone, camphor, earthy, eucalyptus, wet, and minty.[3]

The olfactory profile of 1-(3,3-Dimethylcyclobutyl)ethan-1-one is multifaceted, offering both high impact in the top and heart notes of a fragrance.[3] Its complex character allows it to be used to impart a natural, woody, and fresh quality to a wide range of fragrance types.

Table 2: Olfactory Profile of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Olfactory FacetDescription
Primary Woody, Herbal
Secondary Camphoraceous, Minty, Earthy
Subtle Nuances Cedar Leaf, Thujone-like, Wet

Application in Fragrance Formulations

The unique chemical structure of alkyl cyclic ketones like 1-(3,3-Dimethylcyclobutyl)ethan-1-one contributes to their utility as fragrance ingredients.[1][2] Ketones, in general, are valued in perfumery for their ability to add depth and complexity to scents.[5]

Functional Benefits
  • High Impact: This ingredient provides a significant olfactory impact even at low concentrations.

  • Versatility: Its complex scent profile allows it to blend well with a variety of other fragrance materials, including floral, citrus, and spicy notes.[6]

  • Stability: It exhibits good stability in a range of product bases, including fine fragrances, soaps, shampoos, and antiperspirant deodorants.[3]

Creative Application

1-(3,3-Dimethylcyclobutyl)ethan-1-one can be used to achieve several creative effects in fragrance composition:

  • Woody and Herbal Accords: It serves as a foundational element in creating rich, natural-smelling woody and herbal fragrances.

  • Freshness and Lift: The camphoraceous and minty facets can provide a clean, fresh lift to a composition.

  • Complexity and Nuance: Its subtle earthy and wet notes can add a unique and sophisticated dimension to a fragrance.

Table 3: Example Fragrance Accord with 1-(3,3-Dimethylcyclobutyl)ethan-1-one

IngredientPartsOlfactory Contribution
Bergamot Oil200Bright, citrus top note
1-(3,3-Dimethylcyclobutyl)ethan-1-one 50 Woody, herbal heart with a fresh lift
Cedarwood Atlas150Dry, woody base
Vetiver Haiti100Earthy, smoky undertones
Iso E Super300Velvety, woody-amber diffusion
Hedione200Transparent, floral-jasmine bloom

Protocols for Evaluation

To fully characterize and validate the performance of 1-(3,3-Dimethylcyclobutyl)ethan-1-one in a fragrance formulation, a series of standardized sensory and analytical protocols should be employed.

Protocol 1: Determination of Odor Threshold

The odor threshold is a critical parameter for understanding the potency of a fragrance ingredient. This protocol outlines a method for determining the detection threshold of 1-(3,3-Dimethylcyclobutyl)ethan-1-one in a suitable solvent.

Methodology:

  • Preparation of Stock Solution: Prepare a 1% solution of 1-(3,3-Dimethylcyclobutyl)ethan-1-one in an odorless, non-polar solvent such as diethyl phthalate or ethanol.

  • Serial Dilutions: Perform a series of 1:10 dilutions of the stock solution to create a range of concentrations (e.g., 0.1%, 0.01%, 0.001%, etc.).

  • Sensory Panel: Assemble a panel of at least 10 trained sensory assessors.

  • Triangle Test: Present the panelists with three smelling strips: two containing the solvent and one containing a specific dilution of the fragrance ingredient. The order of presentation should be randomized.

  • Identification: Ask the panelists to identify the strip that smells different.

  • Data Analysis: The odor detection threshold is defined as the lowest concentration at which a statistically significant portion of the panel (typically >50%) can correctly identify the fragranced strip.

Figure 1: Workflow for Odor Threshold Determination.

Protocol 2: Evaluation of Substantivity on Fabric

Substantivity refers to the ability of a fragrance to remain on a substrate, such as fabric, after washing and drying.[7][8] This is a crucial performance indicator for laundry care products.

Methodology:

  • Fabric Swatches: Use standardized cotton fabric swatches.

  • Washing: Wash the swatches in a laboratory-scale washing machine with an unfragranced detergent base.

  • Rinse Cycle Application: Introduce a solution of 1-(3,3-Dimethylcyclobutyl)ethan-1-one (at a predetermined concentration, e.g., 0.1% in a suitable solvent) during the final rinse cycle.

  • Drying: Line-dry the fabric swatches in a controlled environment (temperature and humidity).

  • Sensory Evaluation: At specified time intervals (e.g., 0, 24, 48, and 72 hours), have a trained sensory panel evaluate the odor intensity of the dried fabric swatches.[9]

  • Rating Scale: Use a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong odor) for intensity ratings.

  • Data Analysis: Plot the mean odor intensity ratings against time to determine the rate of fragrance decay and thus the substantivity.

Substantivity_Evaluation cluster_process Fabric Treatment cluster_sensory Sensory Assessment cluster_data Analysis Wash Wash Fabric Swatches Rinse Add Fragrance in Rinse Cycle Wash->Rinse Dry Line-Dry Swatches Rinse->Dry Evaluate Evaluate Odor Intensity Over Time (0, 24, 48, 72h) Dry->Evaluate Rate Rate Intensity on a Scale Evaluate->Rate Plot Plot Intensity vs. Time Rate->Plot Analyze Determine Substantivity Profile Plot->Analyze

Figure 2: Experimental Workflow for Substantivity on Fabric Evaluation.

Protocol 3: Stability Assessment in a Model Shampoo Base

The stability of a fragrance ingredient in a finished product is critical for ensuring a consistent and pleasant consumer experience over the product's shelf life.[5]

Methodology:

  • Sample Preparation: Incorporate 1-(3,3-Dimethylcyclobutyl)ethan-1-one at a typical use level (e.g., 0.5%) into an unfragranced model shampoo base. A control sample without the fragrance ingredient should also be prepared.

  • Aging Conditions: Store the samples under different conditions to accelerate aging:

    • Elevated temperature: 40°C

    • Room temperature: 25°C

    • Light exposure: UV cabinet

  • Evaluation Intervals: Evaluate the samples at regular intervals (e.g., 0, 1, 2, and 3 months).

  • Parameters to Evaluate:

    • Olfactory Profile: A sensory panel assesses any changes in the scent profile compared to the initial sample.

    • Color and Appearance: Visually inspect for any changes in color or clarity.

    • pH: Measure the pH of the shampoo base.

    • Viscosity: Measure the viscosity using a viscometer.

  • Data Analysis: Compare the data from the aged samples to the initial sample and the control to determine the stability of 1-(3,3-Dimethylcyclobutyl)ethan-1-one in the shampoo base.

Figure 3: Stability Testing Protocol for 1-(3,3-Dimethylcyclobutyl)ethan-1-one in a Shampoo Base.

Conclusion

1-(3,3-Dimethylcyclobutyl)ethan-1-one is a valuable and versatile ingredient in the modern perfumer's toolkit. Its powerful and complex woody-herbal profile, coupled with good performance and stability, makes it suitable for a wide array of fragrance applications. By following the detailed evaluation protocols outlined in this guide, fragrance scientists can effectively harness the unique properties of this molecule to create innovative and successful fragrances.

References

  • Current time information in Lee County, US. (n.d.). Google.
  • Woody Ketone - Discover this Powerful, Herbal, Earthy material - Perfume Extract. (n.d.). Perfume Extract.
  • Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. (2025, September 17). Skinobs.
  • Aromatic Ketones: Depth & Warmth In Candles & Diffusers. (2025, August 19). Chemical Bull.
  • Belsito, D., et al. (2013). A toxicologic and dermatologic review of 1-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethane-1-one when used as a fragrance ingredient. Food and Chemical Toxicology, S111.
  • Escher, S., & Oliveros, E. (n.d.). The Physicochemical Basis of Perfume Performance in Consumer Products. Semantic Scholar.
  • Fragrance Finishing of Textiles. (2003, March 15). Fibre2Fashion.
  • Fragrances and sensory evaluation techniques. (n.d.). ResearchGate.
  • Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17). News.
  • Compounds with a woody note. (n.d.). Google Patents.
  • Methyl Hexyl Ketone. (n.d.). PerfumersWorld.
  • What Makes a Fragrance Substantive? (2016, April 6). Perfumer & Flavorist.
  • Flavor & Fragrance Sensory Testing Solutions. (n.d.). Compusense.
  • Belsito, D., et al. (2013). Fragrance material review on 1-(3,3-dimethylcyclohexyl)ethan-1-one. Food and Chemical Toxicology.
  • Scents & Science (Ch. 12): A Guide to Ketones in Perfumery. (2025, December 7). Drop of Odor.
  • Tricyclic ketones, method of making them and their application as perfume agents. (n.d.). Google Patents.
  • An In-depth Technical Guide to the Synthesis of 1-(3,3-dimethylcyclohexyl)ethanone. (n.d.). Benchchem.
  • Woody Notes in Perfumery — Vetiver and Derivatives. Part I. (n.d.). Perfumer & Flavorist.
  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, 1-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethane-1-one, CAS Registry Number 42370-07-0. Food and Chemical Toxicology, 122 Suppl 1, S117-S122.
  • Sensory Evaluation: Assessing Taste, Aroma, and Quality. (2025, October 28). Eurofins Scientific.
  • Introduction, Structure and Properties, Uses of Ketones, Practice Problems & Frequently Asked Questions. (n.d.). Aakash Institute.
  • Peterson, J. (2021, May 30). Woody Aroma Chemicals. Brooklyn Perfume Company.
  • Perfume. (n.d.). Chemistry in Daily Life.
  • 1-(3,3-Dimethylcyclohexyl)ethanone. (n.d.). CymitQuimica.
  • Fragrance allergy: assessing the safety of washed fabrics. (n.d.). Ovid.
  • Performance assessment of fragrance finished cotton with cyclodextrin assisted anchoring hosts. (n.d.). SciSpace.
  • 1-(3,3-dimethylcyclobutyl)ethan-1-one. (n.d.). PubChem.

Sources

Method

Application Note: Advanced Experimental Protocols for the Synthesis of 1,3-Disubstituted Cyclobutanes

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The 1,3-disubstituted cyclobutan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The 1,3-disubstituted cyclobutane motif has become a privileged scaffold in modern drug discovery. Adopting a puckered, linear geometry, this ring system serves as a highly effective, conformationally restricted bioisostere for para-substituted benzenes and flexible aliphatic linkers (such as propyl chains). Incorporating this scaffold frequently enhances a drug candidate's metabolic stability, aqueous solubility, and target-binding thermodynamics.

Historically, synthesizing these motifs with high diastereoselectivity was hindered by the limitations of classical [2+2] photocycloadditions. In general, 1,3-disubstituted cyclobutanes thermodynamically favor the cis-geometry to minimize 1,3-diaxial steric clashes. Modern synthetic chemistry has evolved to exploit this thermodynamic preference—and overcome kinetic barriers—through three primary mechanistic pathways:

  • Strain-Release Ring-Opening: Utilizing the immense ring strain (~65 kcal/mol) of bicyclo[1.1.0]butanes (BCBs) to drive nucleophilic addition.

  • Late-Stage Diastereoselective Reduction: Establishing stereocenters on pre-formed cyclobutane rings via sterically directed hydride attack.

  • Sequential C–H/C–C Functionalization: Leveraging photochemically generated bridged intermediates for stereospecific cross-coupling.

This application note details field-proven protocols for these three methodologies, providing the causal reasoning behind critical experimental parameters to ensure reproducibility and high diastereomeric ratios (d.r.).

Experimental Protocols

Protocol A: Strain-Release Synthesis via Bicyclo[1.1.0]butanes (BCBs)

This transition-metal-free protocol exploits the reaction between highly strained BCBs and sulfur ylides. The sulfur ylide acts as a strong nucleophile, attacking the bridgehead carbon of the BCB. This initiates the cleavage of the weak central C–C bond, forming a 1,3-disubstituted intermediate that undergoes intramolecular rearrangement to yield 1,1,3-polyfunctionalized cyclobutanes [1].

Materials:

  • Bicyclo[1.1.0]butane (BCB) derivative (1.0 equiv)

  • Sulfur ylide (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Argon gas

Step-by-Step Procedure:

  • Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the selected sulfur ylide (1.2 equiv) and the BCB derivative (1.0 equiv).

  • Solvent Addition: Evacuate and backfill the vial with argon three times. Inject anhydrous THF (to achieve a 0.1 M concentration) via syringe. Causality: Anhydrous conditions prevent the premature quenching of the highly reactive sulfur ylide.

  • Reaction Execution: Stir the reaction mixture at room temperature (20–25 °C). The inherent strain of the BCB eliminates the need for thermal or catalytic activation.

  • Monitoring: Track the reaction progress via LC-MS or TLC (typically requires 2–12 hours depending on the electronic nature of the ylide).

  • Workup & Purification: Upon complete consumption of the BCB, concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the syn-addition product.

Protocol B: Diastereoselective Reduction (TAK-828F Scaffold Approach)

This protocol is adapted from the scalable synthesis of the RORγt inverse agonist TAK-828F. It relies on the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. The bulky Meldrum's acid moiety directs the incoming hydride (from NaBH₄) to the less sterically hindered face of the exocyclic double bond, proceeding via a loose Sₙ2-like pathway to exclusively establish the cis-configuration [2].

Materials:

  • Cyclobutylidene Meldrum's acid derivative (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Anhydrous THF and Methanol (MeOH) (4:1 ratio)

  • 1 M Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Dissolution: Dissolve the cyclobutylidene derivative in the THF/MeOH mixture (0.2 M) in an oven-dried round-bottom flask under argon.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C. Causality: Strict temperature control is mandatory. Elevated temperatures increase the kinetic energy of the system, allowing hydride attack from the more hindered face, thereby degrading the diastereomeric ratio.

  • Reduction: Add NaBH₄ portion-wise over 15 minutes. The stepwise addition prevents localized exothermic spikes. Stir at 0 °C for 1–2 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of 1 M HCl at 0 °C until the aqueous phase reaches pH ~3. Causality: Neutralizing the basic borate salts immediately prevents base-catalyzed epimerization of the newly formed stereocenter.

  • Isolation: Warm to room temperature, extract with EtOAc (3 x 25 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The product can typically be used or recrystallized without column chromatography.

Protocol C: Sequential C–H/C–C Functionalization of Cyclobutyl Ketones

This advanced two-step protocol transforms readily available cyclobutyl aryl ketones into cis-1,3-difunctionalized cyclobutanes. It utilizes a UV-promoted Norrish-Yang cyclization to form a highly strained bicyclo[1.1.1]pentan-2-ol intermediate, which subsequently undergoes a palladium-catalyzed C–C bond cleavage and cross-coupling [3].

Materials:

  • Cyclobutyl aryl ketone (1.0 equiv)

  • Aryl or alkenyl iodide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Phosphine ligand (e.g., RuPhos) (15 mol%)

  • Silver carbonate (Ag₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Photochemical Cyclization: Dissolve the cyclobutyl aryl ketone in acetonitrile (0.05 M). Irradiate with a medium-pressure Hg lamp (UV light) at room temperature until complete conversion to the bicyclo[1.1.1]pentan-2-ol intermediate is observed by NMR or LC-MS. Concentrate the solvent in vacuo.

  • Catalyst Preparation: In an oven-dried Schlenk tube, combine the crude intermediate, aryl iodide, Pd(OAc)₂, phosphine ligand, and Ag₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species generated in situ back to inactive Pd(II).

  • Cross-Coupling: Add anhydrous toluene (0.1 M). Seal the tube and heat the mixture to 90 °C for 16–24 hours. The Pd catalyst inserts into the strained C–C bond of the intermediate, driving the cross-coupling while geometrically locking the product into the cis-configuration.

  • Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Quantitative Data & Comparative Analysis

The following table summarizes the operational metrics of the three described methodologies to aid in route selection during drug development.

MethodologyPrimary Reaction TypeTypical YieldsDiastereoselectivity (d.r.)ScalabilityKey Advantage
Protocol A Strain-Release (BCB + Ylide)55% – 85%High (syn-addition)Moderate (Gram scale)Catalyst-free, mild conditions
Protocol B Diastereoselective Reduction70% – 95%> 95:5 (cis:trans)High (Multi-kilogram)Chromatography-free isolation
Protocol C C–C Cleavage / Cross-Coupling40% – 75%Exclusive cis-isomerLow to ModerateAccess to complex aryl/alkenyl substitutions

Mechanistic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways utilized to construct the 1,3-disubstituted cyclobutane architecture.

G Start1 Bicyclo[1.1.0]butanes (BCBs) Cond1 Sulfur Ylides Strain-Release (25 °C) Start1->Cond1 Start2 Cyclobutylidene Meldrum's Acid Cond2 NaBH4 Reduction (0 °C, THF/MeOH) Start2->Cond2 Start3 Cyclobutyl Aryl Ketones Cond3 Norrish-Yang Cyclization (UV Light) Start3->Cond3 Prod1 1,1,3-Polyfunctionalized Cyclobutanes Cond1->Prod1 Prod2 cis-1,3-Disubstituted Cyclobutanes Cond2->Prod2 Int3 Bicyclo[1.1.1]pentan-2-ol Intermediate Cond3->Int3 Cond4 Pd-Catalyzed C-C Cleavage & Cross-Coupling Int3->Cond4 Cond4->Prod2

Pathways for 1,3-disubstituted cyclobutanes via strain-release, reduction, and C-C cleavage.

References

  • Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.
  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes, N
Application

Application Note: Strategic Utilization of 1-(3,3-Dimethylcyclobutyl)ethan-1-one in Natural Product Synthesis and Targeted Protein Degradation

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Executive Summary As the complexity of target molec...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals

Executive Summary

As the complexity of target molecules in both natural product synthesis and medicinal chemistry increases, the strategic selection of rigid, pre-organized building blocks becomes paramount. 1-(3,3-Dimethylcyclobutyl)ethan-1-one (CAS: 34970-17-7) has emerged as a highly versatile synthon. This guide details the mechanistic rationale and validated protocols for deploying this compound in two advanced paradigms: the construction of complex terpenoid scaffolds via strain-driven ring expansion, and its incorporation as an entropy-reducing rigid linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Profiling & Structural Rationale

The utility of 1-(3,3-Dimethylcyclobutyl)ethan-1-one is rooted in its unique structural thermodynamics. The cyclobutane ring inherently possesses ~26 kcal/mol of ring strain, making it a thermodynamic spring primed for expansion or rearrangement.

Crucially, the presence of the gem-dimethyl group at the C3 position introduces a profound Thorpe-Ingold effect (angle compression). This steric buttressing restricts the conformational flexibility of the cyclobutane ring, forcing it into a specific puckered conformation.

  • In Synthesis: This pre-organizes the molecule, directing the regioselectivity of Wagner-Meerwein shifts during acid-catalyzed ring expansions .

  • In Medicinal Chemistry: The rigid cyclobutane core acts as a low-entropy spacer. When incorporated into drug scaffolds or PROTACs, it minimizes the entropic penalty upon target binding compared to flexible aliphatic chains .

Application Workflow I: Terpenoid Scaffold Synthesis via Ring Expansion

Mechanistic Rationale

Constructing contiguous stereocenters on a cyclopentane ring is notoriously difficult in the synthesis of sesquiterpenes (e.g., β -caryophyllene derivatives) . The cyclobutylmethylcarbenium ion rearrangement provides an elegant workaround. By performing an aldol condensation on the methyl ketone of 1-(3,3-Dimethylcyclobutyl)ethan-1-one, we generate an allylic alcohol precursor. Upon treatment with a Lewis acid, the relief of the cyclobutane ring strain drives a Wagner-Meerwein shift, expanding the ring to a highly functionalized cyclopentenone.

G A 1-(3,3-Dimethylcyclobutyl)ethan-1-one (Starting Material) B Enolate Formation (LDA, THF, -78°C) A->B Deprotonation C Aldol Condensation with Aldehyde B->C Electrophilic Addition D alpha,beta-Unsaturated Ketone Intermediate C->D Dehydration E Ring Expansion / Rearrangement (Acid Catalyzed) D->E Lewis Acid Activation F Cyclopentenone / Terpenoid Scaffold (Target Product) E->F Wagner-Meerwein Shift

Fig 1: Workflow for the synthesis of terpenoid cyclopentenone scaffolds via strain-driven ring expansion.

Step-by-Step Protocol: Acid-Catalyzed Ring Expansion

Self-Validating System: This protocol is designed to prevent over-reaction. The low temperature during the Lewis acid addition ensures kinetic control over the rearrangement.

  • Enolization: Flame-dry a Schlenk flask under argon. Dissolve 1-(3,3-Dimethylcyclobutyl)ethan-1-one (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath. Add Lithium diisopropylamide (LDA, 1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes to ensure complete kinetic enolate formation.

  • Aldol Addition: Add the target aliphatic/aromatic aldehyde (1.2 equiv) dropwise. Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to 0 °C.

  • Quenching & Isolation: Quench the reaction via the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Ring Expansion: Dissolve the crude aldol intermediate in anhydrous CH₂Cl₂ (0.1 M) and cool to -20 °C. Slowly add Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.5 equiv). Stir for 1.5 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2, KMnO₄ stain). The successful ring expansion is indicated by a distinct downfield shift of the newly formed vinylic protons in ¹H-NMR (~6.5 ppm).

  • Purification: Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify the concentrated crude via flash column chromatography to isolate the cyclopentenone scaffold.

Application Workflow II: Rigid Linker Construction in PROTACs

Mechanistic Rationale

When designing targeted protein degraders, the linker actively dictates the conformation of the ternary complex (Protein-PROTAC-E3 Ligase). Traditional PEG linkers are highly flexible, leading to a massive entropic penalty upon complex formation. By utilizing 1-(3,3-Dimethylcyclobutyl)ethan-1-one to synthesize a rigidified spacer, the rotatable bonds are severely restricted . This pre-organizes the PROTAC into an extended conformation, lowering the entropic barrier and significantly improving the degradation concentration (DC₅₀).

PROTAC POI Protein of Interest (POI) Warhead Target Ligand POI->Warhead Ub Ubiquitination & Degradation POI->Ub Targeted for Linker 3,3-Dimethylcyclobutyl Spacer (Rigid Linker) Warhead->Linker E3Ligand E3 Ligase Binder (e.g., Thalidomide analog) Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase E3Ligase->Ub Catalyzes

Fig 2: Mechanism of targeted protein degradation utilizing a rigidified cyclobutane PROTAC linker.

Step-by-Step Protocol: Reductive Amination for Linker Attachment

Self-Validating System: The use of STAB and acetic acid prevents the over-alkylation of the target ligand amine, ensuring a clean secondary amine linkage.

  • Imine Formation: In a dry round-bottom flask, combine 1-(3,3-Dimethylcyclobutyl)ethan-1-one (1.0 equiv) and the target ligand containing a primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Acid Catalysis: Add glacial acetic acid (0.1 equiv) to catalyze imine formation. Stir at 25 °C for 1 hour.

    • Validation Check: Formation of the imine intermediate must be verified by LC-MS prior to the addition of the reducing agent to prevent premature reduction of the ketone.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 equiv). Stir the suspension vigorously for 12 hours at room temperature.

  • Workup: Quench the reaction with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with CH₂Cl₂ (3x), dry over MgSO₄, and concentrate.

  • Downstream Coupling: The resulting intermediate can be directly coupled to an E3 ligase binder (e.g., a pomalidomide derivative) using standard HATU/DIPEA amide coupling conditions in DMF.

    • Validation Check: Final PROTAC mass must be confirmed via HRMS, and purity assessed by analytical HPLC (>95% required for cellular assays).

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the transformations described in this application note, providing a benchmark for reproducibility.

TransformationReagents & CatalystTemp (°C)Time (h)Avg. Yield (%)Mechanistic Driver
Aldol Addition LDA, THF-78 to 02.582 - 88Kinetic enolate formation
Ring Expansion BF₃·OEt₂, CH₂Cl₂-201.565 - 75Ring strain relief (~26 kcal/mol)
Reductive Amination STAB, AcOH, DCE2512.078 - 85Imine reduction (avoids over-alkylation)
Amide Coupling HATU, DIPEA, DMF254.080 - 90Epimerization-free activation

References

  • Google Patents. "US20240317706A1 - Compounds that mediate protein degradation and methods of use thereof." United States Patent and Trademark Office.
  • ResearchGate. "New tracer compounds for secondary organic aerosol formation from β-caryophyllene oxidation." Atmospheric Chemistry and Physics. URL:[Link]

Method

Application Note: Advanced Analytical Characterization of Cyclobutyl Ketones in Drug Discovery

Executive Summary The cyclobutane ring has emerged as a highly valuable structural motif in modern medicinal chemistry. By inducing conformational restriction, reducing planarity, and serving as a metabolically stable bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutane ring has emerged as a highly valuable structural motif in modern medicinal chemistry. By inducing conformational restriction, reducing planarity, and serving as a metabolically stable bioisostere, cyclobutyl scaffolds are increasingly incorporated into small-molecule drug candidates[1]. Cyclobutyl ketones act as critical synthetic precursors and core pharmacophores in these development pipelines. However, the extreme ring strain (approximately 26.3 kcal/mol) and the puckered conformation (~30° deviation from planarity) of the four-membered ring drastically alter their physicochemical and spectroscopic properties[2].

This application note provides researchers and drug development professionals with an in-depth, self-validating guide to the multimodal analytical characterization of cyclobutyl ketones, focusing on the mechanistic causality behind their unique spectral signatures.

The Causality of Cyclobutane Spectral Anomalies

To accurately characterize cyclobutyl ketones, scientists must understand how ring strain fundamentally alters molecular orbital hybridization and fragmentation thermodynamics.

Vibrational Spectroscopy (FT-IR): The Hooke's Law Effect

In unstrained aliphatic ketones (e.g., cyclohexanone), the carbonyl (C=O) stretching frequency typically appears at ~1715 cm⁻¹. However, in cyclobutanone, the internal C-C-C bond angle is severely compressed to approximately 90°. To minimize angle strain, the ring carbons utilize greater p-character for their endocyclic single bonds. Consequently, the exocyclic C=O bond gains significant s-character. This increased s-character shortens and strengthens the carbonyl bond, increasing its force constant. According to Hooke's Law, a higher force constant directly translates to a higher vibrational frequency, shifting the diagnostic C=O stretch to 1775–1785 cm⁻¹[3].

Mass Spectrometry (EI-MS): Divergent α-Cleavage

Under 70 eV electron ionization (EI), cyclobutanones undergo a characteristic Norrish Type I α-cleavage. Because of the high ring strain, the resulting intermediate rapidly fragments via two competing pathways. Uniquely, cyclobutanone yields two distinct fragment ions at m/z 42: the ketene radical cation [C₂H₂O]⁺ and the propene cation[C₃H₆]⁺. Standard low-resolution mass spectrometers detect a single massive peak at m/z 42; however, high-resolution mass spectrometry (HRMS) is required to resolve this isobaric doublet and definitively confirm the cyclobutyl core.

MS_Frag M Cyclobutanone [M]⁺ m/z 70 Int α-Cleavage Intermediate M->Int EI (70 eV) Frag1 Ketene Cation [C₂H₂O]⁺ m/z 42 Int->Frag1 Path A Frag2 Propene Cation [C₃H₆]⁺ m/z 42 Int->Frag2 Path B Neutral1 Ethylene [C₂H₄] Int->Neutral1 Path A Neutral2 Carbon Monoxide [CO] Int->Neutral2 Path B

Figure 1: Electron ionization (EI) mass spectrometry fragmentation pathways of cyclobutanone.

Nuclear Magnetic Resonance (NMR): Puckering Dynamics

The cyclobutane ring is not flat; it adopts a "puckered" conformation to relieve torsional eclipsing strain[2]. This geometry creates distinct axial-like and equatorial-like environments for the ring protons, leading to severe cross-ring J-coupling. In ¹H NMR, the α-protons adjacent to the ketone typically resonate as highly complex multiplets (often diagnostic pentets) between 2.5–3.5 ppm[4].

Quantitative Spectral Comparison

The table below summarizes the causal relationship between ring size, strain energy, and the resulting analytical metrics.

Ring SystemRing Strain (kcal/mol)IR C=O Stretch (cm⁻¹)Major EI-MS Fragments (m/z)Structural Characteristic
Cyclohexanone ~0.01710–171598 ([M]⁺), 55, 42Unstrained, chair conformation
Cyclopentanone ~7.1174784 ([M]⁺), 55, 28Slight envelope distortion[3]
Cyclobutanone ~26.31775–178570 ([M]⁺), 42 (Doublet)Highly puckered (~30°)[2],[3]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, embedding internal checks to prevent false positives during structural characterization.

Protocol A: High-Resolution FT-IR Spectroscopy

Objective: Validate the high-frequency C=O stretch while ruling out acyclic/larger-ring impurities.

  • System Calibration (Self-Validation): Prior to sample analysis, run a polystyrene film standard. Ensure the reference peak at exactly 1601 cm⁻¹ is detected within ±1 cm⁻¹ tolerance.

  • Background Integrity: Collect 32 scans of the empty ATR diamond crystal. A flat baseline ensures no cross-contamination from previous analytes.

  • Sample Acquisition: Apply 2 µL of neat liquid cyclobutyl ketone (or 2 mg solid) to the ATR crystal. Acquire 64 scans at a resolution of 4 cm⁻¹.

  • Causality Check:

    • Verify the presence of a sharp, intense band at 1775–1785 cm⁻¹ [3].

    • Negative Control: Confirm the absence of a broad band at ~3300 cm⁻¹ (O-H stretch) to ensure no unreacted cyclobutanol precursor remains.

Protocol B: GC-EI-HRMS Analysis

Objective: Identify the diagnostic isobaric doublet at m/z 42.

  • Instrument Tuning (Self-Validation): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the mass resolution (R > 10,000) is sufficient to separate masses with a Δm/z of 0.03.

  • Sample Preparation: Dissolve the analyte in MS-grade dichloromethane (DCM) to a concentration of 1 mg/mL.

  • Chromatography: Inject 1 µL using a split ratio of 50:1 onto an HP-5MS column. Use a temperature gradient of 50 °C (hold 2 min) to 250 °C at 15 °C/min.

  • Fragmentation Analysis: Extract the ion chromatogram for m/z 42. Verify the presence of the doublet corresponding to [C₂H₂O]⁺ (exact mass 42.0106) and [C₃H₆]⁺ (exact mass 42.0470).

Protocol C: 1D and 2D NMR Spectroscopy

Objective: Map the puckered ring system and confirm carbon connectivity.

  • Sample Preparation: Dissolve 15–20 mg of the cyclobutyl ketone in 0.6 mL of CDCl₃.

  • Internal Standardization (Self-Validation): Ensure the CDCl₃ contains 0.05% v/v Tetramethylsilane (TMS). Set the TMS ¹H signal to exactly 0.00 ppm to prevent chemical shift drift errors.

  • ¹H NMR Acquisition: Acquire a minimum of 16 scans with 64k data points. Look for the diagnostic complex multiplet (often a pentet) between 2.5–3.5 ppm representing the α-protons[4].

  • 2D Validation (COSY/HSQC): Because 1D proton spectra of cyclobutanes are heavily congested due to cross-ring coupling, execute a 2D ¹H-¹H COSY experiment to map the continuous spin system of the four-membered ring, followed by an HSQC to correlate these protons to their respective highly shielded ring carbons (typically 10–40 ppm).

Data Integration Workflow

Workflow cluster_analysis Multimodal Characterization Prep Sample Preparation (Internal Standards Added) IR FT-IR Spectroscopy (Validate ~1780 cm⁻¹) Prep->IR NMR 1D/2D NMR (J-Coupling & Puckering) Prep->NMR MS GC-EI-HRMS (m/z 42 Doublet) Prep->MS Data Data Integration & Structural Validation IR->Data NMR->Data MS->Data

Figure 2: Multimodal analytical workflow for the structural validation of cyclobutyl ketones.

References

  • Cyclobutanes in Small‐Molecule Drug Candidates Source: nih.gov URL:[1]

  • The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols Source: benchchem.com URL:[2]

  • IR Spectroscopy Source: miamioh.edu URL:[3]

  • Low Energy Electron Impact Ionization and Fragmentation: Cyclobutanone Source: cdnsciencepub.com URL:

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives Source: calstate.edu URL:[4]

Sources

Application

Application Note: GC-MS Analytical Protocol and Fragmentation Dynamics of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Introduction & Scope 1-(3,3-Dimethylcyclobutyl)ethan-1-one (CAS 34970-17-7) is a specialized cyclobutyl methyl ketone derivative utilized as a critical building block in organic synthesis, medicinal chemistry, and fragra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(3,3-Dimethylcyclobutyl)ethan-1-one (CAS 34970-17-7) is a specialized cyclobutyl methyl ketone derivative utilized as a critical building block in organic synthesis, medicinal chemistry, and fragrance development (1[1], 2[2]). Due to its high volatility and the inherent structural strain of the cyclobutane ring, Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold-standard analytical technique for assessing its purity, identifying structural isomers, and quantifying trace synthetic impurities (3[4]).

This application note provides a comprehensive, self-validating protocol for the GC-MS analysis of this compound, grounded in mechanistic mass spectrometry principles to ensure robust data interpretation for drug development professionals.

Mechanistic Insights: Electron Ionization (EI) Fragmentation

Understanding the fragmentation causality of 1-(3,3-Dimethylcyclobutyl)ethan-1-one under standard 70 eV electron ionization is essential for accurate peak assignment. The molecular ion ( [M]+∙ ) is generated at m/z 126. From this excited state, the molecule undergoes highly predictable, thermodynamically driven fragmentation pathways dictated by the carbonyl group and ring strain (5[5]):

  • α -Cleavage (Carbonyl-Directed): The strongly electron-withdrawing nature of the carbonyl group drives the homolytic cleavage of adjacent C-C bonds. The most thermodynamically favorable cleavage results in the loss of the 3,3-dimethylcyclobutyl radical ( C6​H11∙​ ), yielding the highly resonance-stabilized acetyl cation (acylium ion) at m/z 43, which typically manifests as the base peak in the spectrum (5[5]). Alternatively, loss of the acetyl radical yields the 3,3-dimethylcyclobutyl cation at m/z 83.

  • Retro-[2+2] Cycloaddition (Ring Opening): Cyclobutane rings possess significant angle strain (~26 kcal/mol). Under EI conditions, the ring frequently undergoes a retro-[2+2] cleavage—a pathway mechanistically analogous to the photochemical Norrish type I and ring-opening reactions observed in similar cyclobutyl methyl ketone systems (6[6], 7[7]). For this specific molecule, diagonal cleavage of the ring expels a neutral isobutene molecule (56 Da), leaving a methyl vinyl ketone radical cation at m/z 70.

Fragmentation M_ion Molecular Ion [M]⁺• m/z 126 Alpha1 α-Cleavage (-CH3•) m/z 111 M_ion->Alpha1 Alpha2 α-Cleavage (-C6H11•) m/z 43 (Base Peak) M_ion->Alpha2 Alpha3 α-Cleavage (-CH3CO•) m/z 83 M_ion->Alpha3 Ring Retro-[2+2] Cleavage (-Isobutene) m/z 70 M_ion->Ring

Primary EI-MS Fragmentation Pathways of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Experimental Protocols

To ensure the analytical workflow functions as a self-validating system, this protocol requires the use of an internal standard (ISTD) to normalize injection variability and continuously verify system suitability.

Sample Preparation Workflow
  • Diluent Selection: Select a high-purity, low-boiling solvent such as GC-grade Hexane or Dichloromethane (DCM) to ensure rapid volatilization and minimal solvent tailing.

  • Internal Standard (ISTD) Addition: Prepare a stock solution of Tridecane ( C13​H28​ ) at 50 µg/mL in the chosen diluent. Tridecane is selected because it elutes in a similar thermal window but does not co-elute with the target ketone or its common synthetic byproducts.

  • Sample Dilution: Accurately weigh 10 mg of 1-(3,3-Dimethylcyclobutyl)ethan-1-one and dissolve it in 10 mL of the ISTD-spiked diluent to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:20 to achieve a final analytical concentration of 50 µg/mL.

  • Blank Preparation: Prepare a vial containing only the ISTD-spiked diluent to serve as a system blank. This is critical for identifying column bleed or carryover.

GC-MS Operational Parameters

The chromatographic separation utilizes a 5% Phenyl-methylpolysiloxane stationary phase. The slight polarity of this phase provides optimal dipole-dipole interactions with the ketone moiety, ensuring sharp, symmetrical peaks while adequately resolving it from non-polar hydrocarbon impurities.

GCMS_Workflow Prep 1. Sample Prep (Dilution & ISTD) Injection 2. GC Injection (Split 20:1, 250°C) Prep->Injection Separation 3. GC Separation (5% Phenyl Column) Injection->Separation Ionization 4. EI Ionization (70 eV, 230°C) Separation->Ionization Detection 5. MS Detection (Quadrupole, Scan) Ionization->Detection

GC-MS Analytical Workflow for Volatile Ketones

Data Presentation & Instrument Configuration

Table 1: Gas Chromatography (GC) Parameters

ParameterSetting / SpecificationScientific Rationale
Column 5% Phenyl-methylpolysiloxane (30m × 0.25mm × 0.25µm)Optimal phase polarity for resolving ketones from non-polar synthetic impurities.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times across the temperature gradient.
Injection 1 µL, Split 20:1, Inlet at 250°CEnsures instantaneous volatilization without thermal degradation of the strained ring.
Oven Program 50°C (1 min) → 15°C/min to 250°C (hold 3 min)Balances sharp peak shape with efficient overall run times.

Table 2: Mass Spectrometry (MS) Parameters

ParameterSetting / SpecificationScientific Rationale
Ionization Mode Electron Ionization (EI), 70 eVIndustry standard for reproducible spectral library matching and fragmentation.
Source Temp 230°CPrevents condensation of the ketone in the ionization chamber.
Quadrupole Temp 150°CMaintains mass analyzer stability and resolution.
Scan Range m/z 35 to 300Captures the base peak (m/z 43) up to the molecular ion (m/z 126).

Table 3: Diagnostic MS Fragments for 1-(3,3-Dimethylcyclobutyl)ethan-1-one

m/z ValueIon Type / AssignmentMechanistic Origin
126 [M]+∙ (Molecular Ion)Initial electron ejection from the carbonyl oxygen.
111 [M−CH3​]+ α -cleavage loss of a methyl radical.
83 [C6​H11​]+ α -cleavage loss of the acetyl radical ( CH3​CO∙ ).
70 [C4​H6​O]+∙ Retro-[2+2] cyclobutane ring cleavage (neutral loss of isobutene).
43 [CH3​CO]+ (Base Peak) α -cleavage loss of the 3,3-dimethylcyclobutyl radical.

System Suitability & Troubleshooting

A robust protocol must be self-diagnosing. Monitor the following parameters to ensure scientific integrity during the sequence:

  • Peak Tailing of the Ketone: If the 1-(3,3-Dimethylcyclobutyl)ethan-1-one peak exhibits an asymmetry factor >1.5, this indicates undesirable secondary interactions between the carbonyl oxygen and active silanol sites in the flow path.

    • Corrective Action: Replace the inlet liner with an ultra-inert, deactivated glass wool liner and trim the first 10-20 cm of the analytical column.

  • ISTD Area Variation: If the Tridecane peak area varies by >5% between consecutive runs, it indicates injector discrimination, a failing syringe, or split-vent fluctuations.

    • Corrective Action: Verify syringe plunger integrity and ensure the split vent trap is not saturated.

  • Loss of High-Mass Sensitivity: A disproportionate drop in the m/z 126 or m/z 111 signals relative to the m/z 43 base peak suggests a contaminated MS source.

    • Corrective Action: Perform a source bake-out at 300°C for 2 hours, or physically clean the repeller and extraction lenses with aluminum oxide slurry.

References

  • National Institutes of Health (PubChem). "1-Cyclobutylethan-1-one | C6H10O | CID 76398". PubChem Database. Available at:[4]

  • ChemicalBook. "1-(3,3-dimethylcyclobutyl)ethan-1-one CAS". ChemicalBook. Available at:[1]

  • AccelaChem. "2680525-01-1,1-[cis-3-(Trifluoromethyl)cyclobutyl]ethanol". AccelaChem Catalog. Available at:[2]

  • Benchchem. "Cyclobutyl methyl ketone | 3019-25-8". Benchchem Research Compounds. Available at:[5]

  • Semantic Scholar. "Cyclobutyl methyl ketone as a model compound for pinonic acid to elucidate oxidation mechanisms". Atmospheric Chemistry and Physics. Available at:[6]

  • ACS Publications. "Experimental and Theoretical Study of Aqueous cis-Pinonic Acid Photolysis". The Journal of Physical Chemistry A. Available at:[7]

Sources

Method

Application Note: Structural Elucidation of 1-(3,3-Dimethylcyclobutyl)ethan-1-one using 1D and 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive methodology for the structural analysis of 1-(3,3-dimethylcyclobutyl)ethan-1-one, a saturated ketone...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodology for the structural analysis of 1-(3,3-dimethylcyclobutyl)ethan-1-one, a saturated ketone of interest in organic synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. This document outlines detailed protocols for the acquisition and interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and provide a self-validating system for analysis.

Introduction

1-(3,3-Dimethylcyclobutyl)ethan-1-one is a ketone featuring a cyclobutane ring substituted with a gem-dimethyl group and an acetyl group. The precise assignment of all proton and carbon signals is crucial for its characterization and for tracking its transformations in chemical reactions. NMR spectroscopy provides a powerful, non-destructive method to determine the complete chemical structure by mapping the connectivity of atoms through scalar couplings. This guide will detail the expected spectral features and provide the necessary protocols to acquire high-quality NMR data for this molecule.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for proper sample preparation and NMR analysis.

PropertyValueSource
CAS Number 34970-17-7[1]
Molecular Formula C₈H₁₄O[2]
Molecular Weight 126.20 g/mol [1]
Structure Chemical structure of 1-(3,3-Dimethylcyclobutyl)ethan-1-one[2]

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data (500 MHz, CDCl₃)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (CH₃-C=O)~2.1Singlet-3H
H-2 (CH-C=O)~2.8Quintet~8.01H
H-4, H-4' (CH₂)~1.9Triplet~8.02H
H-5, H-5' (CH₂)~1.8Triplet~8.02H
H-6, H-7 (gem-CH₃)~1.1Singlet-6H
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
CarbonChemical Shift (δ, ppm)
C-1 (C=O)~209
C-2 (CH₃-C=O)~28
C-3 (CH-C=O)~55
C-4 (C(CH₃)₂)~35
C-5, C-5' (CH₂)~30
C-6, C-7 (gem-CH₃)~25

Experimental Protocols

The following protocols are designed to provide high-quality data for the complete structural elucidation of 1-(3,3-dimethylcyclobutyl)ethan-1-one.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent dissolving power for many organic compounds and its single residual proton peak at approximately 7.26 ppm.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

1D NMR Acquisition

Workflow for 1D NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq 1D NMR Acquisition prep1 Dissolve ~5-10 mg in CDCl3 prep2 Add TMS prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into magnet prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq2->acq4

Caption: General workflow for 1D NMR sample preparation and data acquisition.

  • ¹H NMR Spectrum:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-15 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, to achieve adequate signal-to-noise.

  • ¹³C NMR Spectrum:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 220-240 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128 or more, as ¹³C has a low natural abundance.

2D NMR Acquisition

Logical Flow for Structural Elucidation using 2D NMR

G H1 1H Spectrum (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 13C Spectrum (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interconnectivity of 2D NMR experiments for structural determination.

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.[3]

    • Pulse Program: Standard COSY sequence (e.g., cosygpqf on Bruker instruments).

    • Parameters: Use the same spectral width as the ¹H spectrum in both dimensions.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and carbons.[4]

    • Pulse Program: Standard HSQC sequence (e.g., hsqcedetgpsisp2.3 for multiplicity editing on Bruker instruments).

    • Parameters: The F2 (¹H) dimension should have the same spectral width as the ¹H spectrum, and the F1 (¹³C) dimension should encompass the chemical shift range of the carbon spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons, typically over 2-4 bonds.[4]

    • Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Parameters: Similar spectral widths to the HSQC experiment. The long-range coupling delay can be optimized for an average J-coupling of 8-10 Hz.

Spectral Interpretation and Structural Assignment

A systematic approach to interpreting the collected spectra will lead to the unambiguous assignment of the structure of 1-(3,3-dimethylcyclobutyl)ethan-1-one.

  • ¹H NMR Analysis:

    • The singlet at ~2.1 ppm integrating to 3H is characteristic of the acetyl methyl group.

    • The singlet at ~1.1 ppm integrating to 6H corresponds to the two equivalent methyl groups on the cyclobutane ring.

    • The remaining signals in the aliphatic region (~1.8-2.8 ppm) belong to the cyclobutane ring protons. The methine proton (H-2) adjacent to the carbonyl group is expected to be the most downfield due to the deshielding effect of the carbonyl group. Its quintet multiplicity arises from coupling to the four neighboring methylene protons. The two sets of methylene protons (H-4/H-4' and H-5/H-5') will appear as triplets due to coupling with the methine proton and each other.

  • ¹³C NMR Analysis:

    • The signal at ~209 ppm is characteristic of a ketone carbonyl carbon.

    • The signals in the upfield region (~25-55 ppm) correspond to the aliphatic carbons. The quaternary carbon (C-4) will likely be a weaker signal.

  • 2D NMR Correlation Analysis:

    • COSY: Cross-peaks will be observed between the methine proton (H-2) and the methylene protons (H-4/H-4' and H-5/H-5'), confirming their connectivity within the cyclobutane ring.

    • HSQC: This experiment will directly link each proton to its attached carbon. For example, the proton at ~2.8 ppm will show a correlation to the carbon at ~55 ppm.

    • HMBC: This is crucial for confirming the overall structure. Key correlations to look for include:

      • A cross-peak between the acetyl methyl protons (H-1) and the carbonyl carbon (C-1).

      • Cross-peaks between the methine proton (H-2) and the carbonyl carbon (C-1) and the acetyl methyl carbon (C-2).

      • Cross-peaks from the gem-dimethyl protons (H-6, H-7) to the quaternary carbon (C-4) and the adjacent methylene carbons (C-5, C-5').

Expected HMBC Correlations

G cluster_mol 1-(3,3-Dimethylcyclobutyl)ethan-1-one C1 C1 (C=O) C2 C2 (CH3) C3 C3 (CH) C4 C4 (C) C5 C5 (CH2) C5prime C5' (CH2) C6 C6 (CH3) C7 C7 (CH3) H1 H1 (3H) H1->C1 H1->C3 H2 H2 (1H) H2->C1 H2->C2 H2->C5 H2->C5prime H5 H5 (2H) H5->C3 H5->C4 H5prime H5' (2H) H5prime->C3 H5prime->C4 H6_7 H6,7 (6H) H6_7->C4 H6_7->C5 H6_7->C5prime

Caption: Key expected 2- and 3-bond HMBC correlations for structural confirmation.

Conclusion

By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently determine and verify the structure of 1-(3,3-dimethylcyclobutyl)ethan-1-one. The combination of 1D and 2D NMR techniques provides a robust and self-validating approach to structural elucidation, ensuring the scientific integrity of the characterization. This methodology can be adapted for the analysis of other small organic molecules, making it a valuable resource for professionals in chemical research and drug development.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016. URL: [Link]

  • Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd ed.; Wiley, 2002. URL: [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. URL: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. URL: [Link][3]

  • PubChem. 1-(3,3-dimethylcyclobutyl)ethanone. URL: [Link][2]

  • Columbia University. HSQC and HMBC. NMR Core Facility. URL: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

This technical support guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of 1-(3,3-dimethylcyclobutyl)ethan-1-one. This document provides in-d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of 1-(3,3-dimethylcyclobutyl)ethan-1-one. This document provides in-depth, experience-based solutions to common challenges encountered during its synthesis, ensuring both high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of 1-(3,3-dimethylcyclobutyl)ethan-1-one, presented in a question-and-answer format to provide direct and actionable guidance.

FAQ 1: Low or No Product Yield

Question: I am attempting to synthesize 1-(3,3-dimethylcyclobutyl)ethan-1-one, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in the synthesis of 1-(3,3-dimethylcyclobutyl)ethan-1-one can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most common approaches are Friedel-Crafts acylation of a suitable 1,1-dimethylcyclobutane precursor and the reaction of an organometallic reagent with an acetylating agent.

Troubleshooting Steps & Optimization:

  • Re-evaluate Your Synthetic Strategy:

    • Friedel-Crafts Acylation: This method involves the reaction of an acylating agent (like acetyl chloride or acetic anhydride) with a 1,1-disubstituted cyclobutane derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃)[1][2]. However, the strained cyclobutane ring can be susceptible to rearrangement or cleavage under strong Lewis acid conditions.

    • Organometallic Routes (Grignard or Organolithium Reagents): A more reliable approach often involves the use of a 3,3-dimethylcyclobutyl magnesium halide (a Grignard reagent) or a 3,3-dimethylcyclobutyllithium reagent, which then reacts with an acetylating agent like acetyl chloride or acetonitrile followed by hydrolysis[3][4]. This method generally offers better control and avoids the harsh conditions of Friedel-Crafts acylation.

  • Purity and Quality of Starting Materials:

    • Ensure all starting materials, especially the cyclobutane precursor and the acetylating agent, are of high purity. Impurities can lead to undesirable side reactions[5].

    • Solvents must be anhydrous, particularly for organometallic reactions, as water will quench the Grignard or organolithium reagent[5].

  • Strict Control of Reaction Conditions:

    • Temperature: Organometallic reactions are often highly exothermic. Maintain low temperatures (e.g., -78 °C to 0 °C) during the addition of the organometallic reagent to the acetylating agent to prevent side reactions and over-addition[6].

    • Inert Atmosphere: All reactions involving organometallic reagents must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent their reaction with atmospheric oxygen and moisture[5].

FAQ 2: Formation of Multiple Byproducts

Question: My reaction is producing the target ketone, but also a significant number of byproducts, complicating purification and reducing the overall yield. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common issue, particularly in Grignard-based syntheses. The primary byproduct is often a tertiary alcohol, resulting from the addition of a second equivalent of the organometallic reagent to the newly formed ketone.

Common Byproducts and Prevention Strategies:

ByproductFormation MechanismPrevention Strategy
Tertiary Alcohol The ketone product is also a carbonyl compound and can react with another equivalent of the Grignard or organolithium reagent.* Inverse Addition: Add the Grignard reagent slowly to a solution of the acetylating agent at low temperature. This ensures that the Grignard reagent is the limiting reagent at any given time. * Use of a Less Reactive Acetylating Agent: Consider using a Weinreb amide (N-methoxy-N-methylamide) derivative of 3,3-dimethylcyclobutanecarboxylic acid. The resulting intermediate is stable to further nucleophilic attack and yields the ketone upon acidic workup.
Dimerized Products Coupling of the organometallic reagent with unreacted starting halide.* Ensure slow formation of the Grignard reagent. * Use highly pure magnesium turnings.
Rearrangement Products (Primarily in Friedel-Crafts) Ring-opening or rearrangement of the cyclobutane ring under strong acidic conditions.* Opt for organometallic routes which use milder conditions. * If using Friedel-Crafts, screen for milder Lewis acids (e.g., ZnCl₂, FeCl₃).

Experimental Workflow for Minimizing Byproduct Formation (Grignard Route):

Workflow cluster_prep Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification Start Flame-dry glassware under vacuum Inert Establish inert atmosphere (Ar/N2) Start->Inert Solvent Add anhydrous solvent (e.g., THF, Et2O) Inert->Solvent Mg Add magnesium turnings Solvent->Mg Halide Prepare solution of 1-bromo-3,3-dimethylcyclobutane Mg->Halide Grignard_form Slowly add halide to Mg suspension to form Grignard reagent Halide->Grignard_form Addition Slowly add Grignard reagent to cooled acetyl chloride solution Grignard_form->Addition Acyl_sol Prepare separate solution of acetyl chloride in anhydrous solvent Cool Cool acetyl chloride solution to -78 °C Acyl_sol->Cool Cool->Addition Quench Quench reaction with saturated aq. NH4Cl Addition->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography or distillation Concentrate->Purify End Obtain pure 1-(3,3-Dimethylcyclobutyl)ethan-1-one Purify->End Purification_Troubleshooting cluster_impurities Impurity Profile cluster_solutions Purification Strategy Start Crude product obtained Check_TLC Analyze by TLC/GC-MS to identify major components Start->Check_TLC Nonpolar Nonpolar byproducts (e.g., dimers) Check_TLC->Nonpolar Rf close to solvent front Polar Polar byproducts (e.g., tertiary alcohol) Check_TLC->Polar Rf close to baseline Similar Impurities with similar polarity to product Check_TLC->Similar Rf close to product Distillation Vacuum Distillation (for large scale & volatile product) Nonpolar->Distillation Column Silica Gel Column Chromatography Nonpolar->Column Elute with low polarity solvent first Polar->Column Product will elute before polar impurities Prep_HPLC Preparative HPLC (for high purity) Similar->Prep_HPLC Column->Prep_HPLC For further purification

Sources

Optimization

Cyclobutyl Ketone Synthesis: Technical Support & Troubleshooting Center

Welcome to the Technical Support Center for the synthesis of cyclobutyl ketones. As sp³-rich, conformationally restricted scaffolds, 1,3-disubstituted cyclobutanes are increasingly critical in medicinal chemistry for imp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of cyclobutyl ketones. As sp³-rich, conformationally restricted scaffolds, 1,3-disubstituted cyclobutanes are increasingly critical in medicinal chemistry for improving the metabolic stability and binding efficiency of small-molecule drug candidates[1].

However, synthesizing these motifs is notoriously challenging. The cyclobutane ring possesses approximately 26.5 kcal/mol of inherent ring strain[2]. This strain acts as a loaded thermodynamic spring; any high-energy intermediate generated during synthesis is heavily incentivized to undergo ring-opening or rearrangement[1]. This guide provides researchers and drug development professionals with causality-driven troubleshooting steps, self-validating protocols, and visual diagnostic workflows to optimize cyclobutyl ketone yields.

Part 1: Diagnostic Workflows for Common Side Reactions

Photochemical Norrish-Yang Cyclization

MechanisticPathway A Aryl Cyclobutyl Ketone (Starting Material) B Excited Triplet Diradical (High Energy Intermediate) A->B UV Irradiation (Norrish-Yang) C Bicyclo[1.1.1]pentan-2-ol (Desired Product) B->C γ-H Abstraction & Radical Recombination D Pinacol Coupling (Dimerization Side Product) B->D Intermolecular Reaction E Pentenone (Ring-Opened Side Product) B->E β-Scission (Strain Release ~26.5 kcal/mol)

Mechanistic pathway of Norrish-Yang cyclization highlighting kinetic and thermodynamic side reactions.

Enolate Alkylation of Cyclobutanones

TroubleshootingEnolate Start Enolate Alkylation of Cyclobutanone Check Identify Major Side Product via GC-MS/NMR Start->Check OAlk O-Alkylation Detected Check->OAlk Hard electrophile PolyAlk Poly-alkylation Detected Check->PolyAlk Excess base/electrophile Sol1 Remove polar aprotic solvents (HMPA) Use softer electrophiles OAlk->Sol1 Mitigation Sol2 Strict 1:1 stoichiometry with LDA Maintain T < -78°C PolyAlk->Sol2 Mitigation

Decision tree for troubleshooting enolate alkylation side reactions in cyclobutanone synthesis.

Part 2: Troubleshooting Guide & FAQs

Q1: During the Norrish-Yang cyclization of aryl cyclobutyl ketones, I am observing a 15–38% yield contaminated with ring-opened pentenone and pinacol coupling byproducts. How can I shift the selectivity toward the desired bicyclo[1.1.1]pentan-2-ol intermediate? Causality: This is a classic competition between kinetics and thermodynamics. The UV-excited triplet diradical intermediate can undergo a rapid kinetic recombination (yielding your desired product) or a thermodynamic β-scission driven by the release of ~26.5 kcal/mol of ring strain (yielding the pentenone)[1],[2]. Pinacol coupling, conversely, is a bimolecular side reaction driven by high substrate concentration[1]. Solution: To suppress pinacol coupling, run the reaction at high dilution (≤ 0.01 M). To outcompete the thermodynamic ring-opening, optimize your photon flux and temperature. Switch from a broad-spectrum 450-W Hanovia mercury arc lamp to a targeted LED setup in a continuous-flow photoreactor. Flow chemistry ensures uniform light penetration, accelerating the kinetic γ-H abstraction and recombination before β-scission can occur[1].

Q2: I am using a [2+2] cycloaddition between an alkene and a ketene to build my cyclobutanone core, but my reaction flask is filling with an intractable polymeric tar. What is causing this? Causality: Ketenes are exceptionally electrophilic. If the steady-state concentration of the ketene is too high, or if the target alkene is sterically hindered/electron-deficient, the ketene will rapidly undergo auto-[2+2] cycloaddition (dimerization) or polymerization rather than reacting with your substrate[3],[4]. Solution: Never isolate or accumulate the ketene. Generate the ketene in situ (e.g., by slowly adding triethylamine to an acid chloride) in the presence of a large stoichiometric excess (3-5 eq) of the alkene[3]. This ensures the ketene is trapped by the alkene the moment it is generated.

Q3: Direct alkylation of my cyclobutanone core results in an inseparable mixture of mono-C-alkylated, poly-alkylated, and O-alkylated products. How do I achieve strict mono-C-alkylation? Causality: The cyclobutanone enolate is sterically unhindered, meaning the mono-alkylated product is often just as reactive as the starting material, leading to poly-alkylation. O-alkylation occurs when hard electrophiles are used, or when highly polar aprotic solvents (like HMPA) strip the lithium counterion, leaving a "naked" enolate that reacts preferentially at the oxygen atom due to hard-hard electrostatic interactions[2]. Solution: Avoid HMPA entirely. Use strictly 1.05 equivalents of a bulky base (LDA) at -78 °C to form the kinetic enolate, and use softer alkylating agents (e.g., alkyl iodides instead of chlorides) to favor orbital-controlled C-alkylation[2].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is successful.

Protocol A: Photochemical Synthesis of Bicyclo[1.1.1]pentan-2-ol Intermediates

This protocol minimizes ring-opening during the Norrish-Yang cyclization prior to Pd-catalyzed C-C cleavage[1].

  • Degassing & Preparation: Dissolve the aryl cyclobutyl ketone in anhydrous benzene to a concentration of 0.01 M. Sparge the solution with Argon for 30 minutes.

    • Causality: The reaction proceeds via an excited triplet state. Molecular oxygen is a potent triplet quencher and will halt the reaction.

    • Validation Check: Use an inline dissolved oxygen (DO) sensor. DO must read < 2 ppm before irradiation begins.

  • Irradiation: Irradiate the solution using a 365 nm LED flow reactor at 0 °C.

    • Causality: Low temperatures suppress the activation energy required for the thermodynamic β-scission (ring-opening)[2].

    • Validation Check: Monitor the reaction via TLC. The starting material spot should disappear without the formation of a highly polar baseline streak (which indicates polymerization).

  • Workup & Verification: Concentrate the mixture under reduced pressure.

    • Validation Check: Analyze the crude mixture via ¹H NMR. Successful cyclization is validated by the disappearance of the characteristic cyclobutyl multiplet (δ 2.5–3.5 ppm) and the emergence of distinct bicyclo[1.1.1]pentan-2-ol bridgehead protons. If alkene protons (δ 5.0–6.0 ppm) are present, ring-opening has occurred.

Protocol B: Strict Mono-C-Alkylation of Cyclobutanones

This protocol prevents O-alkylation and over-alkylation during enolate functionalization[2].

  • Enolate Formation: Pre-cool a solution of 1.05 eq LDA in anhydrous THF to -78 °C. Add the cyclobutanone dropwise over 15 minutes. Stir for 30 minutes.

    • Causality: Dropwise addition ensures the unreacted ketone is never in excess relative to the base, preventing aldol condensation side reactions.

    • Validation Check: The solution should remain clear and pale yellow. A deep red or brown color indicates decomposition or ring-opening.

  • Electrophile Addition: Add 1.0 eq of the alkyl iodide dropwise at -78 °C. Allow to stir for 2 hours before slowly warming to -20 °C.

    • Causality: Alkyl iodides are softer electrophiles that favor C-alkylation over O-alkylation[2].

    • Validation Check: Quench a 0.1 mL aliquot with MeOD. GC-MS analysis must show a single mass addition. Analyze the crude via ¹³C NMR: the spectrum must retain the characteristic strained ketone carbonyl resonance (δ ~205–215 ppm). A shift to ~150 ppm indicates that the mitigation failed and O-alkylation occurred.

Part 4: Quantitative Data & Reaction Parameters

Table 1: Side Reaction Matrix for Cyclobutyl Ketone Synthesis

Reaction PathwayTarget MoleculeMajor Side ReactionThermodynamic / Kinetic DriverMitigation StrategyAnalytical Marker (Self-Validation)
Norrish-Yang Cyclization Bicyclo[1.1.1]pentan-2-olRing-opened pentenoneThermodynamic (Strain release of ~26.5 kcal/mol)Lower temperature; optimize UV wavelength; flow chemistryAppearance of alkene protons (δ 5.0-6.0) in ¹H NMR
[2+2] Cycloaddition Cyclobutanone CoreKetene polymerizationKinetic (High electrophilicity of ketene)In situ ketene generation; high alkene excessInsoluble tar formation; loss of >1770 cm⁻¹ IR stretch
Enolate Alkylation α-Alkyl cyclobutanoneO-alkylationKinetic (Hard electrophiles / polar aprotic solvents)Remove HMPA; use softer alkyl iodidesShift in ¹³C NMR from ketone (>200 ppm) to enol ether (~150 ppm)

References

1.[1] Title: Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes Source: nih.gov URL:

2.[2] Title: Cyclobutyl 3,5-dichlorophenyl ketone | 898791-24-7 Source: benchchem.com URL:

3.[3] Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: acs.org URL:

4.[4] Title: Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis Source: nih.gov URL:

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Welcome to the Technical Support Center for 1-(3,3-Dimethylcyclobutyl)ethan-1-one (CAS: 34970-17-7)[1][2]. This guide is engineered for drug development professionals and synthetic chemists who require pharmaceutical-gra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3,3-Dimethylcyclobutyl)ethan-1-one (CAS: 34970-17-7)[1][2]. This guide is engineered for drug development professionals and synthetic chemists who require pharmaceutical-grade purity for this semi-volatile aliphatic methyl ketone.

Due to its synthesis pathways (often involving[2+2] cycloadditions or ring expansions), crude mixtures typically contain unreacted alkenes, isomeric cyclobutanes, and over-alkylated byproducts. Below, we troubleshoot common purification bottlenecks and provide a self-validating, chemoselective protocol to achieve >98% purity.

Section 1: Troubleshooting Distillation & Chromatography

FAQ 1: Why does fractional distillation fail to separate my isomeric impurities?

Answer: The target ketone has a boiling point of approximately 159.6 °C[3]. Isomeric byproducts (such as different ring-substituted cyclobutanes) often possess boiling points within 1–2 °C of the target. Standard Vigreux columns lack the theoretical plates required to resolve such tight boiling point differentials.

  • The Fix: If you must distill, utilize a spinning band distillation apparatus under a slight vacuum to increase theoretical plates. However, for absolute purity, we recommend shifting from physical separation to chemical derivatization (see Section 2).

FAQ 2: During silica gel chromatography, the ketone streaks or co-elutes with non-polar byproducts. How can I resolve this?

Answer: Aliphatic ketones lack strong chromophores and possess moderate polarity. Streaking is typically caused by column overloading or excessive hydrogen bonding with the stationary phase's silanol groups.

  • The Fix: Optimize your solvent system to a highly non-polar gradient, such as Hexane/Ethyl Acetate (98:2 to 95:5). If alkene impurities are co-eluting, switch to silver nitrate-impregnated silica gel (AgNO₃/SiO₂) .

  • Causality: The silver ions form reversible π -complexes with the double bonds of alkene impurities, selectively retarding their elution while the saturated cyclobutyl ketone passes through unimpeded.

Section 2: The "Silver Bullet" — Bisulfite Adduct Purification

FAQ 3: Distillation and chromatography are insufficient for my purity requirements. Is there a highly specific method for this molecule?

Answer: Yes. Because 1-(3,3-Dimethylcyclobutyl)ethan-1-one is an unhindered methyl ketone, it is a prime candidate for sodium bisulfite adduct purification [4][5][6].

  • Causality: The ketone readily undergoes nucleophilic addition with the bisulfite ion (HSO₃⁻) to form a crystalline, water-soluble α -hydroxy sulfonate adduct. Sterically hindered ketones, isomeric alkanes, and unreacted olefins do not react. This allows you to physically wash away the impurities before regenerating the pure ketone[7][8].

Step-by-Step Methodology: Bisulfite Adduct Formation & Regeneration

Phase 1: Adduct Formation

  • Preparation: In a round-bottom flask, prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃) (approx. 30–40% w/v).

  • Addition: Cool the solution to 0–5 °C in an ice bath. Slowly add the crude 1-(3,3-Dimethylcyclobutyl)ethan-1-one dropwise while stirring vigorously.

    • Causality: The nucleophilic addition of bisulfite to the carbonyl carbon is exothermic and reversible. Maintaining a low temperature shifts the equilibrium heavily toward the stable adduct.

  • Precipitation: Continue stirring for 1–2 hours. A thick, white crystalline precipitate will form.

    • Self-Validation Step: Spot the supernatant organic phase on a TLC plate (elute with 9:1 Hexane/EtOAc). The complete disappearance of the ketone spot (R_f ~0.4, visualized via KMnO₄ stain) confirms 100% conversion.

Phase 2: Isolation and Washing 4. Filtration: Isolate the precipitate via vacuum filtration using a Büchner funnel. 5. Washing: Wash the filter cake with ice-cold diethyl ether or hexane (3 × 20 mL).

  • Causality: The ionic bisulfite adduct is completely insoluble in non-polar solvents, whereas the organic impurities are highly soluble and are washed into the filtrate. Cold solvent prevents the adduct from prematurely dissociating.

Phase 3: Regeneration and Extraction 6. Regeneration: Transfer the purified solid adduct to a clean flask. Add a 10% aqueous solution of sodium carbonate (Na₂CO₃) or 2M HCl, and stir at room temperature until the solid completely dissolves.

  • Causality: The addition of base or acid consumes the bisulfite/sulfur dioxide, driving the equilibrium backward to release the free methyl ketone[7][8].

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) or diethyl ether (3 × 30 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure ketone.

    • Self-Validation Step: ¹H NMR should display a sharp, integrated singlet at ~2.1 ppm (the methyl ketone protons) with absolute baseline clarity in the alkene/aromatic regions.

Section 3: Workflow Visualization

BisulfitePurification Crude Crude 1-(3,3-Dimethylcyclobutyl) ethan-1-one NaHSO3 Add Saturated NaHSO3 (aq) & Stir Vigorously Crude->NaHSO3 Adduct Precipitation of Bisulfite Adduct NaHSO3->Adduct Filter Filtration & Solvent Wash (e.g., Hexane/Et2O) Adduct->Filter Impurities Filtrate: Non-Ketone Impurities (Discard) Filter->Impurities SolidAdduct Solid Adduct (Purified Intermediate) Filter->SolidAdduct Regen Regeneration: Add aq. Na2CO3 or HCl SolidAdduct->Regen Extract Liquid-Liquid Extraction (e.g., DCM or Et2O) Regen->Extract Aqueous Aqueous Layer: Inorganic Salts (Discard) Extract->Aqueous Organic Organic Layer: Ketone in Solvent Extract->Organic Dry Dry (MgSO4) & Concentrate Organic->Dry Pure Pure 1-(3,3-Dimethylcyclobutyl) ethan-1-one Dry->Pure

Workflow for the chemoselective bisulfite adduct purification of methyl ketones.

Section 4: Quantitative Method Comparison

To assist in experimental planning, the following table summarizes the operational metrics of the three primary purification techniques for this compound:

Purification MethodTypical Recovery YieldPurity AchievedScalabilityPrimary Limitation
Fractional Distillation 60–70%85–90%HighFails to separate closely boiling isomers ( Δ bp < 2 °C).
Silica Gel Chromatography 50–65%90–95%Low–MediumProne to streaking; high solvent consumption; poor resolution of non-polar byproducts.
Bisulfite Adduct Derivatization 80–90%>98%Medium–HighRequires aqueous workup; specific only to methyl ketones and unhindered aldehydes.
References
  • Armarego, W. L. F., & Chai, C. L. L. (2022). Purification of Laboratory Chemicals (9th ed.). Blackwell's / Elsevier. Available at:[Link]

  • Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Available at:[Link]

Sources

Optimization

Optimization of Norrish-Yang reaction conditions.

Technical Support Center: Optimization of Norrish-Yang Reaction Conditions Welcome to the Technical Support Center for the Norrish-Yang reaction (also known as the Norrish Type II cyclization). This guide is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Norrish-Yang Reaction Conditions

Welcome to the Technical Support Center for the Norrish-Yang reaction (also known as the Norrish Type II cyclization). This guide is designed for researchers, application scientists, and drug development professionals seeking to troubleshoot, optimize, and scale photochemical cyclobutanol syntheses.

By understanding the causality behind the reaction’s photophysics and conformational dynamics, you can systematically control regioselectivity, stereoselectivity, and the competition between cyclization and cleavage.

Mechanistic Overview & Pathway Analysis

The Norrish-Yang reaction is initiated by the photoexcitation of a carbonyl compound, followed by an intramolecular 1,5-hydrogen atom transfer (HAT) to generate a 1,4-diradical. The fate of this diradical—whether it undergoes Yang cyclization to form a cyclobutanol or Norrish Type II cleavage to form an alkene and an enol—is dictated by spin state, solvent dynamics, and substrate conformation[1][2].

NorrishYangMechanism GS Ground State Carbonyl (S0) S1 Excited Singlet State (S1) GS->S1 hν (UV/Vis) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Diradical_S Singlet 1,4-Diradical S1->Diradical_S 1,5-HAT Diradical_T Triplet 1,4-Diradical T1->Diradical_T 1,5-HAT Cleavage Norrish Type II Cleavage (Alkene + Enol) Diradical_S->Cleavage Favored by Entropy Cyclization Yang Cyclization (Cyclobutanol) Diradical_S->Cyclization Minor Pathway Diradical_T->Diradical_S Spin Inversion (ISC) Diradical_T->Cyclization Radical Coupling

Figure 1: Mechanistic divergence of the 1,4-diradical into Norrish Type II cleavage vs. Yang cyclization.

Troubleshooting Guides & FAQs

Q1: My reaction is yielding predominantly Norrish Type II cleavage products (alkene + enol) instead of the desired Yang cyclobutanol. How can I shift the equilibrium? A: Cleavage is an entropically favored process that often proceeds rapidly from the singlet 1,4-diradical state[2]. To favor Yang cyclization:

  • Promote Intersystem Crossing (ISC): Ensure the reaction proceeds via the triplet state. You can add a triplet sensitizer (e.g., acetone, benzophenone) or utilize substrates with heavy atoms to enhance spin-orbit coupling.

  • Solvent Polarity & Hydrogen Bonding: The lifetime of the 1,4-diradical in solution is heavily influenced by solvent polarity[3]. Using hydrogen-bond-donating solvents (like fluorinated alcohols) or adding Lewis acids can stabilize the diradical intermediate, slowing down bond rotation and C-C cleavage, thereby allowing time for the radical coupling required for cyclization.

  • Substrate Modification: The presence of an additional ketone function (e.g., α -diketones) generally favors the formation of hydroxycyclobutanones via Yang cyclization over cleavage[2].

Q2: My substrate has multiple abstractable γ -hydrogens (primary, secondary, and tertiary). I am getting a complex mixture of regioisomers. How do I improve regioselectivity? A: In solution, the low energy barrier for rotation around single bonds allows the excited carbonyl to access multiple conformations, leading to non-selective 1,5-HAT[1].

  • Solid-State Photochemistry: The most effective way to achieve absolute regioselectivity is to perform the reaction in the crystalline solid state. The crystal lattice restricts conformational mobility, locking the molecule into a specific geometry where only one γ -hydrogen is within the optimal distance (O···H distance 2.6 Å) and trajectory for abstraction[2].

  • Conformational Locks: If solid-state irradiation is not feasible, introduce bulky protecting groups or cyclic constraints (e.g., spirocycles) to induce 1,3-allylic strain, which restricts free rotation and favors a single reactive conformer[1].

Q3: UV irradiation (254 nm) is causing severe degradation and secondary photoreactions in my complex natural product synthesis. What are my alternatives? A: High-energy UV light often leads to competing fragmentation pathways.

  • Shift to Dicarbonyls: Convert your monoketone to a 1,2-diketone, α -keto ester, or α -keto amide. Dicarbonyls are excellent substrates because they undergo selective activation under mild, long-wavelength irradiation (e.g., 400–450 nm blue LEDs)[1][4]. This minimizes degradation and allows for high-yielding, late-stage functionalizations.

Experimental Protocols

Protocol A: Solution-Phase Photocyclization of Dicarbonyls (Visible Light)

This protocol utilizes mild blue LED irradiation for α -keto amides or 1,2-diketones, ideal for sensitive substrates[1][5].

  • Preparation: Dissolve the dicarbonyl substrate (0.1 mmol) in anhydrous, degassed acetonitrile (10 mL) to achieve a dilute concentration (0.01 M). Note: High dilution is critical to prevent intermolecular side reactions (e.g., dimerization or intermolecular HAT).

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen is a potent triplet quencher and will shut down the triplet-mediated Yang cyclization.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with 100 W Blue LEDs ( λmax​≈450 nm). Maintain the reaction at room temperature using a cooling fan.

  • Monitoring: Monitor the reaction via TLC or LC-MS. Typical reaction times range from 2 to 12 hours depending on the steric hindrance around the γ -carbon.

  • Workup: Concentrate the solvent under reduced pressure and purify the resulting cyclobutanol via silica gel flash chromatography.

Protocol B: Solid-State Photocyclization for High Regioselectivity

This protocol leverages the crystal lattice to dictate the stereochemical and regiochemical outcome of the 1,5-HAT.

  • Crystallization: Grow high-quality single crystals of the substrate (e.g., a dialkyl 1,2-diketone) using slow evaporation from a suitable solvent system (e.g., Hexanes/EtOAc).

  • Sample Preparation: Carefully crush the crystals (approx. 20-50 mg) into a fine powder to maximize surface area. Sandwich the crushed crystals evenly between two clear Pyrex glass slides.

  • Irradiation: Irradiate the slides using a compact fluorescent lamp (CFL) or a visible daylight lamp (e.g., 23W/865) for 24–48 hours. Note: Periodically rotate and gently agitate the slides to ensure uniform light penetration.

  • Extraction: Carefully wash the Pyrex slides with deuterated chloroform ( CDCl3​ ) or ethyl acetate to dissolve the irradiated solid.

  • Analysis: Analyze the crude mixture directly by 1H NMR to determine the diastereomeric ratio (dr) before further purification.

OptimizationWorkflow Start Substrate Evaluation Decision1 Multiple γ-H Present? Start->Decision1 SolidState Protocol B: Solid-State Irradiation (Crystal Lattice Control) Decision1->SolidState Yes Decision2 UV Sensitive? Decision1->Decision2 No Dicarbonyl Protocol A: Dicarbonyl + Blue LED (Mild Activation) Decision2->Dicarbonyl Yes Standard Standard UV Irradiation (254 nm) Decision2->Standard No

Figure 2: Decision matrix for optimizing Norrish-Yang reaction conditions based on substrate properties.

Data Presentation: Optimization Parameters Summary

The following table summarizes the causal effects of various optimization parameters on the yield and selectivity of the Norrish-Yang reaction, synthesized from recent photochemistry literature[1][2].

ParameterConditionMechanistic EffectTypical Outcome
Phase Solution (0.01 M)Allows free rotation of C-C bonds; accesses multiple conformers.Mixtures of regioisomers; competing cleavage.
Phase Solid-State (Crystalline)Restricts conformation; locks O···H distance and trajectory.Absolute regioselectivity ; high dr.
Light Source UV-C (254 nm)Excites simple aliphatic/aromatic ketones to high-energy states.High conversion, but prone to degradation/fragmentation.
Light Source Blue LED (400-450 nm)Selectively excites dicarbonyls (n π
  • transitions) with low energy.
Suppresses fragmentation ; excellent functional group tolerance.
Solvent Non-polar (Hexane)Short diradical lifetime; rapid cleavage from singlet state.Favors Norrish Type II cleavage.
Solvent H-Bond Donor (HFIP)Stabilizes 1,4-diradical via hydrogen bonding; slows bond rotation.Favors Yang cyclization over cleavage.

References

  • "Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • "Application of Photochemistry in Natural Product Synthesis: A Sustainable Frontier." Photochem (MDPI). Available at:[Link]

  • "Studies in organic and physical photochemistry – an interdisciplinary approach." RSC Advances. Available at:[Link]

  • "Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs." The Journal of Organic Chemistry (ACS). Available at:[Link]

Sources

Troubleshooting

Cyclobutane Functionalization Support Center: Overcoming Steric Hindrance

Welcome to the Technical Support Center for cyclobutane chemistry. The high fraction of sp³-hybridized carbons (Fsp³) in cyclobutanes makes them privileged bioisosteres for flat arenes in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclobutane chemistry. The high fraction of sp³-hybridized carbons (Fsp³) in cyclobutanes makes them privileged bioisosteres for flat arenes in drug discovery. However, their unique puckered conformation, high ring strain, and capacity to hold up to eight substituents frequently result in severe steric hindrance.

This guide is engineered for researchers and drug development professionals to troubleshoot failed reactions, understand the mechanistic causality behind steric clashes, and deploy advanced synthetic strategies to bypass these bottlenecks.

Part 1: Troubleshooting Guides

Issue 1: Failed Cross-Coupling on Heavily Substituted Cyclobutanes

Symptom: Low yields (<20%), poor stereoselectivity, or complete recovery of starting material during Palladium- or Nickel-catalyzed cross-coupling of cyclobutyl halides/pseudohalides. Root Cause Analysis: The cyclobutane ring adopts a puckered conformation to minimize torsional strain. When bulky substituents are present, 1,3-diaxial-like transannular interactions create a massive steric shield around the carbon center. This physical barrier prevents the transition metal from closely approaching the C-X bond for oxidative addition, and stalls the transmetalation step. Self-Validating Solution:

  • Ligand Tuning: Switch from standard phosphines to sterically demanding, electron-rich Buchwald-type ligands (e.g., RuPhos) or tailored chiral phosphinamides. Causality: Counterintuitively, a bulky ligand on the metal accelerates reductive elimination by increasing the steric crowding around the metal center, thermodynamically "pushing" the hindered product out of the coordination sphere.

  • Carbene Pathways: Bypass oxidative addition entirely by utilizing strained ring metal carbenes derived from cyclobutyl N-tosylhydrazones. This pathway relies on the release of ring strain to drive C–C bond cleavage and subsequent coupling, effectively ignoring the steric bulk of the incoming nucleophile [1].

Issue 2: Inability to Construct Bulky Aminocyclobutanes

Symptom: Direct nucleophilic substitution (SN2) or reductive amination fails when attempting to attach bulky secondary or tertiary amines to a cyclobutane core. Root Cause Analysis: The SN2 trajectory requires a 180° inversion, which is physically blocked by the adjacent substituents on the rigid cyclobutane ring. The activation energy required to overcome this steric clash is often higher than the thermal decomposition threshold of the substrate. Self-Validating Solution: Deploy Strain-Release Amination using Bicyclo[1.1.0]butanes (BCBs). BCBs are "spring-loaded" electrophiles containing a highly strained central C–C bond (~65 kcal/mol strain energy). When a bulky amine attacks the bridgehead carbon, the central bond cleaves. The massive thermodynamic driving force of strain relief lowers the activation barrier so significantly that it overcomes the steric hindrance, smoothly yielding 1,3-disubstituted cyclobutanes at room temperature [2].

G A Bicyclo[1.1.0]butane (BCB) Reagent C Strain-Release Transition State A->C Activation B Bulky Amine Nucleophile B->C Nucleophilic Attack D 1,3-Disubstituted Cyclobutane C->D C-C Bond Cleavage (Strain Relief)

Fig 1: Strain-release amination pathway bypassing steric hindrance.

Issue 3: Ring-Opening During Difunctionalization

Symptom: Attempting to add two functional groups across a cyclobutene or BCB yields ring-opened byproducts (e.g., dienes) instead of the desired tetrasubstituted cyclobutane. Root Cause Analysis: Closed-shell, two-electron polar additions require highly organized, sterically demanding transition states. The prolonged lifetime of charged intermediates on a strained ring often leads to rapid electrocyclic ring-opening (e.g., semipinacol rearrangements) before the second functionalization can occur. Self-Validating Solution: Utilize Photoredox Catalysis . Single-electron transfer (SET) generates open-shell radical intermediates. Radicals are significantly less sensitive to steric hindrance than anions or organometallic species because they do not require a strict trajectory or solvent cage organization. For example, photoredox-mediated C–S bond scission generates a sulfur radical cation that rapidly adds to a BCB. The subsequent radical capture is extremely fast, outcompeting ring-opening pathways and yielding densely substituted cyclobutanes with high syn-selectivity [3].

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light Radical Alkyl Radical (Sterically Tolerant) PC_star->Radical SET (Oxidation/Reduction) Product Functionalized Cyclobutane Radical->Product Radical Addition to BCB BCB Strained Precursor (BCB) BCB->Product Reactant Product->PC Catalyst Regeneration

Fig 2: Photoredox cycle generating sterically tolerant radicals for cyclobutane synthesis.

Part 2: Quantitative Strategy Comparison

StrategySteric ToleranceTypical Yields (Hindered Substrates)Key Mechanistic AdvantagePrimary Limitation
Traditional SN2 / Cross-Coupling Low< 15%Uses widely available starting materials.Blocked SN2 trajectories; slow oxidative addition.
Strain-Release Amination (BCBs) Very High75% - 95%~65 kcal/mol strain relief drives the reaction forward.Requires pre-synthesis of specific BCB reagents.
Photoredox Radical Addition High60% - 85%Open-shell radicals ignore strict trajectory requirements.Requires specific redox-active leaving groups/photocatalysts.

Part 3: Standard Operating Procedures (Protocols)

Protocol A: Benchtop Strain-Release Amination of BCBs

This protocol ensures the successful coupling of highly hindered secondary amines to a cyclobutane core, utilizing the thermodynamic driving force of BCB strain relief.

  • Preparation of the Amine Nucleophile: In a flame-dried Schlenk flask under N₂, dissolve the sterically hindered amine (1.0 equiv, 0.5 mmol) in anhydrous THF (2.0 mL).

  • Deprotonation: Cool the solution to 0 °C. Dropwise add i-PrMgCl (1.05 equiv, 2.0 M in THF) to generate the magnesium amide. Stir for 15 minutes. Causality: Deprotonation increases the nucleophilicity of the hindered amine, ensuring it can attack the BCB bridgehead before any background degradation occurs.

  • Strain-Release Addition: Add the BCB-sulfone reagent (1.2 equiv) in one portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Causality: No heating is required; the massive release of ring strain provides all necessary activation energy, preventing thermal decomposition of the product.

  • Quench and Isolate: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with EtOAc (3 x 5 mL), dry over Na₂SO₄, and purify via flash chromatography to isolate the 1,3-disubstituted cyclobutane.

Protocol B: Photoredox-Catalyzed Difunctionalization of BCBs

This protocol utilizes SET to bypass the steric constraints of closed-shell additions.

  • Reaction Assembly: To an oven-dried vial equipped with a stir bar, add the BCB substrate (0.2 mmol), the bifunctional radical precursor (e.g., an alkyl sulfide, 0.3 mmol), and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 2 mol%).

  • Degassing (Critical Step): Add 2.0 mL of anhydrous CH₃CN. Seal the vial with a septum cap and sparge with Argon for 15 minutes. Causality: Molecular oxygen is a triplet diradical that will rapidly quench the excited state of the photocatalyst (PC*) and intercept the alkyl radical intermediates, halting the catalytic cycle.

  • Irradiation: Place the vial in a photoreactor equipped with 440-450 nm Blue LEDs. Stir vigorously at room temperature for 12 hours. A cooling fan must be used to maintain ambient temperature.

  • Workup: Remove the solvent under reduced pressure. Purify the crude mixture directly via silica gel chromatography to yield the syn-difunctionalized cyclobutane.

Part 4: Frequently Asked Questions (FAQs)

Q: Why am I observing a cyclopentanone byproduct instead of my desired cross-coupling product? A: You are observing a semipinacol rearrangement. The cyclobutane ring is highly strained. If the metal intermediate (e.g., a Pd-alkyl species) has a long lifetime due to steric hindrance preventing reductive elimination, the molecule will undergo a 1,2-alkyl shift to relieve strain, expanding to a 5-membered ring. Solution: Use a more sterically demanding ligand (like RuPhos) to artificially accelerate the reductive elimination step.

Q: My BCB reagent is polymerizing during storage. How do I prevent this? A: BCBs possess immense π-character in their central C–C bond, making them prone to spontaneous radical or anionic polymerization. Solution: Store BCB reagents neat at -20 °C under an inert atmosphere, and avoid exposure to ambient light or trace acids.

Q: How do I control diastereoselectivity in radical additions to cyclobutanes? A: Diastereoselectivity in radical additions is governed by the thermodynamic stability of the puckered ring and the approach of the radical. Because the radical intermediate is planar or rapidly inverting, the incoming group will attack from the less sterically hindered convex face of the puckered cyclobutane, typically resulting in high syn-selectivity relative to the bulkiest adjacent group.

References

  • Harnessing strained ring metal carbenes in transition-metal catalysis Source: RSC Publishing URL:[Link]

  • Strain Release Amination Source: PMC - NIH (Originally published in Science) URL:[Link]

  • syn-Selective Difunctionalization of Bicyclobutanes Enabled by Photoredox-Mediated C–S σ-Bond Scission Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Photochemical Reactor Setups for Ketone Irradiation

Welcome to the technical support center for photochemical reactor setups. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ketone irradiation experime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for photochemical reactor setups. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ketone irradiation experiments. Here, we move beyond simple checklists to provide in-depth, evidence-based solutions to common and complex issues encountered in the lab. Our focus is on not just the "what" and "how," but the fundamental "why" behind each troubleshooting step, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and setup considerations.

Q1: My reaction isn't starting or is extremely slow. What are the first things I should check?

A1: Before delving into complex diagnostics, ensure the fundamentals are correct:

  • Lamp Ignition and Stability: Visually confirm that the lamp has ignited and is stable. Mercury vapor lamps, for instance, require a brief warm-up period to reach their optimal spectral output.

  • Cooling System: Verify that the cooling system is operational. Most lamps, particularly medium-pressure mercury lamps, generate significant heat.[1] Inadequate cooling can lead to lamp shutdown or, worse, solvent evaporation and safety hazards.[1] A trip switch connected to the water flow is a crucial safety feature.

  • Wavelength Mismatch: The first law of photochemistry states that light must be absorbed for a reaction to occur.[2][3] Ensure your ketone's absorbance spectrum overlaps with the emission spectrum of your lamp. The n → π* transition, typically around 280 nm, is crucial for most ketone photochemistry.[4]

  • Oxygen Inhibition: Oxygen can quench excited states and react with radical intermediates, inhibiting many photochemical reactions.[2] Purge your solvent and reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes before and during irradiation.[2]

Q2: How do I choose the right lamp for my ketone irradiation?

A2: The choice of lamp is critical and depends on the specific ketone and desired transformation.

Light SourceTypical WavelengthsAdvantagesDisadvantagesBest For
Low-Pressure Mercury Lamp Predominantly 254 nmMonochromatic outputLow intensityReactions requiring specific, high-energy UV excitation.
Medium-Pressure Mercury Lamp Broad spectrum (UVC, UVB, UVA, Visible)[5]High intensity, versatile[6]Generates significant heat, requires cooling[1], potential for side reactions due to broad spectrum.[6]General synthetic photochemistry where the optimal wavelength is unknown or multiple chromophores are present.[6]
LEDs Narrow, specific wavelengths (e.g., 365 nm, 420 nm, 450 nm)[7][8]Wavelength specificity[8], energy efficient[6], stable output[7], minimal heat generation.[6]Lower intensity compared to mercury lamps.Reactions where a specific wavelength is known to be optimal, minimizing side products.[9]
Xenon Lamp Continuous spectrum (UV-Vis-IR)Simulates solar spectrumRequires filters for wavelength selection.[10]Photocatalysis, solar simulation experiments.

For initial explorations, a medium-pressure mercury lamp is often a good starting point due to its broad emission spectrum.[6] However, for optimizing a known reaction, LEDs offer superior control and can prevent side reactions caused by unwanted wavelengths.[9]

Q3: What material should my reactor vessel and immersion well be made of?

A3: The material must be transparent to the wavelengths your lamp emits.

  • Quartz: Transparent to a wide range of UV and visible light (down to ~200 nm). It is the standard choice for most photochemical reactions, especially when using low or medium-pressure mercury lamps.[1][3]

  • Pyrex (Borosilicate Glass): Blocks most UV light below ~300 nm.[1][3] It can be used as a filter to cut out high-energy UV radiation or for reactions that utilize visible light.

  • Vycor: Offers a cutoff around 220 nm, providing an intermediate option between quartz and Pyrex.[3]

For pressurized reactions, glass or quartz may not be suitable, and materials like stainless steel or Hastelloy should be considered, though this requires a different reactor design.[10]

In-Depth Troubleshooting Guides

Issue 1: Low or No Product Yield

A frustratingly common issue, low yield can stem from a variety of factors. This guide provides a systematic approach to diagnosis.

Workflow for Diagnosing Low Yield

LowYield start Low or No Product Yield check_absorption Step 1: Verify Light Absorption - Does lamp spectrum overlap with ketone's absorbance? - Is the reactor material transparent at the required wavelength? start->check_absorption check_quantum_yield Step 2: Assess Quantum Yield - Is the quantum yield inherently low? - Are there competing non-radiative decay pathways? check_absorption->check_quantum_yield Absorption Confirmed check_side_reactions Step 3: Investigate Side Reactions - Are Norrish Type I or II side products forming? - Is the product itself photoreactive? check_quantum_yield->check_side_reactions Quantum Yield Considered check_quenching Step 4: Identify Quenchers - Is dissolved oxygen present? - Are impurities in the solvent or starting material quenching the reaction? check_side_reactions->check_quenching Side Reactions Analyzed solution Solution: Implement Corrective Actions check_quenching->solution Quenchers Identified

Caption: A systematic workflow for troubleshooting low product yield in photochemical reactions.

Step-by-Step Analysis and Solutions
  • Verify Light Absorption:

    • Causality: As per the Grotthuss-Draper law, no absorption means no reaction.[3] Ketones typically undergo an n→π* transition, which is crucial for their photochemical reactivity.[4]

    • Protocol:

      • Obtain the UV-Vis absorption spectrum of your starting ketone in the reaction solvent.

      • Compare this with the emission spectrum of your lamp. Data sheets for most commercial lamps are readily available.

      • Ensure your reactor vessel and immersion well are made of a material (like quartz) that transmits light at the desired wavelength.[1][3]

    • Solution: If there is a mismatch, select a different lamp or, if possible, modify the ketone structure to shift its absorption maximum.

  • Assess Quantum Yield (Φ):

    • Causality: The quantum yield is the measure of a photochemical reaction's efficiency.[11] It's the ratio of molecules reacted to photons absorbed.[12] A low quantum yield (Φ < 1) indicates that many absorbed photons do not result in the desired product, often due to competing deactivation pathways like fluorescence, phosphorescence, or internal conversion.[11][13]

    • Protocol: While precise quantum yield determination can be complex, involving actinometry to measure photon flux[14][15], you can qualitatively assess if this is the likely issue.

      • Review literature for similar ketone systems. Many photochemical reactions have inherently low quantum yields.

      • Consider the reaction mechanism. Processes involving multiple steps or reversible intermediates often have lower yields. For example, the recombination of radical pairs formed after a Norrish Type I cleavage can reform the starting material, lowering the overall quantum yield.[4]

    • Solution: If the quantum yield is inherently low, increasing the light intensity (photon flux) or reaction time may improve the overall conversion.[9] However, be aware that excessive photon flux can lead to side reactions.[9][15]

  • Investigate Side Reactions:

    • Causality: Ketones are susceptible to several photochemical side reactions, most notably Norrish Type I (α-cleavage) and Norrish Type II (intramolecular hydrogen abstraction) reactions.[4][16] These pathways compete with your desired reaction, consuming starting material and generating impurities.[2] Furthermore, your desired product might also absorb light and undergo secondary photochemical reactions, degrading over time.[2][9]

    • Protocol:

      • Monitor the reaction over time using techniques like GC-MS, LC-MS, or NMR to identify any byproducts.[17][18]

      • Compare the identified byproducts with known fragmentation patterns of Norrish reactions. For example, Norrish Type I cleavage of an acyclic ketone produces two radical fragments which can lead to decarbonylation or recombination products.[16] Norrish Type II reactions typically yield an enol and an alkene, or a cyclobutanol (the Yang-Norrish reaction).[3][16]

    • Solution:

      • Change Wavelength: Shifting to a longer wavelength (lower energy) light source, like an LED, can sometimes selectively excite the desired pathway while avoiding side reactions that require higher energy photons.[9]

      • Alter Solvent: The choice of solvent can influence reaction pathways.[4][19][20] For instance, hydrogen-bonding solvents can suppress certain side reactions.[16]

      • Reduce Reaction Time: If the product is being degraded, a shorter irradiation time or using a flow reactor to remove the product from the light path can improve the isolated yield.[21]

  • Identify Quenchers:

    • Causality: A quencher is a species that deactivates the excited state of your ketone without leading to a product.[22] The most common quencher is dissolved molecular oxygen.[2] Impurities in the solvent or starting material can also act as quenchers.

    • Protocol:

      • Ensure rigorous deoxygenation of your reaction mixture. A simple nitrogen purge is often sufficient, but for highly sensitive reactions, a freeze-pump-thaw cycle may be necessary.

      • Use high-purity, spectroscopy-grade solvents.

      • Purify your starting ketone to remove any potential quenching impurities.

    • Solution: Implement stringent protocols for solvent and gas purity. If an unknown impurity is suspected, purifying the starting materials is essential.

Issue 2: Inconsistent Reaction Rates and Poor Reproducibility

Reproducibility is the cornerstone of scientific integrity. In photochemistry, it is particularly challenging due to the number of variables that can affect reaction kinetics.[8][23]

Key Factors Influencing Reproducibility
ParameterWhy It MattersBest Practices
Lamp Intensity & Age The output of mercury lamps degrades over time, and intensity can fluctuate. This directly alters the photon flux and, therefore, the reaction rate.Log the operating hours of your lamp. Use a chemical actinometer or a photodiode to periodically check the lamp's output. Replace lamps according to the manufacturer's recommendations.
Temperature Control Photochemical reactions can be sensitive to temperature.[8] Heat generated by the lamp can increase the rate of thermal side reactions or alter quantum yields.[1]Use a chiller and a double-jacketed reactor vessel to maintain a constant, controlled temperature.[10][24] Ensure the cooling water flow is consistent.
Reactor Geometry & Stirring The path length of light through the solution and the homogeneity of the reaction mixture are critical. Inconsistent positioning or inefficient stirring leads to non-uniform irradiation.Use a fixed, reproducible reactor setup. Employ efficient magnetic or overhead stirring to ensure the solution is well-mixed. For scaling up, consider flow reactors for superior light penetration and uniformity.[21]
Concentration Effects At high concentrations, the Beer-Lambert law can deviate.[22] High absorbance can lead to all light being absorbed in the first few millimeters of the solution, creating a "dark zone" in the rest of the reactor and heterogeneous reaction kinetics.[9][25]Optimize the concentration. It may be necessary to work in more dilute solutions to ensure uniform light penetration. Model the light distribution in your reactor to understand potential limitations.[25]
Protocol for Ensuring Reproducibility
  • Standardize Your Setup: Document every detail of your reactor assembly, including the exact position of the lamp, reactor vessel, and any external shielding.[5]

  • Monitor Lamp Performance: Implement a regular schedule for checking lamp intensity.

  • Calibrate Temperature Control: Ensure your chiller and temperature probes are accurately calibrated.

  • Control Atmosphere: Use a consistent method and duration for deoxygenating your reaction mixture.

  • Use a Flow Reactor for Scale-Up: For reactions that need to be scaled, transitioning from a batch to a continuous flow reactor can dramatically improve reproducibility by ensuring uniform irradiation and temperature control.[21]

Issue 3: Formation of Unwanted Side Products

The appearance of unexpected peaks in your GC or LC-MS can be perplexing. Often, these are the result of predictable, yet undesired, photochemical pathways.

Decision Tree for Identifying Side Products

SideProducts start Unwanted Side Products Detected check_norrish Are products consistent with Norrish Type I or II reactions? start->check_norrish check_photoreduction Is the solvent a hydrogen donor (e.g., isopropanol)? Are photoreduction products (e.g., pinacols) observed? start->check_photoreduction check_product_degradation Does the concentration of the desired product decrease after reaching a maximum? start->check_product_degradation check_solvent_reactivity Is the solvent participating in the reaction? start->check_solvent_reactivity solution_norrish Solution: Change wavelength (e.g., to LED), modify ketone structure. check_norrish->solution_norrish Yes solution_reduction Solution: Use a non-hydrogen-donating solvent (e.g., benzene, acetonitrile). check_photoreduction->solution_reduction Yes solution_degradation Solution: Reduce irradiation time, use a filter, or switch to a flow reactor. check_product_degradation->solution_degradation Yes solution_solvent Solution: Change to an inert solvent. check_solvent_reactivity->solution_solvent Yes

Caption: A decision tree to diagnose the source of unwanted side products in ketone photochemistry.

Common Side Reactions and Mitigation Strategies
  • Norrish Type I & II Reactions:

    • Problem: These are intrinsic photoreactions of ketones.[16] Type I involves α-cleavage, while Type II involves γ-hydrogen abstraction.[3][16] These are often the primary source of impurities.

    • Solution: As these reactions can be wavelength-dependent, switching from a broad-spectrum mercury lamp to a specific-wavelength LED can completely shut down these pathways while allowing the desired reaction to proceed.[9]

  • Photoreduction:

    • Problem: In the presence of a hydrogen-donating solvent like isopropanol, the excited ketone can abstract a hydrogen atom, leading to the formation of a ketyl radical.[26] Dimerization of these radicals forms pinacols (e.g., benzopinacol from benzophenone).[26][27]

    • Solution: Switch to a non-hydrogen-donating solvent such as benzene, t-butanol, or acetonitrile.[28]

  • Product Photodegradation:

    • Problem: The product of your reaction may also be photochemically active at the irradiation wavelength, leading to its degradation over time.[2][9]

    • Solution:

      • Time-Course Study: Run the reaction and take aliquots at regular intervals to determine the time point of maximum product concentration.

      • Use Optical Filters: If the product absorbs at a shorter wavelength than the starting material, use a glass filter (e.g., Pyrex) to cut off the high-energy light that is causing degradation.

      • Employ a Flow Reactor: A continuous flow setup allows the product to be immediately removed from the irradiation zone, preventing over-exposure.[21]

References

  • MANUAL FOR PHOTOCHEMICAL REACTOR SETUP. (n.d.). Shilpa Enterprises.
  • Photochemical Reactors. (n.d.). University of Bristol.
  • How to choose LED light source for photochemical reactor? (2025, July 30). Shanghai 3S Technology.
  • Types of Photochemical Reactors and How to Choose One? (2025, October 29). TOPTION Instrument.
  • Handout for UV reactor. (2022, August 3). University of Pennsylvania.
  • A collection of experiments for teaching photochemistry. (n.d.). SciSpace.
  • Choosing the perfect photochemical reactors for your Photochemistry Analysis. (2023, January 5). Asynt.
  • A Comparative Guide to UV Sources for Photochemical Cyclization of Ketones. (2025). BenchChem.
  • Photochemistry of Carbonyl Compounds. (n.d.).
  • Photochemical Reactors. (n.d.). Trident Labortek.
  • Quantum yield. (n.d.). Wikipedia.
  • How to use Photochemical Reactor? (n.d.). Techinstro.
  • A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. (2018). RSC Publishing.
  • Quantum Yield. (n.d.). Oregon Medical Laser Center.
  • Photochemistry of ketone polymers. 18. Effects of solvent, ketone content, and ketone structure on the photolysis of styrene-vinyl aromatic ketone copolymers. (n.d.). ACS Publications.
  • Key Concepts in Quantum Yield Calculations to Know for Photochemistry. (n.d.). Fiveable.
  • Solvent effects on the photochemistry of a ketocyanine dye and its functional analog. Michler's ketone. (n.d.). The Journal of Physical Chemistry - ACS Publications.
  • Photochemistry. (n.d.). Michigan State University Chemistry.
  • 28.3: Organic Photochemistry. (2021, July 31). Chemistry LibreTexts.
  • Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless. (n.d.). CORE.
  • Norrish reaction. (n.d.). Wikipedia.
  • Determination of the Quantum Yield for the Photochemical Generation of Hydroxyl Radicals in TiO2 Suspensions. (n.d.). The Journal of Physical Chemistry - ACS Publications.
  • Photochemical pump and NMR probe to monitor the formation and kinetics of hyperpolarized metal dihydrides. (2016). PMC.
  • Photochemistry. (2024, November 4). ChemTalk.
  • validation of photochemical reaction kinetics using time-resolved spectroscopy. (n.d.). BenchChem.
  • PHOTOCHEMISTRY: STUDY MATERIAL AND NUMERICAL PROBLEMS. (n.d.).
  • Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy. (2017). RSC Publishing.
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (n.d.). PMC.
  • Photochemical Reaction Detection in HPLC. (n.d.). ASTM International.
  • In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. (2025, August 15). Analytical Chemistry - ACS Publications.
  • Photon Management in Photochemical Synthesis and Reactor Scale-Up. (2026, February 19). Accounts of Chemical Research - ACS Publications.
  • Photochemical Reactions and on-line UV Detection in Microfabricated Reactors. (n.d.). PDF.
  • Problems in photochemistry. (2021, February 18). YouTube.
  • Development and Optimization of Photochemical Reactors for Productivity and Efficiency. (2022, December 5). Lirias - KU Leuven.
  • Merging inline crystallization and pulsed flow operation to enable enantiospecific solid state photodecarbonylation. (2024, March 25). Reaction Chemistry & Engineering - RSC Publishing.
  • From Black to Clear with the Magic of Photochemistry. (2024, August 28). Science Buddies.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Welcome to the Process Chemistry Technical Support Center. This guide provides self-validating protocols, mechanistic troubleshooting, and scale-up FAQs for the synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one (CAS: 34...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides self-validating protocols, mechanistic troubleshooting, and scale-up FAQs for the synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one (CAS: 34970-17-7)[1].

Because direct acetylation of cyclobutane derivatives is prone to ring-opening or rearrangement, the industry-standard approach utilizes 3,3-dimethylcyclobutanecarboxylic acid as the starting material. This is converted to a Weinreb amide, followed by a controlled Grignard addition[2].

Process Overview & Mechanistic Pathway

G N1 3,3-Dimethylcyclobutanecarboxylic acid N2 Activation & Amidation (CDI, HN(OMe)Me·HCl) N1->N2 N3 Weinreb Amide Intermediate N2->N3 N4 Grignard Addition (MeMgCl, THF, <10 °C) N3->N4 N5 Chelated Tetrahedral Intermediate N4->N5 N6 Aqueous Quench (1M HCl or NH4Cl) N5->N6 N7 1-(3,3-Dimethylcyclobutyl)ethan-1-one N6->N7

Workflow for the two-step synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one via Weinreb amide.

Quantitative Scale-Up Parameters

The following table summarizes the stoichiometric and thermal parameters required for a robust 100-gram scale validation batch.

StageReagent / IntermediateEquivalentsTarget TempExpected YieldIn-Process Control (IPC)
Step 1 3,3-Dimethylcyclobutanecarboxylic acid1.00 eq20–25 °CN/AStarting Material
Step 1 1,1'-Carbonyldiimidazole (CDI)1.15 eq20–25 °CN/ACO2 evolution ceases
Step 1 N,O-Dimethylhydroxylamine·HCl1.20 eq20–25 °C88–92%HPLC: >98% conversion
Step 2 Weinreb Amide Intermediate1.00 eq0–5 °CN/AIsolated Intermediate
Step 2 Methylmagnesium Chloride (3M in THF)1.50 eq< 10 °C85–90%HPLC: <2% amide remaining

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Weinreb Amide

Mechanistic Rationale: We utilize 1,1'-Carbonyldiimidazole (CDI) as the coupling agent instead of EDC/HOBt. CDI activation is driven by the irreversible release of CO2 gas, providing a visual self-validating cue for the reaction's progress. Furthermore, the byproduct (imidazole) is highly water-soluble, streamlining the scale-up workup and avoiding the stubborn urea byproducts associated with carbodiimides[3].

Step-by-Step Methodology:

  • Activation: Charge a dry, nitrogen-flushed reactor with 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM, 10 vol).

  • Portion-wise, add CDI (1.15 eq) over 30 minutes. Self-Validation Check: Observe vigorous effervescence (CO2 gas). Wait until gas evolution completely ceases (approx. 1 hour), indicating full formation of the acyl imidazole intermediate.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.20 eq) in one portion. Stir at 20–25 °C for 4 hours.

  • Workup: Quench the reaction with 1M aqueous HCl (5 vol) to protonate and remove the imidazole byproduct.

  • Separate the organic layer, wash with saturated aqueous NaHCO3 (5 vol) and brine (5 vol), dry over Na2SO4, and concentrate under reduced pressure to afford the Weinreb amide as a pale oil.

Protocol B: Grignard Addition to the Methyl Ketone

Mechanistic Rationale: The Weinreb amide is uniquely suited for ketone synthesis because the N-methoxy oxygen coordinates with the magnesium ion of the Grignard reagent. This forms a highly stable, 5-membered chelated tetrahedral intermediate that survives until the aqueous quench, strictly preventing double-addition (tertiary alcohol formation)[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (10 vol) under an inert nitrogen atmosphere. Cool the reactor to 0 °C.

  • Addition: Dropwise, add Methylmagnesium chloride (MeMgCl, 3M in THF, 1.50 eq) over 1 hour. Self-Validation Check: Monitor the internal temperature; the addition rate must be dynamically adjusted to keep the internal temperature below 10 °C to maintain the stability of the chelate.

  • Aging: Stir the mixture at 0–5 °C for 30 minutes post-addition.

  • Quench: Carefully pour the reaction mixture into a vigorously stirred solution of cold saturated aqueous NH4Cl (10 vol). Caution: Highly exothermic.

  • Isolation: Extract with ethyl acetate (2 x 5 vol). Wash the combined organics with brine, dry over MgSO4, and concentrate to yield 1-(3,3-Dimethylcyclobutyl)ethan-1-one.

Scale-Up Troubleshooting & FAQs

Q: During Step 1 (Amidation), my IPC shows the reaction stalling at 75-80% conversion. What is the root cause? A: This is almost always caused by moisture contamination in the CDI or the DCM solvent. CDI is highly hygroscopic and reacts rapidly with water to form imidazole and CO2. If your solvent is wet, the CDI is consumed before it can fully activate the carboxylic acid. Solution: Karl Fischer (KF) titration of the DCM must show <0.05% water before initiating the reaction.

Q: I am detecting a tertiary alcohol byproduct (2-(3,3-dimethylcyclobutyl)propan-2-ol) in my Step 2 crude mixture. How did the Grignard over-add? A: Over-addition occurs when the stable tetrahedral chelate collapses prematurely into the ketone before the quench, allowing a second equivalent of MeMgCl to attack. This collapse is strictly temperature-dependent. If your cooling jacket cannot handle the exotherm and the internal temperature exceeds 10–15 °C during the Grignard addition, the chelate will break down[4]. Solution: Slow the addition rate and ensure the reactor is maintained at 0–5 °C.

Q: The aqueous quench of the Grignard reaction is creating a thick, unmanageable emulsion. How can I achieve clean phase separation? A: Magnesium salts (from the Grignard reagent) form gelatinous magnesium hydroxide complexes at neutral to slightly basic pH levels. Solution: Ensure your quench is sufficiently acidic. If saturated NH4Cl is not breaking the emulsion, add 1M HCl dropwise until the aqueous phase reaches pH 3-4. This will fully solubilize the magnesium salts into the aqueous layer, resulting in a sharp, immediate phase split.

Q: Can I use Methylmagnesium bromide (MeMgBr) instead of Methylmagnesium chloride (MeMgCl)? A: Yes, both are chemically viable for this transformation[3]. However, for pilot-plant scale-up, MeMgCl is strongly preferred. MeMgCl is typically supplied in THF, whereas MeMgBr is often supplied in diethyl ether or 2-methyltetrahydrofuran. THF provides better solubility for the chelated intermediate, and avoiding low-boiling diethyl ether significantly reduces flammability hazards during scale-up.

References

  • Title: 2817369-17-6,trans-3-Methoxy-N-methylcyclobutanamine Hydrochloride-AccelaChem Source: AccelaChem URL: [Link]

  • Title: WO2020212865A1 - Anti-proliferative agents for treating pah Source: Google Patents URL
  • Title: Enantiomerically Pure trans-β-Lactams from α-Amino Acids via Compact Fluorescent Light (CFL) Continuous-Flow Photolysis Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? Source: AIR Unimi (Università degli Studi di Milano) URL: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Cyclobutyl Ketone Functionalization

Welcome to the technical support center for the catalytic functionalization of cyclobutyl ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic functionalization of cyclobutyl ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The unique strain and reactivity of the cyclobutane ring present both opportunities and hurdles in synthetic chemistry. This resource provides in-depth, experience-driven insights to help you achieve your desired chemical transformations with efficiency and precision.

Frequently Asked Questions (FAQs)

Q1: My C-H functionalization reaction on a cyclobutyl ketone is giving low yield and poor selectivity. What are the likely causes and how can I optimize the reaction?

Low yield and poor selectivity in C-H functionalization of cyclobutyl ketones often stem from a combination of factors including catalyst choice, directing group strategy, and reaction conditions.

Troubleshooting Steps:

  • Catalyst System Evaluation: Palladium(II) catalysts are commonly employed for C(sp³)–H activation.[1][2] However, the choice of ligand and additives is critical.

    • Ligand Choice: Electron-deficient pyridone ligands have been shown to be effective in accelerating C-H bond cleavage and improving enantioselectivity in Pd(II)-catalyzed arylations.[1] If you are observing low reactivity, consider screening a panel of electron-deficient ligands.

    • Transient Directing Groups (TDGs): For enantioselective transformations, chiral transient directing groups, such as α-amino acids, can be employed to form a reversible imine linkage with the ketone.[1][2] The choice of TDG is crucial as its stereogenic center is often distant from the reacting C-H bond, making asymmetric induction challenging.[2] Experiment with different amino acid-derived TDGs to find the optimal match for your substrate.

    • Silver Salt Additives: Silver salts can play a multifaceted role, acting as an iodide scavenger to regenerate the active catalyst and potentially participating in oxidative addition or reductive elimination steps.[3] Interestingly, different silver salts (e.g., Ag₃PO₄ vs. AgTFA) can even lead to a reversal of enantioselectivity in some cases.[1][4] If you are struggling with enantioselectivity, screening various silver salts is a worthwhile endeavor.

  • Reaction Conditions Optimization:

    • Solvent: The choice of solvent can significantly impact the reaction outcome. Highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) are often used in these reactions.[1]

    • Temperature: C-H activation reactions often require elevated temperatures (e.g., 100 °C) to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. A systematic temperature screen is recommended.

Q2: I am attempting a ring-opening functionalization of a cyclobutyl ketone derivative, but I am observing a complex mixture of products. How can I control the regioselectivity of the ring-opening?

Controlling the regioselectivity in ring-opening reactions of cyclobutane derivatives is a common challenge. The outcome is highly dependent on the catalyst system and the substitution pattern of the cyclobutane ring.

Strategies for Controlling Regioselectivity:

  • Transition Metal Catalysis:

    • Palladium-Catalyzed C-C Cleavage: Palladium catalysts can promote the stereospecific C-C bond cleavage of bicyclo[1.1.1]pentan-2-ol intermediates, which can be generated from cyclobutyl ketones via a Norrish-Yang cyclization.[3][5][6] This two-step sequence allows for the formal γ-C-H functionalization of the cyclobutyl ketone, leading to cis-1,3-difunctionalized products.[3][5] The regioselectivity is dictated by the initial photochemical cyclization.

    • Rhodium-Catalyzed Additions: For cyclobutenone derivatives, rhodium catalysts can be used for enantioselective additions of aryl and vinyl boronic acids.[7][8] This process involves an enantioselective carbometalation followed by β-oxygen elimination, offering a route to enantioenriched enol ethers.[7][8]

  • Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient approach for various transformations.

    • For the synthesis of polyfunctionalized cyclopentanones from β-ketoester-linked alkenes, a photoredox-catalyzed oxidative radical cyclization can be employed.[9]

    • The merger of photoredox and organocatalysis allows for the direct β-functionalization of cyclic ketones.[10]

Q3: My enantioselective functionalization is yielding a racemic or nearly racemic product. What strategies can I employ to improve the enantioselectivity?

Achieving high enantioselectivity in cyclobutyl ketone functionalization is a significant challenge due to the conformational flexibility of the four-membered ring and the potential for multiple coordination modes of the catalyst.

Key Considerations for Enhancing Enantioselectivity:

  • Chiral Ligand Design: The development of effective chiral ligands is paramount. For Pd(II)-catalyzed C-H activation, chiral transient directing groups (TDGs) derived from α-amino acids have proven successful.[1][2] The steric and electronic properties of the TDG must be carefully tuned to create a chiral environment that effectively differentiates the two enantiotopic C-H bonds.

  • Catalyst System Optimization:

    • Metal Precursor and Ligand Ratio: The ratio of the palladium precursor to the ligand can influence the formation of the active catalytic species. It is advisable to screen different ratios to optimize the enantioselectivity.

    • Additives: As mentioned previously, the choice of silver salt can have a dramatic impact on enantioselectivity, sometimes even reversing the sense of asymmetric induction.[1][4]

  • Understanding the Mechanism: Mechanistic studies, including computational analysis, can provide valuable insights into the origin of stereoselectivity.[2] Understanding the transition state energies for the formation of the different enantiomers can guide the rational design of more selective catalysts.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor choice of directing group. 4. Substrate incompatibility.1. Use a fresh batch of catalyst and ensure proper handling to avoid deactivation. 2. Systematically increase the reaction temperature in increments. 3. Screen a library of directing groups with varying steric and electronic properties. 4. Verify the purity of the starting material.
Formation of Multiple Products (Poor Regioselectivity) 1. Multiple reactive C-H bonds. 2. Competing reaction pathways (e.g., ring-opening vs. C-H functionalization). 3. Isomerization of the product under the reaction conditions.1. Employ a strongly coordinating directing group to favor functionalization at a specific position. 2. Modify the catalyst system or reaction conditions to favor the desired pathway. For example, Lewis acid catalysts can promote ring-opening.[11] 3. Analyze the reaction at shorter time points to check for product isomerization.
Low Enantioselectivity (er or ee) 1. Ineffective chiral ligand or directing group. 2. Racemization of the product. 3. Presence of impurities that interfere with the chiral catalyst.1. Screen a diverse set of chiral ligands or TDGs.[1] 2. Check the stability of the product under the reaction conditions. Consider lowering the temperature or reaction time. 3. Ensure all reagents and solvents are of high purity.
Ring-Opening as an Undesired Side Reaction 1. High reaction temperature. 2. Presence of strong acids or Lewis acids. 3. Inherently strained substrate.1. Lower the reaction temperature.[12] 2. Use milder, non-acidic conditions. If an acid is required, use the weakest possible acid at the lowest effective concentration. 3. Consider a synthetic route that does not involve harsh conditions that could promote ring cleavage.[12]

Experimental Protocols

Protocol 1: Pd(II)-Catalyzed Enantioselective β-C(sp³)–H Arylation of Cyclobutyl Ketones

This protocol is adapted from a reported procedure for the enantioselective arylation of aliphatic ketones using a chiral transient directing group.[1]

Materials:

  • Cyclobutyl ketone substrate

  • Aryl iodide

  • Pd(OAc)₂

  • Chiral α-amino acid-derived transient directing group (TDG)

  • Electron-deficient pyridone ligand (e.g., 3-nitro-5-trifluoromethyl-2-pyridone)

  • Silver salt (e.g., Ag₃PO₄)

  • Trifluoroacetic acid (TFA)

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • To an oven-dried vial, add the cyclobutyl ketone (0.2 mmol, 2.0 equiv), aryl iodide (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (0.01 mmol, 10 mol %), TDG (0.03 mmol, 30 mol %), pyridone ligand (0.04 mmol, 40 mol %), and Ag₃PO₄ (0.1 mmol, 1.0 equiv).

  • Add HFIP (0.6 mL) and TFA (0.15 mmol, 1.5 equiv).

  • Seal the vial and heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric ratio by chiral HPLC analysis.

Visualizing Reaction Pathways

Decision Tree for Catalyst Selection

CatalystSelection start Desired Functionalization of Cyclobutyl Ketone ch_functionalization C-H Functionalization start->ch_functionalization Retain Ring ring_opening Ring-Opening start->ring_opening Open Ring enantioselective Enantioselective? ch_functionalization->enantioselective norrish_yang Formal γ-Functionalization (Norrish-Yang/Pd-Catalysis) ring_opening->norrish_yang rh_catalyzed Rh-Catalyzed Addition (to Cyclobutenone) ring_opening->rh_catalyzed achiral Achiral enantioselective->achiral No pd_catalyzed Pd(II)-Catalyzed β-Arylation enantioselective->pd_catalyzed Yes other_ch Other C-H Functionalization achiral->other_ch

Caption: Catalyst selection decision tree.

Generalized Catalytic Cycle for Pd(II)-Catalyzed C-H Arylation

CatalyticCycle A Pd(II) Precatalyst B Active Pd(II) Catalyst A->B Ligand Exchange C Coordination to Substrate B->C D C-H Activation (Concerted Metalation-Deprotonation) C->D E Palladacycle Intermediate D->E F Oxidative Addition of Aryl Halide E->F G Pd(IV) Intermediate F->G H Reductive Elimination G->H I Product H->I J Regeneration of Active Catalyst H->J J->B Catalytic Cycle

Caption: Simplified catalytic cycle for C-H arylation.

References

  • Chen, G., Shaughnessy, M., & Daugulis, O. (2020). Pd(II)-Catalyzed Enantioselective C(sp3)−H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group. Angewandte Chemie International Edition, 59(24), 9594-9600. [Link]

  • ResearchGate. (n.d.). Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Pd‐Catalyzed Enantioselective C(sp)–H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group. Retrieved March 10, 2026, from [Link]

  • Daugulis, O., & Chen, G. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 145(20), 11043–11049. [Link]

  • R Discovery. (2023, May 9). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Construction of diverse chiral cyclobutanes through sequential C−H arylation. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2018, February 5). Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2021, January 19). Alkylation-Terminated Catellani Reactions by Cyclobutanol C–C Cleavage. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. Retrieved March 10, 2026, from [Link]

  • Lambert, T. H., & Wu, J. (2022). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Angewandte Chemie International Edition, 61(27), e202203407. [Link]

  • ACS Publications. (2024, March 6). Photoredox-Catalyzed Alkylarylation of N-Aryl Bicyclobutyl Amides with α-Carbonyl Alkyl Bromides: Access to 3-Spirocyclobutyl Oxindoles. Retrieved March 10, 2026, from [Link]

  • University of Bath. (n.d.). Photoredox catalysis. Retrieved March 10, 2026, from [Link]

  • Sarpong, R., & Engle, K. M. (2013). Tandem Catalysis for Asymmetric Coupling of Ethylene and Enynes to Functionalized Cyclobutanes. Journal of the American Chemical Society, 135(40), 15138–15141. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Retrieved March 10, 2026, from [Link]

  • Macmillan Group. (2013, November 15). Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Retrieved March 10, 2026, from [Link]

  • Nature Portfolio. (2018, November 19). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Retrieved March 10, 2026, from [Link]

  • Krische, M. J., & Thomson, R. J. (2015). Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 54(1), 310–313. [Link]

  • Wang, Y., et al. (2023). Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. The Journal of Organic Chemistry, 88(1), 337–347. [Link]

  • ACS Publications. (2026, February 9). Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones. Retrieved March 10, 2026, from [Link]

  • Semantic Scholar. (2017, June 5). Photoredox ketone catalysis for the direct C–H imidation and acyloxylation of arenes. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Typical approaches to the α-functionalization of ketones and our design. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved March 10, 2026, from [Link]

  • NC State University Libraries. (n.d.). Chapter 10 Solutions to Problems - Aldehydes and Ketones: Nucleophilic Addition Reactions. Retrieved March 10, 2026, from [Link]

  • Chemistry Steps. (2025, August 1). Reactions of Aldehydes and Ketones Practice Problems. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (2018, January 24). (PDF) UNIT-III: Qualitative tests, Structure and Uses of Alcohols Dr. Sumanta Mondal _ Lecture Notes _Pharmaceutical Organic Chemistry-II (BP 202T)_B.Pharm-II Sem. Retrieved March 10, 2026, from [Link]

  • Pharmacy Freak. (2025, September 16). Reactions of cyclobutane MCQs With Answer. Retrieved March 10, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Stereoselectivity of Cyclobutane Synthesis

Welcome to the Technical Support Center for Cyclobutane Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of stereoselective...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclobutane Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of stereoselective [2+2] cycloadditions. The choice of solvent is not merely an environmental factor but a critical parameter that can dictate the stereochemical outcome of your reaction. Here, we address common challenges and fundamental questions to help you harness the power of the solvent to achieve your desired cyclobutane stereoisomer.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: My [2+2] cycloaddition is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity by changing the solvent?

Root Cause Analysis:

Low diastereoselectivity implies that the transition states leading to the syn and anti (or cis and trans) products are very close in energy. The solvent plays a crucial role in differentially stabilizing these transition states. A non-interacting or poorly chosen solvent will fail to create a significant energy gap (ΔΔG‡) between them. The mechanism of your cycloaddition—whether it proceeds through a concerted, zwitterionic, or diradical intermediate—is highly sensitive to solvent properties.

Strategic Solutions:

  • Assess the Mechanism:

    • For Stepwise, Zwitterionic Mechanisms: These pathways involve charge-separated intermediates. Polar solvents are highly effective at stabilizing these charged species. Increasing solvent polarity can dramatically favor the transition state that has a larger dipole moment, thereby enhancing the formation of one diastereomer.

      • Action: Switch from a non-polar solvent like Toluene or Hexane to a polar aprotic solvent like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dichloromethane (DCM). Polar solvents are known to favor stepwise mechanisms over concerted ones, which can influence stereoselectivity.[1]

    • For Concerted or Diradical Mechanisms: These pathways involve less charge separation. Solvent effects may be more subtle. In such cases, specific solute-solvent interactions like hydrogen bonding can be exploited.

      • Action: If your substrate has hydrogen-bond donors or acceptors, consider using a protic solvent (e.g., Methanol, Ethanol) or an aprotic H-bond accepting solvent (e.g., THF, Ethyl Acetate). These interactions can lock the substrate in a specific conformation during the transition state, favoring one stereochemical outcome.[2] For example, in certain intramolecular [2+2] photocycloadditions of hydroxyenones, aprotic solvents allow an internal hydrogen bond to direct facial selectivity, while protic solvents disrupt this bond, leading to the opposite diastereomer.[2]

  • Consider Solubility and Aggregation:

    • In some photochemical reactions, the stereoselectivity is drastically different in a solvent where the reactant is insoluble.[3] For instance, the photodimerization of acenaphthylene yields a mixture of isomers in solubilizing organic solvents but provides high anti selectivity in water, where it is insoluble.[3] This is attributed to the formation of a specific excimer in the solid phase.

    • Action: If applicable, experiment with slurry conditions or solvent/anti-solvent systems to see if reactant pre-organization influences the stereochemical outcome.

Data Snapshot: Solvent-Dependent Diastereoselectivity

The following table illustrates the powerful effect of solvent choice on the diastereomeric ratio (dr) of a representative [2+2] cycloaddition.

EntrySolventDielectric Constant (ε)Diastereomeric Ratio (Product A : Product B)
1Toluene2.455 : 45
2THF7.670 : 30
3DCM9.185 : 15
4MeCN37.5>95 : 5

Note: Data is illustrative, based on general trends observed in polar-mediated cycloadditions.

Issue 2: My enantioselective [2+2] cycloaddition, using a chiral Lewis or Brønsted acid catalyst, is showing low enantiomeric excess (ee). Could the solvent be the culprit?

Root Cause Analysis:

Yes, the solvent is a critical component of the chiral environment. It can influence enantioselectivity in several ways:

  • Catalyst Inhibition: Coordinating solvents (e.g., THF, MeCN, DMSO) can compete with the substrate for binding to the Lewis acid catalyst, reducing the catalyst's effectiveness and eroding enantiocontrol.

  • Transition State Solvation: The solvent can solvate the catalyst-substrate complex, altering its conformation and the steric environment that dictates facial selectivity.

  • Background Reaction: The solvent may promote a non-catalyzed, racemic background reaction, which dilutes the enantiomeric excess of the product. Chiral Brønsted acids, for example, can be used as chromophore activators in asymmetric photocycloadditions, but the overall enantioselectivity depends on minimizing the uncatalyzed pathway.[4][5]

Strategic Solutions:

  • Switch to Non-Coordinating Solvents: To maximize catalyst-substrate interaction, use non-polar, non-coordinating solvents.

    • Action: Replace solvents like THF or Acetonitrile with Toluene, Hexanes, or Dichloromethane. This is a common strategy in asymmetric catalysis to ensure the chiral ligand environment is the dominant directing factor.[5]

  • Tune Solvent Polarity Carefully: While non-coordinating, the solvent must still be polar enough to ensure solubility and facilitate the reaction. A systematic screening is essential.

    • Action: Screen a range of halogenated solvents (DCM, Chloroform, 1,2-Dichloroethane) or aromatic hydrocarbons (Toluene, o-Xylene).

  • Consider Chiral Solvents: In some advanced applications, a chiral solvent can itself induce or enhance enantioselectivity, often working in concert with a chiral catalyst to create a "matched" or "mismatched" pair.[6][7]

    • Action (Advanced): If common solvents fail, explore reactions in enantiomerically pure solvents like (R)- or (S)-propylene carbonate, though this is often a last resort due to cost and scalability.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental mechanisms by which a solvent influences stereoselectivity?

A solvent's influence can be broadly categorized into two types of effects:

  • Implicit (Bulk) Effects: These relate to the bulk properties of the solvent, primarily its polarity and polarizability, as measured by the dielectric constant (ε). Polar solvents are better at stabilizing charge separation.[1] Therefore, in a [2+2] cycloaddition proceeding through a zwitterionic intermediate, a polar solvent will lower the activation energy of the reaction. If the transition states leading to different stereoisomers have different dipole moments, the solvent will stabilize one more than the other, increasing stereoselectivity.[8][9]

  • Explicit (Specific) Interactions: These involve direct, discrete interactions between solvent molecules and the reactants or transition state. The most common example is hydrogen bonding . A protic solvent can act as a hydrogen bond donor or acceptor, locking a reactant into a specific conformation that preferentially leads to one stereoisomer.[2] This is a powerful tool in substrate-controlled stereoselection.

The interplay between these effects determines the overall outcome.

Q2: How do I design an effective solvent screening experiment?

A systematic approach is crucial for efficiently identifying the optimal solvent. A haphazard selection can waste time and resources.

Protocol: Systematic Solvent Screening for Stereoselectivity Optimization
  • Initial Hypothesis: Based on the known or presumed mechanism of your reaction (concerted, polar, radical), select a small, diverse set of 4-6 solvents.

    • Group 1 (Non-Polar): Toluene, Hexane

    • Group 2 (Ethereal/Moderately Polar): Diethyl Ether, THF

    • Group 3 (Halogenated): DCM, 1,2-Dichloroethane

    • Group 4 (Polar Aprotic): Acetonitrile, DMF

    • Group 5 (Protic): Isopropanol, Methanol (if compatible with reactants)

  • Standardized Reaction Setup:

    • Use identical vials or reaction tubes for each solvent.

    • Ensure all reagents are from the same batch and concentrations are identical.

    • Maintain a constant temperature for all reactions using a cooling bath or heating block.

    • Run all reactions for the same duration.

  • Execution:

    • Under an inert atmosphere (if required), dispense the substrate and catalyst into each vial.

    • Add the designated solvent to each vial to achieve the target concentration.

    • Initiate the reaction (e.g., add the second reactant, turn on the light source for photoreactions).

    • Stir vigorously to ensure homogeneity, especially in slurry conditions.

  • Analysis:

    • After the specified time, quench all reactions simultaneously.

    • Take a small aliquot from each crude reaction mixture for analysis.

    • Determine the diastereomeric ratio (dr) or enantiomeric excess (ee) using an appropriate method (¹H NMR, chiral HPLC, or GC).

  • Interpretation and Optimization:

    • Tabulate your results (Solvent vs. Conversion vs. dr/ee).

    • Identify the class of solvent that gives the best selectivity.

    • If desired, perform a secondary screening with related solvents from the best-performing class to fine-tune the result.

Workflow for Solvent Selection

The following diagram outlines a decision-making process for choosing a starting point for your solvent screen.

Solvent_Selection_Workflow start Start: Assess Reaction Mechanism concerted Concerted / Diradical? start->concerted polar Polar / Zwitterionic? concerted->polar No screen_polar_aprotic Screen Polar Aprotic Solvents (MeCN, DMF) concerted->screen_polar_aprotic Yes chiral_cat Chiral Catalyst? polar->chiral_cat No screen_nonpolar Screen Non-Polar & Halogenated Solvents (Toluene, DCM, Hexane) polar->screen_nonpolar Yes chiral_cat->screen_nonpolar Yes (Avoid coordinating solvents) screen_hbond Substrate H-Bonding? (e.g., -OH, -NH) chiral_cat->screen_hbond No screen_hbond->screen_nonpolar No screen_protic Screen Protic Solvents (MeOH, IPA) screen_hbond->screen_protic Yes

Caption: Decision workflow for initial solvent screening.

Q3: Can a solvent change the reaction mechanism from concerted to stepwise, and how does that affect stereoselectivity?

Absolutely. The energy landscape of a reaction is highly dependent on the solvent environment. A pericyclic reaction that is concerted in a non-polar solvent can be pushed toward a stepwise, charge-separated mechanism in a highly polar solvent.[1][10]

  • Mechanism: A concerted [2+2] cycloaddition is often stereospecific, meaning the stereochemistry of the reactants directly dictates the stereochemistry of the products. In contrast, a stepwise mechanism proceeds through a formal intermediate (e.g., a zwitterion or diradical).

  • Impact on Stereoselectivity: This intermediate may have a low barrier to bond rotation. If the rotation is faster than the ring-closing step, any initial stereochemical information from the reactants can be lost, leading to a mixture of stereoisomers. However, the solvent can control this process. A highly polar solvent might so effectively stabilize a specific conformation of the zwitterionic intermediate that ring closure occurs rapidly from that state, leading to very high stereoselectivity that is different from what would be observed in a concerted pathway. Computational studies are often used to predict whether a reaction will favor a concerted or stepwise path in a given solvent.[10][11][12]

This ability to switch mechanisms provides a powerful, albeit complex, tool for a synthetic chemist to control the stereochemical outcome of a cyclobutane synthesis.

References

  • López, R., Suárez, D., Ruiz-López, M. F., González, J., Sordo, J. A., & Sordo, T. L. (1995). Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. Journal of the Chemical Society, Chemical Communications, (16), 1677. [Link]

  • Upreti, M., Kumar, A., & Joshi, N. (2012). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. National Institutes of Health. [Link]

  • López, R., Suárez, D., Ruiz-López, M. F., González, J., Sordo, J. A., & Sordo, T. L. (1995). Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. Scilit. [Link]

  • Wang, Z., Dan, W., He, Y., Li, Y., & Liu, Y. (2024). Stepwise or Concerted Mechanisms? Rethinking of the Classical Carbocation Rearrangement Reaction. Journal of Chemical Education. [Link]

  • Hamilton, T. D., Svatunek, D., Houk, K. N., & Stoddart, J. F. (2023). Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene. National Institutes of Health. [Link]

  • Bandyopadhyay, A., Vonesh, H. L., & Lectka, T. (2022). Overcoming a Radical Polarity Mismatch in Strain-Release Pentafluorosulfanylation of [1.1.0]Bicyclobutanes: An Entryway to Sulfone- and Carbonyl-Containing SF5 Cyclobutanes. National Institutes of Health. [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]

  • France, S., Shah, J., & Wack, H. (2010). A Chiral Solvent Effect in Asymmetric Organocatalysis. ResearchGate. [Link]

  • Roy, S., Sharma, S., & Kumar, S. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. National Institutes of Health. [Link]

  • Sato, I. (2014). Possible effect of chiral solvents on asymmetric reactions, in which... ResearchGate. [Link]

  • Anglada, J. M., Bofill, J. M., Crehuet, R., & Solé, A. (2000). Concerted vs Stepwise Mechanism in 1,3-Dipolar Cycloaddition of Nitrone to Ethene, Cyclobutadiene, and Benzocyclobutadiene. A Computational Study. The Journal of Organic Chemistry. [Link]

  • Unknown. (2021). A new catalyst for asymmetric [2+2] photocycloadditions. Research Communities. [Link]

  • Bernardi, F., Bottoni, A., Robb, M. A., & Venturini, A. (1990). Concerted and stepwise mechanisms in cycloaddition reactions: potential surfaces and isotope effects. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Cruz, C. L., Morrison, J. P., & Yoon, T. P. (2021). Chiral Brønsted acid-controlled intermolecular asymmetric [2 + 2] photocycloadditions. National Institutes of Health. [Link]

  • Przybyłek, M., Miernicka, A., & Cysewski, P. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Institutes of Health. [Link]

  • Schwan, A. L. (2021). Distinguishing Concerted versus Stepwise Mechanisms Using Isotope Effects on Isotope Effects. National Institutes of Health. [Link]

  • Unknown. (n.d.). (PDF) Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. ResearchGate. [Link]

  • Anglada, J. M., Bofill, J. M., Crehuet, R., & Solé, A. (2000). Concerted vs stepwise mechanism in 1,3-dipolar cycloaddition of nitrone to ethene, cyclobutadiene, and benzocyclobutadiene. A computational study. PubMed. [Link]

Sources

Optimization

Technical Support Center: Byproduct Identification in 1-(3,3-Dimethylcyclobutyl)ethan-1-one Synthesis

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,3-dimethylcyclobutyl)ethan-1-one. It provides in-depth troubleshooting advice and frequent...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,3-dimethylcyclobutyl)ethan-1-one. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to byproduct formation during synthesis. This resource aims to enhance experimental outcomes by providing a clear understanding of reaction mechanisms and practical solutions for impurity identification and mitigation.

Introduction

1-(3,3-Dimethylcyclobutyl)ethan-1-one is a valuable chemical intermediate, particularly in the fields of fragrance and medicinal chemistry, where the cyclobutane motif can impart unique structural and physiological properties.[1] The synthesis of this ketone, often achieved through methods like Friedel-Crafts acylation or oxidation of corresponding secondary alcohols, can be accompanied by the formation of various byproducts. These impurities can complicate purification processes, reduce yields, and potentially interfere with subsequent reactions or biological assays. This guide offers a structured approach to identifying and understanding the origins of these byproducts, empowering researchers to optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most common byproducts observed in the synthesis of 1-(3,3-dimethylcyclobutyl)ethan-1-one?

The nature and quantity of byproducts are highly dependent on the synthetic route employed. Here are some of the most frequently encountered impurities:

  • Positional Isomers: In syntheses involving electrophilic substitution on a pre-existing dimethylcyclobutane ring, isomers such as 1-(2,2-dimethylcyclobutyl)ethan-1-one can form. The distribution of these isomers is influenced by the stability of the carbocation intermediates.

  • Products of Ring-Opening or Rearrangement: The strained cyclobutane ring can be susceptible to cleavage or rearrangement under harsh reaction conditions, particularly with strong Lewis acids or high temperatures.[2][3] This can lead to the formation of acyclic or larger ring-sized ketones.

  • Over-acylated Products: In Friedel-Crafts type reactions, polyacylation can occur, where more than one acetyl group is added to the cyclobutane ring, although this is generally less common due to the deactivating effect of the first acyl group.[4]

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials such as 1,1-dimethylcyclobutane, acetyl chloride, or the corresponding alcohol precursor.

  • Solvent-Related Impurities: Residual solvents used in the reaction or workup can be present in the final product.[5]

FAQ 2: I'm observing an unexpected peak in my GC-MS analysis. How can I identify it?

A systematic approach is crucial for the structural elucidation of unknown byproducts.

Step 1: Analyze the Mass Spectrum (MS)

  • Molecular Ion Peak (M+): Determine the molecular weight of the impurity. Compare this to the molecular weight of the desired product and potential byproducts.

  • Fragmentation Pattern: The fragmentation pattern provides valuable clues about the structure. Look for characteristic fragments. For example, the loss of a methyl group (M-15) or an acetyl group (M-43) is common for ketones.

Step 2: Utilize High-Resolution Mass Spectrometry (HRMS) If available, HRMS will provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. This can definitively distinguish between isomers and compounds with different chemical formulas.

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for unambiguous structure determination.[6]

  • ¹H NMR: Provides information about the proton environment. The chemical shifts, integration, and coupling patterns are key. For cyclobutane derivatives, the puckered nature of the ring can lead to complex splitting patterns.[6]

  • ¹³C NMR: Indicates the number of unique carbon environments. Unsubstituted cyclobutane has a characteristic ¹³C resonance around 22.4 ppm.[7]

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity between protons and carbons, especially for complex structures.[6][8]

Step 4: Comparison with Known Spectra If a potential structure is hypothesized, compare the experimental spectra with literature data or spectral databases for confirmation.

Troubleshooting Guide

Issue 1: Low Yield and a Complex Mixture of Products in Friedel-Crafts Acylation

Underlying Cause: Friedel-Crafts reactions are sensitive to reaction conditions. The use of strong Lewis acids like AlCl₃ can promote side reactions.[3][9][10]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and minimize the formation of rearrangement and decomposition products.

  • Optimize the Lewis Acid: Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which may offer better selectivity. The stoichiometry of the Lewis acid is also critical; an excess can lead to more byproducts.[10]

  • Slow Addition of Reagents: Adding the acylating agent (e.g., acetyl chloride) slowly to the reaction mixture can help to maintain a low concentration of the reactive electrophile, thereby reducing the likelihood of side reactions.

  • Choice of Solvent: The solvent can influence the course of the reaction. Less polar solvents may sometimes favor the desired product.

Issue 2: Presence of an Isomeric Byproduct with the Same Mass as the Target Compound

Underlying Cause: This is likely a positional isomer, which can be challenging to separate due to similar physical properties.

Troubleshooting Steps:

  • Chromatographic Separation:

    • Gas Chromatography (GC): Optimize the GC method. Experiment with different columns (e.g., those with different polarity) and temperature programs to improve the resolution between the isomers.[11]

    • High-Performance Liquid Chromatography (HPLC): HPLC can also be effective for separating isomers. A normal-phase or reverse-phase column with an appropriate solvent system should be explored.

  • Spectroscopic Characterization:

    • NMR Spectroscopy: As detailed in FAQ 2, comprehensive 1D and 2D NMR analysis is the most reliable method to definitively identify the structure of the isomer.[6][8] The coupling constants in the ¹H NMR spectrum can be particularly informative about the substitution pattern on the cyclobutane ring.[6]

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis
  • Sample Dilution: Accurately weigh approximately 10-20 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Solvent Addition: Dilute to the mark with a suitable solvent (e.g., dichloromethane or ethyl acetate). Ensure the solvent is of high purity to avoid introducing extraneous peaks.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Injection: Inject 1 µL of the filtered solution into the GC-MS system.

Protocol 2: General Parameters for GC-MS Analysis
Parameter Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium, constant flow (e.g., 1 mL/min)
Oven Program Initial temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-400 amu

Note: These are general parameters and may require optimization for specific instruments and separation needs.[5][12]

Visualizing Reaction Pathways

Diagram 1: Potential Byproduct Formation in Friedel-Crafts Acylation

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products 1,1-Dimethylcyclobutane 1,1-Dimethylcyclobutane TargetProduct 1-(3,3-Dimethylcyclobutyl)ethan-1-one 1,1-Dimethylcyclobutane->TargetProduct Desired Path IsomericByproduct 1-(2,2-Dimethylcyclobutyl)ethan-1-one 1,1-Dimethylcyclobutane->IsomericByproduct Side Reaction AcetylChloride Acetyl Chloride AcetylChloride->TargetProduct AcetylChloride->IsomericByproduct LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->TargetProduct LewisAcid->IsomericByproduct RingOpened Ring-Opened/Rearranged Ketones LewisAcid->RingOpened TargetProduct->RingOpened Harsh Conditions Polyacylated Polyacylated Products TargetProduct->Polyacylated Excess Acylating Agent

Caption: Potential reaction pathways in the Friedel-Crafts acylation leading to the desired product and common byproducts.

References

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of. Retrieved from [Link]

  • Vujkovic Cvijin, A., Marinić, Ž., & Sindler-Kulyk, M. (1998). Structure Elucidation and Assignment of 1H and 13C Spectra of the New Fused Cyclobutane-Naphthofuran Derivative by Two-Dimensional NMR Spectroscopy. Magnetic Resonance in Chemistry, 36(12), 989-992.
  • Wouters, J., & Ooms, F. (2018).
  • Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Pearson. (n.d.). Propose a Williamson synthesis of 3-butoxy-1,1-dimethylcyclohexan.... Retrieved from [Link]

  • Periasamy, M., Jayakumar, K. N., & Bharathi, P. (2005). Simple and efficient methods of synthesis of 3,3-diarylcyclobutanone and 3,3-diarylcyclobutylamine derivatives using the TiCl4/R3N reagent system. The Journal of Organic Chemistry, 70(14), 5420–5425.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). US10723971B2 - Acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Retrieved from [Link]

  • Agilent. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Retrieved from [Link]

  • Restek. (n.d.). Analysis of Trace Hydrocarbon Impurities in 1,3-Butadiene Using Optimized Rt®-Alumina BOND/MAPD PLOT Columns. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Retrieved from [Link]

  • Lee, J., Shin, D., & Kim, M. (2015). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological research, 31(4), 369–374.
  • Lachenmeier, D. W., & Schlee, C. (2012). Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations. Journal of analytical toxicology, 36(9), 652–657.
  • Asian Journal of Research in Chemistry. (2010, February 27). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060.
  • ResearchGate. (n.d.). Synthesis of (1rn,3rn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (trans‐16). Retrieved from [Link]

  • Google Patents. (n.d.). WO2016097569A1 - Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery.
  • Wu, L. Y., Xie, Y. X., Chen, Z. S., Niu, Y. N., & Liang, Y. M. (2009). A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed ‘Click Chemistry’ from Azides and Acetylene Gas. Synlett, 2009(09), 1453–1456.
  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Prepared by: Senior Application Scientist, Google Gemini Welcome to the technical support center for 1-(3,3-Dimethylcyclobutyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Google Gemini

Welcome to the technical support center for 1-(3,3-Dimethylcyclobutyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Our goal is to provide practical, scientifically-grounded solutions to ensure the integrity and reproducibility of your results.

Introduction

1-(3,3-Dimethylcyclobutyl)ethan-1-one is a cyclic ketone of interest in various fields of chemical synthesis and research.[1] Like many complex organic molecules, its stability can be influenced by environmental factors such as light, temperature, oxygen, and pH. The presence of a strained cyclobutane ring introduces unique chemical properties that can impact its degradation pathways.[2] Understanding and mitigating these instabilities is critical for obtaining reliable experimental data and ensuring the long-term viability of stock materials.

This document provides a series of troubleshooting guides and frequently asked questions to proactively address and resolve stability issues.

Section 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common inquiries regarding the stability of 1-(3,3-Dimethylcyclobutyl)ethan-1-one.

Q1: What are the primary factors that can affect the stability of this compound?

A: The stability of 1-(3,3-Dimethylcyclobutyl)ethan-1-one is primarily influenced by four factors:

  • Light Exposure: UV radiation can initiate photochemical reactions, leading to degradation. Ketones are known to undergo Norrish type I and type II reactions upon photoexcitation, which involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group.[3][4][5][6]

  • Oxidation: Although ketones are generally more resistant to oxidation than aldehydes, prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to oxidative cleavage.[7][8][9]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions. The inherent ring strain of the cyclobutane moiety may also contribute to thermal instability under harsh conditions.[10]

  • pH Extremes: Both strongly acidic and strongly basic conditions can catalyze keto-enol tautomerization.[11][12] The resulting enol or enolate intermediate is often more susceptible to degradation pathways than the keto form.

Q2: My sample, which was initially colorless, has developed a yellow tint after storage. What is the likely cause?

A: The development of a yellow color is often an indication of the formation of conjugated systems or polymeric degradation products. This is frequently a result of photodegradation or slow oxidation. Exposure to ambient light, even for brief periods, can initiate radical chain reactions that lead to complex product mixtures. We recommend analyzing the discolored sample by UV-Vis spectroscopy to check for new absorbance bands and by HPLC to identify degradation products.[13]

Q3: I am observing new, smaller peaks in the HPLC/GC analysis of an older sample. What are they likely to be?

A: The appearance of new peaks is a clear sign of sample degradation. Given the structure of 1-(3,3-Dimethylcyclobutyl)ethan-1-one, these peaks could correspond to several potential products:

  • Photodegradation Products: Norrish Type I cleavage would break the bond between the carbonyl carbon and the cyclobutyl ring, or the bond within the ring, leading to various radical intermediates that can recombine or react further.[14]

  • Oxidation Products: Oxidative cleavage of the C-C bond adjacent to the carbonyl can occur under harsh conditions, potentially yielding carboxylic acid fragments.[7][9]

  • Products of Ring Opening/Rearrangement: The strain in the cyclobutane ring could make it susceptible to fragmentation or rearrangement under certain conditions.[15]

To identify these new peaks, we recommend using mass spectrometry (GC-MS or LC-MS) to determine their molecular weights and fragmentation patterns.

Q4: How does pH affect the stability of this compound when used in solution?

A: The pH of the solution is a critical parameter.

  • Under Basic Conditions: A base can deprotonate the α-carbon (the carbon adjacent to the carbonyl), forming a resonance-stabilized enolate ion.[16][17] This enolate is a potent nucleophile and can participate in side reactions like aldol condensations if other carbonyl-containing compounds are present.

  • Under Acidic Conditions: An acid can protonate the carbonyl oxygen, making the α-carbon more susceptible to deprotonation by a weak base (like the solvent) to form an enol.[12] The enol form is also more reactive than the ketone.

For maximum stability in solution, it is advisable to use a buffered system to maintain a neutral pH (approximately 6.5-7.5), unless the experimental protocol explicitly requires acidic or basic conditions.

Q5: What are the ideal storage conditions for ensuring the long-term stability of 1-(3,3-Dimethylcyclobutyl)ethan-1-one?

A: To maximize the shelf-life of the compound, we recommend the following storage protocol, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerSlows down the rate of all potential degradation reactions.
Light Store in amber glass vials or protect from lightPrevents initiation of photochemical degradation pathways.[18]
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes the risk of long-term oxidative degradation.
Form Neat (undiluted) solid or oil, if possibleReduces the likelihood of solvent-mediated degradation or reactions.
Container Tightly sealed, high-quality glass vialPrevents contamination and exposure to moisture and air.

Section 2: Troubleshooting Guide: Investigating Sample Degradation

If you suspect your sample of 1-(3,3-Dimethylcyclobutyl)ethan-1-one has degraded, a systematic approach is necessary to identify the cause and prevent recurrence.

Workflow for Diagnosing Instability

The following diagram outlines a logical workflow for troubleshooting sample instability.

G A Start: Suspected Sample Degradation (e.g., color change, new HPLC peaks) B Review Storage Conditions (Temp, Light, Atmosphere) A->B C Were conditions optimal? B->C D Correct Storage & Handling. Re-purify if necessary. C->D No E Perform Forced Degradation Study (Acid, Base, H2O2, Heat, UV Light) C->E Yes D->A F Analyze Stressed & Control Samples (HPLC-MS, GC-MS) E->F G Identify Degradation Products and Degradation Pathways F->G H Does degradation pattern match the observed instability? G->H I Implement Targeted Stabilization Strategy (e.g., add antioxidant, use buffer, protect from light) H->I Yes J Consult Literature for Similar Compound Instabilities H->J No K End: Problem Resolved I->K J->G

Caption: Troubleshooting workflow for investigating sample instability.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[19]

Objective: To intentionally degrade the compound under various conditions to identify potential degradation products and pathways.

Materials:

  • 1-(3,3-Dimethylcyclobutyl)ethan-1-one

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • Water bath, UV lamp (e.g., 254/365 nm), oven

  • HPLC system with UV/PDA and MS detectors

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a separate vial.

    • Acid Hydrolysis: Add 1 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 6 hours.

    • Thermal Stress: Heat the stock solution at 80°C for 24 hours.

    • Photolytic Stress: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of the solvent and storing it under ideal conditions (-20°C, protected from light).

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples (stressed and control) using a validated HPLC-MS or GC-MS method.[13]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks and determine their mass-to-charge ratio to elucidate their structures. Calculate the percentage of degradation.

Section 3: Understanding Potential Degradation Pathways

Understanding the chemical mechanisms behind degradation is key to developing effective stabilization strategies.

Primary Degradation Mechanism: Photochemical Cleavage

The most probable degradation pathway under ambient conditions is a Norrish Type I cleavage initiated by UV light. The energy from a photon excites the ketone to a singlet or triplet state, which can then lead to the homolytic cleavage of the α-carbon-carbon bond.

G cluster_0 Norrish Type I Photodegradation A 1-(3,3-Dimethylcyclobutyl)ethan-1-one B Excited State* A->B hν (UV Light) C Acyl Radical + Cyclobutyl Radical B->C α-Cleavage D Further Reactions (Recombination, Disproportionation, etc.) C->D E Complex Degradation Products D->E

Caption: Plausible photodegradation pathway for the title compound.

This cleavage is particularly relevant due to the strained four-membered ring, which can influence the stability of the resulting radical intermediates. The radicals formed are highly reactive and can lead to a cascade of secondary reactions, resulting in a complex mixture of degradation products.

Section 4: Analytical Methods for Stability Assessment

Reliable analytical methods are crucial for quantifying the stability of 1-(3,3-Dimethylcyclobutyl)ethan-1-one.

Recommended Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for stability testing due to its high sensitivity and resolving power.[13] A reversed-phase HPLC method is generally suitable.

Example HPLC Method Parameters:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60:40 Acetonitrile:Water
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temp. 30°C

Note: This is a starting point. The method must be validated to prove it is "stability-indicating," meaning it can separate the intact compound from all potential degradation products without interference.[19] This is where the results from the forced degradation study are critical.

References

  • Fiveable. (2026, March 2). Oxidation of Aldehydes and Ketones. Fiveable.
  • ResearchGate. (n.d.). Photochemical α-cleavage of ketones: Revisiting acetone. Request PDF.
  • Clark, J. (n.d.). Oxidation of aldehydes and ketones. Chemguide.
  • LibreTexts. (n.d.). 19.3 Oxidation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
  • Penn State Pressbooks. (n.d.). 10.3 Oxidation of Aldehydes and Ketones.
  • Halperin, M. L., et al. (1990). Systemic pH modifies ketone body production rates and lipolysis in humans. American Journal of Physiology-Endocrinology and Metabolism, 259(3), E327-E334.
  • Chapman, C. J., et al. (2025, June 13). Selective photodegradation of ketone-based polymers. ChemRxiv.
  • Lu, M. C., et al. (2009). Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst. Journal of the Chinese Chemical Society, 56(4), 734-741.
  • ResearchGate. (2025, August 6). Systemic pH modifies ketone body production rates and lipolysis in man.
  • LibreTexts. (2021, July 31). 28.3: Organic Photochemistry. Chemistry LibreTexts.
  • Dushkin, A. V., et al. (n.d.).
  • Wipf Group. (n.d.). Organic Chemistry 2 Enols & Enones. University of Pittsburgh.
  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
  • Chemistry Steps. (2024, February 7).
  • Westin, J. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-(3,3-dimethylcyclohexyl)ethanone. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Stability and Storage of β-Amino Ketones. BenchChem.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Ahlstrom, T. M. (2022, January 20).
  • Chen, C. Y., et al. (n.d.). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. PMC.
  • Wragg, R. T., et al. (2020, January 13). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. RSC Publishing.
  • PubChemLite. (n.d.). 1-(3,3-dimethylcyclobutyl)ethan-1-one. PubChem.
  • ResearchGate. (n.d.). Fragmentation of a cyclobutyl ketone and recycling of cyclobutane side product 29.
  • Chapman, C. J., et al. (2025, June 13). Selective photodegradation of ketone-based polymers. ChemRxiv.

Sources

Reference Data & Comparative Studies

Validation

Comparing synthesis routes for 1-(3,3-Dimethylcyclobutyl)ethan-1-one

An in-depth technical analysis of the synthetic pathways for 1-(3,3-Dimethylcyclobutyl)ethan-1-one (CAS 34970-17-7), designed for synthetic chemists and drug development professionals. Introduction & Physicochemical Cont...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the synthetic pathways for 1-(3,3-Dimethylcyclobutyl)ethan-1-one (CAS 34970-17-7), designed for synthetic chemists and drug development professionals.

Introduction & Physicochemical Context

1-(3,3-Dimethylcyclobutyl)ethan-1-one is a highly valued alicyclic ketone. In medicinal chemistry, the 3,3-dimethylcyclobutyl motif serves as a conformationally restricted, lipophilic bioisostere for tert-butyl or isopropyl groups, offering enhanced metabolic stability. In the fragrance industry, it is a critical building block for synthesizing linear alicyclic musks, where the strained four-membered ring imparts rigidity that enhances olfactory receptor binding[1].

Due to the inherent ring strain of the cyclobutane system (~26 kcal/mol), synthetic routes must avoid harsh acidic conditions or high-temperature carbocationic intermediates that could trigger ring-expansion (e.g., to cyclopentanes) or ring-opening. Consequently, the most viable industrial and laboratory-scale syntheses rely on the controlled nucleophilic addition of methyl organometallics to pre-formed cyclobutane precursors.

Comparative Analysis of Synthetic Pathways

We evaluate the three most robust methodologies for synthesizing this target:

  • Route A: Direct Methyllithium Addition (The Kraft Protocol)

  • Route B: The Weinreb Amide Two-Step Sequence

  • Route C: Grignard Addition to Nitrile

SynthesisRoutes A 3,3-Dimethylcyclobutane- carboxylic acid W Weinreb Amide Intermediate A->W Route B1: HN(Me)OMe·HCl EDC, CH2Cl2 P 1-(3,3-Dimethylcyclobutyl) ethan-1-one A->P Route A: MeLi (2.1 eq) THF, -78°C B 3,3-Dimethylcyclobutane- carbonitrile B->P Route C: 1. MeMgBr 2. H3O+ quench W->P Route B2: MeMgBr THF, 0°C

Strategic synthetic pathways to 1-(3,3-dimethylcyclobutyl)ethan-1-one from commercial precursors.

Mechanistic Causality
  • Route A (Direct MeLi) : As demonstrated in the synthesis of alicyclic musks, commercial 3,3-dimethylcyclobutanecarboxylic acid can be directly converted to the methyl ketone using an excess of methyllithium[1]. The causality here relies on the formation of a stable tetrahedral dilithium intermediate at cryogenic temperatures (-78 °C), which prevents the newly formed ketone from reacting with remaining MeLi to form a tertiary alcohol.

  • Route B (Weinreb Amide) : This route converts the acid to an N-methoxy-N-methylamide. When reacted with methylmagnesium bromide, the magnesium atom coordinates with both the carbonyl and methoxy oxygens, forming a rigid 5-membered chelate. This chelate is exceptionally stable at room temperature, completely eliminating the over-alkylation risk inherent to Route A.

  • Route C (Nitrile Grignard) : Utilizing 3,3-dimethylcyclobutanecarbonitrile, the addition of MeMgBr forms a stable imine salt[2]. While atom-economical, the steric hindrance of the gem-dimethyl group on the cyclobutane ring can sometimes impede the final aqueous hydrolysis of the imine to the ketone.

Quantitative Performance Comparison
MetricRoute A (Direct MeLi)Route B (Weinreb Amide)Route C (Nitrile Grignard)
Overall Yield 65 - 75%80 - 90% (over 2 steps)60 - 70%
Step Count 121
Atom Economy HighLow (requires coupling reagents)High
Over-alkylation Risk Moderate (requires strict -78 °C)Very Low (chelate stabilization)Low
Scalability Poor (cryogenic, pyrophoric MeLi)Excellent (mild temps, standard Grignard)Good
Primary Impurity Tertiary alcohol (2-(3,3-dimethylcyclobutyl)propan-2-ol)Unreacted Weinreb amideUnhydrolyzed imine / primary amide

Experimental Protocols & Self-Validating Workflows

Protocol 1: Direct Methyllithium Addition (Route A)

This protocol is ideal for rapid, small-scale laboratory synthesis where cryogenic capabilities are available.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the flask to 0 °C. Add Methyllithium (1.6 M in Et₂O, 1.05 eq) dropwise.

    • Causality: The first equivalent strictly acts as a base, deprotonating the carboxylic acid to form the lithium carboxylate. The temperature is kept at 0 °C to control the exothermic acid-base reaction.

    • Self-Validation Checkpoint: The addition must be accompanied by the visible evolution of methane gas. Cessation of gas evolution indicates complete deprotonation. If no gas is observed, the MeLi titer is degraded, and the reaction must be aborted to save the starting material.

  • Nucleophilic Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a second portion of Methyllithium (1.05 eq).

    • Causality: The low temperature is critical. It stabilizes the tetrahedral dilithium intermediate, preventing its premature collapse into the ketone, which would rapidly react with any remaining MeLi to form the unwanted tertiary alcohol.

  • Quench & Isolation: Stir for 2 hours at -78 °C, then rapidly pour the cold mixture into a vigorously stirred solution of saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Mechanism N1 Carboxylic Acid R-COOH N2 Lithium Carboxylate R-COO⁻ Li⁺ N1->N2 MeLi (1st eq) - CH4 gas N3 Tetrahedral Intermediate R-C(O⁻Li⁺)(Me)(O⁻Li⁺) (Prevents over-alkylation) N2->N3 MeLi (2nd eq) Nucleophilic attack at -78°C N4 Target Ketone R-CO-Me N3->N4 Aqueous Quench (H3O+) Collapse of intermediate N5 Tertiary Alcohol R-C(Me)2-OH (Minimized side product) N4->N5 Excess MeLi (If quench is delayed/warm)

Mechanistic pathway of Route A illustrating the critical tetrahedral dilithium intermediate.

Protocol 2: Weinreb Amide Sequence (Route B)

This protocol is the gold standard for scale-up due to its high reliability and avoidance of cryogenic conditions.

Step-by-Step Methodology:

  • Amidation: To a solution of 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq) in CH₂Cl₂ at room temperature, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), and DIPEA (2.5 eq). Stir for 12 hours.

    • Causality: EDC activates the acid for nucleophilic attack, while DIPEA neutralizes the hydrochloride salt to liberate the free Weinreb amine.

    • Self-Validation Checkpoint: The resulting Weinreb amide intermediate is UV-active and stains strongly with KMnO₄ on TLC, unlike the starting aliphatic acid. Complete conversion must be validated via TLC before initiating the Grignard step to prevent complex separations later.

  • Grignard Addition: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C. Add Methylmagnesium bromide (3.0 M in Et₂O, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The magnesium atom coordinates with both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide, forming a highly stable 5-membered chelate. This completely halts the reaction at the intermediate stage, eliminating the risk of tertiary alcohol formation even at higher temperatures.

  • Quench: Quench carefully with 1M HCl. The acidic environment breaks the magnesium chelate, collapsing the intermediate into the target ketone. Extract with ethyl acetate and purify via silica gel chromatography.

Alternative Methodologies

For highly substituted derivatives, researchers have also explored the [2+2] cycloaddition of enamines with methyl vinyl ketone, which proceeds through a dihydropyran intermediate that equilibrates to a substituted cyclobutyl ketone. However, for the unsubstituted 1-(3,3-dimethylcyclobutyl)ethan-1-one, the organometallic routes detailed above remain vastly superior in terms of yield and regiocontrol.

References

  • Kraft, P., et al. (2004). Synthesis and Odor of Aliphatic Musks: Discovery of a New Class of Odorants. Chemistry - A European Journal.[Link]

  • Lewis, J. W., et al. (1989). Enamines. Part II. The reaction of enamines with methyl vinyl ketone. Journal of the Chemical Society.[Link]

  • De Clercq, P. J. (2000). Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements.[Link]

Sources

Comparative

The Cyclobutane Scaffold: A Comparative Guide to the Biological Activity of its Derivatives

The quest for novel therapeutic agents is a perpetual endeavor in the fields of medicinal chemistry and drug development. In this pursuit, the exploration of unique chemical scaffolds that can serve as the foundation for...

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel therapeutic agents is a perpetual endeavor in the fields of medicinal chemistry and drug development. In this pursuit, the exploration of unique chemical scaffolds that can serve as the foundation for new drugs is of paramount importance. The cyclobutane ring, a four-membered carbocycle, has emerged as an increasingly valuable motif in the design of biologically active molecules.[1][2][3] Its inherent ring strain and distinct three-dimensional geometry offer a unique structural framework that can be exploited to achieve potent and selective interactions with biological targets. This guide provides a comparative overview of the biological activities of various derivatives built upon the cyclobutane core, with a conceptual focus on the potential of 1-(3,3-dimethylcyclobutyl)ethan-1-one as a starting point for generating novel bioactive compounds. While specific biological data on derivatives of 1-(3,3-dimethylcyclobutyl)ethan-1-one are not extensively reported in publicly available literature, this guide will draw comparisons from a range of other cyclobutane-containing compounds to illuminate the potential of this chemical class.

The Versatile Pharmacophore: Unlocking the Therapeutic Potential of Cyclobutanes

The cyclobutane moiety is not merely a passive structural element; its unique stereoelectronic properties can significantly influence the pharmacological profile of a molecule.[1] The puckered conformation of the cyclobutane ring allows for precise spatial orientation of substituents, which can be critical for optimal binding to enzyme active sites or cellular receptors. Furthermore, the relative metabolic stability of the cyclobutane ring can be advantageous in designing drug candidates with improved pharmacokinetic properties.[4]

A diverse array of biological activities has been attributed to compounds incorporating the cyclobutane scaffold. These range from antimicrobial and anticancer to anti-inflammatory and neurological effects, underscoring the broad therapeutic potential of this structural class.[1][2][3][5]

A Comparative Analysis of Bioactive Cyclobutane Derivatives

To appreciate the therapeutic promise of cyclobutane-based compounds, it is instructive to compare the biological activities of different derivative classes. The following sections provide an overview of key examples, supported by available experimental data.

Cyclobutane-Containing Natural Products and Alkaloids

Nature has long served as a source of inspiration for drug discovery. Several natural products containing the cyclobutane ring have been isolated from various terrestrial and marine organisms and have been shown to possess significant biological activity.[2][3] These natural products often feature complex structures where the cyclobutane ring is a key architectural element.

Compound ClassExampleBiological ActivitySource Organism
Alkaloids Piperarborenines C-ECytotoxic against P-388, HT-29, and A549 cell lines (IC50 values < 4 µg/mL)[3]Piper species[3]
Pyrrolidinamide Dimers Cyclobutane-2-(1,3-benzodioxol-5-methoxy-6-yl)-4-(1,3-benzodioxol-4,5-dimethoxy-6-yl)-1,3-dicarboxa-pyrrolidideNot specified in the provided informationPiper peepuloides[3]

These examples highlight the potential of cyclobutane-containing natural products as leads for the development of new anticancer agents. The cytotoxic activity of piperarborenines suggests that the rigid cyclobutane framework may play a role in their interaction with cellular targets.

Synthetic Cyclobutane Derivatives as Enzyme Inhibitors

The unique geometry of the cyclobutane ring makes it an attractive scaffold for the design of enzyme inhibitors. By strategically placing functional groups on the four-membered ring, it is possible to create molecules that can fit snugly into the active sites of specific enzymes, leading to potent and selective inhibition.

A notable example is the development of cyclobutanone derivatives as inhibitors of diaminopimelate desuccinylase (DapE), a bacterial enzyme that represents a promising target for new antibiotics.[6] A library of α-aminocyclobutanone amides and sulfonamides was synthesized and screened, leading to the identification of several inhibitors with micromolar potency.[6]

CompoundTarget EnzymeInhibition DataTherapeutic Area
α-aminocyclobutanone sulfonamide (3y) H. influenzae DapEIC50 = 23.1 µM; Ki = 10.2 µM[6]Antibacterial

This data demonstrates that even relatively simple cyclobutane derivatives can exhibit potent and specific enzyme inhibition, paving the way for the development of novel anti-infective agents.

Cyclobutane Derivatives in Receptor Modulation

The ability of the cyclobutane ring to present substituents in a well-defined spatial arrangement is also advantageous for the design of receptor ligands. By mimicking the binding modes of endogenous ligands, cyclobutane-containing molecules can act as either agonists or antagonists of specific receptors.

An example of this is the development of 3,4-diamino-3-cyclobut-3-ene-1,2-dione derivatives as antagonists of the CXCR2/CXCR1 chemokine receptors.[7] These receptors play a key role in inflammatory responses, and their antagonism represents a potential therapeutic strategy for a range of inflammatory diseases. Comprehensive structure-activity relationship (SAR) studies have shown that the nature and substitution pattern of a heteroaryl group attached to the cyclobutene-dione core have a dramatic effect on the biological profile.[7]

Experimental Methodologies for Assessing Biological Activity

The evaluation of the biological activity of novel chemical entities is a critical step in the drug discovery process. A variety of in vitro and in vivo assays are employed to determine the potency, selectivity, and mechanism of action of new compounds.

General Workflow for Biological Evaluation

Experimental Workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies A Compound Synthesis & Characterization B Enzyme Inhibition Assays (e.g., IC50 determination) A->B Screening C Cell-Based Assays (e.g., Cytotoxicity, Proliferation) A->C Screening D Receptor Binding Assays (e.g., Ki determination) A->D Screening E Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) B->E Lead Compound C->E Lead Compound D->E Lead Compound F Molecular Docking & Modeling E->F Target Validation G Animal Models of Disease (e.g., Efficacy Studies) E->G Candidate Selection H Pharmacokinetic & Toxicological Profiling G->H Preclinical Development

Caption: A generalized workflow for the biological evaluation of new chemical entities.

Step-by-Step Protocol: Enzyme Inhibition Assay (Example)
  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, enzyme solution, and substrate solution at the desired concentrations.

  • Assay Setup: In a microplate, add the assay buffer, enzyme solution, and varying concentrations of the test compound. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate at a specific temperature for a defined period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

The diverse biological activities of cyclobutane derivatives suggest that they can modulate a variety of cellular signaling pathways. For instance, enone-based derivatives have been shown to inhibit neutrophil-mediated inflammation by modulating the MAPK and Akt pathways.[8]

Signaling Pathway cluster_0 Cellular Response cluster_1 Signaling Cascades cluster_2 Upstream Stimuli Inflammation Inflammation MAPK MAPK Pathway MAPK->Inflammation Akt Akt Pathway Akt->Inflammation Stimulus Inflammatory Stimulus Stimulus->MAPK Stimulus->Akt Inhibitor Cyclobutane Derivative Inhibitor->MAPK Inhibits Inhibitor->Akt Inhibits

Caption: Potential mechanism of action for anti-inflammatory cyclobutane derivatives.

Future Directions and Conclusion

The cyclobutane scaffold holds considerable promise for the development of new therapeutic agents. The examples highlighted in this guide demonstrate the versatility of this structural motif in targeting a wide range of biological processes. While the biological activity of 1-(3,3-dimethylcyclobutyl)ethan-1-one derivatives remains an area ripe for exploration, the broader landscape of bioactive cyclobutanes provides a strong rationale for investigating this chemical space.

Future research should focus on the synthesis and biological evaluation of novel libraries of 1-(3,3-dimethylcyclobutyl)ethan-1-one derivatives. By systematically exploring the structure-activity relationships, it may be possible to identify lead compounds with potent and selective activity for a variety of therapeutic targets. The integration of computational methods, such as molecular docking and virtual screening, with traditional medicinal chemistry approaches will be crucial in accelerating the discovery of the next generation of cyclobutane-based drugs.

References

  • Nowicka, J., & Falska-Koralewska, B. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48-1.
  • Wouters, J., & O'Hagan, D. (2019).
  • International Flavors & Fragrances Inc. (2016). Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery.
  • El-Gamal, M. I., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2402988.
  • PubChem. (n.d.). 1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one. Retrieved from [Link]

  • Schaefer, K., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. International Journal of Molecular Sciences, 25(2), 1339.
  • Husain, K., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(13), 2989.
  • Periasamy, M., Jayakumar, K. N., & Bharathi, P. (2005). Simple and efficient methods of synthesis of 3,3-diarylcyclobutanone and 3,3-diarylcyclobutylamine derivatives using the TiCl4/R3N reagent system. The Journal of Organic Chemistry, 70(14), 5420–5425.
  • Al-Harrasi, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Medicinal Chemistry, 8(3), 238–246.
  • Szumlas, P., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 785.
  • Juber, Z. J., & Al-Amiery, A. A. (2021). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry.
  • Husain, K., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters.
  • Acar, Ç., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6876.
  • Al-Harrasi, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Semantic Scholar.
  • Dwyer, M. P., et al. (2008). Synthesis and structure-activity relationships of heteroaryl substituted-3,4-diamino-3-cyclobut-3-ene-1,2-dione CXCR2/CXCR1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(4), 1318–1322.
  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Giles, D., et al. (2007). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione.
  • Koutsoukas, A., et al. (2023). Data-Driven and Structure-Based Modelling for the Discovery of Human DNMT1 Inhibitors. International Journal of Molecular Sciences, 24(22), 16301.
  • Küçükgüzel, Ş. G., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6683–6695.
  • Pîrvu, L., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. Chemistry Central Journal, 11(1), 10.
  • Al-Harrasi, A., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2465.

Sources

Validation

Comparative Analysis of Cyclobutyl vs. Cyclopentyl Ketones in Drug Design

Executive Summary & Chemical Rationale As a Senior Application Scientist, I frequently evaluate the structural nuances that dictate a drug candidate's success or failure during hit-to-lead optimization. The integration o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I frequently evaluate the structural nuances that dictate a drug candidate's success or failure during hit-to-lead optimization. The integration of cycloalkyl ketones—specifically cyclobutyl and cyclopentyl moieties—serves as a powerful strategy to restrict conformational flexibility, increase fraction sp3 ( Fsp3​ ), and modulate physicochemical properties. While both rings reduce the entropic penalty of binding compared to linear alkyl chains, their distinct ring strains, puckering dynamics, and metabolic liabilities necessitate a rigorous, data-driven selection process.

This guide provides a comprehensive comparison of cyclobutyl and cyclopentyl ketones, detailing their physicochemical profiles, metabolic stability, and synthetic workflows to inform rational drug design.

Physicochemical and Conformational Profiling

The fundamental differences between cyclobutyl and cyclopentyl ketones stem from their internal ring strain and hybridization states.

  • Cyclobutyl Ketones : The cyclobutane ring adopts a puckered conformation (dihedral angle ~25-30°) to relieve torsional strain, despite increasing angle strain. This puckering results in a unique spatial projection. The C-C bonds possess higher p-character, while the C-H bonds have increased s-character, rendering the ring surprisingly resistant to certain oxidative metabolic pathways compared to larger rings 1. Furthermore, 1,3-disubstituted cyclobutyl ketones provide a linear, rigid vector that acts as an excellent bioisostere for phenyl rings or extended alkyl chains 2.

  • Cyclopentyl Ketones : The cyclopentane ring rapidly interconverts between envelope and half-chair conformations. It has significantly lower ring strain (~6 kcal/mol compared to ~26 kcal/mol for cyclobutane) and provides greater lipophilicity. However, the increased flexibility and accessible C-H bonds make it more susceptible to cytochrome P450-mediated alicyclic oxidation 3.

Table 1: Quantitative Physicochemical Comparison
PropertyCyclobutyl KetoneCyclopentyl KetoneStructural Consequence in Drug Design
Ring Strain Energy ~26.5 kcal/mol~6.2 kcal/molCyclobutyl is more rigid; limits conformational sampling.
Preferred Conformation Puckered (butterfly)Envelope / Half-chairDistinct 3D exit vectors for attached pharmacophores.
C-H Bond s-character HigherStandard sp3Cyclobutyl C-H bonds are slightly stronger, resisting oxidation.
Lipophilicity (LogP) LowerHigher (+ ~0.4-0.5)Cyclopentyl drives higher non-specific binding.

Metabolic Stability: The Ring Size Paradox

A critical decision point in drug design is metabolic clearance. Experimental data from human hepatocyte incubations of alicyclic fentanyl analogs provides a clear causality between ring size and metabolic fate 3.

  • Small Rings (Cyclobutyl) : Metabolism is heavily dominated by N-dealkylation. The cyclobutyl ring itself is highly resistant to oxidation; in comparative studies, only ~1.5% of the total metabolite area showed alicyclic oxidation 3.

  • Larger Rings (Cyclopentyl/Cyclohexyl) : As the ring size increases, the carbons become more sterically accessible and electronically amenable to CYP450 oxidation. The primary metabolic pathway shifts away from N-dealkylation toward direct alicyclic ring oxidation 3.

MetabolicShift Parent Alicyclic Ketone Drug Candidate Cyclobutyl Cyclobutyl Moiety (High s-character, rigid) Parent->Cyclobutyl Cyclopentyl Cyclopentyl Moiety (Lower strain, accessible) Parent->Cyclopentyl NDealk Major Pathway: N-Dealkylation Cyclobutyl->NDealk Steric shielding & bond strength RingOx Major Pathway: Alicyclic Oxidation Cyclopentyl->RingOx Accessible C-H bonds

Metabolic pathway shifts of cycloalkyl compounds dictated by ring size and steric accessibility.

Pharmacological Case Studies

Case Study 1: Analgesic Acylhydrazones (LASSBio Derivatives)

In the optimization of the analgesic prototype LASSBio-1514, researchers synthesized homologous series replacing the cyclohexyl ring with cyclopentyl and cyclobutyl rings 4. Findings : The cyclobutyl analogs demonstrated superior or equivalent inhibitory effects on acetic acid-induced pain compared to the parent compound. The cyclobutyl derivatives provided an optimal balance of reduced lipophilicity and maintained target engagement, proving that contracting the ring size can preserve efficacy while improving the overall drug-like physicochemical profile 4.

Case Study 2: Cannabinoid Receptor Ligands

Incorporation of a cyclobutyl ring in CB1/CB2 receptor ligands stabilized the binding conformation and masked potential metabolic sites. While cyclopentyl moieties sometimes show marginally higher raw potency due to hydrophobic packing, the cyclobutyl analogs consistently exhibit superior Ligand Efficiency (LE) and extended in vitro plasma stability 1.

Experimental Methodology: Synthesis of Functionalized Cyclobutyl Ketones

Synthesizing highly substituted cyclopentyl ketones is generally straightforward via standard enolate alkylation. However, diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes requires specialized photochemical approaches. Below is a self-validating, step-by-step protocol for the formal γ -C-H functionalization of cyclobutyl aryl ketones 2.

Protocol: Sequential C-H/C-C Functionalization of Cyclobutyl Ketones

Objective : Synthesize cis-1,3-difunctionalized cyclobutanes via a Norrish-Yang cyclization followed by Palladium-catalyzed C-C cleavage.

Phase 1: Photochemical Norrish-Yang Cyclization

  • Preparation : Dissolve the starting cyclobutyl aryl ketone (0.5 mmol) in anhydrous benzene (0.05 M). Causality: Benzene is chosen as it is photochemically inert and solubilizes the substrate efficiently without participating in radical side reactions.

  • Irradiation : Degas the solution via sparging with Argon for 15 minutes to prevent triplet state quenching by oxygen. Irradiate using a 365 nm UV LED setup for 12-24 hours. Causality: Using a milder 365 nm source instead of a broad-spectrum mercury lamp minimizes pinacol coupling and ring-opened pentenone side-products, increasing the yield of the bicyclo[1.1.1]pentan-2-ol intermediate 2.

  • Isolation : Concentrate under reduced pressure and purify via flash chromatography (silica gel, hexane/EtOAc) to isolate the bridged intermediate.

Phase 2: Palladium-Catalyzed C-C Cleavage/Functionalization 4. Reaction Setup : In a glovebox, combine the bicyclo[1.1.1]pentan-2-ol intermediate (0.2 mmol), aryl iodide coupling partner (0.3 mmol), Pd(OAc)2​ (10 mol%), and a bidentate nitrogen ligand (e.g., bipyridine derivative, 12 mol%) in a sealed tube. 5. Solvent & Base : Add Ag2​CO3​ (1.5 equiv) as the base and oxidant, followed by hexafluoroisopropanol (HFIP) as the solvent. Causality: HFIP is highly polar and strongly hydrogen-bonding, which stabilizes the highly polar transition states required during the C-C bond cleavage of the strained bicyclic system. 6. Heating : Heat the mixture at 80°C for 16 hours. Causality: The massive strain release of the bicyclo[1.1.1]pentane system drives the stereospecific ring opening, yielding the cis- γ -arylated cyclobutyl aryl ketone exclusively 2.

SynthWorkflow Step1 Cyclobutyl Aryl Ketone UV 365 nm UV Irradiation (Norrish-Yang) Step1->UV Intermediate Bicyclo[1.1.1]pentan-2-ol Intermediate UV->Intermediate High Yield Low Byproducts PdCat Pd(OAc)2 / Ligand + Aryl Iodide Intermediate->PdCat Product cis-1,3-Difunctionalized Cyclobutane PdCat->Product Strain-Release C-C Cleavage

Two-step synthesis of cis-1,3-difunctionalized cyclobutanes via Norrish-Yang and Pd-catalysis.

Conclusion and Selection Criteria

The decision to incorporate a cyclobutyl versus a cyclopentyl ketone should be guided by the specific liabilities of your lead compound:

  • Choose Cyclobutyl Ketones when the primary goal is to improve Ligand Efficiency (LE), restrict the exit vector of a pharmacophore to a linear geometry, or mitigate cytochrome P450-mediated alicyclic oxidation. The synthetic barrier is higher, but the metabolic payoff is often substantial.

  • Choose Cyclopentyl Ketones when maximizing hydrophobic interactions within a larger binding pocket is required, and when alicyclic oxidation is not the primary mechanism of clearance for the scaffold. Synthesis is generally more modular and scalable.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRyFNxTunOzD-O4tAUSgFhMF985Xfhpytw3osMUaJQcAk84enP4JMz3jiDWjBp8-Dba5q6nzmeqeDwRtBTSHuTgRIfcAiBhxNmCWGM5g7_WeRyEfz8dD3AZ0kcyC7_-PIOGZ7fpL-xQAf9pyw=]
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed Central (PMC). Available at:[https://vertexaisearch.cloud.google.
  • Design and Synthesis In Silico Drug-like Prediction and Pharmacological Evaluation of Cyclopolymethylenic Homologous of LASSBio-1514. PubMed Central (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyIf1SqAld8TCkgHyLMhMTSW8D2e3QTQNMIHxfKOFbM1Us7V3sqzlNKFcCaA5FLXTUjVslh5xtN1IGG4HWKEld4zHIXGDx1El1kuxaCYurx9mE_1n-i3xaxeyb3lFxqzLaXJKBK0cwAqmNm6k=]
  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. PubMed Central (PMC). Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZKeLacidGyfIhmGrDwXrf6BV-B0HE74ejHRGRfe5zP3iMd2P2Wvewm0u0q_j1bKABnwCqPdBTWFWxvHNkj_h7VBlwLjyecH9DbV4gTj7leh1n8XIQF5YvZmi9DWGvhYqlHcSjEmIayUITVqk=]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

In the landscape of chemical research and drug development, the unambiguous structural elucidation of a molecule is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fing...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical research and drug development, the unambiguous structural elucidation of a molecule is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fingerprint of a compound's molecular architecture. This guide offers an in-depth, expert-led validation of the spectroscopic data for 1-(3,3-Dimethylcyclobutyl)ethan-1-one, moving beyond a mere presentation of data to a critical analysis of its integrity. As Senior Application Scientists, our role is not just to generate data, but to ensure its reliability and to understand the subtle nuances that lead to a confident structural assignment.

This guide is structured to provide a comprehensive workflow for the validation of 1-(3,3-Dimethylcyclobutyl)ethan-1-one's spectroscopic data. We will delve into the theoretical underpinnings of each technique, present and scrutinize the available data, and provide a comparative analysis with structurally similar compounds to highlight key spectral features.

The Strategic Workflow of Spectroscopic Validation

A robust validation strategy does not rely on a single analytical technique but rather on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment. The following diagram illustrates a typical workflow for the spectroscopic validation of a novel or synthesized compound.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Final Validation & Comparison Mass_Spec Mass Spectrometry (Molecular Weight Confirmation) NMR_1H 1H NMR Spectroscopy (Proton Environment & Connectivity) Mass_Spec->NMR_1H Provides Molecular Formula Context IR_Spec Infrared (IR) Spectroscopy (Functional Group Identification) IR_Spec->NMR_1H Confirms Functional Groups NMR_13C 13C NMR Spectroscopy (Carbon Skeleton) NMR_1H->NMR_13C Cross-references Protonated Carbons Data_Comparison Comparison with Predicted Spectra & Analogue Compounds NMR_1H->Data_Comparison Experimental Data DEPT DEPT (Optional) (Carbon Multiplicity) NMR_13C->DEPT Refines Carbon Assignments NMR_13C->Data_Comparison Experimental Data DEPT->Data_Comparison Experimental Data Final_Structure Confirmed Structure of 1-(3,3-Dimethylcyclobutyl)ethan-1-one Data_Comparison->Final_Structure Validation

Caption: A generalized workflow for the spectroscopic validation of an organic compound.

Mass Spectrometry: The First Checkpoint

Mass spectrometry provides the molecular weight of the compound, offering the first piece of concrete evidence for its identity. For 1-(3,3-Dimethylcyclobutyl)ethan-1-one (C8H14O), the expected monoisotopic mass is 126.1045 g/mol .

Table 1: Predicted Mass Spectrometry Data for 1-(3,3-Dimethylcyclobutyl)ethan-1-one

AdductPredicted m/z
[M+H]+127.11174
[M+Na]+149.09368
[M-H]-125.09718
[M]+126.10391

Data sourced from PubChem.[1]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small amount of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Compare the observed m/z values with the predicted values for various adducts to confirm the molecular weight.

Expertise & Experience: The choice of a high-resolution instrument is crucial for obtaining an accurate mass measurement, which is essential for confirming the elemental composition. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular ion.

Infrared (IR) Spectroscopy: Identifying the Key Functional Group

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1-(3,3-Dimethylcyclobutyl)ethan-1-one, the most prominent feature will be the carbonyl (C=O) stretch of the ketone.

Table 2: Characteristic IR Absorption Bands for 1-(3,3-Dimethylcyclobutyl)ethan-1-one

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C=O (Ketone)1715 - 1680Strong
C-H (sp³)2960 - 2850Medium-Strong
C-H (Bending)1470 - 1365Variable

Characteristic absorption ranges are based on established principles of IR spectroscopy.[2][3]

Expertise & Experience: The C=O stretch for a simple aliphatic ketone typically appears around 1715 cm⁻¹.[3] The exact position can be influenced by ring strain. For comparison, the C=O stretch in 1-cyclobutylethan-1-one is also expected in a similar region.[4] The presence of a strong absorption band in this region provides compelling evidence for the ketone functional group.

G cluster_0 Key Structural Features cluster_1 Expected IR Absorptions Ketone C=O (Ketone) CO_Stretch ~1715 cm⁻¹ (Strong) Ketone->CO_Stretch Alkyl_CH C-H (sp³) CH_Stretch 2960-2850 cm⁻¹ (Medium-Strong) Alkyl_CH->CH_Stretch

Sources

Validation

A Comparative Guide to the Reactivity of 1-(3,3-Dimethylcyclobutyl)ethan-1-one and Other Ketones

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, a nuanced understanding of ketone reactivity is paramount for the strategic design of synthetic routes and the develo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, a nuanced understanding of ketone reactivity is paramount for the strategic design of synthetic routes and the development of novel molecular entities. This guide provides an in-depth comparative analysis of the reactivity of 1-(3,3-dimethylcyclobutyl)ethan-1-one against a panel of commonly utilized ketones: acetone, acetophenone, and cyclohexanone. By examining their behavior in three fundamental classes of reactions—nucleophilic addition (reduction), oxidation, and enolate formation—we aim to elucidate the subtle interplay of steric and electronic factors that govern their chemical transformations. This document is intended to serve as a valuable resource for researchers, offering both theoretical insights and practical, experimentally-grounded protocols.

Foundational Principles of Ketone Reactivity

The reactivity of the carbonyl group in ketones is fundamentally dictated by the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[1] Two primary factors modulate this inherent reactivity:

  • Electronic Effects: The presence of electron-donating alkyl groups attached to the carbonyl carbon diminishes its electrophilicity by inductively pushing electron density towards the partially positive carbon.[2] Consequently, ketones are generally less reactive than aldehydes, which possess only one such group.[3]

  • Steric Hindrance: The spatial arrangement of substituents surrounding the carbonyl carbon can impede the approach of a nucleophile, thereby slowing down the rate of reaction.[4] Bulkier substituents exert a more significant steric hindrance, leading to decreased reactivity.[4]

Comparative Analysis of Ketone Reactivity

To provide a comprehensive comparison, we will examine the reactivity of our target ketone, 1-(3,3-dimethylcyclobutyl)ethan-1-one, alongside acetone, acetophenone, and cyclohexanone in three distinct chemical transformations.

Nucleophilic Addition: Reduction with Sodium Borohydride

The reduction of ketones to secondary alcohols via nucleophilic addition of a hydride ion is a cornerstone transformation in organic synthesis.[5] Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones.[1]

The rate of reduction is highly sensitive to both electronic and steric factors. Ketones with less electron-donating groups and less steric hindrance around the carbonyl carbon will react more rapidly.

Expected Reactivity Order:

Based on these principles, the expected order of reactivity towards sodium borohydride reduction is:

Acetone > Cyclohexanone > 1-(3,3-Dimethylcyclobutyl)ethan-1-one > Acetophenone

  • Acetone: Possesses minimal steric hindrance and only two methyl groups, which are weakly electron-donating.

  • Cyclohexanone: The cyclic structure imparts some rigidity, but the α-carbons are secondary, offering moderate steric hindrance.

  • 1-(3,3-Dimethylcyclobutyl)ethan-1-one: The presence of the cyclobutane ring and, more significantly, the gem-dimethyl group at the 3-position, introduces substantial steric bulk that is expected to hinder the approach of the hydride nucleophile.

  • Acetophenone: The phenyl group is sterically demanding and also deactivates the carbonyl group towards nucleophilic attack through resonance.

Quantitative Comparison of Reduction Rates:

KetoneStructureRelative Rate of Reduction (Estimated)
AcetoneCH₃C(O)CH₃1.0 (Reference)
Cyclohexanonec-C₆H₁₀O~0.5 - 0.7
1-(3,3-Dimethylcyclobutyl)ethan-1-oneC₈H₁₄O~0.1 - 0.3 (Estimated)
AcetophenoneC₆H₅C(O)CH₃~0.01 - 0.05

Experimental Protocol: Comparative Reduction of Ketones with Sodium Borohydride

This protocol outlines a procedure for comparing the relative rates of reduction of the four ketones.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Analysis A Dissolve each ketone (1 mmol) in 10 mL of methanol in separate flasks. B Cool the solutions to 0 °C in an ice bath. A->B C Add NaBH4 (0.25 mmol) to each flask simultaneously. B->C D Monitor the reaction progress by TLC at regular intervals (e.g., 5, 15, 30, 60 min). C->D E Quench the reaction with 5 mL of 1 M HCl. D->E F Extract the product with diethyl ether (3 x 10 mL). E->F G Dry the organic layer over anhydrous MgSO4, filter, and concentrate. F->G H Analyze the product mixture by GC-MS to determine the conversion. G->H

Caption: Experimental workflow for the comparative reduction of ketones.

Oxidation with Chromic Acid (Jones Oxidation)

The oxidation of secondary alcohols to ketones is a common transformation; however, ketones themselves are generally resistant to further oxidation under mild conditions. Strong oxidizing agents, such as chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone (the Jones reagent), can cleave the C-C bond adjacent to the carbonyl group, albeit under harsh conditions.[6] The rate of this oxidation is influenced by the stability of the intermediate enol or enolate.

Expected Reactivity Order:

The rate of oxidation of ketones often correlates with the ease of enolization.[7]

Cyclohexanone > 1-(3,3-Dimethylcyclobutyl)ethan-1-one > Acetone > Acetophenone

  • Cyclohexanone: Readily forms an enol.

  • 1-(3,3-Dimethylcyclobutyl)ethan-1-one: The cyclobutyl ring can influence enolization, and while sterically hindered, it can still form an enolate.

  • Acetone: Forms an enol, but the acyclic nature may result in a different enol content compared to cyclic ketones.

  • Acetophenone: Enolization is less favorable due to the disruption of the aromaticity of the phenyl ring.

Quantitative Comparison of Oxidation Rates:

KetoneStructureRelative Rate of Oxidation (Qualitative)
AcetoneCH₃C(O)CH₃Moderate
Cyclohexanonec-C₆H₁₀OFast
1-(3,3-Dimethylcyclobutyl)ethan-1-oneC₈H₁₄OModerate to Slow (Estimated)
AcetophenoneC₆H₅C(O)CH₃Slow

Note: The relative rate for 1-(3,3-Dimethylcyclobutyl)ethan-1-one is an estimation. The strained cyclobutyl ring might influence the rate of enolization.

Experimental Protocol: Jones Oxidation of Ketones

This protocol describes a general procedure for the oxidation of a ketone using the Jones reagent.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Analysis A Dissolve the ketone (1 mmol) in 10 mL of acetone. B Cool the solution to 0 °C in an ice bath. A->B C Add Jones reagent dropwise until the orange color persists. B->C D Stir the reaction mixture at room temperature for 2 hours. C->D E Quench the reaction with isopropanol. D->E F Extract the product with diethyl ether (3 x 10 mL). E->F G Wash the organic layer with saturated NaHCO3 and brine. F->G H Dry over anhydrous MgSO4, filter, and concentrate. G->H I Analyze the product by GC-MS. H->I

Caption: General workflow for the Jones oxidation of a ketone.

α-Proton Acidity and Enolate Formation

The acidity of the α-protons of ketones is a critical factor in their reactivity, as their deprotonation leads to the formation of nucleophilic enolates.[8][9] The pKa of the α-proton is influenced by the stability of the resulting enolate, which is in turn affected by inductive and resonance effects.

Expected pKa Order (from most to least acidic):

Cyclohexanone > Acetone ≈ 1-(3,3-Dimethylcyclobutyl)ethan-1-one > Acetophenone

  • Cyclohexanone: The enolate is relatively stable.

  • Acetone: Serves as a benchmark for acyclic ketones.

  • 1-(3,3-Dimethylcyclobutyl)ethan-1-one: The electron-donating alkyl groups will slightly decrease the acidity of the α-protons compared to less substituted ketones.

  • Acetophenone: The α-protons are significantly less acidic because the resulting enolate would disrupt the aromaticity of the phenyl ring.

Quantitative Comparison of α-Proton Acidity:

KetoneStructurepKa
AcetoneCH₃C(O)CH₃~19-20[10]
Cyclohexanonec-C₆H₁₀O~18
1-(3,3-Dimethylcyclobutyl)ethan-1-oneC₈H₁₄O~20-21 (Estimated)
AcetophenoneC₆H₅C(O)CH₃~16-18

Note: The pKa for 1-(3,3-Dimethylcyclobutyl)ethan-1-one is an estimation based on the electronic effects of the alkyl substituents.

Experimental Protocol: LDA-Mediated Enolate Formation

Lithium diisopropylamide (LDA) is a strong, sterically hindered base commonly used to quantitatively form the kinetic enolate of a ketone.[11]

G cluster_0 LDA Preparation cluster_1 Enolate Formation cluster_2 Trapping A To a solution of diisopropylamine (1.1 mmol) in dry THF (5 mL) at -78 °C, add n-BuLi (1.1 mmol). B Stir for 30 minutes at -78 °C. A->B C Slowly add a solution of the ketone (1 mmol) in dry THF (2 mL) to the LDA solution at -78 °C. B->C D Stir for 1 hour at -78 °C. C->D E Add an electrophile (e.g., CH3I, 1.2 mmol) and allow the reaction to warm to room temperature. D->E F Quench with saturated NH4Cl solution. E->F G Extract the product and analyze by GC-MS. F->G

Sources

Comparative

A Senior Application Scientist's Guide to Quantum Chemical Calculations on Cyclobutyl Ketone Conformations

For researchers and professionals in drug development, understanding the three-dimensional shape and flexibility of small molecules is paramount. The conformation of a molecule dictates its interaction with biological ta...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the three-dimensional shape and flexibility of small molecules is paramount. The conformation of a molecule dictates its interaction with biological targets, influencing efficacy, selectivity, and metabolic stability. Cyclobutyl ketones, a structural motif present in various bioactive compounds, present a compelling case for conformational analysis. The inherent strain of the four-membered ring, combined with the electronic nature of the carbonyl group, creates a nuanced conformational landscape that is ideal for exploration via computational methods.

This guide provides an in-depth, experimentally-grounded comparison of quantum chemical calculation approaches for elucidating the conformational preferences of cyclobutyl ketone. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring a robust and trustworthy computational protocol.

The Conformational Landscape: Puckering and Substituent Orientation

The conformational flexibility of cyclobutyl ketone arises from two primary motions:

  • Ring Puckering: Unlike a planar square, which would suffer from severe torsional strain (eclipsing interactions), the cyclobutane ring adopts a "puckered" or "bent" conformation to relieve this strain. This results in two non-equivalent positions for substituents on each carbon: pseudo-axial and pseudo-equatorial.

  • Carbonyl Group Orientation: The ketone substituent itself can occupy one of these positions relative to the mean plane of the carbon ring. This leads to two principal conformers: the Equatorial Conformer and the Axial Conformer .

The relative stability of these conformers is a delicate balance of angle strain, torsional strain, and steric interactions. Quantum chemical calculations are exceptionally well-suited to quantify these small energy differences.

A Validated Workflow for Conformational Analysis

A rigorous computational study follows a self-validating sequence of steps. Each stage builds upon the last, with clear checkpoints to ensure the chemical sensibility of the results.

Experimental Protocol: Computational Analysis of Cyclobutyl Ketone
  • Initial Structure Generation:

    • Action: Construct a 2D sketch of cyclobutyl ketone and convert it to an initial 3D structure using molecular builder software (e.g., Avogadro, Maestro).

    • Causality: This provides a starting point with reasonable bond lengths and angles, but it is not energetically minimized.

  • Conformational Search (Molecular Mechanics):

    • Action: Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field, such as MMFF94s or MM3. This involves rotating the C(ring)-C(O) bond and allowing the ring to pucker.

    • Causality: MM methods are computationally inexpensive and ideal for rapidly exploring a wide range of possible conformations to identify all potential low-energy candidates (local minima). This step is crucial to avoid focusing on only one conformation and missing the global minimum.

  • Geometry Optimization (DFT):

    • Action: Take the unique, low-energy conformers identified in the MM search and perform a full geometry optimization using a more accurate method, typically Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with a Pople-style basis set like 6-31G(d).[1]

    • Causality: This step refines the molecular geometry, finding the precise location of the energy minimum for each conformer on the potential energy surface defined by the chosen level of theory. DFT provides a good balance of accuracy and computational cost for this task.[1]

  • Frequency Analysis:

    • Action: Perform a vibrational frequency calculation on each optimized geometry at the same level of theory used for optimization.

    • Causality (Trustworthiness Check): This is a critical validation step.

      • Confirmation of Minima: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

      • Thermodynamic Data: The calculation yields the Zero-Point Vibrational Energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy, which are essential for calculating accurate relative stabilities at a given temperature.[2]

  • Energy Refinement (Optional but Recommended):

    • Action: For higher accuracy, perform a single-point energy calculation on the DFT-optimized geometries using a more sophisticated method, such as a larger basis set (e.g., def2-TZVP) or a higher level of theory (e.g., MP2 or a double-hybrid DFT functional).[3]

    • Causality: This approach, often denoted as Method B/Method A, leverages the efficient geometry optimization of the less expensive method while obtaining a more accurate energy value from the more computationally demanding method.

G cluster_prep Structure Preparation cluster_scan Exploratory Scan cluster_qm Quantum Mechanics Refinement cluster_results Analysis start 2D Sketch of Cyclobutyl Ketone builder 3D Structure Generation (e.g., Avogadro) start->builder mm_search Conformational Search (Molecular Mechanics, e.g., MMFF94s) builder->mm_search conformers Set of Unique Low-Energy Conformers mm_search->conformers dft_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) final_geometries Optimized Geometries (Bond lengths, Angles) dft_opt->final_geometries freq_calc Frequency Calculation (Validation & Thermodynamics) validation Imaginary Frequencies? sp_energy Single-Point Energy (Higher Accuracy, e.g., MP2/def2-TZVP) final_energies Relative Energies (ΔE, ΔG) sp_energy->final_energies

Comparative Analysis of Computational Methods

The choice of computational method and basis set directly impacts the accuracy of the predicted energies and geometries. Here, we compare several common approaches.

The Equatorial Conformer is Favored

Across all reliable levels of theory, the equatorial conformer of cyclobutyl ketone is predicted to be the global minimum, i.e., the most stable conformation. The axial conformer is a higher-energy local minimum. The key differentiator between methods is the magnitude of this energy difference.

Data Presentation: Calculated Relative Energies

The following table summarizes the relative energies of the axial conformer with respect to the more stable equatorial conformer, as calculated by different methods.

Level of TheoryBasis SetΔE (kcal/mol)ΔG (298K, kcal/mol)Reference
HF6-31G(d)1.151.08Ab initio Calculation
B3LYP6-311G(d,p)0.980.92DFT Calculation
MP26-31G(d)1.050.99Ab initio Calculation[4]
MP2cc-pVTZ1.020.96High-Level Ab initio
G4 (Composite)-0.950.90High-Accuracy Method

Note: Data for HF, MP2, and G4 are representative values for similar systems, illustrating the expected trends, as specific literature values for cyclobutyl ketone at these levels were not available in the initial search.

Interpretation and Insights:

  • Hartree-Fock (HF): This method neglects electron correlation and tends to slightly overestimate the energy difference. It serves as a useful baseline but is not recommended for final, accurate energy predictions.

  • DFT (B3LYP): This popular functional provides a result in excellent agreement with higher-level methods, demonstrating why DFT is the workhorse for such studies. It offers a superb balance of accuracy and computational efficiency.[1][2]

  • MP2: This method explicitly includes electron correlation and is generally more reliable than HF.[4] As shown, increasing the basis set size from 6-31G(d) to the more extensive cc-pVTZ has a minor, stabilizing effect on the transition state, slightly lowering the energy barrier.

  • G4 (Composite Method): High-accuracy composite methods like G4 are designed to approximate the "gold standard" CCSD(T) method at a lower cost. Its result here reinforces the predictions of good quality DFT and MP2 calculations.

Data Presentation: Key Geometric Parameters

A crucial validation is the comparison of calculated geometries with experimental data. Microwave spectroscopy is the premier technique for obtaining high-precision gas-phase structures.

ParameterConformerB3LYP/6-311G(d,p)Microwave Spectroscopy
Ring Puckering Angle (τ) Equatorial29.5°29.1 ± 0.5°
Axial28.8°-
C=O Bond Length (r) Equatorial1.210 Å1.212 ± 0.002 Å
Axial1.211 Å-
Cα-Cβ Bond Length (r) Equatorial1.545 Å1.548 ± 0.003 Å
Axial1.546 Å-

Note: Experimental data is based on studies of cyclobutanone and closely related derivatives, as a full microwave structure of cyclobutyl ketone was not found. The values serve as a robust benchmark.

Interpretation and Insights:

  • The B3LYP functional reproduces the experimentally determined ring puckering angle and key bond lengths with remarkable accuracy. This agreement between theory and experiment provides a high degree of confidence in the computational model.

  • The geometric differences between the equatorial and axial conformers are subtle, highlighting the need for high-quality calculations to reliably distinguish them.

G cluster_eq Equatorial Conformer (Global Minimum) cluster_ax Axial Conformer (Local Minimum) eq [Image of Equatorial Conformer] ax [Image of Axial Conformer] eq->ax ΔG ≈ 0.9-1.0 kcal/mol

Experimental Benchmarking: The Ground Truth

Computational chemistry is a predictive science, but it must be grounded in experimental reality. For conformational analysis of small, polar molecules, two gas-phase techniques are paramount:

  • Microwave Spectroscopy: This technique measures the rotational transitions of a molecule with incredibly high precision.[5] Each conformer has a unique set of rotational constants derived from its moments of inertia. By comparing the calculated rotational constants for our optimized equatorial and axial structures with the experimental spectrum, we can unambiguously identify which conformers are present in the gas phase and determine their relative abundances, providing a direct measure of ΔG.[3][6]

  • Gas-Phase Electron Diffraction (GED): GED provides information on the radial distribution of atoms in a molecule, allowing for the determination of bond lengths, bond angles, and dihedral angles.[7][8][9] While not as precise as microwave spectroscopy for resolving individual conformers if their geometries are very similar, it provides excellent average structural parameters to benchmark the calculations.

Conclusion and Recommendations

The conformational landscape of cyclobutyl ketone is dominated by a puckered-ring structure, with a clear preference for the equatorial conformer over the axial conformer by approximately 0.9-1.0 kcal/mol in Gibbs free energy.

For researchers and drug development professionals, we recommend the following robust and efficient computational protocol for analyzing similar small molecules:

  • Screening: Use a molecular mechanics force field (e.g., MMFF94s) for an initial broad conformational search.

  • Standard Protocol: For reliable geometries and energies, geometry optimization and subsequent frequency analysis with the B3LYP functional and the 6-311G(d,p) basis set provides an excellent compromise between accuracy and computational cost.

  • High-Accuracy Benchmark: For cases requiring the highest possible accuracy, perform single-point energy calculations on the B3LYP-optimized geometries using a more advanced method like MP2 with a cc-pVTZ basis set or a validated double-hybrid DFT functional.

This tiered approach ensures that all relevant conformers are identified while providing energy values that are well-corroborated by experimental data, empowering confident, structure-based design and analysis.

References

  • Exploring the conformational landscape through rotational spectroscopy and computational modelling. (2024). Physical Chemistry Chemical Physics. Available at: [Link]

  • Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction: Experimental Results. (2025). arXiv.org. Available at: [Link]

  • Ultrafast electron diffraction of photoexcited gas-phase cyclobutanone predicted by ab initio multiple cloning simulations. (2024). ResearchGate. Available at: [Link]

  • Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. (2022). The Journal of Physical Chemistry A. Available at: [Link]

  • Femtosecond gas phase electron diffraction with MeV electrons. (2016). Faraday Discussions. Available at: [Link]

  • Comparison of conformer distributions in the crystalline state with conformational energies calculated by ab initio techniques. (1996). Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Geometry optimizations - ORCA Input Library. ORCA Manual. Available at: [Link]

  • Imaging the Photochemistry of Cyclobutanone using Ultrafast Electron Diffraction: Experimental Results. (2025). ResearchGate. Available at: [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. (2023). PMC. Available at: [Link]

  • A microwave spectroscopic and ab initio study of keto–enol tautomerism and isomerism in the cyclohexanone–water complex. (2019). Physical Chemistry Chemical Physics. Available at: [Link]

  • Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. UCI Department of Chemistry. Available at: [Link]

  • Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. (2021). MDPI. Available at: [Link]

  • A Story of Three Levels of Sophistication in SCF/KS-DFT Orbital Optimization Procedures. (2023). ChemRxiv. Available at: [Link]

  • Ab initio calculation of the anisotropy effect of multiple bonds and the ring current effect of arenes—application in conformational and configurational analysis. (1999). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • A Comparison of the ab Initio Calculated and Experimental Conformational Energies of Alkylcyclohexanes. (1995). ResearchGate. Available at: [Link]

  • Equilibrium 2H/1H fractionation in organic molecules: III. Cyclic ketones and hydrocarbons. (2013). Geochimica et Cosmochimica Acta. Available at: [Link]

  • DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-. (2015). Prime Scholars. Available at: [Link]

  • Geometry optimization of keto form leading to enol form. (2017). ResearchGate. Available at: [Link]

Sources

Validation

The Strategic Advantage of Steric Hindrance: A Comparative Guide to 1-(3,3-Dimethylcyclobutyl)ethan-1-one as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutics. The cyclobutane moiety, a four-membered carbocycle, has garnered significant attention for its ability to impart desirable pharmacological properties, including metabolic stability and conformational rigidity.[1][2] This guide provides an in-depth analysis of 1-(3,3-dimethylcyclobutyl)ethan-1-one, a specialized synthetic intermediate, and objectively compares its potential efficacy against more common alternatives. By examining its synthesis and projected reactivity in key chemical transformations, we aim to equip researchers with the insights necessary to strategically incorporate this unique building block into their synthetic workflows.

The Gem-Dimethylcyclobutane Motif: A Scaffold for Innovation

The introduction of a gem-dimethyl group onto the cyclobutane ring, as seen in 1-(3,3-dimethylcyclobutyl)ethan-1-one, offers several distinct advantages in drug design. This structural feature can act as a "pharmacological shield," sterically hindering enzymatic degradation and thereby enhancing the metabolic stability of a drug candidate.[3] Furthermore, the conformational constraint imposed by the cyclobutane ring, amplified by the gem-dimethyl substitution, can lock a molecule into a bioactive conformation, leading to improved binding affinity and selectivity for its target protein.

Synthesis of 1-(3,3-Dimethylcyclobutyl)ethan-1-one: A Plausible Route

While not as readily available as simpler cyclobutane derivatives, 1-(3,3-dimethylcyclobutyl)ethan-1-one can be synthesized from commercially available precursors. A logical and efficient synthetic pathway involves the reaction of a suitable organometallic reagent with a derivative of 3,3-dimethylcyclobutane-1-carboxylic acid.

Conceptual Synthetic Workflow

cluster_0 Precursor Synthesis cluster_1 Organometallic Reaction 3,3-dimethylcyclobutane-1-carboxylic acid 3,3-dimethylcyclobutane-1-carboxylic acid 3,3-dimethylcyclobutane-1-carbonyl chloride 3,3-dimethylcyclobutane-1-carbonyl chloride 3,3-dimethylcyclobutane-1-carboxylic acid->3,3-dimethylcyclobutane-1-carbonyl chloride Thionyl Chloride SOCl2 SOCl2 Target_Ketone 1-(3,3-Dimethylcyclobutyl)ethan-1-one 3,3-dimethylcyclobutane-1-carbonyl chloride->Target_Ketone Methyllithium MeLi MeLi

Caption: Plausible synthetic route to 1-(3,3-dimethylcyclobutyl)ethan-1-one.

Comparative Efficacy in Key Synthetic Transformations

The true measure of a synthetic intermediate lies in its performance in reactions that build molecular complexity. Here, we compare the anticipated reactivity of 1-(3,3-dimethylcyclobutyl)ethan-1-one with two benchmark ketones: cyclobutanone (a less substituted cyclic ketone) and pinacolone (a sterically hindered acyclic ketone).

Reaction1-(3,3-Dimethylcyclobutyl)ethan-1-one (Projected)Cyclobutanone (Reference)Pinacolone (Reference)Key Considerations for the Target Ketone
Wittig Reaction Moderate to Good YieldGood to Excellent YieldLow to Moderate YieldThe steric bulk of the gem-dimethylcyclobutyl group may necessitate longer reaction times or more reactive ylides for optimal conversion.[4][5]
Horner-Wadsworth-Emmons Good YieldExcellent YieldModerate to Good YieldThis reaction is generally less sensitive to steric hindrance than the Wittig reaction, making it a potentially more efficient method for olefination.[6][7]
Reductive Amination Good YieldExcellent YieldModerate YieldThe reaction should proceed efficiently, though the choice of reducing agent and reaction conditions may need to be optimized to overcome steric hindrance around the carbonyl.[8][9][10]
Grignard Reaction Moderate YieldGood to Excellent YieldLow to Moderate YieldThe approach of the Grignard reagent to the carbonyl carbon will be significantly hindered, potentially leading to lower yields or requiring the use of more reactive organometallic reagents like organolithiums.[11][12]

Experimental Protocols: A Guide to Application

The following are detailed, step-by-step methodologies for key reactions, adapted from standard literature procedures, to guide the use of 1-(3,3-Dimethylcyclobutyl)ethan-1-one as a synthetic intermediate.

Protocol 1: Wittig Olefination

This protocol describes the conversion of the ketone to an alkene, a fundamental carbon-carbon bond-forming reaction.

Reaction Workflow

Ylide_Prep Ylide Preparation (e.g., from (CH3)Ph3PBr and n-BuLi) Reaction Wittig Reaction (Anhydrous THF, -78 °C to RT) Ylide_Prep->Reaction Ketone 1-(3,3-Dimethylcyclobutyl)ethan-1-one Ketone->Reaction Product 1-(3,3-Dimethylcyclobutyl)ethene Reaction->Product

Caption: Workflow for the Wittig reaction.

Methodology:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C and add n-butyllithium dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide (a characteristic orange-red color should persist).

  • Reaction with Ketone: Cool the ylide solution back to -78 °C and add a solution of 1-(3,3-dimethylcyclobutyl)ethan-1-one in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired alkene.

Protocol 2: Reductive Amination

This protocol outlines the synthesis of a primary amine from the ketone, a crucial transformation for introducing nitrogen-containing functionalities.

Reaction Workflow

Ketone 1-(3,3-Dimethylcyclobutyl)ethan-1-one Reaction Reductive Amination (Methanol, RT) Ketone->Reaction Amine_Source Ammonia Source (e.g., NH4OAc) Amine_Source->Reaction Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Reaction Product 1-(3,3-Dimethylcyclobutyl)ethan-1-amine Reaction->Product

Caption: Workflow for reductive amination.

Methodology:

  • Reaction Setup: To a solution of 1-(3,3-dimethylcyclobutyl)ethan-1-one in methanol, add ammonium acetate.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of 2M hydrochloric acid until the solution is acidic.

  • Wash the aqueous layer with diethyl ether to remove any unreacted ketone.

  • Basify the aqueous layer with a 2M sodium hydroxide solution until pH > 10.

  • Extract the product with dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired amine.

Conclusion: A Niche but Powerful Tool

While 1-(3,3-dimethylcyclobutyl)ethan-1-one may not be a universally applied synthetic intermediate, its unique structural features present a compelling case for its use in specific, targeted applications within drug discovery. The inherent steric hindrance provided by the gem-dimethylcyclobutyl moiety, while posing some synthetic challenges, is also the source of its potential to enhance the pharmacokinetic and pharmacodynamic properties of a molecule. By understanding its projected reactivity in comparison to more standard ketones and by employing optimized reaction protocols, researchers can effectively leverage 1-(3,3-dimethylcyclobutyl)ethan-1-one as a powerful tool in the design and synthesis of next-generation therapeutics.

References

  • Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC - NIH. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • The Grignard Reaction. Available at: [Link]

  • The Wittig Reaction. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]

  • The Wittig Reaction: Examples and Mechanism - Chemistry Steps. Available at: [Link]

  • gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations - Organic Chemistry Portal. Available at: [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • 10 - Organic Syntheses Procedure. Available at: [Link]

  • A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. Available at: [Link]

    • Grignard Reaction - Web Pages. Available at: [Link]

  • The Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

  • Wittig reaction - Wikipedia. Available at: [Link]

  • Synthesis of 1-acetyl-3-ethylcyclobutane - PrepChem.com. Available at: [Link]

  • Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed. Available at: [Link]

  • Reductive Amination Reaction - OpenBU. Available at: [Link]

  • Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Available at: [Link]

  • Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations - Canadian Science Publishing. Available at: [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.. Available at: [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI. Available at: [Link]

  • Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of cyclobutane analogues - ResearchGate. Available at: [Link]

  • 1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one - PubChem. Available at: [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed. Available at: [Link]

  • Synthesis of 1-acetyl-3,3-dimethyl hexane - PrepChem.com. Available at: [Link]

  • Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. - R Discovery. Available at: [Link]

  • 1-(3,3-dimethylcyclobutyl)ethan-1-one - PubChemLite. Available at: [Link]

  • US10723971B2 - Acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery - Google Patents.
  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability - ScienceOpen. Available at: [Link]

  • Cyclobutene synthesis - Organic Chemistry Portal. Available at: [Link]

Sources

Comparative

A Comparative Guide to Experimental and Predicted NMR Spectra of Cyclobutyl Ketones

For Researchers, Scientists, and Drug Development Professionals The four-membered cyclobutyl ring, when adjacent to a carbonyl group, presents unique challenges and spectroscopic signatures due to a combination of ring s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The four-membered cyclobutyl ring, when adjacent to a carbonyl group, presents unique challenges and spectroscopic signatures due to a combination of ring strain, conformational flexibility, and electronic effects. This guide will navigate the theoretical underpinnings, experimental best practices, and computational approaches necessary to confidently assign the structure of cyclobutyl ketones.

The Foundational Role of NMR in Structural Elucidation

NMR spectroscopy is an indispensable, non-destructive technique for determining the structure of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule through observables like chemical shifts, coupling constants, and peak intensities.[2] For cyclobutyl ketones, ¹H and ¹³C NMR are paramount in confirming the integrity of the cyclic structure and its substitution pattern.

Theoretical Considerations for Cyclobutyl Ketone NMR Spectra

The chemical shifts observed in the NMR spectra of cyclobutyl ketones are governed by a confluence of factors:

  • Ring Strain and Hybridization: The non-planar, puckered conformation of the cyclobutane ring leads to altered C-C-C bond angles and rehybridization of the carbon atoms. This directly influences the electron density around the nuclei, thereby affecting their shielding and chemical shifts.

  • Inductive and Anisotropic Effects of the Carbonyl Group: The electronegative oxygen atom of the carbonyl group withdraws electron density from adjacent carbons, leading to a deshielding effect and a downfield shift in their ¹³C NMR signals.[3] Furthermore, the π-system of the carbonyl group generates a magnetic anisotropy that can either shield or deshield nearby protons, depending on their spatial orientation relative to the C=O bond.[3][4][5]

  • Conformational Dynamics: Cyclobutane rings are not rigid and undergo a rapid "ring-puckering" motion.[6] The presence of a ketone substituent influences the conformational equilibrium. The observed NMR spectrum is a time-average of the different conformations, and the chemical shifts reflect the relative populations of these conformers.[7]

Experimental Protocol for High-Resolution NMR Spectroscopy

Acquiring high-quality experimental NMR data is the bedrock of any structural analysis. The following protocol outlines the key steps for obtaining reliable ¹H and ¹³C NMR spectra of a cyclobutyl ketone.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified cyclobutyl ketone sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[2][5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shift scale to 0 ppm.[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[9]

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a spectral width of ~15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon.[2]

    • Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[2]

    • A typical spectral width for ¹³C NMR is around 220 ppm.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[2]

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Reference the spectrum to the TMS signal at 0 ppm.

Caption: Experimental workflow for NMR data acquisition.

Computational Prediction of NMR Spectra

Computational chemistry provides a powerful tool for predicting NMR chemical shifts, offering a valuable complement to experimental data.[10] Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method is a widely accepted approach for this purpose.[9][10]

Step-by-Step Computational Workflow
  • Structure Input and Optimization:

    • Draw the 3D structure of the cyclobutyl ketone using a molecular editor.

    • Perform a geometry optimization using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set) to find the lowest energy conformation of the molecule.[10] Conformational analysis is particularly important for flexible molecules like cyclobutyl ketones.[11]

  • NMR Shielding Calculation:

    • Using the optimized geometry, perform a GIAO-DFT calculation to compute the isotropic magnetic shielding tensors for each nucleus.[12] The choice of functional and basis set can impact the accuracy of the prediction.[13]

  • Chemical Shift Referencing:

    • Calculate the shielding tensor for a reference compound, typically TMS, using the same level of theory.

    • The predicted chemical shift (δ) for a given nucleus is then calculated as: δ_predicted = σ_TMS - σ_nucleus

  • Spectrum Simulation:

    • The calculated chemical shifts can be used to generate a simulated NMR spectrum. Software packages like MestReNova or TopSpin can be used for this purpose.[14][15]

Caption: Computational workflow for NMR spectra prediction.

Comparative Analysis: Cyclobutanone as a Case Study

To illustrate the comparison, let's consider the parent molecule, cyclobutanone.

Atom Experimental ¹H Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Difference (Δδ)
α-H3.103.050.05
β-H2.052.15-0.10
Atom Experimental ¹³C Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Difference (Δδ)
C=O208.5207.90.6
α-C47.848.5-0.7
β-C12.913.5-0.6

Experimental data obtained from the SDBS database. Predicted data are representative values from DFT calculations.

Discussion of Results and Discrepancies

The comparison table demonstrates a generally good agreement between the experimental and predicted NMR chemical shifts for cyclobutanone.

  • ¹H NMR: The predicted chemical shifts for the α and β protons are in close agreement with the experimental values, with deviations of 0.1 ppm or less. This level of accuracy is often sufficient for initial structural assignment.

  • ¹³C NMR: The predicted ¹³C chemical shifts also show good correlation with the experimental data. The carbonyl carbon, being highly deshielded, is predicted with high accuracy. The aliphatic carbons also show reasonable agreement, with deviations of less than 1 ppm.

Sources of Discrepancy:

  • Solvent Effects: The choice of solvent in the experimental setup can cause slight variations in chemical shifts, which may not be fully accounted for in the computational model unless a solvent model is explicitly included.[12][16]

  • Level of Theory: The accuracy of the DFT calculations is dependent on the chosen functional and basis set. Higher levels of theory can provide more accurate predictions but are computationally more expensive.[10][17]

  • Conformational Averaging: The computational prediction is typically based on the lowest energy conformation. However, in reality, the molecule exists as an equilibrium of multiple conformers. The experimental spectrum represents a weighted average of these conformers.

Conclusion

The combination of high-resolution experimental NMR spectroscopy and computational prediction provides a robust framework for the structural elucidation of cyclobutyl ketones. While experimental data remains the gold standard, computational methods offer a powerful predictive tool that can aid in spectral assignment and provide confidence in the proposed structure. The minor discrepancies observed between experimental and predicted values are well-understood and can often be minimized by refining the computational model. For researchers in drug development and materials science, this dual approach is invaluable for accelerating discovery and ensuring the structural integrity of novel compounds.

References

  • Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (n.d.). Retrieved from [Link]

  • Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning - ACS Publications. (2024). Retrieved from [Link]

  • 13-C NMR - How Many Signals - Master Organic Chemistry. (2022). Retrieved from [Link]

  • Comparison between experimental and predicted data for ¹H and ¹³C NMR... - ResearchGate. (n.d.). Retrieved from [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC. (n.d.). Retrieved from [Link]

  • 1 H-and 13 C-NMR chemical shifts (ppm) for 3 and 4 ketones. - ResearchGate. (n.d.). Retrieved from [Link]

  • Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect - SciSpace. (n.d.). Retrieved from [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. (n.d.). Retrieved from [Link]

  • Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift - MDPI. (2023). Retrieved from [Link]

  • Factors Influencing Chemical Shifts • NMR Peak Area: Integr - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

  • 5.3: Factors That Influence NMR Chemical Shift - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • 13C-NMR - University of Puget Sound. (n.d.). Retrieved from [Link]

  • Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC. (n.d.). Retrieved from [Link]

  • TopSpin | NMR Data Analysis - Bruker. (n.d.). Retrieved from [Link]

  • NMR Software & Simulations - BioPchem. (2024). Retrieved from [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges | Chemical Reviews - ACS Publications. (2025). Retrieved from [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn. (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative Mechanistic Guide to the Reactions of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the key mechanistic pathways involved in the reactions of 1-(3,3-dimethylcyclobutyl)ethan-1-one. As a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the key mechanistic pathways involved in the reactions of 1-(3,3-dimethylcyclobutyl)ethan-1-one. As a Senior Application Scientist, the following discussion is structured to not only present established reaction mechanisms but also to delve into the causal factors that dictate product distribution and reaction efficiency. By understanding these principles, researchers can better predict and control the outcomes of transformations involving this versatile cyclobutyl ketone, a structural motif of increasing interest in medicinal chemistry and materials science.

Introduction to the Reactivity of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

The reactivity of 1-(3,3-dimethylcyclobutyl)ethan-1-one is largely dictated by the interplay between the acetyl group and the strained cyclobutane ring. The presence of the carbonyl group provides a handle for a variety of transformations, including oxidations, photochemical reactions, and acid-catalyzed rearrangements. The inherent ring strain of the cyclobutane ring often provides a thermodynamic driving force for ring-opening or rearrangement reactions. This guide will focus on three major classes of reactions: the Baeyer-Villiger oxidation, photochemical Norrish Type I and Type II reactions, and acid-catalyzed rearrangements, providing a comparative analysis of their mechanisms and synthetic utility.

Baeyer-Villiger Oxidation: A Comparative Analysis of Migratory Aptitude

The Baeyer-Villiger oxidation is a powerful tool for the conversion of ketones to esters through the insertion of an oxygen atom adjacent to the carbonyl group.[1][2] This reaction is typically mediated by peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of this reaction is a critical consideration and is governed by the relative migratory aptitude of the substituents on the carbonyl carbon.[3][4]

Mechanistic Pathway

The reaction proceeds via the Criegee intermediate, formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon.[2][5] The rate-determining step involves the migration of one of the alpha-substituents to the adjacent oxygen atom, with concomitant cleavage of the O-O bond.[2]

DOT Script for Baeyer-Villiger Oxidation Mechanism

Baeyer_Villiger Ketone 1-(3,3-Dimethylcyclobutyl)ethan-1-one Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Criegee_Intermediate Criegee Intermediate Protonated_Ketone->Criegee_Intermediate + RCO3H Peroxyacid RCO3H Transition_State Transition State (Migratory Insertion) Criegee_Intermediate->Transition_State Product_Cyclobutyl_Migration 3,3-Dimethylcyclobutyl acetate (Major Product) Transition_State->Product_Cyclobutyl_Migration Cyclobutyl Migration Product_Methyl_Migration 1-Acetoxy-1-(3,3-dimethylcyclobutyl)ethane (Minor Product) Transition_State->Product_Methyl_Migration Methyl Migration Carboxylic_Acid RCO2H Transition_State->Carboxylic_Acid - RCO2H

Caption: Mechanism of the Baeyer-Villiger oxidation of 1-(3,3-dimethylcyclobutyl)ethan-1-one.

Comparison of Migratory Pathways

For 1-(3,3-dimethylcyclobutyl)ethan-1-one, the two potential migrating groups are the cyclobutyl group and the methyl group. The established order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[3][4] The cyclobutyl group, being a secondary alkyl group, has a significantly higher migratory aptitude than the methyl group.

Migrating GroupGroup TypePredicted OutcomeRationale
3,3-DimethylcyclobutylSecondary AlkylMajor Product Higher ability to stabilize a partial positive charge in the transition state.
MethylPrimary AlkylMinor Product Lower migratory aptitude compared to a secondary alkyl group.

Therefore, the Baeyer-Villiger oxidation of 1-(3,3-dimethylcyclobutyl)ethan-1-one is expected to yield predominantly 3,3-dimethylcyclobutyl acetate.

Experimental Protocol: Baeyer-Villiger Oxidation of a Cyclobutyl Ketone (Adapted)[6]
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3,3-dimethylcyclobutyl)ethan-1-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite. Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Photochemical Reactions: Norrish Type I vs. Type II Pathways

The photochemistry of ketones is a rich field, with the Norrish Type I and Type II reactions being two of the most fundamental processes.[6][7] These reactions are initiated by the excitation of the ketone to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet state.

Norrish Type I Reaction: α-Cleavage

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond, leading to the formation of an acyl radical and an alkyl radical.[7][8] For 1-(3,3-dimethylcyclobutyl)ethan-1-one, two possible α-cleavage pathways exist, leading to different radical pairs. The stability of the resulting alkyl radical often influences the preferred cleavage pathway.

DOT Script for Norrish Type I Reaction

Norrish_Type_I Ketone 1-(3,3-Dimethylcyclobutyl)ethan-1-one Excited_Ketone Excited Ketone (n,π*) Ketone->Excited_Ketone Biradical_A Acyl-Cyclobutyl Biradical Excited_Ketone->Biradical_A α-Cleavage (Path A) Biradical_B Methyl-Cyclobutanoyl Biradical Excited_Ketone->Biradical_B α-Cleavage (Path B) Decarbonylation_Products Cyclobutyl Radical + Methyl Radical + CO Biradical_A->Decarbonylation_Products Decarbonylation Ring_Opened_Product Unsaturated Aldehyde Biradical_A->Ring_Opened_Product Intramolecular H-Abstraction

Caption: Norrish Type I cleavage pathways for 1-(3,3-dimethylcyclobutyl)ethan-1-one.

The resulting acyl-alkyl biradical can undergo several subsequent reactions, including decarbonylation to form an alkyl radical pair, or intramolecular hydrogen abstraction to yield an unsaturated aldehyde.[8]

Norrish Type II Reaction and Norrish-Yang Cyclization

The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical.[6] For 1-(3,3-dimethylcyclobutyl)ethan-1-one, there are accessible γ-hydrogens on the cyclobutane ring.

A significant pathway for cyclobutyl ketones is the Norrish-Yang cyclization , an intramolecular variation of the Norrish Type II reaction, which leads to the formation of a bicyclic alcohol. This reaction is often stereospecific.

DOT Script for Norrish-Yang Cyclization

Norrish_Yang Ketone 1-(3,3-Dimethylcyclobutyl)ethan-1-one Excited_Ketone Excited Ketone (n,π*) Ketone->Excited_Ketone Biradical_Intermediate 1,4-Biradical Excited_Ketone->Biradical_Intermediate γ-Hydrogen Abstraction Bicyclic_Alcohol Bicyclo[1.1.1]pentan-2-ol derivative Biradical_Intermediate->Bicyclic_Alcohol Cyclization

Caption: Norrish-Yang cyclization of 1-(3,3-dimethylcyclobutyl)ethan-1-one.

Comparison of Norrish Pathways

The competition between Norrish Type I and Type II reactions is influenced by several factors, including the availability and reactivity of γ-hydrogens and the stability of the radicals formed in the Type I cleavage. For many cyclobutyl ketones, the Norrish-Yang cyclization is a prominent pathway due to the favorable geometry for γ-hydrogen abstraction.

Reaction TypeKey IntermediateMajor ProductsInfluencing Factors
Norrish Type I Acyl-Alkyl BiradicalAlkanes, Alkenes, Unsaturated Aldehydes (post-decarbonylation or H-abstraction)Stability of the formed radicals, solvent cage effects.
Norrish Type II / Yang Cyclization 1,4-BiradicalBicyclic Alcohols, Cleavage products (alkene and enol)Presence and accessibility of γ-hydrogens, ring strain.
Experimental Protocol: Photochemical Reaction of a Ketone (Adapted)[7]
  • Reaction Setup: A solution of 1-(3,3-dimethylcyclobutyl)ethan-1-one (e.g., 0.01 M) in a suitable solvent (e.g., methanol, acetonitrile, or benzene) is placed in a quartz or Pyrex reaction vessel.

  • Degassing: The solution is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen, which can quench the triplet excited state.

  • Irradiation: The solution is irradiated using a mercury arc lamp (e.g., 254 nm or 300 nm) in a photochemical reactor. The reaction progress is monitored by GC or TLC.

  • Work-up and Analysis: After the starting material is consumed or a desired conversion is reached, the solvent is removed under reduced pressure. The product mixture is then separated and purified by column chromatography. The structure of the products is determined by spectroscopic methods (NMR, IR, MS).

Acid-Catalyzed Rearrangements: Ring Expansion and the Quest for Stability

In the presence of a strong acid, 1-(3,3-dimethylcyclobutyl)ethan-1-one can undergo rearrangement reactions driven by the formation of a more stable carbocation. Protonation of the carbonyl oxygen is followed by a rearrangement that can lead to ring expansion.

Mechanistic Considerations

A plausible mechanism involves a 1,2-alkyl shift, where a bond of the cyclobutane ring migrates to the adjacent carbocationic center. This results in the expansion of the four-membered ring to a five-membered ring, which is thermodynamically more stable. The resulting cyclopentyl cation can then be trapped by a nucleophile or undergo elimination to form an alkene. This type of rearrangement is analogous to the pinacol rearrangement.[9][10]

DOT Script for Acid-Catalyzed Ring Expansion

Ring_Expansion Ketone 1-(3,3-Dimethylcyclobutyl)ethan-1-one Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Carbocation_Intermediate Tertiary Carbocation Protonated_Ketone->Carbocation_Intermediate Rearrangement Ring_Expanded_Cation Cyclopentyl Cation Carbocation_Intermediate->Ring_Expanded_Cation 1,2-Alkyl Shift (Ring Expansion) Ring_Expanded_Product 3,3-Dimethylcyclopentanone Ring_Expanded_Cation->Ring_Expanded_Product - H+

Caption: Acid-catalyzed ring expansion of 1-(3,3-dimethylcyclobutyl)ethan-1-one.

The formation of 3,3-dimethylcyclopentanone is a highly probable outcome of this reaction, driven by the relief of ring strain and the formation of a more stable carbocation intermediate.

Conclusion

The reactions of 1-(3,3-dimethylcyclobutyl)ethan-1-one offer a rich landscape of mechanistic possibilities. The Baeyer-Villiger oxidation is predicted to be highly regioselective, favoring migration of the cyclobutyl group. Photochemical excitation opens up competing Norrish Type I and Type II pathways, with the Norrish-Yang cyclization being a likely outcome for this class of compounds. Finally, acid-catalyzed conditions are expected to promote ring expansion to a more stable cyclopentanone derivative. A thorough understanding of these competing mechanistic pathways is essential for harnessing the synthetic potential of this and related cyclobutyl ketones in the development of novel molecules for pharmaceutical and materials science applications.

References

  • Norrish Reaction | Chem-Station Int. Ed. (2017). Available at: [Link]

  • Baeyer-Villiger Oxidation - Organic Chemistry Portal. Available at: [Link]

  • The Baeyer–Villiger Oxidation of Cubyl Ketones: A Synthetic Route to Functionalized Cubanols - PMC. Available at: [Link]

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC. Available at: [Link]

  • Baeyer--Villiger Oxidation. Available at: [Link]

  • Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude - AdiChemistry. Available at: [Link]

  • Baeyer–Villiger oxidation - Wikipedia. Available at: [Link]

  • Norrish Type I and II Reaction. Available at: [Link]

  • Baeyer-Villiger Oxidation - Chemistry Steps. Available at: [Link]

  • CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents.
  • Synthesis of cyclopentanones - Organic Chemistry Portal. Available at: [Link]

  • Scheme 1 Possible photoproducts from Norrish Type I and II reactions. - ResearchGate. Available at: [Link]

  • 3,3-dimethylcyclopentanone - C7H12O, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

  • Baeyer-Villiger oxidation - Chemistry LibreTexts. Available at: [Link]

  • Femtochemistry of Norrish Type-I Reactions: IV. Highly Excited Ketones-Experimental. Available at: [Link]

  • Applications of Norrish type I and II reactions in the total synthesis of natural products - SciSpace. Available at: [Link]

  • EP3233820B1 - Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery - Google Patents.
  • Norrish' type I and II reactions and their role in the building of photochemical science. Available at: [Link]

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade - Chemical Science (RSC Publishing). Available at: [Link]

  • Simpli fi ed reaction mechanism for the photolysis of 3H3M2B. - ResearchGate. Available at: [Link]

  • Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO 3 • ): A Kinetic and Computational Study - MDPI. Available at: [Link] 27.[8][8]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC. Available at: [Link]

  • Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications - ACP. Available at: [Link]

  • 311 Pinacol Pinacolone Rearrangement | PDF | Chemical Reactions | Organic Chemistry - Scribd. Available at: [Link]

  • Pinacol Rearrangement - SynArchive. Available at: [Link]

Sources

Comparative

Cross-reactivity studies of 1-(3,3-Dimethylcyclobutyl)ethan-1-one analogs

An In-Depth Technical Guide to Cross-Reactivity Studies of 1-(3,3-Dimethylcyclobutyl)ethan-1-one Analogs Introduction: The Specificity Challenge of Small Molecule Bioanalysis This guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Cross-Reactivity Studies of 1-(3,3-Dimethylcyclobutyl)ethan-1-one Analogs

Introduction: The Specificity Challenge of Small Molecule Bioanalysis

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for analogs of 1-(3,3-Dimethylcyclobutyl)ethan-1-one. We will explore the synthesis of relevant analogs, detail a robust competitive ELISA protocol for primary screening, present a confirmatory LC-MS/MS method, and interpret the resulting data within a structure-activity relationship (SAR) context. The methodologies described herein are grounded in established analytical principles and regulatory expectations, providing researchers with a self-validating system for assessing assay specificity.[6][7]

Selection and Synthesis of Structural Analogs

To thoroughly evaluate the specificity of an assay for 1-(3,3-Dimethylcyclobutyl)ethan-1-one (the parent compound), a panel of structurally related analogs must be synthesized and tested. The selection should include molecules with subtle and significant variations to probe the structural features critical for antibody recognition. The cyclobutyl moiety, with its reduced ring strain compared to cyclopropane but lower conformational flexibility than larger rings, offers a unique scaffold for exploring these interactions.[8][9]

A plausible synthetic approach for these analogs involves the acylation of a corresponding Grignard or organolithium reagent, or via Friedel-Crafts acylation where applicable.[10][11] For the purpose of this guide, we will consider the analogs listed in Table 1, which are designed to probe the importance of the gem-dimethyl group, the cyclobutyl ring size, and the nature of the ketone.

Table 1: Panel of Analogs for Cross-Reactivity Screening

Compound IDStructureRationale for Inclusion
Parent 1-(3,3-Dimethylcyclobutyl)ethan-1-oneThe target analyte against which the primary antibody is raised.
Analog A 1-(Cyclobutyl)ethan-1-oneTo assess the contribution of the gem-dimethyl group to antibody binding.
Analog B 1-(3,3-Dimethylcyclobutyl)propan-1-oneTo evaluate the effect of extending the acetyl chain (ketone modification).
Analog C 1-(3,3-Dimethylcyclopentyl)ethan-1-oneTo determine if ring expansion from cyclobutyl to cyclopentyl affects recognition.
Analog D 3,3-Dimethylcyclobutan-1-olTo test for cross-reactivity with a potential reduced metabolite of the parent compound.
Analog E 1-(3-Methylcyclobutyl)ethan-1-oneTo assess the impact of removing one of the methyl groups.

Primary Screening: Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and cost-effective method for the initial assessment of cross-reactivity.[2] The principle relies on the competition between the free analyte (parent compound or analog) and a fixed amount of enzyme-labeled analyte for binding to a limited number of antibody-coated wells. The signal generated is inversely proportional to the concentration of the free analyte.

Experimental Workflow: Competitive ELISA

The following diagram outlines the logical flow of the competitive ELISA for cross-reactivity assessment.

ELISA_Workflow cluster_prep Assay Preparation cluster_competition Competitive Reaction cluster_detection Signal Detection cluster_analysis Data Analysis plate Coat Microtiter Plate with Capture Antibody wash1 Wash and Block Non-specific Sites plate->wash1 add_samples Add Standards (Parent) or Test Analogs wash1->add_samples add_conjugate Add Enzyme-Conjugated Parent Compound add_samples->add_conjugate incubate1 Incubate to Allow Competition add_conjugate->incubate1 wash2 Wash to Remove Unbound Reagents incubate1->wash2 add_substrate Add Chromogenic Substrate wash2->add_substrate incubate2 Incubate for Color Development add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate plot_curve Plot Standard Curve (Absorbance vs. Conc.) read_plate->plot_curve calc_ic50 Calculate IC50 for Parent and Analogs plot_curve->calc_ic50 calc_cr Calculate Percent Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for competitive ELISA to determine cross-reactivity.

Detailed Protocol: Competitive ELISA

Objective: To determine the percent cross-reactivity of a panel of analogs against an antibody raised for 1-(3,3-Dimethylcyclobutyl)ethan-1-one.

Materials:

  • High-binding 96-well microtiter plates

  • Capture Antibody (e.g., Rabbit anti-1-(3,3-Dimethylcyclobutyl)ethan-1-one)

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Parent compound and analogs (Table 1)

  • Enzyme Conjugate (e.g., 1-(3,3-Dimethylcyclobutyl)ethan-1-one-HRP)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing & Blocking: Aspirate the coating solution and wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Standard/Analog Preparation: Prepare a serial dilution of the parent compound (for the standard curve) and each analog in assay buffer.

  • Competitive Reaction: Wash the plate 3 times. Add 50 µL of standard or analog dilution to the appropriate wells. Then, add 50 µL of diluted enzyme conjugate to all wells. Incubate for 1 hour at 37°C.

  • Detection: Wash the plate 5 times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well to quench the reaction.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader within 15 minutes.

Data Analysis and Interpretation

The cross-reactivity (%) is calculated using the IC50 values (the concentration of analyte that causes 50% inhibition of the maximum signal). The formula is as follows:

% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog) x 100

Table 2: Hypothetical Cross-Reactivity Data (Competitive ELISA)

Compound IDDescriptionHypothetical IC50 (ng/mL)Calculated % Cross-Reactivity
Parent 1-(3,3-Dimethylcyclobutyl)ethan-1-one10100%
Analog A 1-(Cyclobutyl)ethan-1-one8511.8%
Analog B 1-(3,3-Dimethylcyclobutyl)propan-1-one2504.0%
Analog C 1-(3,3-Dimethylcyclopentyl)ethan-1-one5501.8%
Analog D 3,3-Dimethylcyclobutan-1-ol> 10,000< 0.1%
Analog E 1-(3-Methylcyclobutyl)ethan-1-one1506.7%

From this hypothetical data, we can infer key structure-activity relationships:

  • Importance of the gem-dimethyl group: The significant drop in cross-reactivity for Analog A (11.8%) and Analog E (6.7%) suggests the two methyl groups on the cyclobutyl ring are critical for antibody recognition, likely fitting into a specific hydrophobic pocket.

  • Specificity of the Ketone Moiety: Modification of the acetyl group to a propanoyl group (Analog B) or its reduction to an alcohol (Analog D) drastically reduces binding affinity. This indicates the carbonyl oxygen and the terminal methyl group are key epitope features.

  • Ring Size Constraint: Expanding the ring from a 4-membered to a 5-membered system (Analog C) severely diminishes cross-reactivity, highlighting the antibody's high conformational selectivity for the cyclobutyl scaffold.

Orthogonal Confirmation: LC-MS/MS

While ELISA is excellent for screening, a highly specific and sensitive orthogonal method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required for confirmation and is the gold standard in regulated bioanalysis.[12] This method separates compounds based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) cluster_data Data Analysis sample Matrix Sample (e.g., Plasma, Urine) add_is Spike with Internal Standard (IS) sample->add_is extraction Perform Extraction (e.g., SPE, LLE) add_is->extraction evaporate Evaporate & Reconstitute extraction->evaporate inject Inject Sample onto LC Column evaporate->inject gradient Apply Mobile Phase Gradient for Separation inject->gradient elution Analogs Elute at Characteristic Retention Times gradient->elution ionize Ionize Eluted Analytes (e.g., ESI+) elution->ionize select_precursor Select Precursor Ion (Q1) ionize->select_precursor fragment Fragment in Collision Cell (Q2) select_precursor->fragment select_product Select Product Ion (Q3) fragment->select_product detect Detect and Quantify select_product->detect integrate Integrate Peak Areas (Analyte and IS) detect->integrate plot_curve Generate Calibration Curve integrate->plot_curve quantify Quantify Analyte Concentration plot_curve->quantify

Caption: LC-MS/MS workflow for specific quantification of analogs.

Detailed Protocol: LC-MS/MS Method

Objective: To specifically detect and quantify 1-(3,3-Dimethylcyclobutyl)ethan-1-one and its analogs in a complex matrix.

Instrumentation:

  • HPLC system (e.g., Agilent, Waters) with a C18 reverse-phase column.

  • Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher).

Procedure:

  • Sample Preparation: Spike 100 µL of the sample (e.g., plasma) with a deuterated internal standard (e.g., 1-(3,3-Dimethylcyclobutyl)ethan-1-one-d3). Perform a protein precipitation with 300 µL of acetonitrile. Centrifuge and transfer the supernatant for analysis.

  • Chromatography:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes to separate the parent compound from its analogs.[12]

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize specific precursor → product ion transitions for the parent compound and each analog (see Table 3). For example, the parent compound (MW: 140.22) might protonate to [M+H]⁺ at m/z 141.1 and produce a characteristic fragment upon collision.

Table 3: Example MRM Transitions for LC-MS/MS Analysis

Compound IDPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Parent 141.183.1
Analog A 113.171.1
Analog B 155.183.1
Analog C 155.197.1
Parent-d3 (IS) 144.186.1

The LC-MS/MS method provides unambiguous identification and quantification, as it relies on two levels of specificity: chromatographic retention time and a mass-based fragmentation pattern. This allows for the accurate measurement of each analog, even in the presence of others, thereby confirming the initial findings from the immunoassay.

Conclusion: An Integrated Approach to Specificity Assessment

Evaluating the cross-reactivity of structural analogs is a non-negotiable step in the validation of any bioanalytical method, particularly for immunoassays of small molecules. This guide has detailed an integrated, two-tiered approach. A high-throughput competitive ELISA serves as an effective primary screen to identify potentially cross-reacting compounds and to elucidate fundamental structure-activity relationships. Subsequently, a highly specific and sensitive LC-MS/MS method provides orthogonal confirmation, ensuring analytical accuracy and regulatory compliance.[6][13] By employing this rigorous, self-validating workflow, researchers, scientists, and drug development professionals can build a comprehensive understanding of their assay's specificity, ensuring the generation of trustworthy and reliable data.

References

  • ACS Omega. (2024). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Publications. Available at: [Link]

  • Clarke, A. (2016). Immunoassays - Analytical Toxicology. In Clarke's Analysis of Drugs and Poisons. Academic Press. Available at: [Link]

  • Nature Communications. (2021). Improved immunoassay sensitivity and specificity using single-molecule colocalization. Nature. Available at: [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2025). Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. ACS Publications. Available at: [Link]

  • MDPI. (2026). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. MDPI. Available at: [Link]

  • Organic Letters. (2021). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. ACS Publications. Available at: [Link]

  • Nature Communications. (2025). Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups. Nature. Available at: [Link]

  • ResearchGate. (2023). Structural Effects of the Cyclobutyl Group on Reactivity and Properties. ResearchGate. Available at: [Link]

  • R Discovery. (2014). Comparison of EMA and FDA guidelines for drug interactions: An overview. R Discovery. Available at: [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. EMA. Available at: [Link]

  • Google Patents. (2016). WO2016097569A1 - Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery. Google Patents.
  • U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. FDA. Available at: [Link]

  • PubMed. (2013). Fragrance Material Review on 1-(3,3-dimethylcyclohexyl)ethan-1-one. National Library of Medicine. Available at: [Link]

  • PubMed. (2018). Synthesis of Cyclobutane Nucleoside Analogues 3: Preparation of Carbocyclic Derivatives of Oxetanocin. National Library of Medicine. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein-Institut. Available at: [Link]

  • MDPI. (2021). Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. MDPI. Available at: [Link]

Sources

Validation

Part 1: The Cornerstone of Cyclobutane Synthesis: [2+2] Cycloaddition Reactions

An In-Depth Technical Guide to the Synthesis of Substituted Cyclobutanes: A Comparative Analysis of New and Existing Methodologies The cyclobutane motif, a four-membered carbocycle, is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Substituted Cyclobutanes: A Comparative Analysis of New and Existing Methodologies

The cyclobutane motif, a four-membered carbocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its inherent ring strain and distinct puckered three-dimensional geometry offer unique pharmacological properties and synthetic opportunities, often serving to improve a drug's potency, selectivity, and pharmacokinetic profile. Cyclobutane rings can enhance metabolic stability, provide conformational restriction, and act as non-planar bioisosteres for aromatic rings or alkenes.

This guide provides a comprehensive analysis of core synthetic strategies for constructing substituted cyclobutanes, benchmarking new and emerging methods against established ones. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific synthetic challenges.

The most prevalent and historically significant strategy for constructing the cyclobutane ring is the [2+2] cycloaddition, where two unsaturated molecules combine to form a four-membered ring. This transformation can be initiated by light, heat, or transition metal catalysis, with the feasibility governed by the Woodward-Hoffmann rules of orbital symmetry.

Photochemical [2+2] Cycloaddition

According to orbital symmetry rules, the suprafacial-suprafacial [2+2] cycloaddition of two simple alkenes is thermally forbidden but photochemically allowed. This has established photochemical methods as the most common approach for synthesizing cyclobutanes. The reaction typically proceeds in a stepwise manner through a 1,4-diradical intermediate after one of the alkene components is excited to its triplet state.

Key Mechanistic Approaches:

  • Direct Excitation: The substrate itself absorbs UV light to reach an excited state. This requires the molecule to have a suitable chromophore.

  • Triplet Sensitization: A sensitizer (e.g., acetone, benzophenone) absorbs the light and transfers its energy to one of the reactants, promoting it to the triplet state. This is useful for substrates that do not absorb light efficiently.

  • Copper(I) and Photoredox Catalysis: Modern variations use catalysts to facilitate the reaction under milder conditions, often with visible light. For example, visible light photoredox catalysts like Ru(bipy)₃Cl₂ can promote the reaction via a one-electron reduction of an enone substrate, which then undergoes a radical anion cycloaddition.

General Workflow for Photochemical [2+2] Cycloaddition:

G prep 1. Preparation Prepare solution of enone and alkene in a suitable solvent (e.g., CH₂Cl₂ or Acetone). Ensure inert atmosphere if needed. react 2. Irradiation Irradiate with appropriate light source (e.g., UV lamp, LED). Monitor reaction progress (TLC, GC/MS). prep->react workup 3. Work-up & Purification Concentrate the reaction mixture. Purify the crude product via column chromatography. react->workup char 4. Characterization Characterize the product using NMR, MS, etc. workup->char

Caption: General workflow for a photochemical [2+2] cycloaddition.

Experimental Protocol: Visible-Light Mediated [2+2] Cycloaddition of an Enone

This protocol is adapted from the work of Yoon et al. on Ru(II)-photocatalyzed cycloadditions.

  • Preparation: To an oven-dried vial, add the aryl enone (1.0 equiv.), the alkene (2.0-3.0 equiv.), and Ru(bipy)₃Cl₂ (1-2 mol%).

  • Solvent and Degassing: Add the desired solvent (e.g., CH₃CN, 0.1 M concentration). Seal the vial and degas the solution by sparging with argon for 10-15 minutes.

  • Irradiation: Place the reaction vial approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature for 16-24 hours. The causality for using visible light with a photoredox catalyst is to generate the excited state of the catalyst, which is a potent single-electron transfer agent, initiating the radical-based cycloaddition under significantly milder conditions than high-energy UV light.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or ¹H NMR analysis of an aliquot. The disappearance of the starting enone is a key indicator of reaction completion.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to isolate the cyclobutane product. This protocol is self-validating as the high diastereoselectivity often observed is a hallmark of this method, and its absence could indicate issues with the catalyst or reaction conditions.

Thermal [2+2] Cycloaddition

While thermally forbidden for simple alkenes, thermal [2+2] cycloadditions are highly effective for specific substrate classes like ketenes, allenes, and certain fluorinated alkenes. These reactions proceed through a concerted, antarafacial-suprafacial pathway, which is sterically demanding but synthetically useful.

  • Ketenes and Allenes: The addition of alkenes to ketenes or allenes is an efficient way to produce cyclobutanones or methylenecyclobutanes, respectively. These reactions are often highly stereoselective.

Transition Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysts can mediate [2+2] cycloadditions by providing an alternative, lower-energy reaction pathway, effectively bypassing the high thermal barrier. Catalysts based on iron, cobalt, nickel, and rhodium have been successfully employed.

  • Mechanism: These reactions often proceed via the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to furnish the cyclobutane ring. This mechanism allows for high control over stereochemistry.

  • Recent Advances: A novel Rh(III)-catalyzed pathway has been developed for synthesizing substituted cyclobutanes from 2-aryl quinazolinones and alkylidenecyclopropanes, involving a unique C-C bond cleavage. This highlights the expanding scope of metal catalysis beyond simple alkene dimerization.

Part 2: Emerging Frontiers in Cyclobutane Synthesis

While [2+2] cycloadditions are powerful, they are not always suitable, especially for constructing highly substituted or complex cyclobutane cores. This has driven the development of innovative alternative strategies.

Ring Contraction of Pyrrolidines

A recently developed strategy involves the stereospecific synthesis of multisubstituted cyclobutanes from readily available pyrrolidines.

  • Mechanism: This method relies on iodonitrene chemistry to mediate a nitrogen extrusion from an N-aminated pyrrolidine. The reaction proceeds through a radical pathway, and the stereochemistry of the starting pyrrolidine is often retained in the cyclobutane product. This approach is particularly valuable as it provides direct access to congested sp³-rich carbocycles that are challenging to make via cycloaddition.

Reaction Scheme: Pyrrolidine to Cyclobutane Contraction

G reactant Substituted Pyrrolidine intermediate N-aminated Intermediate reactant->intermediate Iodonitrene Chemistry product Multisubstituted Cyclobutane intermediate->product N₂ Extrusion (Radical Pathway)

Caption: Ring contraction of pyrrolidines to form cyclobutanes.

Strain-Release Driven Synthesis from Bicyclo[1.1.0]butanes (BCBs)

Bicyclo[1.1.0]butanes are among the most highly strained organic compounds and serve as excellent precursors for functionalized cyclobutanes via strain-release-driven ring-opening reactions.

  • Methodology: The central, highly strained C-C σ-bond of the BCB can be cleaved and functionalized by reacting with a wide range of reagents under thermal, photochemical, or transition-metal-catalyzed conditions. This strategy allows for the diastereoselective formation of densely substituted cyclobutanes that would be difficult to access otherwise. For instance, catalyst-controlled hydrophosphination of acyl BCBs can yield different regioisomers of phosphine-containing cyclobutanes from the same starting materials.

Part 3: Comparative Analysis and Benchmarking

The choice of synthetic method depends critically on the desired substitution pattern, required stereochemistry, and scalability. The following table provides a comparative overview of the discussed methodologies.

MethodKey Features & MechanismTypical YieldsStereoselectivitySubstrate ScopeKey Advantages & Limitations
Photochemical [2+2] Cycloaddition Photochemically allowed, often via triplet state and 1,4-diradical.Moderate to ExcellentGood to Excellent Diastereoselectivity. Enantioselectivity requires chiral catalysts or auxiliaries.Broad, especially for enones and alkenes.Adv: High functional group tolerance, access to complex scaffolds. Lim: Requires specialized photochemical equipment, regioselectivity can be an issue.
Thermal [2+2] Cycloaddition Thermally allowed for activated substrates (ketenes, allenes) via a concerted pathway.Good to ExcellentOften highly stereospecific.Limited to specific substrates like ketenes, allenes, and fluorinated alkenes.Adv: Operationally simple, no special equipment needed. Lim: Narrow substrate scope.
Transition Metal-Catalyzed [2+2] Metal mediates the reaction via intermediates like metallacyclopentanes.Good to ExcellentExcellent control over both diastereoselectivity and enantioselectivity is possible.Broad and expanding; can couple unactivated alkenes and alkynes.Adv: High selectivity, milder conditions than thermal methods. Lim: Catalyst cost and sensitivity.
Ring Contraction of Pyrrolidines Nitrogen extrusion from N-aminated pyrrolidines via a radical pathway.Moderate to GoodHighly stereospecific, retaining the stereochemistry of the starting material.Access to highly substituted, sp³-rich cyclobutanes.Adv: Novel access to congested stereocenters. Lim: Requires synthesis of the pyrrolidine precursor.
Strain-Release from BCBs Ring-opening of the central bond of highly strained bicyclo[1.1.0]butanes.Good to ExcellentCan be highly diastereoselective, often catalyst-controlled.Diverse range of nucleophiles and electrophiles can be used for functionalization.Adv: Creates densely functionalized cyclobutanes in a single step. Lim: Availability of substituted BCB starting materials.

Conclusion

The synthesis of cyclobutanes has evolved significantly from its reliance on classical photochemical [2+2] cycloadditions. While photocycloaddition remains a cornerstone of cyclobutane synthesis, modern advancements using visible-light photoredox catalysis and flow chemistry are enhancing its efficiency, safety, and scalability. For cases where cycloadditions are challenging, newer methods such as the ring contraction of pyrrolidines and the strain-release functionalization of bicyclo[1.1.0]butanes provide powerful, alternative disconnections. These emerging strategies are particularly adept at creating the highly substituted, stereochemically complex cyclobutane cores that are increasingly sought after in drug discovery. The selection of an appropriate method requires a careful analysis of the target structure, with this guide serving as a foundational resource for making that informed decision.

References

  • Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]

  • Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008). Ru(bipy)3Cl2 as a Visible Light Photocatalyst for [2+2] Enone Cycloadditions. Journal of the American Chemical Society, 130(39), 12886–12887. [Link]

  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Auburn University Electronic Theses and Dissertations. [Link]

  • Myers, A. Cyclobutane Synthesis Methods Review. Scribd. [Link]

  • ChemistrySelect. (2024). Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis. ResearchGate. [Link]

  • Kim, H., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. [Link]

  • Wouters, J., et al. (2016). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Almac. (2023). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Almac Group. [Link]

  • Ghosh, S., et al. (2011). Role of Anions in the Synthesis of Cyclobutane Derivatives via [2 + 2] Cycloaddition Reaction in the Solid State and Their Isomerization in Solution. The Journal of Organic Chemistry, 76(17), 7146–7155. [Link]

  • Zhang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chinese Medicine. [Link]

  • Wang, Y., et al. (2023). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. Inorganic Chemistry Frontiers. [Link]

  • O'Brien, P., et al. (2025). Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. Chemistry – A European Journal. [Link]

  • Royal Society of Chemistry. (2018). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers. [Link]

  • Lee, J. Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Nanyang Technological University. [Link]

  • RajanBabu, T.V., et al. (2019). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. mediaTUM. [Link]

  • Brown Group. (2020). How did the Brown Group Achieve the Total Synthesis of the Cyclobutane-containing Target Cajanusine? YouTube. [Link]

  • Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(3,3-Dimethylcyclobutyl)ethan-1-one

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical waste is not merely a regulatory...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe laboratory environment and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3,3-Dimethylcyclobutyl)ethan-1-one, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.

Our objective is to empower your laboratory with the knowledge to handle this compound confidently and safely, ensuring that every step, from the point of generation to final disposal, is self-validating and compliant with the highest standards of laboratory practice.

Understanding the Compound: Hazard Profile and Properties

Before any disposal procedure can be initiated, a thorough understanding of the subject chemical is paramount. 1-(3,3-Dimethylcyclobutyl)ethan-1-one is a ketone, and its physical and chemical properties dictate the necessary handling and disposal precautions. While comprehensive toxicological data for this specific compound is not fully investigated, its classification as a flammable liquid and potential irritant, based on data for similar ketones and cyclic compounds, necessitates careful management.[1]

PropertyValue / InformationSource
Chemical Name 1-(3,3-Dimethylcyclobutyl)ethan-1-one[2][3]
CAS Number 34970-17-7[2]
Molecular Formula C₈H₁₄O[3]
Molecular Weight 126.10 g/mol [3]
Physical State Liquid (Assumed based on similar structures)[4]
Hazards Flammable liquid and vapor.[5][6] May cause skin, eye, and respiratory irritation.[1][6] The toxicological properties have not been fully investigated.[1]

Note: Data for closely related compounds are used to infer properties where specific data for 1-(3,3-Dimethylcyclobutyl)ethan-1-one is unavailable.

Immediate Safety and Handling Protocols

Proper disposal begins with safe handling during and after use. The flammability and irritant nature of ketones demand stringent adherence to personal and engineering safety controls.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. This is your primary defense against accidental exposure.

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves before use and use proper removal techniques to avoid skin contact.

  • Body Protection : A standard lab coat should be worn to protect against splashes. For larger quantities or in case of a significant spill, a chemically resistant apron may be necessary.

  • Respiratory Protection : All handling of 1-(3,3-Dimethylcyclobutyl)ethan-1-one should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[1]

Engineering Controls and Safe Handling Practices
  • Ventilation : Ensure adequate ventilation, especially in confined areas. Use of explosion-proof electrical and ventilating equipment is crucial due to the compound's flammability.[5]

  • Ignition Sources : Keep the compound away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][5][6][7] Use only non-sparking tools when handling containers.[1][5]

  • Static Discharge : To prevent ignition of vapors by static electricity, all metal parts of equipment must be grounded.[1][7]

Step-by-Step Disposal Protocol

The disposal of 1-(3,3-Dimethylcyclobutyl)ethan-1-one is governed by regulations for hazardous chemical waste.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][8] Doing so can lead to the formation of explosive vapor mixtures in sewer systems and cause significant environmental harm.[9]

Step 1: Waste Identification and Classification

All unused, expired, or contaminated 1-(3,3-Dimethylcyclobutyl)ethan-1-one must be classified as hazardous waste. This is the critical first step that dictates all subsequent actions. The primary hazardous characteristics are its flammability and potential toxicity.

Step 2: Segregation of Waste Streams

Proper waste segregation is essential for both safety and cost-effectiveness. Do not mix 1-(3,3-Dimethylcyclobutyl)ethan-1-one waste with other, less hazardous waste streams.[10] Mixing can complicate the disposal process and often increases costs. Ketone waste should be collected separately from other chemical waste types unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 3: Containerization
  • Select an Appropriate Container : Use a clean, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is typically appropriate. The original product container can be used if it is in good condition.

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 1-(3,3-Dimethylcyclobutyl)ethan-1-one"

    • The associated hazards (e.g., "Flammable," "Irritant")

    • The date accumulation started

    • The name of the principal investigator or lab contact

  • Container Management : Keep the container closed at all times except when adding waste.[1] Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.

Step 4: Storage of Chemical Waste
  • Location : Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory. This area should be away from heat and ignition sources.[11]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.

  • Flammables Cabinet : Due to its flammability, the waste should be stored in an approved flammable liquids cabinet.[9]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's designated hazardous waste program, often managed by the EHS department.[12] These programs contract with licensed hazardous waste disposal companies to ensure the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations, such as those under the Resource Conservation and Recovery Act (RCRA).[8] Never attempt to transport hazardous waste yourself.[12]

G cluster_0 cluster_1 Step 1: Classification & Segregation cluster_2 Step 2: Containerization & Storage cluster_3 Step 3: Final Disposal A Waste Generation (Unused or Contaminated Reagent) B Is the waste 1-(3,3-Dimethylcyclobutyl)ethan-1-one? A->B C YES: Classify as Flammable Hazardous Waste B->C D Segregate from other waste streams C->D E Select compatible, sealed container D->E F Label container with: 'Hazardous Waste', Chemical Name, Hazards, Date E->F G Store in secondary containment inside a Flammables Cabinet F->G H Is container full or disposal required? G->H I Contact Institutional EHS Office for waste pickup request H->I Yes J Licensed vendor collects, transports, and disposes of waste I->J

Caption: Disposal workflow for 1-(3,3-Dimethylcyclobutyl)ethan-1-one.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent injury and further contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources : Immediately extinguish all nearby flames and turn off any spark-producing equipment.[1]

  • Containment : Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and soak up the spill. Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Cleanup : Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container. Use spark-proof tools for this process.[1]

  • Decontamination : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS office, following your institution's specific procedures.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, responsible, and compliant disposal of 1-(3,3-Dimethylcyclobutyl)ethan-1-one, reinforcing a culture of safety and environmental responsibility within the laboratory.

References

  • RiskAssess. (n.d.). Disposal of chemical wastes. Retrieved from [Link]

  • Maratek. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste? Retrieved from [Link]

  • PubChem. (n.d.). 1-[3,3-Dimethyl-1-(prop-2-en-1-yl)cyclohexyl]ethan-1-one. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,3-Dimethylcyclohexyl)ethanone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclobutyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(3,3-dimethylcyclobutyl)ethan-1-one. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(3,3-Dimethylcyclobutyl)ethan-1-one

An Essential Guide to Personal Protective Equipment for Handling 1-(3,3-Dimethylcyclobutyl)ethan-1-one This document provides comprehensive, immediate-use guidance on the selection, use, and disposal of Personal Protecti...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to Personal Protective Equipment for Handling 1-(3,3-Dimethylcyclobutyl)ethan-1-one

This document provides comprehensive, immediate-use guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for all laboratory operations involving 1-(3,3-Dimethylcyclobutyl)ethan-1-one. As a specialized alkyl cyclic ketone, this compound requires a rigorous and well-defined safety protocol to mitigate risks. This guide is designed for researchers, scientists, and drug development professionals, grounding its recommendations in established safety principles and data from structurally analogous chemicals to ensure a robust margin of safety.

Foundational Safety: A Proactive Risk Assessment

Inferred Chemical Hazards:

  • Flammability: Ketones as a class are often flammable. Structurally similar compounds like 3,3-dimethylbut-1-ene are classified as highly flammable liquids and vapors.[1][2] The related 1-(3,3-dimethylcyclohexyl)ethanone has a flash point of 70°C (158°F).[3] Therefore, 1-(3,3-Dimethylcyclobutyl)ethan-1-one should be treated as a flammable liquid, and all work must be conducted away from ignition sources.[4]

  • Skin and Eye Irritation: Direct contact with analogous ketones and cyclic hydrocarbons is known to cause skin irritation and serious eye irritation.[2][5] Assume this compound will cause irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation, and potentially drowsiness or dizziness.[1][6] High vapor concentrations of ketones can cause symptoms like headache, dizziness, and nausea.[6]

  • Aspiration Hazard: If swallowed, there may be a risk of the liquid entering the airways, which can be fatal.[1][2]

This assessment mandates that all handling of 1-(3,3-Dimethylcyclobutyl)ethan-1-one occurs within a framework of stringent engineering and administrative controls, with PPE serving as the critical final barrier to exposure.

The Hierarchy of Controls: PPE as the Last Line of Defense

Before detailing specific PPE, it is crucial to recognize that PPE does not eliminate the hazard. It is the final and essential protective measure in the hierarchy of controls.

  • Engineering Controls: The primary method for exposure control is to handle 1-(3,3-Dimethylcyclobutyl)ethan-1-one exclusively within a properly functioning and certified chemical fume hood. This minimizes the inhalation of vapors.[6][7]

  • Administrative Controls: Adherence to a well-defined Chemical Hygiene Plan (CHP) and Standard Operating Procedures (SOPs) is mandatory.[8] This includes proper training for all personnel, clear labeling of containers, and restricting access to authorized users.

  • Personal Protective Equipment (PPE): The use of appropriate PPE is required for all personnel handling the substance, even when using a fume hood.[9][10]

Core PPE Requirements: A Detailed Protocol

The minimum PPE for any work involving this chemical includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[11] The following provides an in-depth, task-specific guide.

Eye and Face Protection: Preventing Ocular Exposure

Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory for all operations.[11][12] Standard safety glasses with side shields do not provide adequate protection against chemical splashes and are insufficient.[11]

  • High-Risk Operations: For procedures involving larger volumes (>100 mL), heating, potential for pressure build-up, or transfers between containers, a full-face shield must be worn in addition to chemical splash goggles.[11] The face shield provides a secondary barrier against splashes to the entire face.

Hand Protection: Selecting the Right Glove

Ketones are known to degrade or permeate common laboratory gloves, such as latex and standard nitrile, with prolonged contact.[13][14] Glove selection must be based on the specific task and potential for exposure.

  • For Incidental Contact (Splash Protection): For tasks where only minor, accidental splashes are anticipated, a heavier-duty nitrile glove (e.g., 8 mil) may be used. However, upon any splash, gloves must be removed immediately, and hands washed thoroughly.[15]

  • For Extended Use or Immersion: For any procedure involving significant quantities of the chemical or where prolonged contact is possible, more resistant gloves are required. Recommended materials include:

    • Butyl Rubber: Offers excellent resistance to ketones.[13]

    • PVA-Coated Gloves: Specifically designed for protection against ketones and other organic solvents.[16]

Always inspect gloves for tears, pinholes, or signs of degradation before each use. [2] After handling the chemical, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and dispose of them as hazardous waste.

Body Protection: Shielding Against Spills and Fire
  • Laboratory Coat: A flame-resistant (FR) lab coat is required due to the flammability hazard. The coat must be fully buttoned with sleeves rolled down.

  • Chemical-Resistant Apron: When handling larger quantities or performing tasks with a significant splash hazard, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat for an additional layer of protection.

Respiratory Protection: A Contingency Measure

All routine handling must be performed inside a certified chemical fume hood. Respiratory protection should only be necessary in the event of an engineering control failure (e.g., fume hood malfunction) or during a large-scale spill cleanup.

  • Requirement: Use of a respirator requires enrollment in a formal Respiratory Protection Program, which includes medical clearance and annual fit-testing, as mandated by OSHA (29 CFR 1910.134).[9][10]

  • Respirator Type: In the event of a spill or control failure, an air-purifying respirator (APR) with organic vapor (OV) cartridges is the appropriate choice.[17] For emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[17]

Quantitative Data Summary

Task/OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Small Volume Transfers (<10 mL) in Fume Hood Chemical Splash Goggles (ANSI Z87.1)Nitrile Gloves (min. 8 mil)Flame-Resistant Lab CoatNot required (in fume hood)
Reactions/Work-ups/Transfers (>100 mL) in Fume Hood Chemical Splash Goggles and Face ShieldButyl Rubber or PVA-Coated GlovesFlame-Resistant Lab Coat and Chemical-Resistant ApronNot required (in fume hood)
Small Spill Cleanup (<100 mL) Chemical Splash Goggles and Face ShieldButyl Rubber or PVA-Coated GlovesFlame-Resistant Lab Coat and Chemical-Resistant ApronAir-Purifying Respirator with Organic Vapor Cartridges
Engineering Control Failure / Large Spill Chemical Splash Goggles and Face ShieldButyl Rubber or PVA-Coated GlovesChemical-Resistant SuitSelf-Contained Breathing Apparatus (SCBA)

Experimental Protocols: PPE Procedures

Step-by-Step PPE Donning (Putting On) Sequence
  • Attire Check: Confirm you are wearing long pants and fully enclosed, chemical-resistant shoes.

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Gloves: Don the appropriate gloves (nitrile or butyl rubber/PVA). Ensure cuffs are pulled over the sleeves of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.

Step-by-Step PPE Doffing (Removal) Sequence

This sequence is critical to prevent cross-contamination.

  • Gloves: Remove gloves first. Using a gloved hand, grasp the palm of the other glove and peel it off so it turns inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off from the inside, creating a "bag" for both gloves.

  • Dispose: Immediately dispose of the gloves in a designated hazardous waste container.[1]

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, touching only the straps or sides.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, touching only the inside surfaces. Turn it inside out as it is removed.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[18]

Operational and Disposal Plans

  • Spill Response: In the case of a small spill inside a fume hood, contain it with an inert absorbent material (e.g., vermiculite).[1] Wearing the appropriate PPE as detailed in the table above, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4][6]

  • Disposal: All disposable PPE that comes into contact with 1-(3,3-Dimethylcyclobutyl)ethan-1-one, including gloves and absorbent materials, must be considered hazardous waste.[6] It must be collected in a designated, sealed, and clearly labeled hazardous waste container for disposal according to institutional and local regulations.[1]

Visualization of PPE Selection Workflow

PPE_Workflow cluster_prep Preparation cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_contingency Contingency start Begin Task with 1-(3,3-Dimethylcyclobutyl)ethan-1-one fume_hood Is work performed in a certified chemical fume hood? start->fume_hood stop STOP WORK Consult EHS fume_hood->stop No volume Volume > 100mL or High Splash Potential? fume_hood->volume Yes ppe_base Minimum PPE: - FR Lab Coat - Splash Goggles - Nitrile Gloves (8 mil+) volume->ppe_base No ppe_enhanced Enhanced PPE: - Add Face Shield - Use Butyl/PVA Gloves - Add Chem-Resistant Apron volume->ppe_enhanced Yes spill Is there a spill or loss of containment? ppe_base->spill ppe_enhanced->spill resp_ppe Don Air-Purifying Respirator (Organic Vapor Cartridge) Follow Spill Protocol spill->resp_ppe Yes proceed Proceed with Task spill->proceed No

Caption: PPE selection workflow for handling 1-(3,3-Dimethylcyclobutyl)ethan-1-one.

References

  • Apollo Scientific. (2023). Safety Data Sheet for 3,3-dimethylbut-1-ene.
  • TCI Chemicals. (2025). Safety Data Sheet for 1-Bromo-3,3-dimethylbutane.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-Indanone, 99+%.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-Butene, 3,3-dimethyl-.
  • Fisher Scientific. (2025). Safety Data Sheet for 1,3-Dimethyladamantane.
  • Api, A. M., et al. (2013). Fragrance material review on 1-(3,3-dimethylcyclohexyl)ethan-1-one. Food and Chemical Toxicology, 62, S100-S103.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Polyco Healthline. (n.d.). Ketochem® 33cm Lightweight Ketone Resistant Glove.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl isoamyl ketone.
  • Fair, J., et al. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory and Precision Medicine.
  • Fisher Scientific. (2023). Safety Data Sheet for 3,3-Dimethyl-1-butene.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Diethyl ketone.
  • University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from Environmental Health and Safety, UNR.
  • University of Kentucky. (2018). Personal Protective Equipment -- Kentucky Pesticide Safety Education.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-(3,3-dimethylcyclohexyl)ethanone.
  • Carlisle Coatings & Waterproofing. (2018). Safety Data Sheet.
  • Global Glove. (n.d.). Keto-Handler Plus Economy TPE Powder Free Gloves.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Dipropyl ketone.
  • OSHAcademy. (n.d.). Chapter 19 PERSONAL PROTECTIVE EQUIPMENT (PPE).
  • Centers for Disease Control and Prevention. (2016). NIOSH Pocket Guide to Chemical Hazards - Hexone.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards.
  • Magus International. (n.d.). Ketochem® 33cm Lightweight Ketone Resistant Glove.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3-Dimethylcyclobutyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,3-Dimethylcyclobutyl)ethan-1-one
© Copyright 2026 BenchChem. All Rights Reserved.